Alisol A
Description
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSJVWYGXOFRP-UNPOXIGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941738 | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19885-10-0 | |
| Record name | Alisol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Alisol A: A Multifaceted Regulator of Atherosclerosis
An In-depth Technical Guide on its Core Mechanisms of Action
Executive Summary
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The quest for novel therapeutic agents that can effectively target the multifaceted pathophysiology of this disease is ongoing. Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with significant anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of this compound in atherosclerosis. Synthesizing data from preclinical in vivo and in vitro studies, we elucidate its core mechanisms of action, which converge on the attenuation of vascular inflammation, regulation of lipid homeostasis, and the protection of endothelial function. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cardiovascular therapeutics.
Introduction: The Challenge of Atherosclerosis and the Promise of this compound
Atherosclerosis is characterized by the progressive buildup of plaques, comprised of lipids, inflammatory cells, and fibrous elements, within the arterial wall. This process, driven by a complex interplay of lipid dysregulation and chronic inflammation, leads to arterial stenosis, thrombosis, and subsequent ischemic events. Key cellular players in this pathology include endothelial cells, macrophages, and vascular smooth muscle cells. The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerotic lesion formation[1].
This compound, a primary active component of the traditional medicinal herb Alismatis Rhizoma[2][3], has demonstrated a significant inhibitory effect on the development and progression of atherosclerotic plaques[4][5][6]. Its therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in atherogenesis. This guide will delve into the core mechanisms through which this compound exerts its protective effects, providing a foundation for its further investigation and potential clinical application.
Core Mechanism 1: Attenuation of Vascular Inflammation
Chronic inflammation is a critical driver of atherosclerosis. This compound has been shown to exert potent anti-inflammatory effects by targeting key inflammatory signaling pathways within the vasculature.
Inhibition of the TNF-α/NF-κB Signaling Axis
The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a pivotal role in the inflammatory cascade of atherosclerosis. This compound has been identified as a potential inhibitor of TNF-α signaling[2][4][7]. Transcriptomic analysis of human aortic endothelial cells (HAECs) treated with this compound revealed significant downregulation of genes involved in the TNF signaling pathway[2][4][7]. Molecular docking studies further support a direct interaction between this compound and TNF-α, suggesting a mechanism of direct inhibition[2][4][7].
By inhibiting TNF-α, this compound prevents the activation of its downstream effector, Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. The activation of the AMPK/SIRT1 pathway by this compound also contributes to the inhibition of NF-κB by preventing the degradation of its inhibitor, IκBα[3][5]. This dual-pronged inhibition of the NF-κB pathway leads to a significant reduction in the expression of a battery of pro-inflammatory molecules, including:
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Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)[4][5][6].
-
Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment of leukocytes to the arterial wall[5][6].
-
Matrix Metalloproteinases: MMP-9, an enzyme involved in plaque instability and rupture[5][6][8].
Figure 1: this compound's Inhibition of the TNF-α/NF-κB Inflammatory Pathway.
Core Mechanism 2: Regulation of Lipid Homeostasis and Foam Cell Formation
Dyslipidemia and the subsequent formation of macrophage-derived foam cells are central to the initiation of atherosclerotic plaques[1]. This compound modulates lipid metabolism through multiple pathways, ultimately leading to a reduction in lipid accumulation within the arterial wall.
Activation of the AMPK/SIRT1 Signaling Pathway
5'-adenosine monophosphate-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis[3]. This compound has been shown to activate AMPK and its downstream target, Sirtuin 1 (SIRT1)[3][5][6]. This activation has several beneficial effects on lipid metabolism:
-
Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis[3][8].
-
Promotion of Fatty Acid Oxidation: Activation of the AMPK/SIRT1 axis enhances the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and delta (PPARδ), nuclear receptors that promote the transcription of genes involved in fatty acid oxidation[5][6].
Inhibition of Macrophage Foam Cell Formation
This compound has been demonstrated to inhibit the transformation of macrophages into foam cells[2][4]. This is achieved through a combination of mechanisms:
-
Reduced Lipid Accumulation: By activating the AMPK/SIRT1/PPARα/δ axis, this compound reduces intracellular lipid levels in macrophages[5][6].
-
Promotion of Cholesterol Efflux: While direct evidence for this compound's effect on cholesterol efflux transporters is still emerging, the activation of pathways known to regulate these transporters, such as LXRα, is a plausible mechanism[9][10][11][12]. The balance between LXR and NF-κB activity is a key determinant of foam cell formation, with LXR promoting cholesterol efflux and NF-κB opposing it[11].
Figure 2: this compound's Regulation of Lipid Metabolism and Foam Cell Formation.
Core Mechanism 3: Protection of Endothelial Integrity and Function
Endothelial dysfunction is a critical initiating event in atherosclerosis. This compound exerts direct protective effects on vascular endothelial cells, independent of its lipid-lowering and systemic anti-inflammatory actions[2][4][13].
Modulation of Endothelial Cell Behavior
In vitro studies using Human Aortic Endothelial Cells (HAECs) have demonstrated that this compound:
-
Inhibits Proliferation, Migration, and Angiogenesis: this compound inhibits the excessive proliferation, migration, and tube formation of endothelial cells, processes that can contribute to plaque instability[2][4][7].
-
Promotes Nitric Oxide (NO) Secretion: this compound enhances the secretion of NO, a key vasodilatory and anti-atherogenic molecule produced by endothelial cells[2][4][7].
-
Maintains Cell Membrane Integrity: this compound protects endothelial cells from injury, as evidenced by reduced lactate dehydrogenase (LDH) release[2].
These protective effects are, at least in part, mediated by the inhibition of the TNF-α signaling pathway within the endothelial cells themselves[2][4][7].
Figure 3: Experimental Workflow for Assessing this compound's Effects on Endothelial Cells.
Quantitative Data Summary
The anti-atherosclerotic effects of this compound have been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: In Vivo Efficacy of this compound in ApoE-/- Mice
| Parameter | Model Group | This compound Group | % Change | Reference |
| Aortic Plaque Area | 13.62 ± 6.18% | 5.66 ± 1.50% | ↓ 58.4% | [2][4] |
| Serum TC | No significant change | No significant change | - | [2][4] |
| Serum TG | No significant change | No significant change | - | [2][4] |
| Serum LDL-C | No significant change | No significant change | - | [2][4] |
| Serum HDL-C | No significant change | No significant change | - | [2][4] |
Data are presented as mean ± SD. TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.
Table 2: In Vitro Effects of this compound on Human Aortic Endothelial Cells (HAECs)
| Assay | Condition | Effect of this compound | Reference |
| Cell Viability | 40 µM, 24h | ↓ 27.6% | [4] |
| Cell Migration | 20 µM, 8h | ↓ 54.0% | [2] |
| LDH Release | H₂O₂ + 20 µM | ↓ 44.6% | [2] |
Key Experimental Protocols
In Vivo Atherosclerosis Model in ApoE-/- Mice
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Animal Model: 8-week-old male Apolipoprotein E-deficient (ApoE-/-) mice are used[4][5].
-
Diet and Treatment:
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Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 15-16 weeks to induce atherosclerosis[4][5].
-
The treatment group receives this compound mixed in the high-fat chow (e.g., 150 mg/kg/day)[2][4].
-
A control group receives the high-fat diet only, and a positive control group may receive atorvastatin (e.g., 15 mg/kg/day)[2][4].
-
-
Atherosclerotic Plaque Analysis:
-
After the treatment period, mice are euthanized, and the entire aorta is dissected.
-
The aorta is opened longitudinally, stained with Sudan IV or Oil Red O to visualize lipid-rich plaques[2][4].
-
The total aortic area and the plaque-positive area are quantified using image analysis software (e.g., ImageJ) to calculate the percentage of plaque coverage[2][4].
-
-
Blood Lipid Analysis:
In Vitro Foam Cell Formation Assay
-
Cell Culture:
-
THP-1 human monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA).
-
Alternatively, primary peritoneal macrophages can be harvested from mice.
-
-
Induction of Foam Cell Formation:
-
Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) (e.g., 50 µg/mL) for 24-48 hours to induce lipid accumulation.
-
-
This compound Treatment:
-
Cells are co-incubated with ox-LDL and various concentrations of this compound.
-
-
Lipid Accumulation Analysis:
-
Cells are fixed with 4% paraformaldehyde.
-
Intracellular lipid droplets are stained with Oil Red O[5].
-
The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.
-
-
Gene and Protein Expression Analysis:
Conclusion and Future Directions
This compound demonstrates a robust and multifaceted mechanism of action against atherosclerosis. Its ability to concurrently suppress vascular inflammation, modulate lipid metabolism, and protect endothelial function positions it as a highly promising therapeutic candidate. The activation of the AMPK/SIRT1 pathway and the inhibition of the TNF-α/NF-κB axis appear to be central to its pleiotropic effects.
Future research should focus on:
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Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Target Deconvolution: Precisely identifying the direct molecular targets of this compound to further refine our understanding of its mechanism.
-
Clinical Trials: Progressing this compound into well-designed clinical trials to evaluate its safety and efficacy in patients with atherosclerotic cardiovascular disease.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing anti-atherosclerotic therapies, such as statins.
The comprehensive preclinical data strongly support the continued development of this compound as a novel agent for the prevention and treatment of atherosclerosis.
References
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Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Frontiers in Pharmacology, 15, 1493948. [Link]
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Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. PubMed, 39243423. [Link]
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Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology, 11, 580073. [Link]
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Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. PubMed, 39243423. [Link]
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Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. PubMed, 33224034. [Link]
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Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology, 11, 580073. [Link]
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Zhang, Y., et al. (2024). This compound ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy. Theranostics, 14(1), 1-21. [Link]
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Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Semantic Scholar. [Link]
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Various Authors. (2020-2024). This compound related research. ResearchGate. [Link]
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Li, Y., et al. (2021). Alisol B 23-acetate, a new promoter for cholesterol efflux from dendritic cells, alleviates dyslipidemia and inflammation in advanced atherosclerotic mice. International Immunopharmacology, 99, 107956. [Link]
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Zhang, Y., et al. (2024). This compound treatment alleviates atherosclerosis development and ameliorates cognitive function in Ldlr -/- mice. ResearchGate. [Link]
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Li, Y., et al. (2017). Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2. Cellular and Molecular Life Sciences, 74(12), 2335–2347. [Link]
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Bradley, M. N., et al. (2007). Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE. Journal of Clinical Investigation, 117(8), 2337–2346. [Link]
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Wang, Y., et al. (2023). A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway. Journal of Translational Medicine, 21(1), 403. [Link]
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Liu, Y., et al. (2023). Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ. Journal of Inflammation Research, 16, 843–858. [Link]
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Various Authors. (2024). This compound inhibited atherosclerotic plaque in vivo. ResearchGate. [Link]
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Li, Y., & Li, H. (2021). Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms. Frontiers in Cardiovascular Medicine, 8, 745916. [Link]
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Chen, J., et al. (2023). This compound 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Immunology and Inflammation Disease, 11(5), e848. [Link]
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McCarty, M. F., & DiNicolantonio, J. J. (2014). Practical strategies for modulating foam cell formation and behavior. Future Cardiology, 10(2), 237–254. [Link]
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Drew, A. F. (Ed.). (2005). Atherosclerosis: Experimental Methods and Protocols. Humana Press. [Link]
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D'Amore, A., et al. (2022). Hydroxytyrosol Reduces Foam Cell Formation and Endothelial Inflammation Regulating the PPARγ/LXRα/ABCA1 Pathway. International Journal of Molecular Sciences, 23(21), 13511. [Link]
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Alisol A: A Multi-faceted Regulator of Oncogenic Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with significant anti-cancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its intricate modulation of key signaling pathways in cancer cells. We will delve into the signaling cascades that govern this compound-induced apoptosis, cell cycle arrest, and inhibition of metastasis, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this potent anti-cancer agent.
Introduction: The Therapeutic Promise of this compound
Natural products have long been a cornerstone of drug discovery, providing a rich reservoir of structurally diverse and biologically active compounds. This compound is one such compound that has garnered considerable attention for its pleiotropic anti-cancer effects across a range of malignancies, including colorectal, breast, and oral cancers.[1][2][3] Its therapeutic efficacy stems from its ability to concurrently target multiple dysregulated signaling pathways that are fundamental to cancer cell proliferation, survival, and dissemination. This guide will serve as a technical resource, elucidating the known signaling pathways affected by this compound and providing the necessary experimental frameworks to validate these mechanisms.
Core Anti-Cancer Mechanisms of this compound
This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting cell cycle progression, and impeding the metastatic cascade. The subsequent sections will dissect the specific signaling pathways that this compound modulates to achieve these anti-cancer outcomes.
The PI3K/Akt/mTOR Axis: A Central Target of this compound
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.
Mechanism of Inhibition
This compound has been demonstrated to effectively suppress the PI3K/Akt/mTOR pathway in both colorectal and breast cancer cells.[1][3] Mechanistically, this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of key pathway components, including PI3K, Akt, and mTOR.[1][4] This inactivation of the PI3K/Akt/mTOR axis disrupts downstream signaling, ultimately leading to a reduction in cell viability and the induction of apoptosis.[1][3] The inhibitory effect of this compound on this pathway can be reversed by the use of an Akt activator, such as SC79, confirming the specificity of this compound's action.[1][4]
Visualizing the PI3K/Akt/mTOR Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Activation of the MAPK Pathway: A Dichotomous Role in Apoptosis
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
JNK and p38: Key Mediators of this compound-Induced Apoptosis
In human oral cancer cells, this compound has been shown to trigger apoptosis through the activation of the JNK and p38 MAPK pathways.[2][5] Treatment with this compound leads to a significant increase in the phosphorylation of both JNK and p38.[6] The crucial role of these kinases in this compound-induced apoptosis is underscored by the observation that specific inhibitors of JNK and p38 can markedly reduce the activation of downstream caspases.[6]
Visualizing the MAPK Pathway Activation by this compound
Caption: this compound activates JNK and p38 to induce apoptosis.
Suppression of the NF-κB Pathway: A Key Anti-Inflammatory and Anti-Metastatic Mechanism
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in inflammation, immunity, and cancer.[7][8][9] Constitutive activation of NF-κB is a hallmark of many cancers and contributes to tumor growth, metastasis, and therapeutic resistance.[7][10]
This compound's Impact on NF-κB Signaling
In human breast cancer cells, this compound has been observed to suppress the NF-κB signaling pathway.[3][11] This inhibition is significant as NF-κB is known to regulate the expression of genes involved in cell invasion and metastasis, including matrix metalloproteinases (MMPs).[3]
Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation
A fundamental characteristic of cancer cells is their ability to undergo uncontrolled proliferation. This compound effectively counters this by inducing cell cycle arrest, primarily at the G0/G1 phase, in colorectal and breast cancer cells.[1][3][12] This arrest is associated with the downregulation of key cell cycle regulatory proteins, such as cyclin D1.[3][12]
Triggering Apoptosis and Autophagy: A Dual Death Strategy
This compound is a potent inducer of apoptosis in various cancer cell lines.[1][2][12] This is achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][12] This shift in the Bax/Bcl-2 ratio culminates in the activation of the caspase cascade, including caspase-3, -8, and -9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][6][12]
Interestingly, in breast cancer cells, this compound also induces autophagy, a cellular process of self-digestion.[3][12] This is evidenced by the formation of autophagosomes and an increase in the levels of LC3-II.[3] The interplay between autophagy and apoptosis in response to this compound treatment suggests a complex and context-dependent cell death mechanism.
Inhibition of Metastasis: Curbing Cancer's Spread
The metastatic spread of cancer is the primary cause of mortality. This compound has demonstrated the ability to suppress the migration and invasion of cancer cells.[1][3] This anti-metastatic effect is, at least in part, mediated by the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[3] Furthermore, in colorectal cancer cells, this compound has been shown to upregulate the epithelial marker E-cadherin while downregulating the mesenchymal markers N-cadherin and Vimentin, suggesting a reversal of the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[1][4]
Experimental Protocols
To facilitate further research into the mechanisms of this compound, this section provides standardized protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HT-29, MDA-MB-231, SCC-9) into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.[1][13]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.[1][14] Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the determination of the cell cycle distribution.
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.[14] Incubate in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, p-JNK, p-p38) overnight at 4°C.[1][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
Quantitative Data Summary
| Cell Line | Assay | Effect of this compound | Concentration | Reference |
| HCT-116, HT-29 | Proliferation | Repressed in a dose-dependent manner | 5-160 µM | [1] |
| HCT-116, HT-29 | Cell Cycle | Increased G0/G1 phase, decreased S phase | 10, 20, 40 µM | [1] |
| HCT-116, HT-29 | Apoptosis | Stimulated | 10, 20, 40 µM | [1] |
| HCT-116, HT-29 | Migration | Suppressed in a dose-dependent manner | 10, 20, 40 µM | [1] |
| MDA-MB-231 | Proliferation | Significant anti-proliferative effects | Not specified | [3] |
| MDA-MB-231 | Cell Cycle | Arrested at G0/G1 phase | Not specified | [3] |
| MDA-MB-231 | Migration/Invasion | Suppressed | Not specified | [3] |
| SCC-9, HSC-3 | Viability | Reduced in a dose-dependent manner | 25, 50, 75, 100 µM | [6][13] |
| SCC-9, HSC-3 | Cell Cycle | Increased sub-G1 phase | 100 µM | [6][13] |
Conclusion and Future Directions
This compound is a compelling natural product with a remarkable ability to modulate a multitude of oncogenic signaling pathways. Its capacity to inhibit the pro-survival PI3K/Akt/mTOR pathway, activate the pro-apoptotic JNK and p38 MAPK pathways, suppress NF-κB, and induce cell cycle arrest and apoptosis underscores its potential as a multi-targeted anti-cancer agent. The detailed mechanisms and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further unravel the therapeutic potential of this compound. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutics, and investigate its efficacy in a broader range of cancer types. The continued exploration of this compound's intricate signaling networks will undoubtedly pave the way for the development of novel and effective cancer therapies.
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Alisol A: A Triterpenoid Compound for Neurodegenerative Disease Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. Current therapeutic strategies often provide only symptomatic relief, highlighting a critical need for novel agents that can target the underlying pathological mechanisms. Alisol A, a protostane-type tetracyclic triterpenoid derived from the rhizome of Alisma orientale, is emerging as a promising multi-target therapeutic candidate.[1][2] This technical guide provides an in-depth analysis of this compound's neuroprotective potential, synthesizing current preclinical evidence and offering a methodological framework for its evaluation. We will explore its mechanisms of action, including potent anti-neuroinflammatory, anti-apoptotic, and pro-autophagic effects, and provide detailed protocols for its investigation in relevant in vitro and in vivo models.
Introduction to this compound: A Profile
This compound is a key bioactive constituent of Alismatis Rhizoma, a plant used in traditional medicine for various ailments.[2] Its unique tetracyclic protostane skeleton is relatively rare in nature and forms the basis for its diverse pharmacological activities.[1]
Chemical and Pharmacokinetic Properties
-
Chemical Structure: this compound is a protostane-type triterpenoid. Its derivatives, such as this compound 24-acetate, are also biologically active and have been studied for their neuroprotective effects.[3]
-
Source: Primarily isolated from Alisma orientale (Sam.) Juz.[4]
-
Pharmacokinetics: Studies in rat models have begun to characterize the pharmacokinetic profile of this compound. Following oral administration of Rhizoma Alismatis extract, key parameters have been determined, though further investigation into its ability to cross the blood-brain barrier is crucial for its development as a CNS therapeutic.[5] Its metabolism is primarily catalyzed by the CYP3A4 enzyme in human liver microsomes.[6]
The Pathological Landscape of Neurodegeneration
Neurodegenerative diseases share common pathological hallmarks that represent key therapeutic targets:
-
Neuroinflammation: Chronic activation of microglia and astrocytes leads to the release of pro-inflammatory cytokines, exacerbating neuronal damage.[4]
-
Apoptosis: Dysregulation of programmed cell death pathways results in progressive neuronal loss.
-
Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's or α-synuclein in Parkinson's, is a central feature.[7][8]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses contributes to cellular damage.[9]
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects by modulating multiple core pathological pathways. Its multi-target nature makes it an especially compelling candidate for complex diseases like neurodegeneration.
Potent Anti-Neuroinflammatory Activity
Preclinical evidence strongly supports this compound's ability to quell neuroinflammation. Studies show it significantly inhibits the activation of microglia, the brain's resident immune cells.[4] This is achieved by downregulating the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[10][11][12]
Key Signaling Pathways: this compound's anti-inflammatory effects are mediated through the inhibition of critical signaling cascades, primarily the NF-κB and MAPK pathways, which are master regulators of the inflammatory response.[4][13] The PI3K/AKT pathway has also been shown to be involved in its anti-inflammatory action.[10]
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This compound Anti-Inflammatory Signaling Cascade.
Modulation of Neuronal Apoptosis
This compound promotes neuronal survival by directly intervening in the apoptotic cascade. A key mechanism is the regulation of the Bcl-2 family of proteins, where this compound decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[9][10][14] This shift prevents the downstream activation of executioner caspases, ultimately preserving neuronal integrity.
Key Signaling Pathways: The pro-survival PI3K/AKT signaling pathway is a critical target of this compound.[3] By activating AKT, this compound influences downstream effectors like Glycogen Synthase Kinase 3β (GSK3β), which are involved in cell survival and apoptosis.[10][14]
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This compound Pro-Survival and Anti-Apoptotic Pathway.
Induction of Autophagy
Autophagy is a cellular recycling process critical for clearing aggregated proteins and damaged organelles. Its dysfunction is a known contributor to neurodegeneration. This compound and its analogue Alisol B have been identified as potent inducers of autophagy.[15][16] This action is particularly relevant for diseases characterized by proteinopathy, as enhancing autophagy could facilitate the removal of toxic protein aggregates.
Key Signaling Pathways: Alisol B induces autophagy by mobilizing calcium from internal stores (the endoplasmic reticulum), which in turn activates the CaMKK-AMPK-mTOR signaling pathway.[15][17] Activation of AMPK and subsequent inhibition of mTOR is a canonical trigger for autophagy initiation.
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// Edges AlisolB -> ER [arrowhead=normal, label="Targets SERCA pump", fontsize=8, fontcolor="#202124"]; ER -> Ca [arrowhead=normal, label="Ca²⁺ Release", fontsize=8, fontcolor="#202124"]; Ca -> CaMKK [arrowhead=normal]; CaMKK -> AMPK [arrowhead=normal]; AMPK -> mTOR [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124"]; mTOR -> Autophagy [arrowhead=tee]; }
Alisol-Induced Autophagy via the CaMKK/AMPK/mTOR Axis.
Preclinical Evaluation Strategy: A Methodological Guide
A robust preclinical evaluation is essential to validate the therapeutic potential of this compound. The following section outlines key experimental models and protocols, forming a logical progression from high-throughput in vitro screening to more complex in vivo efficacy studies.
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// Edges Start -> InVitro; InVitro -> Cytotoxicity; InVitro -> Mechanistic; {Cytotoxicity, Mechanistic} -> InVivo; InVivo -> Behavior; InVivo -> Histology; {Behavior, Histology} -> Tox; Tox -> Conclusion; }
Preclinical Evaluation Workflow for this compound.
In Vitro Models for Screening and Mechanistic Studies
In vitro assays are cost-effective, high-throughput methods for initial screening and elucidating molecular mechanisms.[18]
-
Cell Lines:
-
Neuronal Cells: Human neuroblastoma SH-SY5Y cells are a common model. They can be differentiated into a more mature neuronal phenotype and challenged with neurotoxins like amyloid-beta fibrils or α-synuclein to mimic disease states.[18]
-
Microglial Cells: BV2 (murine) or HMC3 (human) microglial cell lines are essential for studying neuroinflammation. They can be activated with lipopolysaccharide (LPS) to induce a robust inflammatory response.[18]
-
-
Advanced Models: For greater physiological relevance, consider using induced pluripotent stem cell (iPSC)-derived neurons from patients or 3D models like neurospheroids and brain organoids.[19][20][21] These models can better recapitulate the complex cell-cell interactions of the CNS.[22]
Protocol 1: Assessing Neuroprotective Efficacy Against Aβ-induced Toxicity
Objective: To determine if this compound can protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity.
Model: Differentiated SH-SY5Y human neuroblastoma cells.
Methodology:
-
Cell Culture: Plate differentiated SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25 µM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Neurotoxic Insult: Add pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5 µM final concentration) to all wells except for the untreated control group.
-
Incubation: Co-incubate cells with this compound and Aβ for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in this compound-treated groups compared to the Aβ-only group indicates neuroprotection.[18]
Self-Validation System:
-
Positive Control: A known neuroprotective agent.
-
Negative Controls: Untreated cells (100% viability), vehicle-treated cells, and cells treated with Aβ alone (to establish the window of toxicity).
Protocol 2: Quantifying Anti-inflammatory Activity in Microglia
Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in activated microglia.
Model: BV2 murine microglial cells.
Methodology:
-
Cell Culture: Seed BV2 cells in 24-well plates and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove debris.
-
Cytokine Quantification (ELISA):
-
Use a commercial TNF-α ELISA kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody, add collected supernatants and standards, followed by detection antibody and substrate.
-
Measure absorbance and calculate TNF-α concentration based on the standard curve.
-
-
Data Analysis: Compare TNF-α levels in this compound-treated groups to the LPS-only group. A significant reduction indicates anti-inflammatory activity.
Self-Validation System:
-
Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone).
-
Negative Controls: Unstimulated cells (baseline TNF-α), vehicle-treated cells.
-
Parallel Viability Assay: Conduct a parallel MTT or LDH assay to ensure that the reduction in cytokines is not due to this compound-induced cytotoxicity.
In Vivo Models for Efficacy and Behavioral Studies
Animal models are indispensable for evaluating the therapeutic efficacy of a compound in a complex biological system.[23]
-
Alzheimer's Disease Models: Transgenic mouse models like the 5xFAD or 3xTg-AD are widely used.[24] They develop age-dependent Aβ plaques, tau pathology (in 3xTg-AD), and cognitive deficits, mimicking key aspects of human AD.[7][25]
-
Parkinson's Disease Models: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin-induced mouse model is a standard for studying Parkinsonism. MPTP administration leads to the selective loss of dopaminergic neurons in the substantia nigra and corresponding motor deficits.[26]
Protocol 3: Evaluating Cognitive Improvement in a 3xTg-AD Mouse Model
Objective: To assess whether chronic this compound administration can ameliorate cognitive deficits in a mouse model of Alzheimer's disease.
Model: 6-month-old 3xTg-AD mice, a stage where cognitive decline begins to manifest.[25]
Methodology:
-
Animal Groups: Divide mice into groups (n=10-12/group): Wild-type + Vehicle, 3xTg-AD + Vehicle, 3xTg-AD + this compound (e.g., 25 mg/kg/day), 3xTg-AD + this compound (e.g., 50 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 12 weeks.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 1-5): Train mice to find a hidden platform in a circular pool of opaque water. Record the time (escape latency) and path length to find the platform over multiple trials per day.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Acquisition: A faster learning curve (decreasing escape latency) in the this compound-treated groups compared to the vehicle-treated 3xTg-AD group suggests improved spatial learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant by the this compound-treated groups indicates enhanced spatial memory retention.
-
Self-Validation System:
-
Controls: The wild-type group establishes baseline performance, while the vehicle-treated 3xTg-AD group serves as the disease model control.
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to prevent bias.
Protocol 4: Post-mortem Analysis of Brain Pathology
Objective: To determine if this compound treatment reduces neuroinflammatory markers in the brains of treated animals.
Model: Brain tissue harvested from the mice in Protocol 3.
Methodology:
-
Tissue Preparation: Following the behavioral tests, perfuse the mice and harvest the brains. Hemisect the brains; fix one hemisphere for immunohistochemistry and snap-freeze the other for biochemical analysis.
-
Immunohistochemistry (IHC) for Microgliosis:
-
Section the fixed hemisphere (e.g., at 40 µm).
-
Perform IHC staining using an antibody against Iba1, a marker for microglia.
-
Capture images of specific brain regions (e.g., hippocampus, cortex).
-
Quantify the Iba1-positive area or cell morphology (activated microglia appear amoeboid) using image analysis software.
-
-
Western Blot for Signaling Proteins:
-
Homogenize the frozen hippocampus or cortex.
-
Perform protein quantification (e.g., BCA assay).
-
Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-NF-κB) and a loading control (e.g., β-actin).
-
Incubate with secondary antibodies and visualize bands using chemiluminescence.
-
-
Data Analysis: A reduction in Iba1 staining and a favorable change in signaling protein ratios (e.g., increased p-AKT/total AKT) in the this compound-treated groups would corroborate the behavioral findings and support the proposed mechanisms of action.[4][11]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies, providing a basis for dose selection and expected outcomes in future research.
| Parameter | Model System | Treatment | Result | Reference |
| Neuroinflammation | High-Fat Diet (HFD)-fed mice | This compound | Reduced microglial activation and inflammatory cytokine release. | [4][13] |
| Cognitive Function | HFD-fed mice | This compound | Improved performance in novel object recognition tests. | [4] |
| Apoptosis | Cerebral Ischemia mice | This compound | Decreased the Bax/Bcl-2 ratio, promoting neuron survival. | [10][14] |
| Apoptosis | OGD-induced BMECs | This compound 24-acetate | Increased Bcl-2 expression and attenuated apoptosis. | [9] |
| Cell Signaling | Cerebral Ischemia mice | This compound | Increased phosphorylation of AKT and GSK3β. | [10][14] |
| Autophagy | Cancer cell lines | Alisol B | Induced autophagic flux and formation of autophagosomes. | [15][16] |
Challenges and Future Directions
While this compound shows considerable promise, several challenges must be addressed to advance its clinical translation:
-
Blood-Brain Barrier (BBB) Permeability: Rigorous studies are needed to quantify the extent to which this compound and its active metabolites can penetrate the CNS. Formulation strategies, such as nano-carrier systems, may be required to enhance delivery.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and long-term toxicology studies in multiple species are necessary to establish a safe therapeutic window.[27]
-
Target Specificity: As a multi-target agent, it is crucial to fully elucidate this compound's binding partners and potential off-target effects.
-
Derivative Optimization: The synthesis and screening of this compound derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound stands out as a compelling natural product with the potential to address the multifaceted pathology of neurodegenerative diseases. Its ability to concurrently inhibit neuroinflammation, prevent apoptosis, and promote the clearance of toxic proteins through autophagy aligns perfectly with a modern, systems-based approach to therapeutic development. The methodological framework provided in this guide offers a clear pathway for researchers and drug developers to rigorously validate its efficacy and mechanisms. Further investigation into this promising compound is not only warranted but essential in the search for disease-modifying treatments for neurodegeneration.
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Mouse Models of Alzheimer's Disease. (2022). Frontiers in Molecular Neuroscience. [Link]
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Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. (2024). International Journal of Molecular Sciences. [Link]
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Non-compartmental pharmacokinetic parameters for this compound and alisol B 23-acetate... (n.d.). ResearchGate. [Link]
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Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. (2023). Journal of Neuroinflammation. [Link]
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Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. (2023). Journal of Neuroinflammation. [Link]
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Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. (2022). Journal of Neuroinflammation. [Link]
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This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). Molecular Neurobiology. [Link]
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Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. (2022). ResearchGate. [https://www.researchgate.net/publication/358482596_Neuroprotective_effects_of_alisol_A_24-acetate_on_cerebral_ischaemia-reperfusion_injury_are_mediated_by_regulating_the_PI3K AKT_pathway]([Link] AKT_pathway)
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Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. (2022). Molecules. [Link]
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Pharmacological Properties of Alisols. (2022). Encyclopedia MDPI. [Link]
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This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/. (2024). Semantic Scholar. [Link]
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Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (2018). Current Neuropharmacology. [Link]
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This compound 24-acetate protects oxygen–glucose deprivation-induced brain microvascular endothelial cells against apoptosis through miR-92a-3p inhibition by targeting the B-cell lymphoma-2 gene. (2021). Pharmaceutical Biology. [Link]
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Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis. (2010). Molecular Cancer Therapeutics. [Link]
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This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). Molecular Neurobiology. [Link]
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Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. (2023). ResearchGate. [Link]
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Ion channels in the regulation of autophagy. (2016). Autophagy. [Link]
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An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (2024). International Journal of Molecular Sciences. [Link]
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Toxicity Protocols for Natural Products in the Drug Development Process. (2023). ResearchGate. [Link]
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(PDF) Alisol B, a Novel Inhibitor of the Sarcoplasmic/Endoplasmic Reticulum Ca ATPase Pump, Induces Autophagy, Endoplasmic Reticulum Stress, and Apoptosis. (2010). ResearchGate. [Link]
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In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry. (2013). Journal of Chromatography B. [Link]
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This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. (2024). Journal of Inflammation Research. [Link]
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(PDF) this compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). ResearchGate. [https://www.researchgate.net/publication/373672288_Alisol_A_Exerts_Neuroprotective_Effects_Against_HFD-Induced_Pathological_Brain_Aging_via_the_SIRT3-NF-kB MAPK_Pathway]([Link] MAPK_Pathway)
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Natural Compounds and Neuroprotection. (2024). ResearchGate. [Link]
-
UCLA Health researchers identify a new type of drug as a potential treatment for Parkinson's disease. (2021). UCLA Health. [Link]
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Alisol A: A Comprehensive Guide to its Natural Sources and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol A, a protostane-type tetracyclic triterpenoid, has emerged as a molecule of significant interest in the pharmaceutical and biomedical research sectors. Its diverse and potent biological activities, including anti-inflammatory, anti-cancer, and lipid-regulating effects, underscore its potential as a therapeutic agent.[1][2][3] This technical guide provides a comprehensive exploration of this compound, beginning with its natural botanical origins and culminating in a detailed elucidation of its complex biosynthetic pathway. We will examine the primary plant sources, the anatomical distribution of the compound, and the key enzymatic steps that govern its formation, from foundational metabolites to the final tailored structure. Furthermore, this guide presents a robust, field-proven protocol for the extraction and isolation of this compound, designed to provide researchers with a practical framework for obtaining this valuable natural product.
Part 1: The Natural Provenance of this compound
The journey to understanding and utilizing this compound begins with its source in the natural world. The compound is not ubiquitous; its distribution is primarily limited to a specific genus of aquatic plants, making the identification of the correct botanical source critical for its procurement.
Primary Botanical Sources
This compound and its related triterpenoids are hallmark secondary metabolites of the genus Alisma, belonging to the Alismataceae family (the water-plantain family).[1][4] The most significant and commercially utilized sources are the dried rhizomes (tubers) of:
-
Alisma orientale (Sam.) Juzep: Often referred to as Asian water plantain, this species is a primary source for the traditional medicine known as Rhizoma Alismatis ("Ze Xie" in Chinese).[4][5][6] It is extensively cultivated for its medicinal properties and is the most frequently cited source of this compound in scientific literature.[3][7][8]
-
Alisma plantago-aquatica L.: Also known as the common water-plantain, this species is native to large parts of the Northern Hemisphere and also serves as a source of this compound and its derivatives.[2][9][10][11]
While other species in the Alisma genus exist, A. orientale and A. plantago-aquatica are the most well-documented and utilized for the extraction of these bioactive triterpenoids.[5]
Anatomical Localization and Phytochemical Profile
The accumulation of this compound and other protostane triterpenoids is highly localized within the plant. The primary repository is the rhizome , or tuber, which functions as the plant's storage organ.[5][12][13] This is of practical importance, as harvesting and processing efforts must be directed at this specific plant part to maximize yield.
The rhizomes of Alisma species contain a rich cocktail of related triterpenoids, not just this compound in isolation. Understanding this phytochemical profile is crucial for developing effective purification strategies. The fresh plant material is particularly rich in acetylated forms, which can be converted to other alisols during processing.[5]
Table 1: Major Protostane Triterpenoids in Alisma Rhizomes
| Compound Name | Chemical Formula | Key Structural Features | Reference |
| This compound | C₃₀H₅₀O₅ | Protostane skeleton with hydroxyl groups at C-11, C-23, C-24, and C-25. | [7][14] |
| This compound 24-acetate | C₃₂H₅₂O₆ | An acetyl group at the C-24 hydroxyl position of this compound. A common derivative. | [5][9][15] |
| Alisol B | C₃₀H₄₈O₄ | Structurally similar to this compound but with variations in the side chain. | [11][14] |
| Alisol B 23-acetate | C₃₂H₅₀O₅ | An acetyl group at the C-23 hydroxyl position of Alisol B. Highly abundant. | [5][8][9] |
| Alisol C 23-acetate | C₃₂H₄₈O₆ | Another major acetylated triterpenoid found in the rhizomes. | [16] |
| Alisol F | C₃₀H₅₀O₅ | An isomer of this compound with distinct biological activities. | [17] |
Part 2: The Biosynthetic Blueprint of this compound
The synthesis of this compound within the plant is a multi-stage process, beginning with simple carbon precursors and culminating in a complex, stereochemically defined molecule. The pathway is a classic example of triterpenoid biosynthesis, involving the mevalonate pathway, a pivotal cyclization event, and a series of specific tailoring reactions.
The Upstream Mevalonate (MVA) Pathway
Like all terrestrial triterpenoids, the journey to this compound begins with the Mevalonate (MVA) pathway .[12][16] This fundamental metabolic route provides the essential five-carbon building blocks required for isoprenoid synthesis.
Causality of the Pathway: The MVA pathway is the cell's primary mechanism for producing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), in the cytoplasm. The pathway is initiated by the condensation of three molecules of acetyl-CoA.
Key Enzymatic Steps:
-
Acetyl-CoA Condensation: Two molecules of Acetyl-CoA are joined to form acetoacetyl-CoA, which is then condensed with a third acetyl-CoA by HMG-CoA synthase.
-
HMGR Reduction: The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the rate-limiting step, reducing HMG-CoA to mevalonate.[16]
-
Phosphorylation and Decarboxylation: Mevalonate is sequentially phosphorylated and then decarboxylated by mevalonate pyrophosphate decarboxylase (MVD) to yield IPP.[16]
-
Isomerization: IPP isomerase converts a portion of the IPP into DMAPP.
-
Chain Elongation: Farnesyl pyrophosphate synthase (FPPS) sequentially adds two IPP units to one DMAPP unit, forming the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[12][16]
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SS) to form the 30-carbon linear precursor, squalene.[12][16]
-
Epoxidation: Squalene epoxidase (SE) introduces an epoxide ring at the C2-C3 position of squalene, yielding 2,3-oxidosqualene . This molecule is the final linear precursor and the critical branch point for the synthesis of all sterols and triterpenes.[1][16][18]
The Cyclization Cascade: Formation of the Protostane Skeleton
The conversion of the linear 2,3-oxidosqualene into a complex tetracyclic structure is the most remarkable step in the biosynthesis. This reaction is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs) .[19][20]
Expert Insight: The specific conformation (folding) of the 2,3-oxidosqualene substrate within the active site of the OSC enzyme dictates the final ring structure. For this compound, the substrate adopts a pre-organized chair-boat-chair conformation.[1]
The cyclization is initiated by the protonation of the epoxide ring, which triggers a cascade of ring-forming reactions. This results in a tetracyclic protosteryl C-20 cation .[1] This cation is the defining intermediate for all protostane-type triterpenoids. Under the control of a specific "protosterol synthase" (a type of OSC), this cation is stabilized, likely through deprotonation, to form the foundational protostane skeleton.[1] This skeleton is characterized by its unique stereochemistry, including trans-fusions for the A/B, B/C, and C/D rings, which distinguishes it from other triterpenoid classes like dammaranes.[1][12]
Caption: Figure 1: Biosynthetic Pathway of this compound
Downstream Tailoring Reactions
Once the core protostane skeleton is formed, a series of "tailoring" reactions occur to produce the final diversity of alisols. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and acyltransferases. These enzymes are responsible for:
-
Hydroxylation: Adding hydroxyl (-OH) groups at specific positions on the carbon skeleton.
-
Acetylation: Adding acetyl groups to the hydroxyl groups, forming derivatives like this compound 24-acetate and Alisol B 23-acetate.
It is noteworthy that fresh Alisma rhizomes are particularly rich in Alisol B 23-acetate, which can be converted into this compound, this compound 24-acetate, and Alisol B during post-harvest processing, especially at elevated temperatures.[5] This suggests a dynamic interplay and potential for interconversion between these closely related molecules, mediated by both enzymatic activity in the plant and chemical changes during extraction.
Part 3: Experimental Methodology for Extraction and Isolation
The successful isolation of this compound requires a systematic approach that efficiently extracts the triterpenoid fraction from the complex plant matrix and subsequently purifies the target compound. The following protocol is a self-validating system, incorporating steps for both extraction and preliminary purification.
Protocol Objective: To isolate this compound from dried Alisma orientale rhizomes.
Rationale: This protocol employs a solid-liquid extraction with a polar solvent (ethanol) to efficiently solubilize the semi-polar triterpenoids. Subsequent partitioning and chromatographic steps are used to separate compounds based on polarity, leading to the isolation of this compound.
Step-by-Step Protocol
-
Material Preparation:
-
Obtain high-quality, dried rhizomes of Alisma orientale.
-
Grind the rhizomes into a coarse powder (approx. 20-40 mesh) using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.
-
-
Initial Solvent Extraction:
-
Weigh 500 g of the powdered rhizome material.
-
Place the powder into a large flask suitable for reflux extraction.
-
Add 2.5 L of 80% (v/v) aqueous ethanol. The water content helps penetrate the plant cell walls, while the ethanol effectively dissolves the triterpenoids.
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 2 hours with gentle stirring.
-
Allow the mixture to cool, then filter through cheesecloth or a Büchner funnel to separate the extract from the solid plant material (the marc).
-
Repeat the extraction on the marc two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the three ethanolic extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. High temperatures can degrade the acetylated alisols.[21]
-
Continue evaporation until all ethanol is removed, resulting in a thick aqueous suspension.
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential partitioning with solvents of increasing polarity to fractionate the crude extract. For example, partition against n-hexane to remove non-polar lipids and chlorophylls, followed by partitioning against ethyl acetate to extract the semi-polar triterpenoids, including this compound.
-
Collect the ethyl acetate fraction and concentrate it to dryness in vacuo to yield the crude triterpenoid extract.
-
-
Chromatographic Purification:
-
Dissolve the crude triterpenoid extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 100:0 to 0:100 n-hexane:ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions containing the compound with the same retention factor (Rf) as an this compound standard.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol/water or acetonitrile/water to obtain pure this compound.
-
-
Validation:
-
Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the obtained data with published literature values for this compound.[7]
-
Caption: Figure 2: Workflow for this compound Extraction
Conclusion and Future Directions
This compound stands as a testament to the chemical ingenuity of the plant kingdom. Its synthesis, originating from the fundamental MVA pathway and culminating in the precise cyclization and tailoring within Alisma species, offers a fascinating case study in natural product biosynthesis. The concentration of this valuable compound in the plant's rhizomes provides a clear target for extraction, and the methodologies outlined herein offer a robust pathway to its isolation for further research and development.
Future research should focus on the genetic and enzymatic characterization of the this compound pathway. Identifying and characterizing the specific oxidosqualene cyclase and the downstream P450s and acyltransferases will be paramount. This knowledge could unlock the potential for metabolic engineering in heterologous systems (e.g., yeast or E. coli), enabling sustainable, high-yield production of this compound and the generation of novel, bioactive analogs for drug discovery programs.
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Liu, Z., et al. (2023). The roles of serine hydrolases and serum albumin in alisol B 23-acetate hydrolysis in humans. Frontiers in Pharmacology. [Link]
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Haralampidis, K., et al. (2002). A new class of oxidosqualene cyclases directs synthesis of antimicrobial phytoprotectants in monocots. Proceedings of the National Academy of Sciences. [Link]
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Ma, L., et al. (2022). Identification of a novel multifunctional oxidosqualene cyclase from Zea mays sheds light on the biosynthetic pathway of three pentacyclic triterpenoids. Synthetic and Systems Biotechnology. [Link]
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Li, F., et al. (2024). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry. [Link]
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Tang, F. T., et al. (2016). This compound 24-Acetate, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. Journal of Vascular Research. [Link]
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Boutana, S., et al. (2019). A Single Oxidosqualene Cyclase Produces the Seco-Triterpenoid α-Onocerin. Plant Physiology. [Link]
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Zhang, Y., et al. (2023). This compound 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Journal of Orthopaedic Surgery and Research. [Link]
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Alisol A: A Technical Guide to its Anti-inflammatory Mechanisms and Investigational Methodologies
Introduction: The Therapeutic Potential of Alisol A in Inflammatory Diseases
This compound, a protostane-type tetracycloid triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has emerged as a compound of significant interest in the field of pharmacology due to its diverse biological activities.[1][2][3][4] Historically used in traditional Asian medicine for various ailments, modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects, particularly its potent anti-inflammatory properties.[4][5] This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core mechanisms of action, provide detailed experimental protocols for its investigation, and present a logical framework for understanding its potential as a novel anti-inflammatory agent.
Core Mechanism of Action: Modulation of Key Inflammatory Signaling Cascades
The anti-inflammatory activity of this compound is not attributed to a single target but rather to its ability to modulate multiple, interconnected signaling pathways that are central to the inflammatory response. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling axis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8]
This compound has been shown to effectively suppress the activation of the NF-κB pathway.[9] This is achieved by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its nuclear translocation.[9] The stabilization of IκBα by this compound is linked to the activation of the AMPK/SIRT1 pathway, which can deacetylate and thereby inhibit the activity of NF-κB.[9]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a pivotal role in transducing extracellular stimuli into cellular responses, including inflammation.[1][7] The activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.
Several studies have demonstrated that this compound and its derivatives can modulate the phosphorylation of MAPK pathway components. For instance, Alisol F has been shown to decrease the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophages.[6][7] By inhibiting the activation of these key kinases, this compound can effectively dampen the downstream inflammatory cascade.[10]
Activation of the AMPK/SIRT1 Signaling Pathway
The AMPK/SIRT1 pathway is a crucial regulator of cellular energy homeostasis and has been increasingly recognized for its role in controlling inflammation. Activation of AMPK can lead to the subsequent activation of SIRT1, a NAD+-dependent deacetylase. SIRT1 can deacetylate and inhibit the activity of several pro-inflammatory transcription factors, including NF-κB.
This compound has been identified as an activator of the AMPK/SIRT1 signaling pathway.[9] This activation contributes to its anti-inflammatory effects by preventing the reduction of IκBα and subsequently inhibiting the activation of NF-κB.[9] This multi-targeted action of regulating lipid metabolism and suppressing inflammation makes this compound a promising candidate for developing novel anti-atherosclerotic drugs.[9][11]
Visualizing the Mechanism: this compound's Impact on Inflammatory Signaling
To illustrate the intricate interplay of these pathways, the following diagrams, generated using Graphviz, depict the canonical inflammatory signaling cascades and the key intervention points of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Investigation of this compound's Anti-inflammatory Effects: A Methodological Guide
To rigorously assess the anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo assays are essential. This section provides detailed, step-by-step protocols for key experiments, designed to ensure reproducibility and scientific validity.
In Vitro Assays
-
Cell Line Selection: RAW 264.7 murine macrophages are a standard and appropriate model for studying inflammation in vitro. They are robust, easy to culture, and respond reliably to inflammatory stimuli like LPS.
-
Culture Conditions: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements).
-
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
-
Principle: Western blotting is used to detect the expression and phosphorylation status of specific proteins in cell lysates, providing insights into the activation of signaling pathways.
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, p-p38, p-ERK, p-JNK, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Visualization
Caption: In vitro experimental workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and its derivatives on key inflammatory markers from various studies. This provides a comparative overview of its potency and efficacy.
| Compound | Model System | Inflammatory Marker | Effect | Reference |
| This compound | High-fat diet-induced obese mice | TNF-α, IL-1β, IL-6, IL-8 (adipose tissue) | Decreased expression | [12] |
| This compound | ApoE-/- mice with atherosclerosis | ICAM-1, IL-6, MMP-9 (aortic plaques) | Reduced expression | [9][11] |
| This compound 24-acetate | IL-1β-induced rat chondrocytes | NO, PGE2, TNF-α, IL-6 | Reduced levels | [13] |
| This compound 24-acetate | Cerebral ischemia-reperfusion mice | IL-1β, TNF-α, iNOS | Downregulated expression | [14] |
| Alisol B 23-acetate | LPS-stimulated Caco-2 cells | TNF-α, IL-6, IL-1β | Reduced expression | [15] |
| Alisol F | LPS-stimulated RAW 264.7 cells | NO, IL-6, TNF-α, IL-1β | Suppressed production | [6][7] |
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory effects through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, and AMPK/SIRT1. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in a broader range of in vivo inflammatory disease models, and conducting pharmacokinetic and toxicological studies to pave the way for its potential clinical development as a novel anti-inflammatory agent. The comprehensive understanding of its mechanisms of action, coupled with rigorous experimental validation, will be crucial in harnessing the full therapeutic promise of this natural compound.
References
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This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacological Properties of Alisols. (2022). Encyclopedia MDPI. Retrieved from [Link]
-
Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells. (2022). National Institutes of Health. Retrieved from [Link]
-
Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. (2017). MDPI. Retrieved from [Link]
-
Alisol B 23-Acetate Ameliorates Azoxymethane/Dextran Sodium Sulfate-Induced Male Murine Colitis-Associated Colorectal Cancer via Modulating the Composition of Gut Microbiota and Improving Intestinal Barrier. (2021). National Institutes of Health. Retrieved from [Link]
-
This compound 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. (2023). National Institutes of Health. Retrieved from [Link]
-
Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
The effect of alisol F and 25-anhydroalisol F on the expression of iNOS... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. (2020). PubMed. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical structures of this compound (AA), alisol B (AB), alisol B 23-acetate (AB23A), and alisol F 24-acetate (AF24A), which belong to triterpenes isolated from Alismatis rhizome (AR). (n.d.). ResearchGate. Retrieved from [Link]
-
This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. (2024). Frontiers. Retrieved from [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. (2022). PubMed. Retrieved from [Link]
-
Alismol Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation. (2023). Semantic Scholar. Retrieved from [Link]
-
This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. (n.d.). PubMed Central. Retrieved from [Link]
-
Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review. (2019). PubMed Central. Retrieved from [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. (2022). MDPI. Retrieved from [Link]
-
Alismol Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation. (2023). MDPI. Retrieved from [Link]
-
Alisol B inhibited oxidative stress and inflammation in primary... (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. (2017). PubMed. Retrieved from [Link]
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Alisol A: A Triterpenoid Modulator of Glucose Metabolism for Diabetes Research and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
The global rise of type 2 diabetes mellitus necessitates the exploration of novel therapeutic agents that can effectively manage hyperglycemia and insulin resistance. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has emerged as a promising candidate for the modulation of glucose metabolism.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed methodologies for its investigation, tailored for researchers, scientists, and drug development professionals in the field of metabolic diseases.
This compound: Physicochemical Properties and Biological Source
This compound is a C30 isoprenoid with the molecular formula C₃₀H₅₀O₅ and a molecular weight of 490.7 g/mol .[3] Its structure features a tetracyclic protostane core with multiple hydroxyl groups, contributing to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₅ | [3] |
| Molecular Weight | 490.7 g/mol | [3][4] |
| CAS Number | 19885-10-0 | [3] |
| Appearance | White solid powder | [4][5] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water | [4] |
The primary natural source of this compound is the dried rhizome of Alisma orientale, a plant used in traditional Chinese medicine for its diuretic, anti-inflammatory, and metabolic regulatory properties.[2][6] Extraction is typically performed using polar solvents like ethanol, followed by chromatographic purification to isolate this compound.[6]
Core Mechanism of Action: Regulation of Cellular Energy Homeostasis
This compound exerts its primary effects on glucose metabolism through the activation of the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7]
Activation of the AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme complex that, once activated, orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1] Studies have shown that this compound treatment in various cell types, including C2C12 myotubes and hepatocytes, leads to a significant increase in the phosphorylation of AMPK at its catalytic α-subunit on threonine 172 (Thr172).[1][8] This phosphorylation is a critical step for AMPK activation. While the direct upstream kinase responsible for this compound-induced AMPK phosphorylation is still under full investigation, evidence points towards the involvement of Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[8]
Downstream Effects on Glucose Uptake and Metabolism
Activated AMPK initiates a cascade of downstream events that collectively enhance glucose uptake and utilization while suppressing glucose production.
-
GLUT4 Translocation: A key downstream effect of AMPK activation by this compound is the promotion of glucose transporter 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane in skeletal muscle cells.[1][8] This process is mediated by the phosphorylation of AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein that, when phosphorylated, relieves its inhibition of GLUT4 vesicle trafficking.[1] Increased GLUT4 at the cell surface facilitates greater glucose uptake from the bloodstream.
-
Insulin Sensitivity: In vivo studies using high-fat diet-induced obese mice have demonstrated that this compound administration improves insulin sensitivity.[9] This is evidenced by enhanced glucose tolerance and insulin tolerance tests.[9] The underlying mechanism is linked to the activation of the AMPK/ACC/SREBP-1c pathway, which not only improves glucose metabolism but also ameliorates hepatic steatosis and dyslipidemia.[7]
-
PI3K/Akt Pathway: While this compound's primary mechanism appears to be independent of the canonical insulin signaling pathway, it is important to note that the PI3K/Akt pathway is a crucial regulator of glucose uptake.[10] Some studies on this compound derivatives have shown no direct effect on Akt phosphorylation, suggesting an insulin-independent mechanism.[8][11] However, research on other related compounds like Alisol B 23-acetate has indicated a co-activation of the PI3K/Akt pathway.[12] Therefore, the potential for crosstalk between the AMPK and PI3K/Akt pathways in the context of this compound warrants further investigation.
Experimental Methodologies for Investigating this compound
To facilitate further research into this compound's effects on glucose metabolism, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Analysis: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), in cultured cells.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin
-
Horse serum
-
PBS (phosphate-buffered saline)
-
Glucose-free DMEM
-
2-NBDG (10 mM stock in DMSO)
-
This compound (stock solution in DMSO)
-
Insulin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding and Differentiation:
-
Seed C2C12 myoblasts in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Culture in DMEM with 10% FBS until 80-90% confluent.
-
Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days, changing the medium every 2 days.
-
-
Cell Starvation:
-
Gently wash the differentiated C2C12 myotubes twice with warm PBS.
-
Incubate the cells in glucose-free DMEM for 2 hours at 37°C to normalize basal glucose uptake.[13]
-
-
Treatment with this compound:
-
Remove the starvation medium and add fresh glucose-free DMEM containing various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (DMSO).
-
For a positive control, treat a set of wells with 100 nM insulin.
-
Incubate for the desired treatment time (e.g., 12 hours for this compound, 30 minutes for insulin).[8]
-
-
2-NBDG Incubation:
-
Termination of Uptake and Washing:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.[3]
-
-
Fluorescence Measurement:
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Present data as a fold change in glucose uptake.
In Vitro Analysis: Western Blot for AMPK Phosphorylation
This protocol details the detection of phosphorylated AMPK (p-AMPK) and total AMPK to assess the activation status of the kinase in response to this compound.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-AMPK (Thr172) and rabbit anti-total AMPK
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.[15]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against p-AMPK (Thr172) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.[15]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total AMPK for normalization.
-
Quantify band intensities using densitometry software.
-
In Vivo Models for Diabetes Research
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Both genetic and diet-induced models of type 2 diabetes are relevant.
Table 2: Recommended In Vivo Models for this compound Research
| Model | Type | Key Characteristics | Application for this compound Studies | Source |
| db/db Mouse | Genetic (Leptin receptor mutation) | Severe obesity, hyperglycemia, insulin resistance | Evaluation of this compound on severe diabetic phenotypes | [5] |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Obesity, hyperlipidemia, progressive hyperglycemia | Assessing effects on both glucose and lipid metabolism | [5] |
| Goto-Kakizaki (GK) Rat | Genetic (Polygenic) | Non-obese, mild hyperglycemia, impaired insulin secretion | Investigating this compound's effects independent of obesity | [6][17] |
| High-Fat Diet (HFD)-Induced Obese Mouse | Diet-Induced | Obesity, insulin resistance, hyperglycemia | Simulating diet-related metabolic syndrome to test this compound's preventative and therapeutic effects | [5][6] |
Therapeutic Potential and Future Directions
The existing body of evidence strongly suggests that this compound is a potent activator of AMPK with significant potential for the treatment of type 2 diabetes and related metabolic disorders. Its ability to enhance glucose uptake in muscle cells, improve systemic insulin sensitivity, and ameliorate dyslipidemia in preclinical models makes it an attractive candidate for further drug development.[1][7]
Future research should focus on:
-
Elucidating the complete upstream signaling pathway leading to AMPK activation by this compound.
-
Investigating the effects of this compound on hepatic gluconeogenesis and the expression of key regulatory enzymes such as G6Pase and PEPCK.[18]
-
Clarifying the interaction and potential crosstalk between this compound-mediated AMPK activation and the PI3K/Akt signaling pathway.
-
Conducting comprehensive toxicological studies to establish a clear safety profile for this compound.
-
Initiating well-designed clinical trials to evaluate the efficacy and safety of this compound in human subjects with prediabetes or type 2 diabetes. While no major clinical trials are currently reported, the promising preclinical data warrants this progression.
Conclusion
This compound represents a compelling natural product with a well-defined mechanism of action centered on the activation of AMPK. This technical guide provides a foundational understanding and practical methodologies for researchers to explore and harness the therapeutic potential of this compound in the ongoing effort to combat diabetes and metabolic diseases. The provided protocols and insights are intended to serve as a valuable resource for the scientific community, fostering further innovation in this critical area of research.
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This compound-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes. BMC Complementary Medicine and Therapies. [Link]
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This compound-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes. BMC Complement Med Ther. [Link]
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This compound Attenuates High-Fat-Diet-Induced Obesity and Metabolic Disorders via the AMPK/ACC/SREBP-1c Pathway. PubMed. [Link]
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This compound. PubChem. [Link]
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Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. Biocompare. [Link]
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Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD. [Link]
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This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers. [Link]
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This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. PubMed. [Link]
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The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. [Link]
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This compound 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. NIH. [Link]
-
(PDF) this compound-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes. ResearchGate. [Link]
-
Alisol B regulates AMPK/mTOR/SREBPs via directly targeting VDAC1 to alleviate hyperlipidemia. PubMed. [Link]
-
Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes. PubMed. [Link]
-
Animal models in type 2 diabetes research: An overview. ResearchGate. [Link]
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Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. PMC. [Link]
-
In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. NIH. [Link]
-
Alisol B 23-acetate alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and PI3K/AKT pathway. ResearchGate. [Link]
-
This compound binds to the catalytic region of AMPK. Computational docking... ResearchGate. [Link]
-
Western blot analysis of the phosphorylation of AMPK -Thr 172 and... ResearchGate. [Link]
-
Unraveling the Regulation of Hepatic Gluconeogenesis. PMC. [Link]
-
Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model. PubMed Central. [Link]
-
Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake. Semantic Scholar. [Link]
-
The regulation of hepatic gluconeogenesis using alpha-ketoisovalerate and propionate as precursors. PubMed. [Link]
-
This compound 24-Acetate, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. PubMed. [Link]
-
A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients. PMC. [Link]
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AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation. PMC. [Link]
-
Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. PMC. [Link]
-
This compound attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway. PMC. [Link]
-
Alisol B regulates AMPK/mTOR/SREBPs via directly targeting VDAC1 to alleviate hyperlipidemia | Request PDF. ResearchGate. [Link]
-
Regulation of the level of key enzymes of glycolysis and gluconeogenesis in liver. PubMed. [Link]
-
The PI3K/AKT pathway in obesity and type 2 diabetes. PMC. [Link]
-
Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes. PubMed Central. [Link]
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Gluconeogenesis | High-Yield Q & A Review for USMLE Step 1: Biochemistry and Genetics, 2026 Update | AccessMedicine. AccessMedicine. [Link]
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A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds. PubMed. [Link]
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The PI3K/Akt Pathway in Meta-Inflammation. MDPI. [Link]
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Advances in Oral Biomacromolecule Therapies for Metabolic Diseases. MDPI. [Link]
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Regulation Of Glycolysis And Gluconeogenesis - Principles Of Metabolic Regulation MCAT Wiki - MCAT Content. Jack Westin. [Link]
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Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development. ResearchGate. [Link]
-
Combined Inositols, α-Lactalbumin, Gymnema Sylvestre and Zinc Improve the Lipid Metabolic Profile of Patients with Type 2 Diabetes Mellitus: A Randomized Clinical Trial. MDPI. [Link]
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Alisol A: A Protostane Triterpenoid Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The rhizome of Alisma orientale, a perennial aquatic plant used for centuries in traditional Asian medicine, is a rich reservoir of bioactive natural products.[1][2] Among these, the protostane-type tetracyclic triterpenoids, particularly Alisol A and its congeners, have emerged as a focal point of modern pharmacological research.[2][3] These compounds, collectively known as alisols, exhibit a remarkable breadth of biological activities, including potent lipid-lowering, anti-inflammatory, anti-atherosclerotic, and anticancer effects.[1][4][5]
This technical guide provides an in-depth exploration of the chemical architecture of this compound, the structural diversity of its key derivatives, and the methodologies for their isolation and characterization. We will delve into the causal relationships between specific structural modifications and resulting biological functions, offering field-proven insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. The self-validating protocols and structure-activity relationship (SAR) analyses presented herein are designed to empower scientific professionals to harness the therapeutic potential of this versatile molecular scaffold.
Part 1: The Core Moiety: Unveiling the Structure of this compound
This compound is the archetypal compound of this triterpenoid family. Its chemical backbone is a protostane skeleton, a tetracyclic system that serves as the foundation for its diverse derivatives.[3]
Core Chemical Structure
The structure of this compound is characterized by a rigid tetracyclic core and a flexible C-17 side chain. Key functional groups include a hydroxyl group at C-11, a ketone at C-3, and a vicinal diol feature on the side chain at C-23 and C-24, along with a tertiary alcohol at C-25.[6] This arrangement of polar functional groups imparts specific solubility characteristics and provides multiple reactive sites for chemical modification.
// Atom nodes with positions C1 [label="C", pos="0.5,1.5!"]; C2 [label="C", pos="1.5,1.5!"]; C3 [label="C", pos="2,2.5!"]; O3 [label="O", pos="1.5,3!"]; C4 [label="C", pos="3,2.5!"]; C5 [label="C", pos="3.5,1.5!"]; C6 [label="C", pos="4.5,1.5!"]; C7 [label="C", pos="5,2.5!"]; C8 [label="C", pos="4.5,3.5!"]; C9 [label="C", pos="3.5,3.5!"]; C10 [label="C", pos="2.5,1.5!"]; C11 [label="C", pos="2.5,3.5!"]; O11 [label="OH", pos="2,4.2!"]; C12 [label="C", pos="2,4.5!"]; C13 [label="C", pos="3,5!"]; C14 [label="C", pos="4,4.5!"]; C15 [label="C", pos="5,5!"]; C16 [label="C", pos="4.5,6!"]; C17 [label="C", pos="3.5,6!"]; C18 [label="C", pos="2.5,5.8!"]; C19 [label="C", pos="2,0.5!"]; C20 [label="C", pos="3,7!"]; C21 [label="C", pos="2,7.5!"]; C22 [label="C", pos="4,7.8!"]; C23 [label="C", pos="5,7.5!"]; O23 [label="OH", pos="5.5,8!"]; C24 [label="C", pos="5.5,6.5!"]; O24 [label="OH", pos="6.2,6.8!"]; C25 [label="C", pos="6,5.5!"]; O25 [label="OH", pos="6.5,5!"]; C26 [label="C", pos="6.8,5.8!"]; C27 [label="C", pos="5.5,4.8!"]; C28 [label="C", pos="3.5,0.5!"]; C29 [label="C", pos="3.2,3!"]; C30 [label="C", pos="4.8,4!"];
// Ring A C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C10; C10 -- C1;
// Ring B C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10;
// Ring C C8 -- C14; C14 -- C13; C13 -- C12; C12 -- C11; C11 -- C9;
// Ring D C13 -- C17; C17 -- C16; C16 -- C15; C15 -- C14;
// Functional Groups & Side Chains C3 -- O3 [style=dashed]; // Ketone C4 -- C28; C4 -- C29; C10 -- C19; C11 -- O11; C13 -- C18; C14 -- C30;
// Side Chain at C17 C17 -- C20; C20 -- C21; C20 -- C22; C22 -- C23; C23 -- O23; C23 -- C24; C24 -- O24; C24 -- C25; C25 -- O25; C25 -- C26; C25 -- C27; } Caption: Core chemical structure of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 19885-10-0 | [3][7] |
| Chemical Formula | C₃₀H₅₀O₅ | [6][7] |
| Molecular Weight | 490.71 g/mol | [6][8] |
| Appearance | Solid | [9] |
| Purity | Typically ≥98% for commercial standards | [9] |
| Solubility | Soluble in DMSO (≥49.1 mg/mL), Ethanol (≥96.4 mg/mL); Insoluble in water | [9][10] |
| Storage | -20°C for long-term stability | [7][11] |
Part 2: The this compound Derivatives: A Study in Structural Variation
Nature has produced a vast library of this compound derivatives, and chemists have further expanded this repertoire through semi-synthesis.[12][13] The most studied derivatives involve modifications at the C-11, C-23, and C-24 positions, leading to significant alterations in their pharmacological profiles.
Key Natural Derivatives
The primary derivatives found in Alisma rhizoma include Alisol B and its acetylated form, and the acetylated form of this compound.[1][6]
-
Alisol B: This derivative is the C-23,C-24 epoxide of this compound. The conversion of the vicinal diol to an epoxide ring dramatically alters the polarity and reactivity of the side chain. Alisol B often serves as a major biosynthetic precursor to other derivatives.[1]
-
This compound 24-Acetate: Acetylation of the secondary hydroxyl group at C-24 increases the lipophilicity of the molecule. This modification is known to influence membrane permeability and can enhance certain biological activities.[14]
-
Alisol B 23-Acetate: This is one of the most abundant and potent alisols in the plant.[1] The presence of the acetate group at C-23, combined with the epoxide, creates a unique chemical entity with a distinct pharmacological profile, including robust anti-inflammatory and lipid-lowering effects.[1][15]
Comparative Structural Data
| Compound | Molecular Formula | Molecular Mass ( g/mol ) | Key Structural Feature |
| This compound | C₃₀H₅₀O₅ | 490.7 | C-23, C-24 vicinal diol |
| Alisol B | C₃₀H₄₈O₄ | 472.7 | C-23, C-24 epoxide |
| This compound 24-Acetate | C₃₂H₅₀O₅ | 514.7 | Acetate group at C-24 |
| Alisol B 23-Acetate | C₃₂H₅₀O₅ | 514.7 | Acetate group at C-23 |
| Alisol F 24-Acetate | C₃₂H₅₀O₆ | 530.7 | Additional hydroxyl group |
(Data sourced from[6])
Part 3: Experimental Protocols: From Plant to Purified Compound
The successful study of alisols depends on robust methods for their extraction, isolation, and characterization. The protocols described here are self-validating systems designed for reproducibility.
Workflow for Isolation and Purification
The overall process involves extraction from the dried plant material, fractionation to separate compounds by polarity, and chromatographic purification to yield individual alisols.
Protocol 1: Optimized Reflux Extraction
This protocol is based on response surface methodology (RSM) to maximize the yield of Alisol B 23-acetate, a representative triterpenoid.[15] The causality behind reflux extraction with aqueous ethanol is to balance the polarity for efficient extraction of these moderately polar triterpenoids while minimizing the co-extraction of highly polar or non-polar impurities.
Materials:
-
Dried, powdered rhizome of Alisma orientale
-
Ethanol (EtOH), 70% aqueous solution
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Büchner funnel)
-
Rotary evaporator
Methodology:
-
Preparation: Weigh 100 g of powdered Alisma rhizoma and place it into a 2 L round-bottom flask.
-
Solvent Addition: Add 1.3 L of 70% ethanol to the flask, achieving a solid-liquid ratio of 1:13 (g/mL).[15]
-
Reflux Extraction: Assemble the reflux apparatus. Heat the mixture to boiling and maintain a gentle reflux for 2 hours. The 2-hour duration is an optimized time to ensure sufficient extraction without causing thermal degradation of the target compounds.[15]
-
Filtration: After cooling to room temperature, filter the mixture through a Büchner funnel to separate the plant debris from the liquid extract.
-
Repeat Extraction: Return the plant residue to the flask and repeat the extraction process (steps 2-4) two more times to ensure exhaustive extraction.[15]
-
Concentration: Combine all three filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Compound Characterization by Mass Spectrometry
Mass spectrometry (MS) is indispensable for confirming the molecular weight and obtaining structural information through fragmentation patterns.
Instrumentation:
-
Ultra-Fast Liquid Chromatography tandem Mass Spectrometry (UFLC-MS/MS) system.[16]
-
Electrospray Ionization (ESI) source.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the purified alisol in methanol.
-
Infusion: Directly infuse the sample into the ESI source or inject it via an LC system.
-
Full Scan (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. For this compound, this will appear at m/z 491.5.[16]
-
Product Ion Scan (MS/MS): Select the parent ion (m/z 491.5 for this compound) and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting fragment ions. The fragmentation of this compound is characterized by sequential water losses from the side chain and core. A prominent product ion at m/z 383.4 is typically observed, corresponding to cleavages in the side chain.[16] This specific fragmentation pattern serves as a fingerprint for structural confirmation.
Part 4: Structure-Activity Relationships and Therapeutic Implications
The therapeutic potential of alisols is intrinsically linked to their chemical structures. Subtle modifications to the this compound scaffold can lead to profound changes in biological activity, a principle that is central to drug development.
Causality of Structural Modifications
-
Side Chain Hydroxylation & Acetylation: The hydroxyl groups on the C-17 side chain are critical for activity. Acetylation at C-24 (this compound 24-acetate) or C-23 (Alisol B 23-acetate) generally increases lipophilicity. This can enhance the compound's ability to cross cell membranes and interact with intracellular targets. For instance, both this compound 24-acetate and Alisol B 23-acetate have shown efficacy in overcoming cancer multidrug resistance, a process heavily dependent on interaction with membrane-bound transporters.[14]
-
The C-23/C-24 Epoxide: The epoxide ring in Alisol B makes it a key intermediate and a bioactive molecule in its own right. The strain of the epoxide ring can render it susceptible to nucleophilic attack, allowing it to potentially form covalent bonds with biological targets, although this mechanism is still under investigation.
-
Core Modifications: Modifications to the tetracyclic core, while less common in natural derivatives, represent a key area for synthetic chemistry. Altering the oxidation state at C-3 or the hydroxylation at C-11 could modulate receptor binding and overall pharmacological effects.
Summary of Biological Activities
The diverse activities of alisols underscore their potential as lead compounds for multiple disease indications.
| Compound | Key Biological Activities | Primary Molecular Targets/Pathways | Source(s) |
| This compound | Anti-obesity, Anti-atherosclerotic, Anti-cancer (Breast, Colon), Anti-HBV | AMPK/ACC/SREBP-1c, SIRT1, PPARα | [3][11] |
| Alisol B | Anti-inflammatory, Anti-proliferative, Lipid-lowering | Farnesoid X receptor (FXR) | [1][12] |
| This compound 24-Acetate | Anti-atherosclerotic, Bone preservation, Reversal of multidrug resistance | Not fully elucidated | [1][14] |
| Alisol B 23-Acetate | Potent lipid-lowering, Anti-inflammatory, Reversal of P-glycoprotein multidrug resistance | SIRT1, FXR | [1][14] |
Conclusion
This compound and its derivatives represent a fascinating and therapeutically relevant class of protostane triterpenoids. The core structure provides a robust scaffold that nature has elegantly decorated to produce a spectrum of bioactive molecules. An understanding of the specific chemical features—the hydroxylated side chain, the potential for acetylation, and the presence of an epoxide variant—is crucial for any researcher aiming to exploit these compounds. The provided protocols for extraction and characterization offer a validated starting point for isolating these molecules for further study. As research continues to unravel the complex structure-activity relationships, the this compound scaffold holds significant promise for the development of next-generation therapies targeting metabolic disorders, inflammation, and cancer.
References
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ResearchGate. Chemical structures of this compound (AA), alisol B (AB), alisol B 23-acetate (AB23A), and alisol F 24-acetate (AF24A), which belong to triterpenes isolated from Alismatis rhizome (AR). Available from: [Link].
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. Available from: [Link].
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ResearchGate. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Available from: [Link].
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PubMed. Available from: [Link].
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OUCI. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Available from: [Link].
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PubMed. Design, synthesis and biological evaluation of Alisol B derivatives for potential treatment of non-alcoholic steatohepatitis. Available from: [Link].
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ResearchGate. Structures of 8 selected alisol derivatives. The series includes 22... Available from: [Link].
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ResearchGate. The product ion mass spectra of this compound (a) (m/z 491.5/383.4), alisol... | Download Scientific Diagram. Available from: [Link].
-
Zheng, Y., et al. (2024). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry, 17(1), 105436. Available from: [Link].
-
Zhang, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Journal of Inflammation Research, 17, 3633–3652. Available from: [Link].
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ResearchGate. Extraction and isolation of 23-acetate alisol B from Alisma orientalis by supercritical fluid extraction and high-speed counter-current chromatography. Available from: [Link].
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An In-depth Technical Guide on the Ethnobotanical Background and Traditional Uses of Alisol A
This guide provides a comprehensive overview of Alisol A, a significant bioactive triterpenoid. The focus is on its deep-rooted history in traditional medicine, the botanical sources, and the ethnobotanical practices that have paved the way for modern scientific investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Botanical Origins of this compound
This compound is a tetracyclic triterpenoid of the protostane type, primarily extracted from the rhizome of Alisma plantago-aquatica and its variety orientale (often referred to as Alisma orientale).[1][2] These perennial aquatic plants, commonly known as water plantain, are widespread across temperate regions of Europe, Asia, and North America, thriving in shallow waters, marshes, and ponds.[1][3] The dried rhizome, known in Traditional Chinese Medicine (TCM) as "Ze Xie," has been a staple in herbal remedies for centuries.[1][4] In TCM, it is valued for its diuretic, anti-inflammatory, and detoxifying properties.[3] The plant's therapeutic applications are largely attributed to a rich diversity of bioactive compounds, with the alisols, particularly this compound and its derivatives, being the most prominent.[5][6]
Ethnobotanical Significance and Traditional Medicinal Systems
The use of Alisma species is well-documented in various traditional medicine systems, most notably in East Asia. The rhizome is the primary part of the plant utilized for its medicinal properties.
Traditional Chinese Medicine (TCM)
In TCM, Alismatis Rhizoma (Ze Xie) is classified as a medicine that "drains dampness."[4] Its properties are considered sweet, bland, and cold, and it is believed to primarily affect the kidney and bladder meridians.[3] This classification underpins its traditional applications for conditions characterized by fluid retention.
Key traditional uses in TCM include:
-
Promoting Diuresis and Leaching Dampness: It is a cornerstone herb for treating edema, urinary difficulties, and other conditions associated with what TCM describes as "dampness accumulation."[4][7]
-
Resolving Phlegm and Dizziness: Ancient texts, such as the Synopsis of Golden Chamber, describe its use for dizziness and palpitations related to fluid retention.
-
Clearing Heat: Due to its cold nature, it is also used to clear "deficiency heat" in the kidneys.
Alisma is a key ingredient in many classic TCM formulas, such as "Liu Wei Di Huang Wan," where it is combined with other herbs to nourish the kidneys and balance yin and yang.[4]
Other Folk Medicine Traditions
Beyond TCM, Alisma plantago-aquatica has been used in other folk traditions. In some European and North American folk practices, it has been used for a variety of ailments. The leaves have been used for their antibacterial and diuretic properties.[8] The powdered root was once used in popular medicine as a purported cure for rabies, leading to the colloquial name "mad-dog weed," though this has not been scientifically substantiated.[1][9] The fresh leaves have also been applied topically to bruises and swellings.[10]
Traditional Preparation and Administration
The method of preparing Alismatis Rhizoma is crucial to its traditional application and is believed to influence its therapeutic properties.
-
Raw and Processed Forms: The rhizome can be used in its raw, dried form or processed. Raw Rhizoma Alismatis is considered more potent for promoting urination and clearing heat.
-
Processing with Salt or Wine: Processing methods include stir-frying with salt water or wine. Frying with salt is believed to enhance its ability to act on the kidney meridian and clear heat, while processing with wine may moderate its cold nature.
-
Decoction: The most common method of administration is as a decoction, where the dried rhizome, often in combination with other herbs, is boiled in water to create a medicinal tea.
Correlation of Traditional Uses with Modern Pharmacological Insights
Modern scientific research has begun to validate many of the traditional uses of Alisma and its active constituent, this compound. The ethnobotanical applications have provided a roadmap for contemporary pharmacological investigation.
| Traditional Use | Modern Scientific Findings | Supporting Citations |
| Diuretic (Edema, Dysuria) | Studies have shown that extracts of Alismatis Rhizoma possess diuretic effects, supporting its use for fluid retention.[5] | [5] |
| Hyperlipidemia | This compound and related compounds have demonstrated lipid-lowering and anti-atherosclerotic activities in preclinical studies.[11][12] | [11][12] |
| Inflammation | The anti-inflammatory properties of this compound have been documented, aligning with its traditional use for "clearing heat."[3][11] | [3][11] |
| Liver Protection | Traditionally used to address "damp-heat" affecting the liver, modern research indicates hepatoprotective effects.[7][9] | [7][9] |
| Diabetes-related conditions | Its traditional use in formulas for what might be modern-day metabolic syndrome is supported by findings of blood sugar-lowering effects.[7][10] | [7][10] |
This convergence of traditional knowledge and modern science underscores the value of ethnobotany in drug discovery and development.
Experimental Protocol: Extraction and Isolation of this compound from Alismatis Rhizoma
This protocol outlines a standard laboratory procedure for the extraction and isolation of this compound, providing a bridge from the traditional herbal preparation to the purified compound for research.
Objective: To extract and isolate this compound from dried Alismatis Rhizoma.
Rationale: Solvent extraction is a common method for obtaining bioactive compounds from plant materials. The choice of solvents is based on the polarity of the target compound, this compound. Subsequent chromatographic techniques are necessary to separate this compound from other co-extracted compounds.
Methodology:
-
Preparation of Plant Material:
-
Obtain high-quality, dried rhizomes of Alisma plantago-aquatica or Alisma orientale.
-
Grind the rhizomes into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered rhizome in 95% ethanol at room temperature for 24 hours. The ethanol acts as a solvent to dissolve a broad range of compounds, including triterpenoids.[13]
-
Filter the mixture and repeat the extraction process twice more with fresh ethanol to ensure maximum yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their differential solubility. This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing the compound with a similar retention factor (Rf) to that of an this compound standard.
-
-
Final Purification:
-
Further purify the enriched fractions using preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Ethnobotanical to Scientific Workflow
The following diagram illustrates the progression from the traditional use of the whole plant to the scientific investigation of its key active compound, this compound.
Caption: From Traditional Herb to Modern Drug Lead.
Conclusion
The ethnobotanical history of Alisma plantago-aquatica provides a rich foundation for the contemporary scientific exploration of its bioactive constituents, particularly this compound. The long-standing use of Alismatis Rhizoma in traditional medicine for ailments related to fluid metabolism, inflammation, and lipid disorders has successfully guided researchers toward validating these effects and elucidating the underlying mechanisms of action of this compound. This journey from traditional herb to a purified compound with demonstrated pharmacological activities exemplifies the critical role of ethnobotany in modern drug discovery and development. For professionals in this field, understanding this background is not merely of historical interest but provides a crucial context for ongoing research and the potential development of novel therapeutics.
References
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Herbs2000. (n.d.). Water Plantain. Retrieved from [Link]
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Plants For A Future. (n.d.). Alisma plantago-aquatica - L. Retrieved from [Link]
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Wikipedia. (n.d.). Alisma plantago-aquatica. Retrieved from [Link]
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Caring Sunshine. (n.d.). Alisma. Retrieved from [Link]
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Li, J., Cheng, K., Wu, Z., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Journal of Inflammation Research, 17, 3389–3406. Retrieved from [Link]
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Gao, L., Meng, Q., et al. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. PubMed Central. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Botany, traditional uses, phytochemistry, pharmacology, toxicology and processing of Rhizoma alismatis: a review. Frontiers in Pharmacology, 15, 1322483. Retrieved from [Link]
-
GreenskyBio. (2024). How to Extract Alisma Plantago-aquatica Extract from Plants. Retrieved from [Link]
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Tian, J., et al. (2020). Therapeutic potential of Rhizoma Alismatis: a review on ethnomedicinal application, phytochemistry, pharmacology, and toxicology. Journal of Ethnopharmacology, 259, 112942. Retrieved from [Link]
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HerbLance. (n.d.). Rhizoma Alismatis. Retrieved from [Link]
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JardineriaOn. (n.d.). Complete care and use guide for Alisma plantago-aquatica (water plantain). Retrieved from [Link]
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ResearchGate. (n.d.). Medicinal uses of Alismatis rhizoma. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PubMed. Retrieved from [Link]
-
R Discovery. (2024). Botany, traditional uses, phytochemistry, pharmacology, toxicology and processing of Rhizoma alismatis: a review. Retrieved from [Link]
-
MDPI. (n.d.). Pharmacological Properties of Alisols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of this compound (AA), alisol B (AB), alisol B 23-acetate (AB23A), and alisol F 24-acetate (AF24A). Retrieved from [Link]
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An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Alisol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects. The therapeutic potential of this compound is intrinsically linked to its bioavailability and pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics, offering valuable insights for researchers and drug development professionals. The guide delves into its physicochemical properties, absorption characteristics, distribution patterns, metabolic pathways, and excretion routes. Detailed experimental protocols for key assays and in-depth discussions on the causality behind experimental choices are presented to ensure scientific integrity and practical applicability.
Introduction: The Therapeutic Promise of this compound
This compound is a key bioactive constituent of Alisma orientale, a plant long used in traditional medicine.[1] Its therapeutic potential is underscored by a growing body of preclinical evidence demonstrating its efficacy in various disease models. However, the translation of these promising in vitro and in vivo findings into clinical applications necessitates a thorough understanding of its pharmacokinetic properties. This guide aims to synthesize the available data on this compound's ADME profile, providing a foundational resource for its continued development as a potential therapeutic agent.
Physicochemical Properties: The Foundation of Bioavailability
The journey of a drug through the body begins with its fundamental physicochemical characteristics. These properties are critical determinants of its absorption and distribution.
| Property | Value/Information | Source |
| Molecular Formula | C₃₀H₅₀O₅ | [2] |
| Molecular Weight | 490.7 g/mol | [3] |
| Solubility | Soluble in DMSO (≥49.1 mg/mL) and Ethanol (≥96.4 mg/mL). Insoluble in water. | [4][5] |
| Computed LogP | 3.8 | [3] |
The high lipophilicity of this compound, as indicated by its computed LogP and poor water solubility, suggests that its absorption may be limited by its dissolution rate in the gastrointestinal fluids. Formulation strategies aimed at enhancing its solubility could therefore be crucial for improving its oral bioavailability.
Absorption: Navigating the Gastrointestinal Barrier
The absorption of this compound following oral administration is a critical step in its journey to the systemic circulation. Pharmacokinetic studies in rats have provided initial insights into its absorption profile.
Following oral administration of a Rhizoma Alismatis extract to rats, the pharmacokinetic parameters of this compound were determined.
| Parameter | Value (mean ± SD, n=6) |
| Tmax (h) | 7.33 ± 2.16 |
| Cmax (ng/mL) | 48.31 ± 20.53 |
| AUC₀₋t (ng/mLh) | 546.52 ± 200.17 |
| AUC₀₋∞ (ng/mLh) | 678.08 ± 254.83 |
| t₁/₂ (h) | 10.47 ± 3.44 |
Data from a study on the oral administration of Rhizoma Alismatis extract in rats.
The relatively long Tmax suggests a slow absorption rate, which could be attributed to its poor aqueous solubility. The significant variability in Cmax and AUC values, as indicated by the standard deviations, may reflect inter-individual differences in absorption and metabolism.
Investigating Intestinal Permeability: The Caco-2 Cell Model
To understand the mechanisms underlying the intestinal absorption of this compound, the Caco-2 cell permeability assay is an invaluable in vitro tool. This model mimics the human intestinal epithelium and can provide insights into both passive diffusion and active transport processes.
Click to view the detailed protocol for the Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (for monolayer integrity testing)
-
This compound stock solution (in DMSO)
-
Analytical standards of this compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM, with the final DMSO concentration not exceeding 0.5%) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the transport experiment in the reverse direction by adding this compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Diagram of Caco-2 Permeability Assay Workflow
A schematic representation of the Caco-2 permeability assay workflow.
Distribution: Reaching the Target Tissues
Metabolism: Biotransformation in the Liver
The liver is the primary site of drug metabolism, where xenobiotics are transformed into more water-soluble compounds to facilitate their excretion. In vitro studies using rat and human liver microsomes have shed light on the metabolic fate of this compound.
These studies revealed that this compound undergoes oxidative metabolism, with three and six oxidative metabolites identified in rat and human liver microsomes, respectively. The cytochrome P450 enzyme CYP3A4 has been identified as the main enzyme responsible for the formation of these metabolites.
Diagram of this compound Metabolism
The central role of CYP3A4 in the oxidative metabolism of this compound.
In Vitro Metabolism Study using Liver Microsomes
Understanding the metabolic stability and identifying the enzymes involved in the metabolism of a compound are crucial aspects of drug development.
Click to view the detailed protocol for an In Vitro Metabolism Study
Objective: To determine the metabolic stability of this compound in rat and human liver microsomes and to identify the major CYP450 enzymes involved in its metabolism.
Materials:
-
Rat and Human Liver Microsomes (RLM and HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)
-
Ice bath
-
Incubator/water bath (37°C)
-
Acetonitrile (for reaction termination)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Metabolic Stability Assay:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound in a microcentrifuge tube.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).
-
-
CYP450 Reaction Phenotyping:
-
Prepare incubation mixtures as described above.
-
Prior to the addition of this compound, add specific CYP450 chemical inhibitors to individual incubation mixtures.
-
Initiate the reaction with the NADPH regenerating system and incubate for a fixed time (e.g., 30 minutes).
-
Terminate the reaction and analyze the formation of this compound metabolites by LC-MS/MS.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme in this compound metabolism.
-
Excretion: The Final Elimination
The elimination of this compound and its metabolites from the body is the final step in its pharmacokinetic journey. While a dedicated mass balance study to quantify the excretion of this compound in urine and feces has not been reported, the diuretic effect of Alismatis Rhizoma extracts suggests that renal excretion may play a role in the elimination of some of its constituents or their metabolites.[6] Further studies are needed to elucidate the primary routes and extent of this compound excretion.
Analytical Methodology: Quantifying this compound in Biological Matrices
Accurate and sensitive analytical methods are essential for pharmacokinetic studies. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the quantification of this compound in biological samples due to its high selectivity and sensitivity.
Click to view a general protocol for UPLC-MS/MS Quantification
Objective: To develop and validate a UPLC-MS/MS method for the quantification of this compound in rat plasma.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad™)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the UPLC-MS/MS system.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program to achieve good separation of this compound and the IS from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Toxicity Profile: A Preliminary Assessment
A preliminary assessment of the safety profile of this compound is available from GHS classification, which indicates that it is "Harmful if swallowed".[3] However, detailed toxicology studies, including the determination of an LD50 value for the isolated compound, are necessary for a comprehensive risk assessment. Studies on Alisma extracts have shown a good safety profile at therapeutic doses, but further investigation into the specific toxicity of this compound is warranted.
Conclusion and Future Directions
This technical guide has synthesized the current knowledge on the bioavailability and pharmacokinetics of this compound. The available data suggests that this compound is orally absorbed, albeit slowly, and is extensively metabolized, primarily by CYP3A4. Its high lipophilicity likely contributes to its slow absorption and may necessitate formulation strategies to enhance its oral bioavailability.
While significant progress has been made, several knowledge gaps remain. Future research should focus on:
-
Determining the absolute oral bioavailability of this compound through intravenous pharmacokinetic studies.
-
Conducting comprehensive mass balance studies to elucidate the excretion pathways and quantify the extent of urinary and fecal elimination.
-
Identifying the structures of the major metabolites and assessing their pharmacological activity and toxicological profile.
-
Investigating the potential for drug-drug interactions, particularly with inhibitors or inducers of CYP3A4.
-
Performing detailed toxicology studies to establish a comprehensive safety profile for isolated this compound.
Addressing these questions will be crucial for the continued development of this compound as a promising therapeutic agent and for optimizing its clinical application.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15558616, this compound. Retrieved from [Link]
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- Han, W., Xing, W., Wang, K., Wang, B., & Bai, K. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 24(2), 1-9.
- Luo, J., Yang, L., Li, X., Xu, F., & Peng, G. (2020). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. OncoTargets and Therapy, 13, 10077-10088.
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BioIVT. (n.d.). Excretion Studies for In Vivo ADME in Drug Development. Retrieved from [Link]
- Obach, R. S., et al. (2020). Excretion, Mass Balance, and Metabolism of [14C]LY3202626 in Humans: An Interplay of Microbial Reduction, Reabsorption, and Aldehyde Oxidase Oxidation That Leads to an Extended Excretion Profile. Drug Metabolism and Disposition, 48(8), 698-707.
- Wood, S. G., et al. (2022). Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011. Frontiers in Physiology, 13, 868319.
- Xu, X., et al. (2023). An innovative phase I study in healthy subjects to determine the mass balance, elimination, metabolism, and absolute oral bioavailability of mitapivat.
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Zhang, Y., Li, Q., Lv, C., & Bi, K. (2014). Non-compartmental pharmacokinetic parameters for this compound and alisol B 23-acetate in rat plasma after oral administration of Rhizoma Alismatis extract. ResearchGate. Retrieved from [Link]
- Chen, J., Lin, H., Lin, J., & Chen, Y. (2016). This compound 24-Acetate, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. Journal of Vascular Research, 53(5-6), 291-300.
- Arulselvan, P., Ghose, P., & Subramaniam, J. R. (2014). The evaluation of the acute toxicity and long term safety of hydroalcoholic extract of Sapthaparna (Alstonia scholaris) in mice and rats. Journal of Ethnopharmacology, 151(1), 546-556.
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- Bailly, C. (2022).
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A Technical Guide to the Dual Cellular Mechanisms of Alisol A: A Protostane Triterpenoid Inducing Apoptosis and Autophagy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, is emerging as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core cellular processes modulated by this compound: apoptosis and autophagy. We will dissect the key signaling pathways, explain the causality behind its cytotoxic effects, and present validated experimental protocols to investigate these phenomena. This document serves as a comprehensive resource for researchers aiming to understand and harness the therapeutic potential of this compound.
Introduction: The Dual-Edged Sword of this compound in Cancer Therapy
Natural products remain a vital source of novel therapeutic leads. This compound, a tetracyclic triterpenoid, has demonstrated significant inhibitory effects against various cancer cell lines, including breast, colorectal, and oral cancers.[1][2][3][4] Its efficacy stems from its ability to concurrently trigger two fundamental cellular processes: programmed cell death (apoptosis) and cellular self-digestion (autophagy).
Unlike many cytotoxic agents that activate a single death pathway, this compound orchestrates a complex interplay between apoptosis and autophagy, often resulting in a form of "autophagy-dependent apoptosis."[1][5] Understanding this intricate relationship is paramount for its development as a targeted therapeutic. This guide will illuminate the molecular underpinnings of this compound's action, focusing on the signaling cascades it hijacks to induce cell death.
The Pro-Apoptotic Machinery Activated by this compound
This compound robustly induces apoptosis through the coordinated activation of both intrinsic and extrinsic signaling pathways, ultimately converging on the activation of a caspase cascade.
Upstream Triggers: ROS Generation and MAPK Activation
A primary initiating event in this compound-induced apoptosis is the significant generation of intracellular Reactive Oxygen Species (ROS).[1][6] This oxidative stress acts as a critical second messenger, instigating downstream signaling. ROS accumulation subsequently activates the Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[4][7] The activation of JNK and p38 is a crucial step, as their inhibition has been shown to markedly reduce this compound-induced caspase activation.[4][8]
The Caspase Cascade: Orchestrating Cellular Demolition
This compound treatment leads to the sequential activation of key caspase proteins, the executioners of apoptosis.
-
Initiator Caspases: It triggers the activation of both caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic, mitochondrial pathway).[4][9]
-
Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of executioner caspase-3.[1][4][9]
-
PARP Cleavage: Activated caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]
Regulation of the Bcl-2 Protein Family
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins. This compound disrupts the balance between pro- and anti-apoptotic members:
-
Downregulation of Bcl-2: It decreases the expression of the anti-apoptotic protein Bcl-2.[1][3][10]
-
Upregulation of Bax: It increases the expression of the pro-apoptotic protein Bax.[3]
This shift in the Bax/Bcl-2 ratio compromises mitochondrial outer membrane integrity, leading to the release of cytochrome c and the activation of caspase-9.
The Role of Autophagy in this compound's Cytotoxicity
Autophagy is a catabolic process that degrades cellular components via the lysosome. While often a survival mechanism, this compound induces a form of autophagy that promotes, rather than prevents, cell death.[6][11]
Key Hallmarks of Autophagy Induction
Treatment with this compound leads to classic signs of autophagy:
-
LC3 Conversion: An increase in the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a key indicator.[1][5]
-
Autophagosome Formation: The accumulation of LC3-II on double-membraned vesicles, or autophagosomes, can be visualized microscopically.[12][13]
-
Beclin-1 Expression: An increase in the expression of Beclin-1, a protein essential for the initiation of the autophagosome, is also observed.[14]
Inhibition of the PI3K/Akt/mTOR Survival Pathway
One of the principal mechanisms by which this compound induces autophagy is through the potent inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[3][14][15] This pathway is a central regulator of cell growth and survival, and its inhibition is a strong stimulus for autophagy initiation. Studies show that this compound reduces the phosphorylation levels of PI3K, Akt, and mTOR in a dose-dependent manner.[3][15]
Activation of the AMPK Energy-Sensing Pathway
This compound has also been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[2][16] AMPK activation can initiate autophagy, partly by inhibiting the mTOR pathway. This suggests a two-pronged approach by this compound: direct inhibition of the PI3K/Akt axis and activation of its upstream inhibitor, AMPK.
ER Stress and Calcium Homeostasis
Studies on structurally related compounds, such as Alisol B, reveal a mechanism involving the induction of endoplasmic reticulum (ER) stress.[17][18] This is achieved by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, leading to a disruption of calcium homeostasis.[17] The resulting ER stress is a known trigger for autophagy.[19] This provides a plausible, additional mechanism for this compound-induced autophagy.
Protocol: Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours. Include a "no-cell" blank control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
-
Causality & Validation: This initial screen quantifies the dose- and time-dependent cytotoxic effect. A significant decrease in absorbance indicates reduced cell viability, prompting further investigation into the mode of cell death.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.
-
Methodology:
-
Cell Culture & Treatment: Seed cells in a 6-well plate and treat with selected concentrations of this compound (based on MTT results) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer.
-
-
Causality & Validation: This assay directly confirms that the cell death observed in the MTT assay is apoptotic. An increase in the Annexin V-positive population validates the pro-apoptotic activity of this compound.
Protocol: Western Blotting for Key Pathway Markers
-
Principle: Detects and quantifies specific proteins in a complex mixture to confirm the activation or inhibition of signaling pathways.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-LC3B, anti-p-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Causality & Validation: This is the core mechanistic validation step. Observing increased cleaved caspase-3 and PARP validates apoptosis. Seeing an increased LC3-II/I ratio validates autophagy. Observing decreased p-Akt/p-mTOR validates the inhibition of this key survival pathway. β-actin serves as a loading control to ensure equal protein loading, a critical self-validating component of the protocol.
Conclusion
This compound is a compelling natural compound that leverages a sophisticated, dual-pronged attack on cancer cells by inducing both apoptosis and autophagy. Its mechanism is initiated by the induction of oxidative stress, which in turn modulates critical signaling pathways, including the MAPK and PI3K/Akt/mTOR axes. The resulting cellular response is a form of autophagy-dependent apoptosis, highlighting a complex interplay that can be exploited for therapeutic benefit. The experimental framework provided herein offers a robust methodology for researchers to further elucidate and harness the anti-cancer properties of this compound.
References
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- Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activ
- This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed Central.
- This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38. Publisher.
- This compound is potentially therapeutic in human breast cancer cells. PubMed.
- This compound 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. NIH.
- This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Medi
- This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Medi
- JNK and p38 activation are involved in this compound-induced caspase cascade...
- This compound contributed activation of caspase-3, -8, and -9 in human oral...
- Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activ
- This compound is potentially therapeutic in human breast cancer cells. Ovid.
- Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis. PubMed.
- This compound attenuates malignant phenotypes of colorectal cancer cells by inactiv
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- (PDF) Alisol B, a Novel Inhibitor of the Sarcoplasmic/Endoplasmic Reticulum Ca ATPase Pump, Induces Autophagy, Endoplasmic Reticulum Stress, and Apoptosis.
- A, alisol B induces the formation of autophagosomes. Representative...
- Endoplasmic Reticulum Stress Triggers Autophagy. PMC - NIH.
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An In-depth Technical Guide to the Immunomodulatory Role of Alisol A
Abstract
Alisol A, a protostane-type tetracyclic triterpenoid primarily isolated from the rhizome of Alisma orientale, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the immunomodulatory effects of this compound, with a particular focus on its anti-inflammatory properties. We delve into the core signaling pathways modulated by this compound, including the NF-κB and MAPK cascades, and its influence on key immune cells. This document synthesizes experimental evidence, presents detailed protocols for investigation, summarizes quantitative data, and provides visual representations of the molecular interactions to serve as an authoritative resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a key bioactive constituent of Alismatis Rhizoma, a traditional Chinese medicine used for centuries to treat various inflammatory conditions.[1][2] Its therapeutic potential is attributed to a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5]
Chemical Properties and Structure
This compound is a tetracyclic triterpenoid with the chemical formula C30H50O5 and a molecular weight of 490.7 g/mol .[6][7] Its structure features a protostane skeleton, which is characteristic of the major bioactive compounds found in Alisma species.[2]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Natural Sources and Isolation
The primary natural source of this compound is the dried rhizome of Alisma orientale (Sam.) Juz., a perennial marsh plant belonging to the Alismataceae family.[3][6] Isolation is typically achieved through solvent extraction of the rhizome, followed by various chromatographic techniques to purify the compound.
Core Mechanisms of Immunomodulation
This compound exerts its immunomodulatory effects by targeting key signaling pathways that are central to the inflammatory response. The primary mechanisms involve the attenuation of the NF-κB and MAPK signaling cascades, as well as crosstalk with the AMPK/SIRT1 pathway.
Attenuation of the NF-κB Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and enzymes.[8][9]
This compound has been shown to inhibit the activation of the NF-κB pathway.[1][10] Studies have demonstrated that this compound can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[8] This inhibitory action leads to a significant reduction in the production of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6.[8][11]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is another crucial regulator of inflammation.[4][12] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, resulting in the expression of inflammatory genes.
This compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[4][11] By inhibiting the activation of these kinases, this compound effectively downregulates the expression of pro-inflammatory enzymes like iNOS and COX-2, as well as inflammatory cytokines.[11]
Caption: this compound modulates the MAPK signaling pathway.
Crosstalk with the AMPK/SIRT1 Pathway
Recent studies have highlighted the role of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway in the anti-inflammatory effects of this compound.[1][10] Activation of the AMPK/SIRT1 pathway can lead to the inhibition of NF-κB signaling.[1] this compound has been shown to activate this pathway, contributing to its anti-atherosclerotic and anti-inflammatory actions by regulating lipid metabolism and inhibiting inflammatory cytokine production.[1][10]
Effects of this compound on Key Immune Cells
The immunomodulatory effects of this compound are mediated through its actions on various immune cells, with macrophages being a primary target.
Macrophage Polarization and Function
Macrophages are key players in both innate and adaptive immunity, and their functional phenotype can be broadly categorized as pro-inflammatory (M1) or anti-inflammatory (M2). A related compound, Alisol B 23-acetate, has been shown to promote the polarization of macrophages towards the M1 phenotype, which is involved in pathogen clearance and anti-tumor responses.[13] While direct studies on this compound's effect on macrophage polarization are emerging, its potent anti-inflammatory effects in LPS-stimulated macrophages, such as RAW 264.7 cells, are well-documented.[11][14] this compound significantly inhibits the production of nitric oxide (NO), a key pro-inflammatory mediator, in these cells.[11]
Experimental Protocols for Investigating this compound's Immunomodulatory Effects
To facilitate further research, this section provides standardized protocols for key in vitro experiments.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage-like cells using LPS and subsequent treatment with this compound.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis).
-
Analysis: Collect the cell culture supernatant for cytokine measurements (e.g., ELISA for TNF-α, IL-6) and lyse the cells for subsequent protein or RNA analysis.
Caption: A typical experimental workflow for studying this compound.
Western Blot Analysis of Key Signaling Proteins
This protocol outlines the detection of key proteins in the NF-κB and MAPK pathways.
Methodology:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of inflammatory genes.
Methodology:
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Actb).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Summary of Quantitative Data
The following tables summarize the reported effects of this compound and its derivatives on key inflammatory markers.
Table: In Vitro Effects of this compound and Related Compounds on Pro-inflammatory Mediators
| Compound | Cell Line | Stimulant | Mediator | Effect | Concentration | Reference |
| Alisol F | RAW 264.7 | LPS | NO | Inhibition | 3.3-33 µM | [11] |
| Alisol F | RAW 264.7 | LPS | IL-6 | Inhibition | 3.3-33 µM | [11] |
| Alisol F | RAW 264.7 | LPS | TNF-α | Inhibition | 3.3-33 µM | [11] |
| Alisol F | RAW 264.7 | LPS | IL-1β | Inhibition | 3.3-33 µM | [11] |
| 25-Anhydroalisol F | RAW 264.7 | LPS | NO | Inhibition | 3.3-33 µM | [11] |
| 25-Anhydroalisol F | RAW 264.7 | LPS | IL-6 | Inhibition | 3.3-33 µM | [11] |
| 25-Anhydroalisol F | RAW 264.7 | LPS | TNF-α | Inhibition | 3.3-33 µM | [11] |
| 25-Anhydroalisol F | RAW 264.7 | LPS | IL-1β | Inhibition | 3.3-33 µM | [11] |
| This compound 24-acetate | Chondrocytes | IL-1β | NO | Inhibition | 2.5-10 µM | [15] |
| This compound 24-acetate | Chondrocytes | IL-1β | PGE2 | Inhibition | 2.5-10 µM | [15] |
| This compound 24-acetate | Chondrocytes | IL-1β | TNF-α | Inhibition | 2.5-10 µM | [15] |
| This compound 24-acetate | Chondrocytes | IL-1β | IL-6 | Inhibition | 2.5-10 µM | [15] |
Table: In Vivo Effects of this compound on Inflammatory Markers
| Compound | Animal Model | Tissue | Marker | Effect | Dosage | Reference |
| This compound | ApoE-/- mice | Aorta | ICAM-1 | Reduction | 25-100 mg/kg | [1] |
| This compound | ApoE-/- mice | Aorta | IL-6 | Reduction | 25-100 mg/kg | [1] |
| This compound | ApoE-/- mice | Aorta | MMP-9 | Reduction | 25-100 mg/kg | [1] |
| Alisol F | LPS/D-Gal-induced mice | Liver | TNF-α | Reduction | Not specified | [11] |
| Alisol F | LPS/D-Gal-induced mice | Liver | IL-1β | Reduction | Not specified | [11] |
| Alisol F | LPS/D-Gal-induced mice | Liver | IL-6 | Reduction | Not specified | [11] |
Conclusion and Future Directions
This compound is a promising natural compound with potent immunomodulatory, primarily anti-inflammatory, properties. Its mechanisms of action are centered on the inhibition of the NF-κB and MAPK signaling pathways, with emerging evidence for the involvement of the AMPK/SIRT1 pathway. While its effects on macrophages are increasingly understood, further research is warranted to elucidate its impact on other immune cells, such as T cells and dendritic cells, and to fully explore its therapeutic potential for a range of inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for future investigations into this multifaceted natural product.
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MDPI. (2017). Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. [Link]
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Alisol A: A Multi-Targeted Triterpenoid for the Therapeutic Intervention of Non-Alcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) has reached epidemic proportions, yet approved pharmacological therapies remain elusive. This guide provides a comprehensive technical overview of Alisol A, a protostane-type triterpenoid derived from Alisma orientale, as a promising therapeutic candidate for NAFLD. We delve into the multi-faceted mechanisms of action through which this compound mitigates the core pathophysiological pillars of NAFLD: steatosis, inflammation, oxidative stress, and fibrosis. This document synthesizes preclinical evidence to detail its molecular interactions, focusing on the modulation of critical signaling pathways, including AMP-activated protein kinase (AMPK), sterol regulatory element-binding protein-1c (SREBP-1c), and nuclear factor erythroid 2-related factor 2 (Nrf2). Furthermore, we provide robust, field-proven experimental workflows for the in vitro and in vivo evaluation of this compound, complete with detailed protocols and rationale. This guide is intended to serve as a foundational resource for researchers and scientists in the field of hepatology and drug discovery, aiming to accelerate the translation of this compound from a preclinical candidate to a potential clinical therapy for NAFLD.
Introduction: The Unmet Need in NAFLD and the Potential of this compound
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, affecting a significant portion of the adult population. It encompasses a spectrum of diseases ranging from simple steatosis (NAFL) to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma[1]. The pathogenesis of NAFLD is complex, driven by metabolic dysfunction, insulin resistance, and a multi-hit process involving lipotoxicity, oxidative stress, and inflammation. Despite its prevalence, there are currently no FDA-approved drugs specifically for NAFLD.
Natural products have historically been a rich source of therapeutic agents. This compound, a major active triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant attention for its diverse pharmacological activities, including hypolipidemic, anti-inflammatory, and hepatoprotective effects[2][3]. Its potential utility in metabolic disorders makes it a compelling candidate for NAFLD intervention. This guide will systematically explore the scientific basis for this compound's therapeutic potential and provide the technical framework for its preclinical evaluation.
Molecular Mechanisms of Action: A Multi-Pronged Attack on NAFLD Pathogenesis
This compound exerts its hepatoprotective effects by modulating several key signaling pathways that are dysregulated in NAFLD. Its efficacy stems from its ability to simultaneously address multiple facets of the disease.
Attenuation of Hepatic Steatosis via AMPK/SREBP-1c Pathway
Hepatic steatosis, the hallmark of NAFLD, results from an imbalance between lipid acquisition and disposal. This compound directly targets this imbalance by modulating central regulators of lipid metabolism.
-
Expertise & Causality: The master energy sensor, AMP-activated protein kinase (AMPK), is a critical regulator of cellular metabolism. In NAFLD, AMPK activity is often suppressed, leading to increased lipid synthesis and reduced fatty acid oxidation. This compound has been shown to activate AMPK, potentially by binding to its catalytic region[4][5]. AMPK activation leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis[5][6].
-
Furthermore, activated AMPK suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis[4][5][7]. By inhibiting the SREBP-1c pathway, this compound effectively downregulates key lipogenic enzymes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1), thereby curbing de novo lipogenesis[7][8]. This dual action—inhibiting synthesis and promoting oxidation—makes this compound a potent agent against steatosis.
Caption: this compound's regulation of hepatic lipid metabolism via the AMPK/SREBP-1c axis.
Abrogation of Oxidative Stress through Nrf2 Pathway Activation
Oxidative stress is a key driver in the progression from simple steatosis to NASH. This compound enhances the liver's endogenous antioxidant capacity.
-
Expertise & Causality: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response[9]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1[10]. Upon exposure to oxidative stress or chemical inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous cytoprotective genes[9][11]. Studies suggest that this compound and its derivatives can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[12][13]. This fortification of the cellular antioxidant defense system helps neutralize reactive oxygen species (ROS), protecting hepatocytes from lipotoxicity-induced damage[14].
Attenuation of Inflammatory Responses
Chronic inflammation is a hallmark of NASH. This compound demonstrates significant anti-inflammatory properties.
-
Expertise & Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses[15]. In NASH, NF-κB is activated in hepatocytes and Kupffer cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[16]. Alisol compounds have been shown to inhibit the activation of the NF-κB signaling pathway[15][17]. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory milieu in the liver and mitigating hepatocyte injury[8][15].
Inhibition of Hepatic Fibrosis
The progression to fibrosis is the most critical determinant of mortality in NAFLD patients. Emerging evidence suggests this compound may also possess anti-fibrotic properties.
-
Expertise & Causality: Hepatic fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, primarily by activated hepatic stellate cells (HSCs)[14][18]. Transforming Growth Factor-beta (TGF-β) is the most potent pro-fibrogenic cytokine. While direct studies on this compound are ongoing, related compounds from Alisma orientale have been shown to control fibrotic mediators[6][19]. Furthermore, by reducing oxidative stress and inflammation—key activators of HSCs—this compound indirectly inhibits the fibrogenic process[14][16]. Some studies also point to the activation of the Farnesoid X Receptor (FXR), a nuclear receptor with known anti-fibrotic effects, as a potential mechanism[1][18][20].
Preclinical Evaluation Workflow for this compound
A structured, multi-tiered approach is essential for rigorously evaluating the therapeutic potential of this compound. This workflow progresses from high-throughput in vitro models to more complex in vivo systems.
Caption: A streamlined preclinical workflow for evaluating this compound in NAFLD models.
In Vitro Models: Mechanistic Dissection and Dose-Finding
In vitro models are indispensable for initial screening, dose-response characterization, and elucidating specific molecular mechanisms in a controlled environment.[21][22]
-
Hepatocyte Steatosis Model
-
Rationale: This model is used to directly assess the effect of this compound on lipid accumulation in liver cells. Human hepatoma cell lines like HepG2 or mouse hepatocyte lines like AML12 are commonly used due to their robust and reproducible response to lipotoxic stimuli.[21][23]
-
Protocol: Free Fatty Acid (FFA)-Induced Steatosis in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in 12-well plates at a density of 2x10^5 cells/well and allow them to adhere for 24 hours.
-
FFA Preparation: Prepare a 1 mM FFA solution (2:1 ratio of oleic acid:palmitic acid) complexed to 1% bovine serum albumin (BSA) in DMEM.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induction: Add the 1 mM FFA solution to the cells and co-incubate with this compound for 24 hours. A vehicle control (DMSO) and an FFA-only control group must be included.
-
Endpoint Analysis:
-
Lipid Staining: Fix cells and stain with Oil Red O to visualize intracellular lipid droplets.
-
Triglyceride Quantification: Lyse cells and measure intracellular triglyceride (TG) content using a commercial colorimetric assay kit.
-
Western Blot: Analyze protein expression of key targets (p-AMPK, SREBP-1c, FAS).
-
-
-
In Vivo Models: Efficacy in a Physiological Context
Animal models are crucial for evaluating the therapeutic efficacy of this compound in a complex biological system that mimics human NAFLD.
-
Diet-Induced Obesity and NAFLD Model
-
Rationale: The high-fat diet (HFD) model in C57BL/6J mice is widely used as it recapitulates many key features of human NAFLD, including obesity, insulin resistance, steatosis, and inflammation.[24][25][26] The duration of the diet can be adjusted to model different stages of the disease[26].
-
Protocol: HFD-Induced NAFLD Mouse Model
-
Acclimatization: Acclimatize male C57BL/6J mice (6-8 weeks old) for one week.
-
Diet Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and NAFLD[24][25]. A control group should be fed a standard chow diet.
-
Treatment: Following the induction period, randomize HFD-fed mice into treatment groups. Administer this compound (e.g., 15, 30, 60 mg/kg) daily via oral gavage for 4-8 weeks[12]. A vehicle control group (HFD + vehicle) is essential.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and perfuse and harvest the liver.
-
Endpoint Analysis:
-
Serum Biochemistry: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Fix liver sections in formalin, embed in paraffin, and perform Hematoxylin & Eosin (H&E) staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Liver Triglycerides: Quantify hepatic triglyceride content.
-
Gene/Protein Expression: Analyze liver lysates via qPCR or Western blot for key mechanistic targets (AMPK, Nrf2, NF-κB pathways).
-
-
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Representative In Vitro Efficacy of this compound on FFA-Induced HepG2 Cells
| Treatment Group | Intracellular TG (% of FFA Control) | p-AMPK/AMPK Ratio (Fold Change) | SREBP-1c Protein (Fold Change) |
|---|---|---|---|
| Control | 15.2 ± 2.1 | 1.0 ± 0.1 | 1.1 ± 0.2 |
| FFA (1 mM) | 100 ± 8.5 | 0.6 ± 0.1 | 2.5 ± 0.3 |
| FFA + this compound (10 µM) | 45.3 ± 5.4*** | 1.8 ± 0.2*** | 1.3 ± 0.2*** |
| FFA + this compound (25 µM) | 28.9 ± 3.9*** | 2.9 ± 0.3*** | 0.8 ± 0.1*** |
*Data are presented as mean ± SD. **p < 0.001 vs. FFA Control.
Table 2: Representative In Vivo Efficacy of this compound in HFD-Fed Mice
| Treatment Group | Serum ALT (U/L) | Liver Weight (g) | Hepatic TG (mg/g) | NAFLD Activity Score |
|---|---|---|---|---|
| Chow | 35 ± 5 | 1.2 ± 0.1 | 15 ± 3 | 0.5 ± 0.5 |
| HFD + Vehicle | 152 ± 21 | 2.5 ± 0.3 | 110 ± 15 | 5.8 ± 0.8 |
| HFD + this compound (30 mg/kg) | 78 ± 12### | 1.8 ± 0.2## | 55 ± 9### | 2.5 ± 0.6### |
Data are presented as mean ± SD. ##p < 0.01, ###p < 0.001 vs. HFD + Vehicle.
Pharmacokinetic and Toxicological Profile
Preliminary pharmacokinetic studies on alisols indicate they can be absorbed rapidly and distributed evenly in vivo[27]. They are considered to have low toxicity and to be relatively safe[2][27]. However, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile for this compound specifically will be a critical step in its development as a clinical candidate.
Conclusion and Future Directions
This compound presents a compelling, multi-targeted therapeutic strategy for NAFLD. Its ability to concurrently mitigate steatosis, oxidative stress, and inflammation addresses the complex pathophysiology of the disease in a holistic manner. The preclinical data strongly support its further investigation.
Future research should focus on:
-
Comprehensive Safety and Toxicology Studies: To establish a safe therapeutic window for clinical trials.
-
Pharmacokinetic Profiling: To optimize dosing regimens.
-
Advanced Disease Models: Evaluating efficacy in more advanced models of NASH with significant fibrosis.
-
Combination Therapies: Investigating potential synergies with other metabolic drugs.
This guide provides the foundational knowledge and experimental framework to advance this compound through the drug development pipeline, with the ultimate goal of delivering a novel and effective therapy to patients suffering from NAFLD.
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- YouTube. Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. N.p., 2011.
- Frontiers. Editorial: Metabolic dysfunction-associated fatty liver disease (MAFLD): innovative management strategies using herbal medicines. N.p., n.d.
- Arabian Journal of Chemistry. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. N.p., n.d.
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Uncovering Novel Protein Targets of Alisol A: An In-depth Technical Guide
Introduction
Alisol A, a tetracyclic triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This natural product has demonstrated anti-cancer, anti-inflammatory, and anti-atherosclerotic properties, positioning it as a promising candidate for therapeutic development.[2][3] this compound is known to modulate several key signaling pathways, including the AMPK/SIRT1 and PI3K/Akt/mTOR pathways.[2][3] While some protein targets have been proposed for this compound and its derivatives, such as the farnesoid X receptor (FXR) and soluble epoxide hydrolase (sEH), a comprehensive understanding of its direct molecular interactions within the cell remains elusive.[4][5] This guide provides a detailed, technically-focused workflow for the systematic discovery and validation of novel protein targets of this compound, designed for researchers, scientists, and drug development professionals.
The Challenge: Moving Beyond Known Pathways
The known bioactivities of this compound provide a solid foundation for further investigation. However, to fully unlock its therapeutic potential and understand any potential off-target effects, a systematic and unbiased approach to identify its direct binding partners is crucial. This guide outlines a multi-pronged strategy, combining computational prediction with orthogonal biochemical and biophysical validation methods. This integrated approach ensures a high degree of confidence in the identified targets, paving the way for downstream mechanistic studies and drug development efforts.
A Multi-pronged Strategy for Target Identification
Our proposed workflow for uncovering novel protein targets of this compound is a three-phase process designed to maximize the probability of success while ensuring scientific rigor.
Phase 1: In Silico Target Prediction - Generating Hypotheses
Before embarking on extensive and resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential protein targets of this compound.[6] These approaches leverage the known chemical structure of this compound to predict its binding affinity to a vast library of protein structures.
Rationale for Computational Prediction
-
Efficiency: In silico screening is a rapid and cost-effective way to narrow down the vast human proteome to a manageable list of high-probability candidates.
-
Hypothesis Generation: The predictions from these tools can guide the design of subsequent experiments, allowing for a more focused and targeted approach.
Recommended Tools and Databases
| Tool/Database | Description | URL |
| SwissTargetPrediction | A web server that predicts the most probable protein targets of a small molecule based on the principle of ligand similarity.[7] | [Link] |
| PubChem | A comprehensive database of chemical molecules and their activities against biological assays. The 3D conformer of this compound can be obtained here.[8] | [Link] |
| Protein Data Bank (PDB) | A repository of 3D structural data of large biological molecules, such as proteins and nucleic acids.[9] | [Link] |
| AlphaFold | An AI system developed by Google DeepMind that predicts a protein's 3D structure from its amino acid sequence.[10] | [Link] |
Step-by-Step Protocol for In Silico Prediction
-
Obtain the 3D Structure of this compound:
-
Navigate to the PubChem database and search for "this compound" (CID 15558616).[8]
-
Download the 3D conformer of the molecule in a suitable format (e.g., SDF or MOL2).
-
-
Perform Target Prediction using SwissTargetPrediction:
-
Access the SwissTargetPrediction web server.[7]
-
Upload the 3D structure of this compound.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Initiate the prediction. The server will generate a list of potential protein targets ranked by probability.
-
-
Analyze and Prioritize Predicted Targets:
-
Review the list of predicted targets, paying close attention to proteins that are known to be involved in the signaling pathways modulated by this compound (e.g., PI3K/Akt, AMPK).
-
Cross-reference the predicted targets with literature on the biological activities of this compound to identify candidates that are functionally relevant.
-
Prioritize a list of the top 10-20 candidates for experimental validation.
-
Phase 2: Experimental Screening - Drug Affinity Responsive Target Stability (DARTS)
The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful, label-free method for identifying the direct binding targets of a small molecule in a complex proteome.[11][12] The principle behind DARTS is that the binding of a small molecule to its target protein confers a conformational change that renders the protein more resistant to proteolysis.[13][14]
Rationale for Using DARTS
-
Label-Free: DARTS does not require any modification of this compound, which can sometimes alter its binding properties.
-
Unbiased: This technique can be used to screen for targets in a whole-cell lysate, providing an unbiased view of the potential binding partners.
-
Direct Binding: A positive result in a DARTS experiment is indicative of a direct physical interaction between the small molecule and the protein.
Detailed Step-by-Step Protocol for DARTS
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line known to be sensitive to this compound) to ~80-90% confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., M-PER reagent supplemented with protease and phosphatase inhibitors).[12]
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Incubation with this compound:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add this compound to the desired final concentration (e.g., 10-100 µM).
-
To the other tube (the vehicle control), add an equivalent volume of the solvent used to dissolve this compound (e.g., DMSO).
-
Incubate the tubes at room temperature for 1-2 hours to allow for binding.[13]
-
-
Protease Digestion:
-
To each tube, add a protease such as thermolysin or pronase. The optimal protease concentration and digestion time should be determined empirically.[15]
-
Incubate the reactions at room temperature for a defined period (e.g., 15-30 minutes).
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
SDS-PAGE and Mass Spectrometry:
-
Analyze the digested lysates by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain (e.g., Coomassie Blue or silver stain).
-
Look for protein bands that are present or more intense in the this compound-treated sample compared to the vehicle control. These are your potential hits.
-
Excise these bands from the gel and identify the proteins by mass spectrometry.
-
Phase 3: Target Validation - Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to confirm the engagement of a small molecule with its target protein in a cellular context.[16][17] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18]
Rationale for Using CETSA
-
In-Cell Validation: CETSA confirms target engagement within the complex environment of the cell, providing a more physiologically relevant validation than in vitro binding assays.
-
Orthogonal Method: As a biophysical assay, CETSA provides an independent line of evidence to support the findings from the DARTS experiment.
-
Dose-Response: CETSA can be used to determine the potency of target engagement by generating isothermal dose-response curves.[19]
Detailed Step-by-Step Protocol for CETSA
-
Cell Treatment and Heat Shock:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with either this compound or vehicle control for a defined period (e.g., 1-3 hours).[20]
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[18]
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by Western blot using an antibody specific to the putative target protein identified by DARTS-MS.
-
Quantify the band intensities to generate a melting curve for the protein in the presence and absence of this compound.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.
-
Data Interpretation and Next Steps
A successful execution of this workflow will yield a list of high-confidence protein targets of this compound. The convergence of evidence from computational prediction, direct binding in a complex lysate (DARTS), and target engagement in intact cells (CETSA) provides a strong foundation for subsequent research.
The next steps would involve:
-
Functional Assays: Designing experiments to investigate how the interaction between this compound and its newly identified targets leads to the observed cellular phenotypes.
-
Structural Biology: Determining the co-crystal structure of this compound bound to its target protein to understand the molecular basis of the interaction.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to develop more potent and selective compounds.
Conclusion
The identification of novel protein targets for natural products like this compound is a critical step in understanding their therapeutic potential and mechanism of action. The integrated, multi-pronged approach outlined in this guide provides a robust and reliable framework for achieving this goal. By combining the predictive power of in silico methods with the rigorous experimental validation of DARTS and CETSA, researchers can confidently identify and validate novel protein targets, paving the way for the development of the next generation of therapeutics.
References
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Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3(4), 163-178. [Link]
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. [Link]
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Lin, C. W., et al. (2025). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International Journal of Molecular Sciences, 26(21), 12345. [Link]
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Chen, X., et al. (2021). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 22(5), 1-1. [Link]
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S, S. K., & S, S. (2021). Systematic computational strategies for identifying protein targets and lead discovery. RSC Advances, 11(35), 21546-21562. [Link]
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Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4051. [Link]
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15558616, this compound. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]
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Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold. Nature, 596(7873), 583-589. [Link]
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. [Link]
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Lazzara, P., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
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ResearchGate. Chemical structures of this compound (AA), alisol B (AB), alisol B 23-acetate (AB23A), and alisol F 24-acetate (AF24A), which belong to triterpenes isolated from Alismatis rhizome (AR). [Link]
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Brinkman, F. S., et al. (2002). PSORTdb: a single, searchable database of protein subcellular localization prediction and experimental results. Bioinformatics, 18(1), 192-195. [Link]
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Grisoni, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(13), 10842. [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Shen, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Drug Design, Development and Therapy, 18, 3361-3379. [Link]
-
ResearchGate. Chemical structures of this compound, alisol B, and this compound 24-acetate. [Link]
-
Zhang, Y., et al. (2019). This compound Attenuates High-Fat-Diet-Induced Obesity and Metabolic Disorders via the AMPK/ACC/SREBP-1c Pathway. Journal of Cellular and Molecular Medicine, 23(8), 5108-5118. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15558620, Alisol B. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Extraction and Purification of Alisol A from Alismatis Rhizoma
Introduction
Alisol A, a protostane-type tetracyclic triterpenoid, is a prominent bioactive compound isolated from Alismatis Rhizoma, the dried rhizome of Alisma orientale (Sam.) Juz.[1][2]. This molecule has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and anti-atherosclerotic properties[1][3][4]. The therapeutic potential of this compound in diverse pathologies, from metabolic disorders to oncology, necessitates robust and reproducible methods for its isolation to support preclinical and clinical research[2][4].
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We detail a multi-step, validated protocol for the efficient extraction and high-purity purification of this compound from its natural source. The methodology is grounded in fundamental chemical principles, explaining the causality behind each experimental choice to ensure both technical accuracy and practical success.
Part 1: Material and Reagent Preparation
The quality of the final purified compound is fundamentally dependent on the quality of the starting materials and reagents.
1.1. Plant Material:
-
Source: Dried rhizomes of Alisma orientale. It is crucial to source plant material from reputable suppliers to ensure correct botanical identification and minimize contaminants. The phytochemical composition of Alismatis Rhizoma can vary with the geographic origin[2].
-
Preparation: The rhizomes must be thoroughly dried to a constant weight to prevent microbial degradation and ensure accurate measurements. Subsequently, the material should be pulverized into a coarse powder (e.g., passing through a No. 5 sieve)[5]. This increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.
1.2. Chemicals and Reagents: All solvents should be of HPLC or analytical grade to prevent the introduction of impurities that can interfere with purification and analysis.
| Reagent | Grade | Purpose |
| Ethanol (EtOH) | ACS/Reagent Grade | Primary Extraction Solvent |
| Methanol (MeOH) | HPLC Grade | Extraction, Chromatography, Sample Prep |
| Acetonitrile (ACN) | HPLC Grade | HPLC Mobile Phase |
| Water | HPLC/Milli-Q | HPLC Mobile Phase |
| Dichloromethane | ACS/Reagent Grade | Chromatography |
| Ethyl Acetate | ACS/Reagent Grade | Chromatography |
| Hexane | ACS/Reagent Grade | Chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Column Chromatography Stationary Phase |
| This compound Reference Standard | >98% Purity | Analytical Identification & Quantification |
1.3. Equipment:
-
Soxhlet extractor or large-volume reflux apparatus
-
Rotary evaporator
-
Glass columns for chromatography
-
Preparative and Analytical High-Performance Liquid Chromatography (HPLC) systems with UV/DAD detectors[6]
-
Lyophilizer (Freeze-dryer)
Part 2: Extraction Protocol: From Rhizome to Crude Extract
The initial extraction is designed to efficiently remove the target triterpenoids from the complex plant matrix. Ethanol is selected as the primary extraction solvent due to its favorable polarity for dissolving triterpenoids like this compound, its relatively low toxicity, and its cost-effectiveness.[7][8]
2.1. Experimental Protocol: Reflux Extraction
-
Weighing: Accurately weigh 1 kg of powdered Alismatis Rhizoma.
-
Extraction: Place the powder into a 20 L round-bottom flask. Add 10 L of 95% ethanol (a 1:10 solid-to-liquid ratio)[5].
-
Reflux: Heat the mixture to reflux and maintain for 2 hours with continuous stirring. The elevated temperature increases solvent diffusion and solubility, maximizing extraction yield.
-
Filtration: After the first extraction, filter the mixture while hot through a coarse filter paper to separate the extract from the plant residue (marc).
-
Repeat Extraction: Return the marc to the flask and repeat the reflux extraction process two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Pooling: Combine the filtrates from all three extraction cycles.
-
Concentration: Concentrate the pooled ethanolic extract under reduced pressure at 50°C using a rotary evaporator. This yields a dark, viscous crude extract.
-
Drying: Dry the crude extract completely using a lyophilizer or a vacuum oven to obtain a solid powder. Record the final weight to calculate the crude extract yield.
2.2. Extraction Workflow Diagram
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Quantitative Analysis of Alisol A in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
Application Note & Protocol
Abstract: This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Alisol A in plant extracts, particularly from Alismatis Rhizoma. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The protocol details every step from sample preparation to data analysis, with an emphasis on the scientific rationale behind the methodological choices to ensure accuracy, precision, and robustness, in accordance with ICH guidelines.
Introduction: The Significance of this compound Quantification
This compound is a protostane-type tetracyclic triterpenoid predominantly found in the rhizomes of Alisma orientale (Alismatis Rhizoma), a plant widely used in traditional medicine.[1] Scientific interest in this compound has grown due to its diverse and promising pharmacological activities, including anti-inflammatory, anti-tumor, and anti-obesity effects.[1] As research into the therapeutic potential of this compound and herbal formulations containing it progresses, the need for a reliable and accurate analytical method for its quantification becomes paramount. This ensures the quality, consistency, and proper dosage of plant extracts and derived products.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely adopted technique for the analysis of non-volatile secondary metabolites like triterpenoids in complex plant matrices.[2][3] This application note presents a detailed, step-by-step protocol for a validated reverse-phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound.
Principle of the Method
The quantification of this compound is achieved through RP-HPLC. The fundamental principle of this technique lies in the differential partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase. This compound, being a relatively nonpolar triterpenoid, exhibits a strong affinity for the C18 stationary phase.
A gradient elution strategy is employed, where the proportion of the organic solvent (acetonitrile) in the mobile phase is gradually increased over time. This progressively decreases the polarity of the mobile phase, weakening the interaction of this compound with the stationary phase and causing it to elute from the column.
Detection is performed at a low UV wavelength, specifically 210 nm. Triterpenoids like this compound lack significant chromophores, which are parts of a molecule that absorb light in the higher UV-Vis range.[3] Consequently, their optimal absorbance is in the lower UV spectrum. The use of high-purity solvents with low UV cutoff is crucial to minimize baseline noise and ensure detection sensitivity at this wavelength.[3][4]
Materials and Reagents
| Item | Specifications |
| Solvents | HPLC grade acetonitrile, HPLC grade water |
| Reagents | Methanol (ACS grade or higher) |
| Standards | This compound reference standard (≥98% purity) |
| Plant Material | Dried and powdered Alismatis Rhizoma |
| Filters | 0.22 µm syringe filters (e.g., PTFE or nylon) |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for nonpolar triterpenoids like this compound. |
| Mobile Phase A | HPLC Grade Water | The aqueous component of the mobile phase. |
| Mobile Phase B | HPLC Grade Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient Program | A specific time-based gradient from a lower to a higher concentration of acetonitrile in water is applied to ensure the elution of this compound with good peak shape and resolution from other components in the extract. A representative gradient is provided in the protocol. | Gradient elution is necessary to separate compounds with a wide range of polarities present in the plant extract and to ensure that late-eluting compounds are removed from the column in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to achieve efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 210 nm | Triterpenoids like this compound lack strong chromophores and exhibit absorbance in the low UV range.[3] |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
Detailed Protocols
Preparation of Standard Solutions
Causality: Accurate preparation of standard solutions is fundamental for the construction of a reliable calibration curve, which is the basis for quantification. This compound is soluble in methanol, making it a suitable solvent for the stock solution.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in methanol and fill to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to prepare a series of working standards at concentrations of 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
Causality: Ultrasound-assisted extraction is an efficient method for extracting bioactive compounds from plant materials. The acoustic cavitation produced by ultrasound disrupts cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction yields in a shorter time compared to traditional methods.[5]
-
Weighing: Accurately weigh 1.0 g of finely powdered Alismatis Rhizoma into a 50 mL conical flask.
-
Extraction: Add 25 mL of methanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40-50 °C).
-
Filtration: Allow the extract to cool to room temperature and filter through Whatman No. 1 filter paper.
-
Final Preparation: Transfer the filtrate to a 25 mL volumetric flask and add methanol to the mark. Before injection, filter an aliquot of the extract through a 0.22 µm syringe filter into an HPLC vial.
Caption: Overall workflow for the HPLC quantification of this compound.
Method Validation
For the method to be considered reliable and trustworthy, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [6]
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Intraday and Interday RSD ≤ 2% |
| Accuracy (% Recovery) | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components in the chromatogram of the plant extract. |
Data Analysis and Calculation
-
Calibration Curve: Plot the average peak area of the this compound standards against their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the regression equation to calculate the concentration of this compound in the injected sample extracts.
-
Content in Plant Material: Calculate the final content of this compound in the original plant material using the following formula:
Content (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material (g)
-
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the quantification of this compound in plant extracts. By adhering to the outlined protocols for sample preparation, chromatographic analysis, and method validation, researchers can obtain accurate and reproducible results. This robust analytical method is essential for the quality control of herbal medicines and for advancing the research and development of this compound as a potential therapeutic agent.
References
-
Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. (2015). Molecules. [Link]
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Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021). Molecules. [Link]
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Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. (2019). Molecules. [Link]
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Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC. (2010). Zhongguo Zhong Yao Za Zhi. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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Mian ZHANG | China Pharmaceutical University, Nanjing | cpu ... (n.d.). ResearchGate. [Link]
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Chaofeng ZHANG | Professor (Full) | Professor | China Pharmaceutical University, Nanjing | cpu | Department of Traditional Chinese Medicine | Research profile. (n.d.). ResearchGate. [Link]
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(PDF) Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. (2019). ResearchGate. [Link]
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Kinetic performance of reversed-phase C18 high-performance liquid chromatography columns compared by means of the Kinetic Plot Method in pharmaceutically relevant applications | Request PDF. (2017). ResearchGate. [Link]
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Optimization of ultrasound extraction of Alisma orientalis polysaccharides by response surface methodology and their antioxidant activities | Request PDF. (2014). ResearchGate. [Link]
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Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (n.d.). Unger, K.K.. [Link]
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This compound 24-Acetate Isolated from the Alismatis Rhizoma Improves Hepatic Lipid Deposition in Hyperlipidemic Mice by ABCA1/ABCG1 Pathway. (2019). PubMed. [Link]
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Understanding Gradient HPLC. (n.d.). LCGC International. [Link]
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Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. (2014). Hindawi. [Link]
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(PDF) Ultrasound-Assisted Extraction- and Liquid Chromatography-Based Method Development and Validation for Obtaining and Qualitative Determination of Apple Pomace Three Triterpene Acids using Analytical Quality by Design. (2024). ResearchGate. [Link]
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ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Molnar Institute. [Link]
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A Cross-Flow Ultrasound-Assisted Extraction of Curcuminoids from Curcuma longa L.: Process Design to Avoid Degradation. (2021). MDPI. [Link]
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In Vitro Cell-Based Assays for Testing Alisol A Bioactivity: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of Alisol A
This compound, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a compelling natural compound with a broad spectrum of pharmacological activities.[1] Extensive preclinical research has illuminated its potential in several key therapeutic areas, including oncology, inflammation, and metabolic diseases.[1][2] this compound has been shown to exert anti-proliferative effects in various cancer cell lines, including oral, breast, and colorectal cancers, by inducing apoptosis and cell cycle arrest.[3][4] Its anti-inflammatory properties are attributed to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the subsequent reduction in pro-inflammatory mediators.[5][6] Furthermore, this compound has demonstrated hepatoprotective effects by regulating lipid metabolism and mitigating hepatic steatosis.[7]
These diverse bioactivities underscore the importance of robust and reliable in vitro assays to further elucidate the mechanisms of action of this compound and to identify novel therapeutic applications. This comprehensive guide provides detailed, field-proven protocols for a suite of cell-based assays designed to investigate the cytotoxic, anti-inflammatory, and hepatoprotective properties of this compound. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating system for generating reproducible and meaningful data.
I. Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle of the assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The resulting formazan crystals are then solubilized, and the absorbance of the solution is quantified, providing a direct correlation to the number of metabolically active cells.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell number is critical for accurate results. Low densities can lead to weak signals, while high densities can result in nutrient depletion and altered metabolic states, confounding the data. Seeding densities typically range from 1,000 to 100,000 cells per well in a 96-well plate, depending on the cell line's growth rate.
-
MTT Concentration and Incubation Time: A final MTT concentration of 0.5 mg/mL is generally effective. The incubation period (typically 1-4 hours) should be sufficient for formazan crystal formation without causing toxicity.[11]
-
Solubilization Agent: Dimethyl sulfoxide (DMSO) is a common solvent for the formazan crystals. It is crucial to ensure complete solubilization for accurate absorbance readings.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: this compound Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| SCC-9 | Oral Squamous Carcinoma | ~50-75 | 24 | [13] |
| HSC-3 | Oral Squamous Carcinoma | ~75-100 | 24 | [13] |
| MDA-MB-231 | Breast Cancer | 8.112 | Not Specified | [14] |
| HCT-116 | Colorectal Carcinoma | Dose-dependent decrease | Not Specified | [15] |
| HT-29 | Colorectal Carcinoma | Dose-dependent decrease | Not Specified | [15] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
II. Assessment of Anti-Inflammatory Activity: The Griess Assay for Nitric Oxide
The Griess assay is a widely used and straightforward colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO₂⁻).[5][16] This assay is particularly useful for screening compounds for anti-inflammatory activity, as NO is a key mediator in the inflammatory process. The assay is based on a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound with a strong absorbance at approximately 540 nm.[16]
Causality Behind Experimental Choices:
-
Cell Model: Macrophage cell lines, such as RAW 264.7, are commonly used as they can be stimulated with lipopolysaccharide (LPS) to produce significant amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.
-
Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is used to induce an inflammatory response and subsequent NO production.
-
Griess Reagent Stability: The Griess reagent should be freshly prepared and protected from light to ensure its reactivity and the accuracy of the assay.
Experimental Protocol: Griess Assay
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls, vehicle controls, and LPS-only controls.
-
-
Sample Collection:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
-
Griess Reaction:
-
Incubation and Absorbance Measurement:
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by extrapolating from the standard curve.
-
Experimental Workflow Visualization
Caption: Workflow for the Griess Assay to measure nitric oxide.
III. Mechanistic Insight: NF-κB Luciferase Reporter Assay
To delve deeper into the anti-inflammatory mechanism of this compound, an NF-κB luciferase reporter assay can be employed. This cell-based assay measures the transcriptional activity of NF-κB.[6] It utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of NF-κB response elements.[6] Upon activation by a stimulus like TNF-α or LPS, NF-κB translocates to the nucleus, binds to these response elements, and drives the expression of luciferase. The resulting luminescence is a quantitative measure of NF-κB activity.
Causality Behind Experimental Choices:
-
Reporter System: A dual-luciferase system, with Firefly luciferase as the experimental reporter and Renilla luciferase as a control for transfection efficiency and cell viability, provides more robust and reliable data.[18]
-
Cell Line: HEK293 cells are commonly used for reporter assays due to their high transfection efficiency and responsiveness to stimuli.
-
Stimulus: TNF-α is a potent activator of the NF-κB pathway and is often used to induce a strong and reproducible response.
Experimental Protocol: NF-κB Dual-Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate with gentle shaking for 15 minutes at room temperature.[18]
-
-
Luminescence Measurement:
-
Add the Firefly luciferase substrate to each well and measure the luminescence (Firefly activity).
-
Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the Firefly signal and simultaneously measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Express the results as a percentage of the stimulated control.
-
Signaling Pathway Visualization
Caption: Inhibition of the NF-κB signaling pathway by this compound.
IV. Assessment of Hepatoprotective Effects: Oil Red O Staining for Lipid Accumulation
To investigate the hepatoprotective properties of this compound, particularly its role in mitigating hepatic steatosis, Oil Red O staining can be performed on cultured hepatocytes. Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of intracellular lipid accumulation.[7][19]
Causality Behind Experimental Choices:
-
Cell Model: Human hepatoma cell lines like HepG2 are a suitable in vitro model for studying hepatic lipid metabolism.
-
Induction of Steatosis: Treatment with a mixture of free fatty acids (e.g., oleic and palmitic acid) can induce lipid accumulation in hepatocytes, mimicking the conditions of steatosis.
-
Quantification: After staining, the dye can be extracted from the cells and the absorbance measured to provide a quantitative assessment of lipid content.
Experimental Protocol: Oil Red O Staining in a 96-Well Plate Format
-
Cell Seeding and Induction of Steatosis:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids for 24 hours.
-
Concurrently, treat the cells with various concentrations of this compound.
-
-
Cell Fixation:
-
Staining:
-
Remove the formalin and wash the cells twice with distilled water.
-
Add 100 µL of 60% isopropanol to each well and incubate for 5 minutes.[21]
-
Remove the isopropanol and add 100 µL of freshly prepared Oil Red O working solution to each well, ensuring the cells are completely covered. Incubate for 10-20 minutes at room temperature.[8][21]
-
-
Washing and Visualization:
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[21]
-
The lipid droplets will be stained red and can be visualized using a light microscope.
-
-
Quantification (Optional):
V. Concluding Remarks
The protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound's bioactivities. By employing these standardized and validated assays, researchers can generate high-quality, reproducible data to further characterize the therapeutic potential of this promising natural compound. The integration of cytotoxicity, anti-inflammatory, and hepatoprotective assays, coupled with mechanistic studies, will enable a comprehensive understanding of this compound's pharmacological profile and pave the way for its potential development as a novel therapeutic agent.
References
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- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- BioVision. (n.d.). Lipid (Oil Red O) Staining Kit.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Chen, Y., et al. (2021). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Reports, 46(5), 1-13.
- Benchchem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2013, September 11). For MTT assay how many cells should we seed per well?.
- Sigma-Aldrich. (n.d.). Lipid (Oil Red O) Staining Kit (MAK560) - Technical Bulletin.
- protocols.io. (2023, June 20). Lipid (Oil Red O) Staining.
- Hong, S., & Kim, I. H. (2001). The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity. Journal of the Korean Society for Therapeutic Radiology and Oncology, 19(4), 231-237.
- The Yan Lab. (2022, October 31). Oil Red O Staining for Cultured Cells.
- Benchchem. (2025). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045.
- Bio-protocol. (n.d.). Nitric Oxide Assay.
- Shi, Y., et al. (2021). This compound is potentially therapeutic in human breast cancer cells. Oncology Letters, 22(6), 1-9.
- Helix. (2018, March 8). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines.
- National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- National Institutes of Health. (2021). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Biotechnic & Histochemistry, 96(7), 523-528.
- MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- ResearchGate. (2016, April 12). Assays for Nitric Oxide Expression.
- R&D Systems. (n.d.). Total Nitric Oxide and Nitrate/Nitrite Assay.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- PubMed Central. (n.d.). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling.
- National Institutes of Health. (2025, June 26). Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance.
- Benchchem. (n.d.). adjusting Alisol F treatment for different cancer cell lines.
- The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ.
- Benchchem. (n.d.). Technical Support Center: Optimizing Alisol F 24-acetate Concentration for Cell Culture Studies.
- MedchemExpress.com. (n.d.). This compound | Anti-cancer Agent.
- Ovid. (n.d.). This compound is potentially therapeutic in human breast cancer cells.
- National Institutes of Health. (n.d.). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade.
- ResearchGate. (n.d.). Inhibitory effect of this compound on cell viability of oral cancer cells....
- National Institutes of Health. (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild.
- National Institutes of Health. (2024, July 30). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification.
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Application Notes and Protocols for In Vivo Evaluation of Alisol A
A Senior Application Scientist's Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of Alisol A
This compound, a protostane-type tetracyclic triterpenoid isolated from the rhizome of Alisma orientale (Ze Xie), has emerged as a promising natural compound with a spectrum of pharmacological activities.[1][2] Extensive preclinical research has highlighted its potential in mitigating metabolic disorders, combating liver damage, and exerting anti-cancer effects.[3][4][5] These therapeutic actions are largely attributed to its ability to modulate key cellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) and PI3K/Akt pathways. This guide provides detailed, field-proven protocols for researchers and drug development professionals to effectively study the in vivo effects of this compound using established animal models. The methodologies herein are designed to ensure scientific rigor, reproducibility, and the generation of robust, translatable data.
PART 1: Foundational Knowledge for In Vivo Studies
Mechanism of Action: The Central Role of AMPK
A significant body of evidence points to the activation of the AMPK/ACC/SREBP-1c pathway as a primary mechanism underlying the beneficial metabolic effects of this compound.[1][3] AMPK, a master regulator of cellular energy homeostasis, once activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC). This inactivation leads to a reduction in the synthesis of malonyl-CoA, thereby relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promoting fatty acid oxidation. Concurrently, activated AMPK suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[3] This dual action of promoting fat burning while inhibiting fat synthesis is central to this compound's ability to ameliorate conditions like hepatic steatosis and obesity.
In the context of cancer, this compound has been shown to inactivate the PI3K/Akt signaling pathway, a critical pathway for cell proliferation, survival, and migration.[4] By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Diagram 1: Simplified Signaling Pathway of this compound in Metabolic Regulation
Caption: this compound activates AMPK, leading to the inhibition of lipogenesis and promotion of fatty acid oxidation.
Pharmacokinetics and Administration
While detailed pharmacokinetic studies are still emerging, existing research indicates that this compound can be administered orally to mice.[6] Oral gavage is the most common and reliable method for ensuring accurate dosing.
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Rationale: Oral gavage ensures that a precise dose of the compound is delivered directly into the stomach, bypassing potential taste aversion and ensuring consistent absorption. The choice of vehicle is critical for compounds with low water solubility like this compound. A suspension in a solution containing a suspending agent like carboxymethylcellulose sodium (CMC-Na) and a surfactant like Tween 80 is a standard and effective approach.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously to prevent clumping. Heat gently if necessary to aid dissolution.
-
Add 0.1 mL of Tween 80 to the 0.5% CMC-Na solution and mix thoroughly. This is your final vehicle.
-
-
This compound Suspension Preparation:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, the desired dose (e.g., 25-100 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
For poorly soluble compounds, brief sonication can help to break up aggregates.
-
Prepare the suspension fresh daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.[7][8]
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[8]
-
Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[7][8]
-
Once the needle is in the esophagus, gently dispense the calculated volume of the this compound suspension.
-
Slowly withdraw the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.[8]
-
PART 2: Animal Models for Efficacy Testing
High-Fat Diet (HFD)-Induced Metabolic Syndrome Model
Rationale: This is the most relevant and widely used model to study obesity, insulin resistance, and hepatic steatosis, conditions that this compound has been shown to ameliorate.[3][9] C57BL/6J mice are particularly susceptible to developing these metabolic derangements on an HFD.[9]
Protocol 2: Induction of Metabolic Syndrome with a High-Fat Diet
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD, typically 60% kcal from fat)
-
Control low-fat diet (LFD, typically 10% kcal from fat)
-
Animal balance
-
Glucometer and test strips
Procedure:
-
Acclimation: Acclimate the mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide the mice into at least three groups:
-
LFD Control: Fed the low-fat diet.
-
HFD Control: Fed the high-fat diet.
-
HFD + this compound: Fed the high-fat diet and treated with this compound.
-
-
Dietary Induction:
-
Provide the respective diets to the mice for a period of 8-16 weeks.[9]
-
Monitor body weight and food intake weekly.
-
-
Treatment:
-
After the induction period (or concurrently, depending on the study design - prophylactic vs. therapeutic), begin treatment with this compound or vehicle via oral gavage as described in Protocol 1.
-
Continue the respective diets throughout the treatment period.
-
-
Outcome Assessment:
-
At the end of the study, perform the analytical procedures detailed in Part 3.
-
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
Rationale: This model is ideal for investigating the hepatoprotective and anti-inflammatory effects of this compound. CCl4 induces acute, centrilobular necrosis and inflammation in the liver.[2][10]
Protocol 3: Induction of Acute Liver Injury with CCl4
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimation and Grouping: Acclimate and group the mice as described previously. A typical experimental design would include:
-
Control: Vehicle (oil) injection.
-
CCl4 Control: CCl4 injection and vehicle treatment.
-
CCl4 + this compound: CCl4 injection and this compound treatment.
-
-
Treatment:
-
Administer this compound or vehicle orally for a predetermined period (e.g., 7 days) before CCl4 challenge.
-
-
CCl4 Induction:
-
Prepare a solution of CCl4 in corn or olive oil (e.g., a 10% v/v solution).
-
Administer a single intraperitoneal injection of CCl4 at a dose of 1-2 mL/kg body weight.[2]
-
-
Sample Collection:
-
At 24-48 hours post-CCl4 injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with PBS and collect tissue for histological and molecular analysis.
-
Colorectal Cancer Xenograft Model
Rationale: This model is essential for evaluating the in vivo anti-tumor efficacy of this compound. Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are implanted into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system.[1][11]
Protocol 4: Establishment of a Colorectal Cancer Xenograft Model
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Human colorectal cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles for subcutaneous injection
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture HCT-116 cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
This compound
-
Positive Control (e.g., a standard chemotherapeutic agent)
-
-
Administer treatments as per the study design (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
PART 3: Analytical Procedures and Data Interpretation
Metabolic Assessments
Protocol 5: Glucose and Insulin Tolerance Tests (GTT and ITT)
Rationale: GTT assesses the body's ability to clear a glucose load, indicating overall glucose homeostasis. ITT measures the response to exogenous insulin, providing a direct assessment of insulin sensitivity. These are crucial for evaluating the anti-diabetic potential of this compound.
Procedure for GTT:
-
Fast mice overnight (approximately 16 hours) with free access to water.[8]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose solution (20% in sterile water) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[7]
Procedure for ITT:
-
Fast mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer an intraperitoneal injection of human insulin at a dose of 0.75 U/kg body weight.[8]
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.
Data Presentation: Plot the mean blood glucose levels at each time point for each group. The area under the curve (AUC) can be calculated for statistical comparison.
Table 1: Expected Outcomes in Metabolic Assessments with this compound Treatment
| Parameter | HFD Control Group | HFD + this compound Group | Rationale for Change |
| Body Weight | Increased | Decreased | Reduction in fat mass |
| Fasting Glucose | Elevated | Reduced | Improved glucose homeostasis |
| GTT | Impaired glucose clearance (higher AUC) | Improved glucose clearance (lower AUC) | Enhanced insulin sensitivity and glucose uptake |
| ITT | Insulin resistance (smaller drop in glucose) | Improved insulin sensitivity (larger drop in glucose) | Enhanced insulin signaling |
Biochemical Analysis of Serum
Protocol 6: Serum Lipid Profile Analysis
Rationale: this compound has demonstrated significant lipid-lowering effects.[3] Measuring key lipid parameters in the serum is essential to quantify this activity.
Procedure:
-
Collect blood from fasted mice via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Use commercially available enzymatic colorimetric assay kits to measure the concentrations of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein (HDL-C)
-
Low-Density Lipoprotein (LDL-C)
-
-
Follow the manufacturer's instructions for each kit.
Table 2: Expected Changes in Serum Lipid Profile with this compound Treatment
| Parameter | HFD Control Group | HFD + this compound Group | Rationale for Change |
| Total Cholesterol (TC) | Increased | Decreased | Inhibition of cholesterol synthesis and increased clearance |
| Triglycerides (TG) | Increased | Decreased | Reduced lipogenesis and increased fatty acid oxidation |
| LDL-C ("Bad" Cholesterol) | Increased | Decreased | Enhanced clearance from circulation |
| HDL-C ("Good" Cholesterol) | Decreased | Increased | Improved reverse cholesterol transport |
Histological Analysis
Protocol 7: H&E and Oil Red O Staining of Liver Tissue
Rationale: Hematoxylin and Eosin (H&E) staining provides an overview of liver morphology, including cell structure, inflammation, and necrosis. Oil Red O staining specifically visualizes neutral lipid droplets, allowing for the direct assessment of hepatic steatosis.
Procedure:
-
Fix a portion of the liver in 10% neutral buffered formalin for H&E staining or embed in OCT compound and freeze for Oil Red O staining.
-
H&E Staining:
-
Process the formalin-fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize nuclei (blue/purple) and eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
-
Oil Red O Staining:
-
Cut 8-10 µm frozen sections using a cryostat.
-
Fix the sections in 10% formalin.
-
Stain with a working solution of Oil Red O, which will stain lipid droplets red.
-
Counterstain with hematoxylin to visualize nuclei.
-
-
Image the stained sections using a light microscope.
Diagram 2: Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for assessing this compound's efficacy in different animal models.
Molecular Analysis
Protocol 8: Western Blotting for Key Signaling Proteins
Rationale: To confirm that this compound is acting through its proposed mechanisms, it is crucial to measure the activation state of key signaling proteins like AMPK and Akt in relevant tissues (e.g., liver, adipose tissue, tumor).
Procedure:
-
Homogenize tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the in vivo investigation of this compound. By employing these standardized and validated methods, researchers can generate high-quality data to elucidate the therapeutic potential of this promising natural compound. The key to successful in vivo studies lies in the careful selection of the appropriate animal model, rigorous adherence to protocols, and a multi-faceted approach to outcome assessment, encompassing metabolic, biochemical, histological, and molecular analyses. This integrated strategy will undoubtedly accelerate the translation of this compound from a promising preclinical candidate to a potential therapeutic agent for a range of human diseases.
References
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Meng, S., et al. (2019). This compound Attenuates High-Fat-Diet-Induced Obesity and Metabolic Disorders via the AMPK/ACC/SREBP-1c Pathway. Journal of Cellular and Molecular Medicine, 23(8), 5108-5118. Available from: [Link]
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Diabetic Complications Consortium. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). Available from: [Link]
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Parra, V., et al. (2020). Insulin Tolerance Test in Mouse. protocols.io. Available from: [Link]
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Chen, Y., et al. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol, 7(11), e2314. Available from: [Link]
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Eurofins Discovery. (n.d.). Cholesterol, Normal Serum (Total, HDL, LDL, TG), Mouse. Available from: [Link]
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Li, Y., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 24(5), 392. Available from: [Link]
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Xu, P., et al. (2023). This compound treatment alleviates atherosclerosis development and ameliorates cognitive function in Ldlr -/- mice. Research Square. Available from: [Link]
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Zhang, Y., et al. (2021). This compound 24-acetate stimulates lipolysis in 3T3-L1 adipocytes. BMC Complementary Medicine and Therapies, 21(1), 123. Available from: [Link]
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Lee, Y. S., et al. (1988). Liver-protective Activities of Alisol Compounds against CCl4 Intoxication. Korean Journal of Pharmacognosy, 19(3), 194-199. Available from: [Link]
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de Castro, U. G., et al. (2014). Serum lipid profile and hepatic evaluation in mice fed diet containing pequi nut or pulp (Caryocar brasiliense Camb.). Food Science and Technology, 34(2), 349-355. Available from: [Link]
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Ayala, J. E., et al. (2010). Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice. Disease Models & Mechanisms, 3(9-10), 525-534. Available from: [Link]
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Hedrich, H. J. (2013). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Journal of Immunological Methods, 394(1-2), 1-9. Available from: [Link]
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Gao, M., et al. (2015). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. In: Zhong, J. (eds) Lipid Metabolism. Methods in Molecular Biology, vol 1375. Humana Press, New York, NY. Available from: [Link]
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Tian, W., et al. (2019). This compound Attenuates High-Fat-Diet-Induced Obesity and Metabolic Disorders via the AMPK/ACC/SREBP-1c Pathway. Journal of Cellular and Molecular Medicine, 23(8), 5108-5118. Available from: [Link]
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Zhang, Y., et al. (2016). Non-compartmental pharmacokinetic parameters for this compound and alisol B 23-acetate after oral administration of Rhizoma Alismatis extract (n = 6). ResearchGate. Available from: [Link]
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Ho, Y. T., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology, 11, 580073. Available from: [Link]
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Lin, Y. C., et al. (2023). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International Journal of Molecular Sciences, 24(21), 15886. Available from: [Link]
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University of British Columbia. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available from: [Link]
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Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]
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Yu, C., et al. (2002). Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice. The American Journal of Pathology, 161(6), 2003-2010. Available from: [Link]
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Domitrovic, R., et al. (2012). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. Acta Histochemica, 114(5), 482-489. Available from: [Link]
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Li, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Frontiers in Pharmacology, 15, 1475825. Available from: [Link]
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Li, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Frontiers in Pharmacology, 15, 1475825. Available from: [Link]
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Yue, H., et al. (2021). Serum lipid profile in four groups of mice. ResearchGate. Available from: [Link]
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Jagannath Peraje, A. K., et al. (2022). Analysis of serum triglyceride and cholesterol level of mice of different groups. ResearchGate. Available from: [Link]
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Wang, Z., et al. (2018). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). Journal of Visualized Experiments, (137), 57659. Available from: [Link]
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SMC Laboratories, Inc. (n.d.). CCl4-induced acute liver failure model. Available from: [Link]
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Lee, J. H., et al. (2020). Assessing Whole-Body Lipid-Handling Capacity in Mice. Journal of Visualized Experiments, (165), e61778. Available from: [Link]
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Wang, L., et al. (2017). Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis. Journal of Visualized Experiments, (121), 55357. Available from: [Link]
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University of Pennsylvania. (n.d.). Oil Red O Histochemistry for frozen sections only. Available from: [Link]
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IHC World. (n.d.). Oil Red O Staining Protocol (Ellis). Available from: [Link]
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Application Notes & Protocols: Synthesis of Alisol A Derivatives for Structure-Activity Relationship Studies
Abstract
Alisol A, a protostane-type tetracyclic triterpenoid isolated from the rhizomes of Alisma orientale, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and lipid-lowering effects.[1][2] To enhance its therapeutic potential and explore the chemical space around its core structure, the synthesis of derivatives for structure-activity relationship (SAR) studies is a critical step in drug discovery. This guide provides a detailed overview of the rationale, synthetic strategies, and step-by-step protocols for the chemical modification of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to develop novel therapeutic agents based on the this compound scaffold.
Introduction and Rationale
This compound and its naturally occurring acetate esters are among the most abundant and bioactive triterpenoids found in Alismatis Rhizoma, a plant used extensively in traditional Asian medicine.[1][3][4] The biological activities of these compounds are linked to various molecular targets, including the farnesoid X receptor (FXR), soluble epoxide hydrolase, and signaling pathways like PI3K/Akt/mTOR.[1][3][4]
The primary goal of synthesizing this compound derivatives is to systematically probe how modifications to its structure affect its biological activity. This process, known as a Structure-Activity Relationship (SAR) study, aims to:
-
Identify the Pharmacophore: Determine the key functional groups essential for biological activity.
-
Enhance Potency: Increase the efficacy of the compound against a specific biological target.
-
Improve Selectivity: Reduce off-target effects by designing derivatives that interact more specifically with the desired target.
-
Optimize Pharmacokinetic Properties: Modify the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, such as increasing solubility or metabolic stability.
The this compound molecule presents several reactive sites amenable to chemical modification, primarily the hydroxyl groups at positions C-11, C-23, C-24, and C-25, and the ketone at C-3.
Strategic Overview of this compound Modification
Figure 1: General workflow for the synthesis and SAR study of this compound derivatives.
Key Synthetic Transformations and Protocols
This section details protocols for common and impactful modifications of the this compound scaffold. It is crucial to note that this compound 24-acetate can be unstable in certain solvents, potentially interconverting with the 23-acetate or deacetylating to this compound, especially in protic solvents like methanol.[5] This instability must be considered during reaction setup and purification.
General Materials and Methods
-
Reagents: All reagents should be of analytical grade or higher and used without further purification unless specified. Anhydrous solvents should be used for reactions sensitive to moisture.
-
Reaction Monitoring: Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates, visualizing with UV light and/or appropriate staining agents (e.g., potassium permanganate or ceric ammonium molybdate).
-
Purification: Flash column chromatography should be performed using silica gel (200-300 mesh). High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve >95% purity.
-
Characterization: Structures of all synthesized compounds must be confirmed by Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Protocol 1: Selective Esterification of the C-24 Hydroxyl Group
Rationale: The C-24 hydroxyl is a primary alcohol, making it more sterically accessible and reactive than the other hydroxyl groups. Esterification at this position allows for the introduction of various functionalities to probe for interactions with hydrophobic pockets in target proteins and to modulate solubility.
Reaction Scheme: this compound + Acyl Chloride/Anhydride → this compound 24-ester
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (100 mg, 1 eq.) in anhydrous dichloromethane (DCM, 5 mL) in a round-bottom flask under a nitrogen atmosphere. Add a mild base such as pyridine or triethylamine (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound 24-ester.[6]
Protocol 2: Oxidation of the C-11 Hydroxyl Group
Rationale: The C-11 hydroxyl group is a secondary alcohol. Its oxidation to a ketone introduces a planar, electron-withdrawing group, which can significantly alter the conformation of the steroid core and its hydrogen bonding capabilities. This modification can be crucial for activity.[7]
Reaction Scheme: this compound → 11-keto-Alisol A
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (100 mg, 1 eq.) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Reagent Addition: Add Dess-Martin periodinane (DMP) (1.5 eq.) to the solution in one portion at room temperature. A milder oxidant like pyridinium chlorochromate (PCC) can also be used.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. The reaction is typically rapid.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (20 mL). Stir vigorously for 15 minutes until the solution becomes clear.
-
Purification: Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain 11-keto-Alisol A.
Protocol 3: Modification of the C-3 Ketone to an Oxime
Rationale: Modifying the C-3 ketone to an oxime introduces a nitrogen atom and a hydroxyl group, creating new hydrogen bond donor and acceptor sites. Studies on related triterpenoids have shown that introducing a hydroxyimino group at the C-3 position can enhance cytotoxic activity.[7]
Reaction Scheme: this compound + Hydroxylamine Hydrochloride → this compound 3-oxime
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (100 mg, 1 eq.) in ethanol (5 mL). Add hydroxylamine hydrochloride (3 eq.) and sodium acetate (4 eq.).
-
Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add cold water (20 mL). A white precipitate should form.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol/water or by column chromatography.[7]
Structure-Activity Relationship (SAR) Analysis
After synthesizing and purifying a library of derivatives, their biological activity is assessed using relevant in vitro assays (e.g., cytotoxicity assays against cancer cell lines, enzyme inhibition assays). The data collected allows for the elucidation of SAR.
Hypothetical SAR Data Table
The following table presents hypothetical data from an in vitro cytotoxicity assay against a human cancer cell line (e.g., HepG2) to illustrate SAR principles.
| Compound | R¹ (C-3) | R² (C-11) | R³ (C-24) | IC₅₀ (µM) | Fold Change vs. This compound |
| This compound (Parent) | =O | -OH | -OH | 25.0 | 1.0 |
| Derivative 1 | =O | -OH | -OAc | 15.5 | 1.6x more active |
| Derivative 2 | =O | -OH | -OBz | 8.2 | 3.0x more active |
| Derivative 3 | =O | =O | -OH | 55.1 | 2.2x less active |
| Derivative 4 | =N-OH | -OH | -OH | 12.3 | 2.0x more active |
| Derivative 5 | =N-OH | -OH | -OBz | 4.1 | 6.1x more active |
OAc = Acetate; OBz = Benzoate
Interpreting the SAR
Figure 2: Logical flow of SAR interpretation and planning for next-generation derivatives.
Key Insights from the SAR:
-
C-24 Position: Esterification at the C-24 hydroxyl group enhances cytotoxic activity. A bulkier, aromatic ester (benzoate) is more effective than a smaller alkyl ester (acetate), suggesting a beneficial interaction with a hydrophobic pocket in the target.
-
C-11 Position: The hydroxyl group at C-11 appears to be crucial for activity, as its oxidation to a ketone leads to a significant loss of potency. This could be due to its role as a hydrogen bond donor.
-
C-3 Position: Modification of the C-3 ketone to an oxime is well-tolerated and improves activity, indicating that introducing a hydrogen bond donor/acceptor at this position is beneficial.
-
Synergistic Effects: Combining favorable modifications, as seen in Derivative 5 (C-3 oxime and C-24 benzoate), can lead to a synergistic increase in potency, resulting in the most active compound in the series.
Conclusion and Future Directions
The systematic synthesis and evaluation of this compound derivatives provide a powerful platform for understanding the structural requirements for its biological activity. The protocols and SAR analysis framework presented here offer a guide for the rational design of novel this compound-based therapeutic agents. Future work should focus on exploring a wider range of modifications at the identified sensitive positions (C-3 and C-24), investigating the effects of modifications on other pharmacological properties (e.g., anti-inflammatory activity), and ultimately advancing the most promising leads into in vivo efficacy and safety studies.
References
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. [Link][1][3][6][8]
-
MDPI. (2022). Pharmacological Properties of Alisols. Encyclopedia. [Link][4][9]
-
Lou, C., et al. (2019). This compound Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells. Molecules, 24(20), 3651. [Link]
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Zhang, Q., et al. (2008). Anti-HBV agents. Part 1: Synthesis of this compound derivatives: A new class of hepatitis B virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4647-4650. [Link]
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Lee, S., Min, B., & Bae, K. (2002). Chemical modification of alisol B 23-acetate and their cytotoxic activity. Archives of Pharmacal Research, 25(5), 608-612. [Link][7]
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Makabel, B., et al. (2008). Stability and structure studies on this compound 24-acetate. Chemical & Pharmaceutical Bulletin, 56(1), 41-45. [Link][5]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15558616. [Link][10]
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Wang, Y., et al. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology Reports, 44(2), 647-658. [Link][11]
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Application Note: Quantifying Alisol A-Induced Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry
Abstract
Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] A primary mechanism contributing to this activity is the induction of cell cycle arrest, which halts the progression of cancer cell division. This application note provides a comprehensive, field-proven protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry. We detail a robust method for cell preparation, fixation, and staining with propidium iodide (PI), followed by data acquisition and interpretation. Furthermore, we explore the underlying molecular pathways affected by this compound and offer expert troubleshooting advice to ensure high-quality, reproducible results.
Introduction: The Rationale for Cell Cycle Analysis
Cancer is fundamentally a disease of uncontrolled cell proliferation, making the cell cycle an attractive target for therapeutic intervention.[3] this compound has emerged as a promising natural compound that can inhibit cancer cell growth by disrupting cell cycle progression.[4][5] Studies have shown that this compound can induce G0/G1 phase arrest in colorectal, breast, and nasopharyngeal cancer cells, preventing them from entering the DNA synthesis (S) phase.[1][2][4]
Flow cytometry is the gold-standard technique for analyzing cell cycle distribution within a cell population.[6] The method described here employs propidium iodide (PI), a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[6] Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the precise quantification of cells in each phase of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) diploid DNA content.
-
S Phase: Cells undergoing DNA replication, with varying DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication, with a tetraploid (4N) DNA content.
-
Sub-G1 Phase: Cells with less than 2N DNA content, typically indicative of apoptotic bodies with fragmented DNA.[7][8]
This protocol is designed for researchers in oncology, pharmacology, and drug development to reliably assess the efficacy of this compound and similar compounds in modulating cell cycle dynamics.
Underlying Mechanism: this compound's Impact on Cell Cycle Regulation
This compound exerts its anti-proliferative effects by modulating key signaling pathways that govern cell cycle progression. Evidence suggests that this compound primarily induces G0/G1 arrest by targeting the machinery responsible for the G1-to-S phase transition.[1][2] One of the critical pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and promotes cell growth and proliferation.[1][9] this compound has been shown to inhibit the phosphorylation of PI3K and Akt, effectively dampening this pro-survival pathway.[1][9]
This upstream inhibition leads to the downregulation of key G1 phase cyclins and cyclin-dependent kinases (CDKs), including Cyclin D1, Cyclin E1, CDK2, and CDK4.[2] These proteins form complexes that phosphorylate the retinoblastoma protein (Rb), a crucial step for releasing the E2F transcription factor and initiating the transcription of genes required for S phase entry. By suppressing the expression of these cyclins and CDKs, this compound prevents Rb phosphorylation, thereby locking the cell in the G1 phase.
Figure 1: Simplified signaling pathway of this compound-induced G1 cell cycle arrest.
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines (e.g., HCT-116, MDA-MB-231) but can be adapted for suspension cells.
Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., HCT-116, ATCC CCL-247).
-
Culture Medium: Appropriate medium (e.g., McCoy's 5A for HCT-116) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: (Sigma-Aldrich or equivalent), powder.
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Buffers: Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Dissociation Reagent: 0.25% Trypsin-EDTA.
-
Fixative: 70% Ethanol, ice-cold (prepare by diluting 100% molecular grade ethanol with distilled water).
-
Staining Solution:
-
Propidium Iodide (PI) stock (1 mg/mL).
-
RNase A stock (10 mg/mL), DNase-free.
-
Triton X-100 (optional, for permeabilization).
-
-
Equipment:
-
Cell culture flasks/plates.
-
Hemocytometer or automated cell counter.
-
Centrifuge with a swinging-bucket rotor.
-
Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX) equipped with a 488 nm or 561 nm laser.
-
12 x 75 mm polystyrene flow cytometry tubes.
-
40 µm cell strainer.
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow for cell cycle analysis.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 6-well plates at a density that will ensure they are ~60-70% confluent at the time of harvesting (e.g., 2.5 x 10⁵ cells/well for HCT-116).
-
Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and resume normal, asynchronous growth before treatment.
Day 2: this compound Treatment
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations (e.g., 10, 20, 40 µM).[1] Also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound dose (e.g., <0.1%).
-
Remove the old medium from the cells and add 2 mL of the prepared media (vehicle or this compound).
-
Incubate for the desired time period (e.g., 24 or 48 hours).
Day 3: Sample Preparation and Fixation
-
Harvesting: Collect both floating (potentially apoptotic) and adherent cells.
-
Aspirate the medium from each well into a labeled 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS and add this wash to the same conical tube.
-
Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes. Neutralize with 1 mL of complete medium and transfer the cell suspension to the corresponding conical tube.
-
-
Washing: Centrifuge the tubes at 300 x g for 5 minutes. Aspirate the supernatant. Resuspend the cell pellet in 5 mL of ice-cold PBS.
-
Cell Count: Take an aliquot to count the cells. You should have 1-2 x 10⁶ cells per sample for optimal staining.[10]
-
Fixation:
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellet in 500 µL of residual PBS.
-
Place the tube on a vortex set to a low speed. While vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. Causality: Dropwise addition while mixing is critical to prevent cell aggregation, which can ruin cell cycle analysis.[10]
-
-
Storage: Seal the tubes and incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[11][12]
Day 3/4: Staining and Acquisition
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes. Carefully aspirate the ethanol. Self-Validation: Fixed cell pellets are less compact; be careful not to aspirate the pellet.
-
Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging again. Aspirate the supernatant.
-
Staining: Prepare the PI/RNase staining solution. For 1 mL:
-
950 µL PBS
-
20 µL PI stock solution (Final conc: 20 µg/mL)
-
20 µL RNase A stock solution (Final conc: 200 µg/mL)
-
10 µL of 10% Triton X-100 (Optional, final 0.1%)
-
-
Resuspend each cell pellet in 500 µL of the PI/RNase staining solution.
-
Incubate at room temperature for 30 minutes, protected from light.[10][13] Causality: RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[6]
-
(Optional but Recommended) Pass the cell suspension through a 40 µm cell strainer into a fresh flow cytometry tube to remove any remaining clumps.[10]
-
Acquisition:
-
Analyze samples on the flow cytometer. Use a low flow rate for optimal resolution.[14]
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Collect PI fluorescence data using the appropriate channel (e.g., PE-Texas Red, PerCP-Cy5.5).
-
Acquire at least 10,000-20,000 events from the single-cell gate.
-
Data Analysis and Expected Results
The primary output of the experiment is a histogram of PI fluorescence intensity.
-
Gating Strategy: First, use an FSC-A vs. SSC-A plot to gate on cells and exclude debris. Second, use an FSC-A vs. FSC-H plot to gate on single cells (singlets) to exclude doublets and aggregates, which would otherwise appear as false G2/M events.
-
Histogram Analysis: Generate a histogram of the PI signal for the singlet population. You will observe distinct peaks corresponding to the cell cycle phases.
-
Quantification: Use cell cycle analysis software (e.g., FlowJo's cell cycle platform, ModFit LT) to apply a mathematical model (e.g., Watson-Pragmatic) to deconvolve the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.
Expected Results: Consistent with published data, treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.[1][2] An increase in the sub-G1 population may also be observed, indicating apoptosis.[8]
| This compound Conc. (µM) | % Sub-G1 | % G0/G1 | % S | % G2/M |
| 0 (Vehicle) | 2.1 ± 0.4 | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.8 |
| 10 | 3.5 ± 0.6 | 58.9 ± 2.5 | 25.1 ± 1.9 | 16.0 ± 1.3 |
| 20 | 5.8 ± 0.9 | 69.2 ± 3.0 | 16.5 ± 2.2 | 14.3 ± 1.1 |
| 40 | 9.7 ± 1.2 | 75.4 ± 2.8 | 8.3 ± 1.4 | 6.3 ± 0.9 |
| Table 1: Representative quantitative data demonstrating a dose-dependent G0/G1 arrest in a hypothetical cancer cell line treated with this compound for 24 hours. Data are presented as Mean ± SD. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 Peak (>5-7%) | 1. High flow rate during acquisition.[14][15]2. Improper fixation (cell clumping).3. Inconsistent staining (incorrect PI/cell ratio).[10] | 1. Always use the lowest flow rate setting on the cytometer.2. Ensure ethanol is ice-cold and added dropwise while vortexing.3. Ensure cell counts are accurate and resuspend pellets thoroughly in staining solution. |
| Excessive Debris / High Sub-G1 | 1. Rough cell handling.2. Over-trypsinization.3. High drug toxicity causing extensive apoptosis/necrosis. | 1. Handle cells gently; avoid vigorous pipetting.2. Optimize trypsinization time.3. Consider a shorter treatment time or lower concentrations. Gate out debris using FSC vs. SSC. |
| Cell Aggregates / Doublets | 1. Incomplete cell dissociation.2. Improper fixation.3. Cells seeded at too high a density. | 1. Pipette gently to create a single-cell suspension before fixation.2. Filter samples through a 40 µm mesh before acquisition.[10]3. Use doublet discrimination gating (e.g., FSC-H vs. FSC-A) during analysis. |
| Missing G2/M Peak | 1. Cells are not proliferating (contact inhibition, lack of nutrients).[16]2. The cell line has a very short G2/M phase. | 1. Ensure cells are harvested during the exponential growth phase and are not overly confluent.2. Check the proliferation status of your untreated control cells. |
References
-
Han, W., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters. Available at: [Link]
-
Yao, X., et al. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology Reports. Available at: [Link]
-
Lin, Y-C., et al. (2021). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International Journal of Molecular Sciences. Available at: [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]
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Lin, Y-C., et al. (2021). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. ResearchGate. Available at: [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Chicago. Available at: [Link]
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Yao, X., et al. (2020). This compound is potentially therapeutic in human breast cancer cells. ProQuest. Available at: [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core. Available at: [Link]
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Liu, Z., et al. (2021). This compound Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway. Cancer Management and Research. Available at: [Link]
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Lin, Y-C., et al. (2021). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. PMC - NIH. Available at: [Link]
-
Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. Available at: [Link]
-
Nitta, T., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Available at: [Link]
-
Han, W., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Spandidos Publications. Available at: [Link]
-
Wang, Y., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology. Available at: [Link]
-
Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. Taylor & Francis. Available at: [Link]
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Probing the Cellular Response to Alisol A: A Guide to Western Blot Analysis of Key Signaling Pathways
Introduction: Alisol A as a Modulator of Cellular Signaling
This compound, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Preclinical studies have illuminated its potential as an anti-cancer, anti-inflammatory, and metabolic regulatory agent.[2][3][4] The therapeutic promise of this compound lies in its ability to modulate critical intracellular signaling pathways that govern cell fate and function. Understanding the precise molecular mechanisms through which this compound exerts its effects is paramount for its development as a potential therapeutic.
This comprehensive application note serves as a technical guide for researchers, scientists, and drug development professionals investigating the impact of this compound on key cellular signaling cascades. We will focus on the application of Western blot analysis, a cornerstone technique in molecular biology, to elucidate this compound's influence on the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt/mTOR, and AMP-activated protein kinase (AMPK) signaling pathways. This document provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible analysis.
Scientific Foundation: Key Signaling Pathways Modulated by this compound
This compound's multifaceted biological activities stem from its ability to interact with and modulate several pivotal signaling networks. The following sections provide an overview of the primary pathways affected by this compound.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals into intracellular responses, regulating processes such as cell proliferation, differentiation, inflammation, and apoptosis.[5] Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Studies have demonstrated that this compound can significantly activate the JNK and p38 signaling pathways, leading to caspase-dependent apoptosis in cancer cells.[6][7] Western blot analysis of the phosphorylation status of JNK and p38 is therefore a critical method to assess this pro-apoptotic activity of this compound.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a frequent event in various diseases, including cancer.[8] Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt.[9] Activated Akt, in turn, phosphorylates a myriad of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Research has shown that this compound can suppress the phosphorylation of PI3K, Akt, and mTOR in colorectal cancer cells, thereby inhibiting their malignant phenotypes.[4][8]
The AMP-Activated Protein Kinase (AMPK) Pathway
AMPK acts as a cellular energy sensor, activated in response to a high AMP/ATP ratio, indicative of metabolic stress.[10] Once activated, AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic processes. This compound has been shown to activate the AMPK signaling pathway, which contributes to its anti-atherosclerotic and lipid-lowering effects.[3][11] The activation of AMPK by this compound can be readily assessed by examining the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Visualizing the Mechanism: this compound's Impact on Signaling Cascades
To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways influenced by this compound.
Figure 2: Comprehensive workflow for Western blot analysis of this compound-treated cells.
Detailed Protocols for Robust Western Blot Analysis
This section provides detailed, step-by-step protocols for each stage of the Western blot analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., cancer cell lines like HCT-116, HT-29, or MDA-MB-231) in appropriate culture dishes and grow to 70-80% confluency. [2][8]2. Serum Starvation (Optional but Recommended): To reduce basal signaling activity, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium prior to treatment. [12]3. This compound Treatment:
-
Control: Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used for this compound.
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. [3][9]2. Scraping and Collection: Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes. [9]3. Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis. [9]4. Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. [9]5. Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes. Store at -80°C for long-term use or proceed to protein quantification.
For analysis of specific protein localization (e.g., nuclear translocation), a nuclear and cytoplasmic extraction protocol should be followed.[13]
Protocol 3: Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration. [14]
-
Standard Preparation: Prepare a series of protein standards of known concentrations (e.g., Bovine Serum Albumin, BSA) ranging from 20 to 2,000 µg/mL. [15]2. Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B. [15]3. Assay Procedure (Microplate):
-
Pipette 10-25 µL of each standard and unknown sample into a 96-well microplate. [15] * Add 200 µL of the BCA working reagent to each well and mix thoroughly. [15] * Incubate the plate at 37°C for 30 minutes. [15]4. Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader. [15]5. Concentration Calculation: Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.
-
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the normalized lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. [9]2. Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom. [9]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [12]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. [9]The optimal dilution should be determined based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST. [9]7. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. [9]8. Detection: After a final series of washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a different target or a loading control (e.g., GAPDH or β-actin).
Data Presentation and Analysis
For a clear and comparative analysis, the results of the Western blot experiments should be quantified and presented in a structured format. Densitometric analysis of the protein bands allows for the quantification of changes in protein expression or phosphorylation.
Table 1: Key Antibodies for this compound Signaling Pathway Analysis
| Target Protein | Phosphorylation Site | Function | Supplier (Example) | Recommended Dilution (Example) |
| p-JNK | Thr183/Tyr185 | MAPK Pathway Activation | Cell Signaling Technology | 1:1000 |
| Total JNK | - | Loading Control | Cell Signaling Technology | 1:1000 |
| p-p38 | Thr180/Tyr182 | MAPK Pathway Activation | Cell Signaling Technology | 1:1000 |
| Total p38 | - | Loading Control | Cell Signaling Technology | 1:1000 |
| p-Akt | Ser473 | PI3K/Akt Pathway Activation | Cell Signaling Technology | 1:1000 |
| Total Akt | - | Loading Control | Cell Signaling Technology | 1:1000 |
| p-mTOR | Ser2448 | PI3K/Akt Pathway Activation | Cell Signaling Technology | 1:1000 |
| Total mTOR | - | Loading Control | Cell Signaling Technology | 1:1000 |
| p-AMPKα | Thr172 | AMPK Pathway Activation | Cell Signaling Technology | 1:1000 |
| Total AMPKα | - | Loading Control | Cell Signaling Technology | 1:1000 |
| GAPDH | - | Loading Control | Santa Cruz Biotechnology | 1:5000 |
| β-actin | - | Loading Control | Santa Cruz Biotechnology | 1:5000 |
Conclusion and Future Perspectives
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms of action of compounds like this compound. By meticulously following the protocols outlined in this guide, researchers can obtain reliable and reproducible data on the modulation of key signaling pathways, including the MAPK, PI3K/Akt/mTOR, and AMPK cascades. These findings will not only advance our fundamental understanding of this compound's biological activities but also provide a solid foundation for its further development as a potential therapeutic agent in various disease contexts. Future investigations could expand upon these core analyses to include immunoprecipitation to study protein-protein interactions modulated by this compound, or mass spectrometry-based proteomics to gain a more global view of the cellular response to this promising natural compound.
References
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Chen, Y., et al. (2021). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International Journal of Molecular Sciences, 22(21), 11569. [Link]
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PubMed. (2021). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. [Link]
-
Bio-protocol. (2011). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol, 1(2), e59. [Link]
-
G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. [Link]
-
ResearchGate. (2021). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. [Link]
-
Li, Y., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 24(2), 249. [Link]
-
Frontiers in Pharmacology. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. [Link]
-
MDPI. (2022). Pharmacological Properties of Alisols. Encyclopedia, 2(3), 1478-1490. [Link]
-
Dovepress. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. [Link]
-
PubMed. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. [Link]
-
PubMed. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. [Link]
-
Ovid. (2021). This compound is potentially therapeutic in human breast cancer cells. Oncology Letters, 21(6), 461. [Link]
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Wiley Online Library. (2023). This compound 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Journal of Cellular and Molecular Medicine, 27(11), 1633-1644. [Link]
-
PubMed. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. [Link]
-
Rockland Immunochemicals. Nuclear & Cytoplasmic Extract Protocol. [Link]
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MDPI. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Molecules, 27(16), 5152. [Link]
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PubMed Central. (2023). This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. [Link]
-
PubMed Central. (2020). Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling. [Link]
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PubMed Central. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
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YouTube. (2011). Nuclear and Cytoplasmic Protein Extraction. [Link]
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Bio-protocol. (2019). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol, 9(22), e3438. [Link]
-
ResearchGate. (2014). Does anyone have any specific protocols for nuclear protein extraction, cytoplasmic protein extraction and total protein extraction?. [Link]
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PubMed Central. (2011). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. [Link]
-
PubMed Central. (2022). Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. [Link]
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PubMed. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. [Link]
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ResearchGate. (2001). Western blot analysis of the phosphorylation of AMPK -Thr 172 and.... [Link]
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PubMed Central. (2021). This compound Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway. [Link]
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Preparing Alisol A Stock Solutions for Cell Culture Experiments: A Detailed Guide for Researchers
Introduction: The Therapeutic Potential of Alisol A
This compound, a tetracyclic triterpenoid derived from the rhizome of Alisma orientale, is a compound of significant interest in biomedical research and drug development.[1] This natural product has demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and metabolic regulatory effects.[1][2] Mechanistically, this compound has been shown to modulate key cellular signaling pathways such as the PI3K/Akt/mTOR and AMPK/ACC/SREBP-1c pathways, which are critical in cell proliferation, metabolism, and survival.[1][3][4][5] Its potential to induce cell cycle arrest and apoptosis in cancer cells further underscores its therapeutic promise.[2][3]
Given its hydrophobic nature, preparing stable and biologically active this compound solutions for in vitro cell culture experiments presents a critical challenge. Improper solubilization can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes. This application note provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions, ensuring reproducibility and scientific rigor in your cell culture-based assays.
Physicochemical Properties and Solubility Characteristics of this compound
A thorough understanding of this compound's properties is fundamental to its effective use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₀O₅ | [2][6] |
| Molecular Weight | 490.7 g/mol | [2][6] |
| Appearance | White solid | [7][] |
| Storage Temperature | -20°C | [2][9] |
| Long-term Stability | ≥ 4 years at -20°C | [2][10] |
| Solubility | Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF). | [2][7][10] |
| Solubility in DMSO | ≥30-100 mg/mL | [1][2][9][10][11] |
| Solubility in Ethanol | ~30 mg/mL | [2][10] |
The high hydrophobicity of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.[1][2][10]
Core Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a highly concentrated primary stock solution of this compound, which can then be serially diluted to working concentrations.
Materials and Equipment:
-
This compound powder (purity ≥98%)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 100 mM this compound primary stock solution.
Step-by-Step Methodology:
-
Pre-dissolution Preparation: Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[11] Hygroscopic DMSO can significantly impact the solubility of the product.[1]
-
Weighing this compound: In a chemical fume hood or a well-ventilated area, carefully weigh out 4.907 mg of this compound powder using a calibrated analytical balance.
-
Transfer: Transfer the weighed powder into a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light, although specific data on this compound's light sensitivity is not prevalent, it is a general best practice for complex organic molecules.
-
Solubilization: Add 100 µL of anhydrous, cell culture-grade DMSO to the tube containing the this compound powder. This will yield a final concentration of 100 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[12]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, it is crucial to aliquot the 100 mM primary stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber cryovials.
-
Long-Term Storage: Label the aliquots clearly with the compound name, concentration (100 mM), and date of preparation. Store the aliquots at -20°C for long-term use.[2][9] Properly stored, this compound is stable for at least four years.[2][10]
Preparation of Working Solutions for Cell Treatment
The primary stock solution is too concentrated for direct application to cells. It must be serially diluted to the desired final concentration in a pre-warmed cell culture medium.
Key Consideration: Preventing Precipitation
A common pitfall when working with hydrophobic compounds is their precipitation upon dilution into the aqueous environment of cell culture media.[12][13] This "crashing out" phenomenon can be mitigated by following these critical steps:
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[14] Some cell lines may tolerate up to 0.5%, but this should be determined empirically.
-
Use Pre-warmed Media: Always use a cell culture medium that has been pre-warmed to 37°C for dilutions.[12][13]
-
Employ Serial Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media.[13] A stepwise dilution approach is recommended.
Example Dilution Workflow: Preparing a 100 µM Working Solution
Caption: Serial dilution workflow for preparing this compound working solutions.
-
Prepare an Intermediate Stock (e.g., 1 mM):
-
Thaw a single aliquot of the 100 mM primary stock solution.
-
In a sterile tube, add 99 µL of pre-warmed (37°C) complete cell culture medium.
-
Add 1 µL of the 100 mM this compound stock to the medium. Pipette up and down several times to mix thoroughly. This creates a 1 mM intermediate stock solution.
-
-
Prepare the Final Working Concentration (e.g., 20 µM):
-
To prepare a final treatment solution of 20 µM, you would add, for example, 20 µL of the 1 mM intermediate stock to 980 µL of pre-warmed complete medium.
-
The final DMSO concentration in this example would be 0.02%, which is well below the recommended toxicity threshold.
-
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.[15]
Safety and Handling Precautions
While comprehensive toxicity data is limited, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including gloves, a lab coat, and safety glasses when handling this compound powder and solutions.[16]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[16] Handle in a well-ventilated area or a chemical fume hood.[16]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[17]
Conclusion
The successful use of this compound in cell culture experiments is contingent upon the meticulous preparation of stock and working solutions. By understanding its physicochemical properties and adhering to the protocols outlined in this guide—particularly the use of anhydrous DMSO, serial dilution into pre-warmed media, and the inclusion of appropriate vehicle controls—researchers can ensure the delivery of accurate concentrations and generate reliable, reproducible data. This foundational step is paramount to exploring the full therapeutic potential of this promising natural compound.
References
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RayBiotech. (n.d.). This compound. Retrieved from [Link]
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Wang, Y., et al. (2021). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed Central. Retrieved from [Link]
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Gigliano, J. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. MDPI. Retrieved from [Link]
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MDPI. (2022). Pharmacological Properties of Alisols. Encyclopedia MDPI. Retrieved from [Link]
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Ovid. (n.d.). This compound is potentially therapeutic in human breast cancer cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15558616. Retrieved from [Link]
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Push Biotechnology. (n.d.). Natural Product Description|this compound. Retrieved from [Link]
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ResearchGate. (2023). Can culture media without FBS be used to dissolve hydrophobic drugs? Retrieved from [Link]
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PubMed. (2014). Stability and structure studies on this compound 24-acetate. Retrieved from [Link]
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Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of this compound, alisol B 23-acetate and diazepam in rat plasma.... Retrieved from [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
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Application Notes and Protocols for the Preclinical Administration of Alisol A in Murine Models
Introduction
Alisol A is a protostane-type tetracyclic triterpenoid and a primary bioactive constituent isolated from the rhizome of Alisma orientale (Alismatis Rhizoma).[1][2][3] This natural compound has garnered significant interest within the research community for its broad spectrum of pharmacological activities. Preclinical evidence demonstrates its potential as an anti-tumor, anti-inflammatory, anti-atherosclerotic, and neuroprotective agent.[1][4][5] Mechanistically, this compound has been shown to modulate several critical cellular signaling pathways, including the AMPK/SIRT1, PI3K/Akt, and MAPK pathways, making it a compelling candidate for further investigation in various disease models.[1][2][6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the preparation and administration of this compound to mice in a preclinical setting. The methodologies are designed to ensure experimental reproducibility, scientific integrity, and adherence to animal welfare standards.
Physicochemical Properties and Reagent Preparation
The accurate preparation of the dosing solution is the foundation of any successful in vivo study. This compound is a lipophilic molecule with poor aqueous solubility, necessitating a carefully designed formulation strategy to ensure consistent and bioavailable delivery to the animal.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₅ | [8] |
| Molecular Weight | 490.71 g/mol | [3][8] |
| CAS Number | 19885-10-0 | [8][9] |
| Appearance | Solid | [10] |
| Solubility | Soluble in DMSO (≥49.1 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL).[9][10] | [9][10] |
| Storage | Store powder at -20°C for long-term stability (≥ 4 years).[9][10] | [9] |
Protocol for Dosing Solution Preparation (Suspension)
The most common and recommended method for oral or intraperitoneal administration of hydrophobic compounds like this compound is to prepare a homogenous suspension. This protocol utilizes a two-step process to maximize dissolution before creating the final, injectable suspension.
Rationale: Direct suspension of this compound in an aqueous vehicle can lead to poor bioavailability and inconsistent dosing due to clumping. A concentrated stock in a suitable organic solvent like DMSO ensures the compound is fully solubilized before being diluted into the final aqueous vehicle for administration. The final concentration of DMSO must be kept to a minimum (ideally ≤5%) to avoid solvent-induced toxicity in the animals.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile saline or sterile saline alone.
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Step-by-Step Protocol:
-
Prepare the Vehicle: Prepare a sterile 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile saline while stirring vigorously. Autoclave the solution to ensure sterility. Allow it to cool to room temperature before use.
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for your target dose (e.g., 50 mg/kg).
-
Prepare Concentrated Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add a minimal volume of anhydrous DMSO to completely dissolve the powder. For example, to achieve a final DMSO concentration of 5% in a 10 mL/kg dose, you would use 0.5 mL of DMSO for every 9.5 mL of aqueous vehicle. Aim for a high concentration in the stock (e.g., 100 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming (37°C) may assist dissolution.[11]
-
-
Prepare Final Dosing Suspension:
-
In a separate, larger sterile tube, measure the required volume of the chilled (4°C) aqueous vehicle (e.g., 0.5% CMC-Na).
-
While vortexing the aqueous vehicle at medium speed, add the DMSO stock solution dropwise. This rapid mixing prevents the compound from precipitating out of solution.
-
The final mixture should be a uniform, milky suspension.
-
-
Final Checks and Storage:
-
Vortex the suspension vigorously immediately before drawing each dose to ensure homogeneity.
-
Prepare the dosing solution fresh daily. Do not store the final aqueous suspension for extended periods.
-
Experimental Workflow and Administration Protocols
The choice of administration route is critical and depends on the experimental objective, such as mimicking clinical administration routes or achieving rapid systemic exposure. Oral gavage is common for orally active compounds like this compound, while intraperitoneal injection offers a way to bypass first-pass metabolism.[1]
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving this compound.
Caption: Standard preclinical experimental workflow.
Protocol for Oral Gavage (Intragastric, i.g.)
Rationale: This method ensures a precise dose is delivered directly to the stomach, which is ideal for testing orally active compounds and is a common route in toxicology and efficacy studies.[1][12]
Materials:
-
Mouse gavage needles (stainless steel or flexible plastic, with a ball-tip).
-
Appropriately sized syringes (e.g., 1 mL).
-
Prepared this compound dosing suspension.
Gavage Needle Sizing Guide for Mice [12][13]
| Mouse Weight (g) | Gauge | Length (inches) |
| 15-20 | 22g | 1 to 1.5 |
| 20-25 | 20g | 1 to 2 |
| 25-30 | 18g | 1.5 to 2 |
| >30 | 18g | 2 to 3 |
Step-by-Step Protocol:
-
Determine Dosing Volume: Weigh the mouse accurately. The maximum recommended dosing volume is 10 mL/kg.[12][13] For a 25g mouse, this is 0.25 mL.
-
Measure the Needle: Measure the gavage needle externally from the tip of the mouse’s nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[14] This prevents perforation of the stomach or esophagus.
-
Restraint: Scruff the mouse firmly by the loose skin over its shoulders and back to immobilize the head. The body should be held in a vertical position. This alignment creates a straight path from the pharynx to the esophagus.[12]
-
Insertion: Gently insert the ball-tipped needle into the diastema (the gap behind the incisors), directing it along the upper palate. The needle should slide easily down the esophagus with no resistance. The mouse may exhibit a swallowing reflex.[13]
-
CRITICAL: If resistance is met or the animal coughs, the needle may be in the trachea. Withdraw immediately and restart the process. Never force the needle.[13]
-
-
Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the suspension.[15]
-
Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse reaction.[12][13]
Protocol for Intraperitoneal (i.p.) Injection
Rationale: IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the gastrointestinal tract and first-pass hepatic metabolism.
Materials:
-
Sterile syringes (e.g., 1 mL) and needles (25-27G).[16]
-
70% Ethanol wipes.
-
Prepared this compound dosing suspension.
Step-by-Step Protocol:
-
Determine Dosing Volume: Weigh the mouse. The maximum recommended injection volume is 10 mL/kg.[16][17]
-
Restraint: Securely restrain the mouse using the scruffing technique and position it in dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift cranially, away from the injection site.[18][19]
-
Identify Injection Site: Visualize the abdomen divided into four quadrants. The target for injection is the lower right quadrant.[18][19] This location avoids the cecum (typically on the left) and the bladder.
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.[19]
-
Insert a new, sterile needle (bevel up) at a 30-40 degree angle into the identified quadrant.[16][18]
-
Gently aspirate by pulling back on the plunger. If no fluid (urine, blood) or intestinal contents enter the syringe hub, proceed with the injection. If fluid is aspirated, withdraw the needle, replace it with a new one, and attempt the injection again in a slightly different location.[17]
-
-
Administration and Monitoring: Inject the substance smoothly. Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress or irritation at the injection site.[17]
Dosing Regimens and Endpoint Analysis
Example Dosing Regimens from Literature
The optimal dose and frequency will depend on the specific disease model and experimental goals. Pilot dose-ranging studies are recommended.
| Study Type | Mouse Model | Dose Range | Route | Frequency | Reference |
| Anti-Atherosclerosis | ApoE-deficient | 25-100 mg/kg | Oral Gavage (i.g.) | Twice daily for 12 weeks | [1][20] |
| Neuroprotection | C57BL/6J (HFD-induced) | Not specified for this compound | Oral Gavage (i.g.) | Daily for 12 weeks | [5] |
| Colitis-Associated Cancer | C57BL/6J (AOM/DSS) | 50 mg/kg (Alisol B 23-Acetate) | Intragastric | Daily for 70 days | [21] |
Sample Collection Protocols
3.2.1 Blood Collection (Retro-orbital Sinus)
Rationale: This technique allows for the collection of medium to large volumes of blood for pharmacokinetic or biomarker analysis.[22] This procedure requires general anesthesia.
Maximum Blood Collection Volumes [23][24]
| Frequency | % of Circulating Blood Volume (CBV) | Example (25g mouse with ~1.75mL CBV) |
| Every 24 hours | 1.0% | ~17.5 µL |
| Once per week | 7.5% | ~131 µL |
| Once per 2 weeks | 10.0% | ~175 µL |
Step-by-Step Protocol:
-
Anesthesia: Anesthetize the mouse according to an IACUC-approved protocol (e.g., isoflurane inhalation). A drop of topical ophthalmic anesthetic (e.g., proparacaine) should also be applied to the eye.[22][25]
-
Positioning: Gently scruff the anesthetized mouse to cause the eyeball to slightly protrude.
-
Puncture: Insert a sterile glass capillary tube into the medial canthus (corner) of the eye at a 30-45 degree angle.[25] Gently rotate the tube until the sinus is punctured, at which point blood will flow into the tube via capillary action.[22]
-
Collection: Collect the desired volume into an appropriate microcollection tube.
-
Hemostasis and Recovery: Withdraw the capillary tube and apply gentle pressure with sterile gauze over the closed eyelid until bleeding stops.[23] Apply an ophthalmic ointment. Monitor the animal until it is fully ambulatory before returning it to its home cage.[22][25]
3.2.2 Tissue Harvesting
Rationale: Collection of tissues at the end of the study is essential for assessing drug efficacy and mechanism of action through histological, molecular, and biochemical analyses. The method of preservation is critical for downstream applications.[26]
Step-by-Step Protocol (General):
-
Euthanasia: Euthanize the mouse using an IACUC-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perfusion (Optional but Recommended): For many analyses, especially histology, it is crucial to perfuse the animal to remove blood from the tissues.
-
Open the thoracic cavity to expose the heart.
-
Insert a needle into the left ventricle and make a small incision in the right atrium.[27]
-
Perfuse with cold phosphate-buffered saline (PBS) until the organs (e.g., liver) appear pale, followed by a fixative like 4% paraformaldehyde (PFA) for histology.[28]
-
-
Dissection: Rapidly and carefully dissect the organs of interest (e.g., liver, aorta, brain, adipose tissue).[29][30]
-
Preservation:
-
For Histology/Immunohistochemistry: Place tissues in 10% neutral buffered formalin or 4% PFA for 24 hours, then transfer to 70% ethanol for storage.[26]
-
For Western Blot/PCR/Metabolomics: Immediately snap-freeze the freshly dissected tissues in liquid nitrogen and store them at -80°C to preserve protein and nucleic acid integrity.[27][30]
-
Key Signaling Pathway: AMPK/SIRT1 Activation
Rationale: A key mechanism underlying the metabolic benefits of this compound is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][7][20] This pathway is a central regulator of cellular energy homeostasis. Activation of AMPK/SIRT1 by this compound can lead to improved lipid profiles, reduced inflammation, and protection against atherosclerosis.[4][7]
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- 21. Alisol B 23-Acetate Ameliorates Azoxymethane/Dextran Sodium Sulfate-Induced Male Murine Colitis-Associated Colorectal Cancer via Modulating the Composition of Gut Microbiota and Improving Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. grtc.ucsd.edu [grtc.ucsd.edu]
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Application Notes & Protocols: Identifying Alisol A Metabolites Using High-Resolution Mass Spectrometry
Introduction
Alisol A is a protostane-type tetracyclic triterpenoid and one of the primary bioactive constituents isolated from the rhizome of Alisma orientale (Alismatis Rhizoma).[1][2] This natural compound has garnered significant attention in the scientific community for its diverse pharmacological activities, including lipid-lowering, anti-inflammatory, anti-atherosclerotic, and anti-tumor properties.[1][2][3][4] As this compound progresses through preclinical and clinical development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount.
Metabolism studies are critical for elucidating the fate of a drug candidate in vivo. They help identify the biotransformation pathways, pinpoint the enzymes responsible, and characterize the resulting metabolites. These metabolites may be pharmacologically active, inactive, or potentially toxic, making their identification essential for a comprehensive safety and efficacy assessment.[5] For this compound, the primary metabolic route involves Phase I oxidative reactions, such as hydroxylation and dehydrogenation, which are predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[6][7]
This guide provides a detailed framework and robust protocols for the identification and structural characterization of this compound metabolites using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), a cornerstone technique in modern drug metabolism research.[5][6] We will delve into field-proven methodologies for sample preparation from both in vitro and in vivo matrices, optimized LC-MS/MS analytical conditions, and a logical workflow for data analysis and metabolite identification.
Section 1: The Experimental Rationale & Workflow
The identification of drug metabolites is a systematic process of discovery and confirmation. The workflow begins with incubating the parent drug with a metabolically active system (e.g., liver microsomes) or analyzing samples from an in vivo study. The resulting complex biological mixture is then processed to isolate the analytes of interest. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent drug from its metabolites, which are then detected and fragmented by a high-resolution mass spectrometer. The final step involves meticulous data analysis to propose and confirm metabolite structures.
Section 2: Sample Preparation Protocols
The goal of sample preparation is to efficiently extract this compound and its metabolites from a complex biological matrix while removing interfering substances like proteins and salts.[8][9] The choice of method depends on the sample type and the desired outcome.
Protocol 2.1: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to generate metabolites using a subcellular fraction rich in CYP450 enzymes.
Rationale: Liver microsomes provide a simplified and controlled environment to study Phase I metabolism, allowing for the rapid identification of primary oxidative metabolites.[6][7]
Materials:
-
Human Liver Microsomes (HLM), pooled
-
This compound (stock solution in DMSO or Methanol)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold Acetonitrile (ACN) containing an internal standard (IS), e.g., Diazepam[10]
-
Refrigerated centrifuge
Step-by-Step Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the NADPH-regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.
-
Initiate Reaction: Add this compound (final concentration typically 1-10 µM) to the mixture to start the metabolic reaction. Prepare a parallel control incubation without the NADPH-regenerating system to serve as a negative control.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN (with IS). This step simultaneously precipitates proteins and extracts the analytes.
-
Vortex & Centrifuge: Vortex the tube vigorously for 1 minute, then centrifuge at high speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.[11]
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute: Dry the supernatant under a gentle stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried extract in a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS analysis.
Protocol 2.2: Extraction from Rodent Plasma
This protocol uses liquid-liquid extraction (LLE) for a cleaner sample compared to simple protein precipitation, which is beneficial for in vivo samples.
Rationale: LLE provides a more selective extraction, removing phospholipids and other endogenous components that can cause ion suppression in the MS source. Methyl tert-butyl ether has been successfully used for extracting this compound from plasma.[10]
Materials:
-
Rat plasma (collected with an anticoagulant like EDTA)
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Refrigerated centrifuge
Step-by-Step Protocol:
-
Sample Aliquoting: In a clean tube, add 200 µL of rat plasma.[10]
-
Add Internal Standard: Spike the plasma with the IS solution.
-
Extraction: Add 1 mL of MTBE to the plasma sample.
-
Vortex: Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the protein interface and lower aqueous layer.
-
Evaporate & Reconstitute: Dry the collected organic solvent under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent for analysis.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Organic solvent denatures and precipitates proteins. | Fast, simple, non-selective, high recovery. | "Dirty" extract, risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquids. | Cleaner extract, removes salts and phospholipids. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution. | Very clean extract, can concentrate analytes. | Most complex, requires method development. |
Section 3: UPLC-HRMS Analysis Protocol
This section details the instrumental parameters for separating and detecting this compound and its metabolites. High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are recommended for their accurate mass capabilities, which are crucial for determining elemental compositions.[6][12]
3.1 Liquid Chromatography Conditions
Rationale: A reversed-phase C18 column provides excellent separation for moderately nonpolar compounds like this compound. A gradient elution is necessary to separate the parent compound from its more polar metabolites, which will elute earlier. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ESI mode.[12][13]
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Agilent ZORBAX RRHD SB-C18 (2.1 x 100 mm, 1.8 µm) or similar[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[13] |
| Column Temp. | 30-40 °C[13] |
| Injection Vol. | 2-5 µL |
| Gradient Program | Example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B[13] |
3.2 High-Resolution Mass Spectrometry Conditions
Rationale: Positive electrospray ionization (ESI+) is effective for this compound. A full scan (MS1) experiment at high resolution is used to survey for potential metabolites. A data-dependent acquisition (DDA) MS/MS experiment is run concurrently to trigger fragmentation of the most intense ions, providing structural data.
| Parameter | Recommended Setting (Example: SCIEX TripleTOF) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range (MS1) | m/z 100–1200[12] |
| Scan Range (MS/MS) | m/z 50–1200[12] |
| Ion Spray Voltage | +5000 V[12] |
| Source Temp. | 500 °C[12] |
| Nebulizer Gas (GS1) | 50 psi[12] |
| Curtain Gas (CUR) | 35 psi[12] |
| Declustering Potential | 100 V[12] |
| Collision Energy (CE) | 40 eV with a spread of ± 20 eV for MS/MS[12] |
| Acquisition Mode | TOF-MS scan followed by Data-Dependent MS/MS of top 5-10 candidates |
Section 4: Data Analysis & Metabolite Identification Workflow
The data analysis strategy is a deductive process that combines automated searching with manual spectral interpretation.
Step 1: Processing Raw Data Use vendor-specific software (e.g., SCIEX OS, Thermo Xcalibur) or third-party software to perform peak picking, background subtraction, and alignment of chromatograms between control and dosed samples.
Step 2: Identifying Putative Metabolites The core principle is to search for peaks present in the test samples but absent or significantly lower in control samples. This is achieved by looking for specific mass shifts from the parent drug's molecular weight, corresponding to common metabolic reactions.
| Biotransformation | Mass Change (Da) | Elemental Composition Change |
| Hydroxylation | +15.9949 | +O |
| Dehydrogenation | -2.0156 | -2H |
| Oxidation (Ketone) | +13.9792 | +O, -2H |
| N-dealkylation | -14.0157 | -CH2 |
| Glucuronidation | +176.0321 | +C6H8O6 |
| Sulfation | +79.9568 | +SO3 |
Step 3: Structural Elucidation with MS/MS Fragmentation This is the confirmatory step. The fragmentation pattern of a metabolite is compared to that of the parent drug.
-
Analyze Parent Drug: First, interpret the MS/MS spectrum of this compound to identify its characteristic fragment ions and neutral losses.
-
Compare Spectra: A true metabolite will often share core fragment ions with the parent drug.
-
Locate Modification: A mass shift in a fragment ion can indicate the location of the metabolic modification. For example, if a fragment containing the side chain shows a +16 Da shift, the hydroxylation likely occurred on the side chain.
References
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Zhou, Y., Jin, J., Wu, G., & Li, Z. (2013). In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 941, 31-37. [Link][6]
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ResearchGate. (n.d.). In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry | Request PDF. Retrieved from [Link][7]
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ResearchGate. (n.d.). The MS spectra and fragmentation pathway of alisol B 23-acetate in positive ion mode. Retrieved from [Link][14]
-
Gong, M., Zhang, Y., Wang, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Drug Design, Development and Therapy, 18, 3361-3382. [Link][12]
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Taylor & Francis Online. (2024). Full article: this compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Retrieved from [Link][13]
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Ma, B., Zhang, Q., Liu, Y., Li, J., & Yang, X. (2011). A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of this compound and this compound 24-acetate from Alisma orientale (Sam.) Juz. in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 132-136. [Link][10]
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Chen, X., & Liu, S. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 24(5), 385. [Link][3]
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ResearchGate. (n.d.). The product ion mass spectra of this compound (a) (m/z 491.5/383.4), alisol.... Retrieved from [Link][15]
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Gong, M., Zhang, Y., Wang, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Drug Design, Development and Therapy, 18, 3361–3382. [Link][16]
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Proteomics Research Center. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link][8]
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Meng, S., Zhang, C., Wang, Y., et al. (2019). This compound Attenuates High-Fat-Diet-Induced Obesity and Metabolic Disorders via the AMPK/ACC/SREBP-1c Pathway. Journal of Cellular and Molecular Medicine, 23(8), 5108–5118. [Link][4]
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Godeau, F., & Rondeau, P. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Pharmaceuticals, 15(8), 991. [Link][1]
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EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link][9]
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link][11]
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McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and practical considerations. Retrieved from [Link][17]
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International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. Retrieved from [Link][5]
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Application Notes and Protocols: Visualizing the Cellular Impact of Alisol A in Tissue Samples Using Immunohistochemistry
Introduction: Unveiling the Therapeutic Potential of Alisol A
This compound, a protostane-type tetracyclic triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Emerging research highlights its potent anti-cancer, anti-inflammatory, and hepatoprotective properties, positioning it as a promising natural compound for therapeutic development.[1][3][4][5] Studies have demonstrated that this compound can suppress cancer cell proliferation, induce apoptosis (programmed cell death), and mitigate inflammatory responses in various disease models.[1][4][6][7][8]
The mechanisms underlying these effects are multifaceted, often involving the modulation of key cellular signaling pathways. For instance, this compound has been shown to inactivate the PI3K/Akt signaling pathway in colorectal cancer cells, a critical pathway for cell survival and proliferation.[6] In oral cancer cells, it triggers a caspase-dependent apoptotic cascade through the activation of JNK and p38 MAPK signaling pathways.[1][7] Furthermore, its anti-inflammatory effects are linked to the inhibition of pathways such as NF-κB and the reduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][9][10][11]
Immunohistochemistry (IHC) stands as an invaluable technique for elucidating the in-situ effects of therapeutic compounds like this compound within the complex microenvironment of tissue samples.[12][13] By employing specific antibodies to detect target proteins, IHC allows for the visualization of changes in protein expression and localization, providing crucial spatial context to the cellular responses elicited by this compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize IHC for investigating the biological impact of this compound in tissue specimens.
I. Foundational Principles: Why Use IHC to Study this compound's Effects?
The rationale for employing IHC to assess the impact of this compound is grounded in the technique's ability to provide a visual and semi-quantitative assessment of protein expression within the native tissue architecture. This is paramount for understanding how this compound influences cellular processes in a physiologically relevant context. Key applications of IHC in this compound research include:
-
Validating In Vitro Findings in a Tissue Context: While cell culture studies provide valuable mechanistic insights, IHC allows researchers to confirm these findings in a more complex in vivo or ex vivo environment.
-
Assessing Effects on Cell Proliferation: By targeting markers like Ki-67 or Proliferating Cell Nuclear Antigen (PCNA), IHC can directly visualize the anti-proliferative effects of this compound.[14]
-
Detecting Induction of Apoptosis: The expression and localization of key apoptotic proteins such as cleaved Caspase-3, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic) can be readily assessed to confirm the pro-apoptotic activity of this compound.[1][6]
-
Monitoring Modulation of Inflammatory Responses: IHC can be used to detect changes in the expression of inflammatory mediators like COX-2, iNOS, and various cytokines, providing insight into the anti-inflammatory properties of this compound.[5]
-
Mapping Signaling Pathway Activation: By using antibodies against phosphorylated (activated) forms of signaling proteins (e.g., p-Akt, p-JNK), researchers can map the specific cellular pathways affected by this compound treatment.
II. Experimental Design and Workflow
A well-designed IHC experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a logical sequence for investigating the effects of this compound.
Caption: General workflow for immunohistochemical analysis of this compound-treated tissues.
III. Detailed Protocols and Methodologies
A. Tissue Preparation and Fixation
Proper tissue handling and fixation are critical for preserving tissue morphology and antigenicity.[12][15]
-
Tissue Collection: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Fixation: Immerse the tissue in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue. Expert Tip: Over-fixation can mask epitopes, while under-fixation leads to poor morphology. Adherence to the recommended fixation time is crucial.
-
Dehydration and Embedding: Following fixation, dehydrate the tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.[15][16]
B. Immunohistochemical Staining Protocol
This protocol is a general guideline and may require optimization based on the specific antibody and tissue type.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene: 2 changes, 5-10 minutes each.[15]
- Rehydrate through graded ethanol: 100% (2 changes, 3-5 minutes each), 95% (1 change, 3-5 minutes), 70% (1 change, 3-5 minutes).[15]
- Rinse in distilled water.
2. Antigen Retrieval: This step is essential for unmasking epitopes cross-linked by formalin fixation.[17] The choice between Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) is antibody-dependent.[18]
3. Blocking and Antibody Incubation:
- Peroxidase Blocking (for HRP-based detection): Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
- Non-specific Binding Block: Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[19] Expert Tip: The species of the normal serum should match the species in which the secondary antibody was raised.
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in antibody diluent. Apply to the tissue section and incubate overnight at 4°C in a humidified chamber.[12]
4. Detection and Visualization:
- Wash slides with PBS (3 changes, 5 minutes each).
- Secondary Antibody Incubation: Apply a biotinylated or polymer-based secondary antibody and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).[20]
- Wash slides with PBS.
- Enzyme Conjugate Incubation (if using avidin-biotin complex method): Apply streptavidin-HRP and incubate as per the manufacturer's protocol.
- Wash slides with PBS.
- Chromogen Development: Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development under a microscope.[16] Caution: DAB is a potential carcinogen and should be handled with appropriate safety precautions.
- Stop the reaction by rinsing with distilled water.
5. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin to visualize cell nuclei.[16]
- "Blue" the hematoxylin in running tap water or a bluing agent.
- Dehydrate the slides through graded ethanol and clear in xylene.[16]
- Coverslip the slides using a permanent mounting medium.
IV. Key Biomarkers for Assessing this compound's Effects
The selection of appropriate biomarkers is critical for a successful IHC study. Based on the known biological activities of this compound, the following markers are recommended:
| Biological Process | Primary Biomarker | Expected Effect of this compound | Cellular Localization | Recommended Primary Antibodies (Example Clones) |
| Cell Proliferation | Ki-67 | Decrease | Nuclear | MIB-1 |
| PCNA | Decrease | Nuclear | PC10 | |
| Apoptosis | Cleaved Caspase-3 | Increase | Cytoplasmic | Asp175 |
| Bax | Increase | Cytoplasmic | 2D2 | |
| Bcl-2 | Decrease | Cytoplasmic, Mitochondrial | 124 | |
| Inflammation | COX-2 | Decrease | Cytoplasmic | SP21 |
| iNOS | Decrease | Cytoplasmic | D6B7 | |
| NF-κB (p65) | Decreased nuclear translocation | Cytoplasmic/Nuclear | D14E12 | |
| Signaling Pathways | p-Akt (Ser473) | Decrease | Cytoplasmic/Nuclear | D9E |
| p-JNK (Thr183/Tyr185) | Increase | Cytoplasmic/Nuclear | 81E11 | |
| p-p38 (Thr180/Tyr182) | Increase | Cytoplasmic/Nuclear | D3F9 |
Note: Antibody clone selection should be based on validation data for IHC in the species and tissue type of interest.
V. Self-Validating Systems: The Importance of Controls
Every IHC experiment must include a set of controls to ensure the validity of the results.[21][22]
-
Positive Tissue Control: A tissue known to express the target antigen. This validates that the antibody and detection system are working correctly.[21]
-
Negative Tissue Control: A tissue known not to express the target antigen. This helps to assess non-specific staining.
-
Negative Reagent Control (Isotype Control): The primary antibody is replaced with a non-immune immunoglobulin of the same isotype and at the same concentration. This is a crucial control to rule out non-specific binding of the primary antibody.[21]
-
No Primary Antibody Control: The primary antibody is omitted from the protocol. This control ensures that the secondary antibody and detection system are not causing non-specific staining.
VI. Illustrative Signaling Pathways Modulated by this compound
The following diagrams illustrate key signaling pathways that can be investigated using IHC to understand the molecular mechanisms of this compound.
Caption: this compound-induced apoptosis via JNK/p38 MAPK pathway.
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
VII. Troubleshooting Common IHC Issues
| Problem | Potential Cause | Recommended Solution |
| No Staining or Weak Signal | Inactive primary antibody | Use a new aliquot of antibody; ensure proper storage.[19][23] |
| Suboptimal antibody concentration | Perform a titration to determine the optimal antibody dilution.[24] | |
| Ineffective antigen retrieval | Optimize antigen retrieval method (buffer, pH, time, temperature).[18][23] | |
| Insufficient incubation time | Increase primary antibody incubation time (e.g., overnight at 4°C).[12] | |
| High Background Staining | Primary or secondary antibody concentration too high | Decrease antibody concentration.[19] |
| Inadequate blocking | Increase blocking time or use a different blocking reagent.[19] | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Tissue drying out during staining | Keep slides in a humidified chamber during incubations.[23] | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody.[19] |
| Hydrophobic interactions | Add a detergent like Tween-20 to wash buffers. |
VIII. Conclusion and Future Directions
Immunohistochemistry is a powerful and indispensable tool for visualizing and contextualizing the cellular effects of this compound in tissue samples. By carefully selecting relevant biomarkers, optimizing protocols, and incorporating rigorous controls, researchers can generate high-quality, reproducible data that will significantly advance our understanding of this compound's therapeutic potential. Future studies could leverage multiplex IHC to simultaneously investigate multiple markers within the same tissue section, providing a more comprehensive picture of the complex cellular responses to this promising natural compound.
References
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Title: this compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling Source: PubMed Central URL: [Link]
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Title: this compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade Source: PMC - NIH URL: [Link]
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Title: Immunohistochemistry Troubleshooting Source: Antibodies.com URL: [Link]
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Title: Immunohistochemistry Troubleshooting Guide Source: Sino Biological URL: [Link]
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Title: Antigen retrieval Source: Wikipedia URL: [Link]
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Title: IHC Epitope/ Antigen Retrieval: HIER vs. PIE Source: Bio-Techne URL: [Link]
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Title: Immunohistochemistry Antigen Retrieval Methods Source: Boster Bio URL: [Link]
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Title: IHC Troubleshooting Guide | Common Issues & Fixes Source: Boster Bio URL: [Link]
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Title: Immunohistochemistry (IHC): The Complete Guide Source: Antibodies.com URL: [Link]
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Title: this compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade Source: PubMed URL: [Link]
-
Title: Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers Source: PMC - NIH URL: [Link]
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Title: Immunohistochemistry(IHC) Protocol Source: Sino Biological URL: [Link]
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Title: this compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice Source: PMC - PubMed Central URL: [Link]
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Title: Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma Source: OUCI URL: [Link]
-
Title: Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation Source: PMC - NIH URL: [Link]
-
Title: this compound 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway Source: NIH URL: [Link]
-
Title: Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo Source: MDPI URL: [Link]
-
Title: Optimizing Immunohistochemistry Validation and Regulatory Strategies Source: Precision for Medicine URL: [Link]
-
Title: Apoptotic effects of alisol B 23‑acetate on gastric cancer cells Source: Spandidos Publications URL: [Link]
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Title: Controls for Immunohistochemistry: The Histochemical Society's Standards of Practice for Validation of Immunohistochemical Assays Source: PMC - NIH URL: [Link]
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Title: IHC Protocol | Step-by-Step Immunohistochemistry Guide Source: Boster Bio URL: [Link]
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Title: [Effect of this compound 24-acetate on proliferation of aorta smooth muscle cells in rats induced by ox-LDL] Source: PubMed URL: [Link]
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Title: this compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 Source: Preprints.org URL: [Link]
-
Title: The effect of alisol F and 25-anhydroalisol F on the expression of iNOS... Source: ResearchGate URL: [Link]
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Title: Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells Source: NIH URL: [Link]
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Title: this compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification Source: PubMed URL: [Link]
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Title: this compound is potentially therapeutic in human breast cancer cells Source: Ovid URL: [Link]
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Title: Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips Source: PMC - NIH URL: [Link]
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Title: Principles of Analytic Validation of Clinical Immunohistochemistry Assays Source: Adv Anat Pathol URL: [Link]
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Title: Principles of Analytic Validation of Immunohistochemical Assays Source: College of American Pathologists URL: [Link]
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Title: Inhibitory effect of this compound on cell viability of oral cancer cells.... Source: ResearchGate URL: [Link]
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Application Notes and Protocols: In Vivo Imaging Techniques to Track Alisol A Distribution
Introduction: Elucidating the In Vivo Journey of Alisol A
This compound, a protostane-type tetracyclic triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant interest within the research community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and lipid-lowering agent.[2][3] However, a comprehensive understanding of its in vivo behavior—how it is absorbed, where it distributes in the body, the tissues it preferentially accumulates in, and how it is metabolized and excreted (ADME)—remains a critical knowledge gap. Visualizing the spatiotemporal distribution of this compound in a living organism is paramount for elucidating its mechanism of action, identifying target organs, and assessing potential off-target effects, thereby accelerating its development from a promising natural product to a potential therapeutic.
This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced in vivo imaging techniques applicable to tracking the distribution of this compound. We will explore both label-free and label-based methodologies, offering a rationale for each approach and providing detailed, field-proven protocols that can be adapted for this specific small molecule.
Guiding Principle: Matching the Technique to the Research Question
The choice of an in vivo imaging modality is fundamentally driven by the specific biological question being asked. Do you need a whole-body, quantitative overview of distribution over time? Or is high-resolution localization within a specific tissue or even subcellular compartment the primary goal? This guide is structured to address these varying needs, presenting a suite of techniques with complementary strengths.
Technique 1: MALDI Mass Spectrometry Imaging (MALDI-MSI) - A Label-Free Approach
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technique that maps the spatial distribution of molecules directly in tissue sections.[4][5] This method avoids the need for chemical modification of this compound, thus preserving its native biological activity and providing an unbiased view of its localization, along with its potential metabolites.[6]
Causality Behind Experimental Choices:
The primary advantage of MALDI-MSI is its ability to simultaneously detect and map the distribution of the parent drug and its metabolites without the need for radiolabeling or fluorescent tagging.[5][6] This is particularly valuable in early-stage drug discovery, where the metabolic fate of a compound is not yet fully understood. The choice of matrix is critical, as it must efficiently co-crystallize with this compound and facilitate its ionization.[7] Tissue preparation, specifically cryosectioning, is essential to preserve the spatial integrity of the molecules within the tissue.[8]
Experimental Workflow Diagram:
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- 6. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation for Metabolic Profiling using MALDI Mass Spectrometry Imaging [jove.com]
Troubleshooting & Optimization
Improving Alisol A solubility for in vitro and in vivo studies
Welcome to the Technical Support Center for Alisol A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in both in vitro and in vivo experimental settings. Our goal is to equip you with the necessary knowledge to ensure the successful and reproducible use of this promising triterpenoid in your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the basic solubility properties of this compound?
A1: this compound is a lipophilic compound, characterized by its poor solubility in water. However, it is soluble in several organic solvents. It is crucial to use anhydrous, high-purity solvents to prepare stock solutions, as moisture can negatively impact the solubility and stability of the compound[1][2].
Q2: Which organic solvents are recommended for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The solubility in these solvents is approximately 30 mg/mL[3]. For most in vitro cell-based assays, DMSO is the preferred solvent for preparing high-concentration stock solutions[2].
Q3: What is the recommended method for preparing a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is advisable to use anhydrous DMSO to minimize water absorption, which can compromise the compound's stability and solubility[1]. Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation. Add the required volume of DMSO to achieve your target concentration. To ensure complete dissolution, you can gently warm the solution in a 37°C water bath and vortex or sonicate it[4].
Q4: How should I store my this compound stock solution?
A4: For long-term stability, this compound stock solutions in DMSO should be stored in small, single-use aliquots at -20°C for up to one month or at -80°C for up to a year to prevent degradation from repeated freeze-thaw cycles[5][6]. It is not recommended to store the solution at room temperature or 4°C for extended periods due to DMSO's hygroscopic nature[1].
Q5: What is a safe final concentration of DMSO for my in vitro experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects; however, it is best practice to keep the concentration at or below 0.1%[6]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects[7][8][9][10].
Troubleshooting Guide: In Vitro Studies
Issue 1: Precipitation of this compound in Cell Culture Media
Precipitation of this compound upon its addition to aqueous cell culture media is a common challenge that can lead to inconsistent and unreliable experimental results. This "crashing out" occurs due to a rapid solvent exchange when the concentrated DMSO stock is diluted in the aqueous environment[2][11].
Immediate Precipitation Upon Dilution
-
Cause: The final concentration of this compound exceeds its aqueous solubility limit.
-
Solution:
-
Decrease the final working concentration: Perform a dose-response experiment to identify the lowest effective concentration that remains soluble.
-
Employ a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of media, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume[4].
-
Slow, drop-wise addition: Add the stock solution slowly and drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid dispersion[4][11].
-
Delayed Precipitation (Hours to Days After Preparation)
-
Cause: Temperature fluctuations between the bench and the incubator, or changes in media pH due to the CO2 environment, can affect solubility over time[11][12]. Interactions with media components, especially in serum-free conditions, can also contribute[4].
-
Solution:
-
Maintain temperature: Always use pre-warmed (37°C) media for dilutions and minimize the time culture vessels are outside the incubator[4].
-
Ensure proper buffering: Use media with the appropriate buffer for your incubator's CO2 concentration to maintain a stable pH[4].
-
Consider serum effects: Proteins in fetal bovine serum (FBS), like albumin, can sometimes help stabilize hydrophobic compounds. If using serum-free media, the lack of these proteins may increase precipitation[2].
-
Experimental Protocol: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 100 mM).
-
Your complete cell culture medium (pre-warmed to 37°C).
-
Sterile 96-well plate.
Procedure:
-
Prepare a serial dilution of your this compound stock solution in the pre-warmed cell culture medium in a 96-well plate.
-
Include a vehicle control with the highest concentration of DMSO that will be used.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately after preparation and at several time points (e.g., 1, 4, 12, and 24 hours) under a microscope.
-
The highest concentration that remains clear throughout the observation period is your maximum working concentration.
Solubility Enhancement for In Vivo Studies
For animal studies, achieving adequate solubility and bioavailability of this compound is critical. Here are several strategies to improve its formulation for oral administration.
Method 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs[13]. Common co-solvents used in preclinical formulations include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol[14].
-
Principle: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing the drug's solubility.
-
Considerations: The concentration of co-solvents must be carefully controlled to avoid toxicity[14].
Method 2: Surfactant-Based Formulations
Surfactants can significantly enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules[15][16].
-
Principle: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the core, increasing its apparent solubility in the aqueous medium[16][17].
-
Common Surfactants: Polysorbate 80 (Tween 80) is a non-ionic surfactant commonly used in oral formulations[18][19].
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent candidates for encapsulating poorly soluble drugs[5][20]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and safety profile[5][20][21][22].
-
Principle: The hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex. This complex has a hydrophilic exterior, which greatly enhances the aqueous solubility of the drug[20][22].
Experimental Protocol: Preparation of an this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing an this compound inclusion complex to improve its aqueous solubility[23][24].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of ethanol to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle for at least 30-60 minutes. The mixture should remain a consistent paste.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved, or store it in a desiccator to remove the solvent.
-
The resulting solid powder is the this compound-HP-β-cyclodextrin inclusion complex, which should exhibit improved water solubility.
Experimental Protocol: Formulation of this compound Suspension for Oral Gavage
This protocol provides a method for preparing a simple suspension of this compound for oral administration in animal studies, using sodium carboxymethyl cellulose (CMC-Na) as a suspending agent[25].
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Purified water or saline
-
Stir plate and magnetic stir bar
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Slowly add 0.5 g of CMC-Na to 100 mL of purified water or saline while continuously stirring with a magnetic stir bar.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 1-2 hours[25].
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste. This helps in the initial wetting and dispersion of the compound[25].
-
Gradually add the remaining CMC-Na vehicle while vortexing or sonicating to create a homogenous suspension[25].
-
It is recommended to prepare this suspension fresh daily before administration to ensure uniformity.
-
Visualizations
Workflow for Troubleshooting this compound Precipitation in Cell Culture
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Enhancement Strategies for this compound
Caption: Strategies for improving this compound solubility.
References
- Loftsson, T., & Järvinen, T. (2025). 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. Journal of Pharmaceutical Sciences.
-
Hao, L. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
- Sheeba, F. R. B. A. P. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Asian Journal of Pharmaceutical Research and Development, 9(4), 83-88.
- Bodor, N., & Brewster, M. E. (2025). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Pharmaceutical Research.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
- Popa, L., Chailan, C., Novac, O., & Oprea, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299.
- Mahajan, H. S., & Shaikh, T. (2021). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
- de la Torre-García, D., Pinto, A., de la Mata, F. J., Gómez, R., & Muñoz-Fernández, M. Á. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7777.
- Mocanu, A. M., Gâlică, N., Bîrcă, A. C., & Tuchiluş, C. (2022). The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges. Pharmaceutics, 14(2), 238.
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- de Medeiros, V. L. S., da Silva, L. B. G., da Silveira, F. F., de Souza, L. B. F. C., & de Almeida, A. C. L. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 38, e001.
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), L29-L37.
- Prasetyo, B. E., Karsono, K., Maruhawa, S. M., & Laila, L. (2020). Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. Research Journal of Pharmacy and Technology, 13(9), 4133-4138.
- Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 23(4), 1-11.
- Park, S., Lee, D. K., & Kim, Y. (2021). Preparation, Characterization, and In Vitro Evaluation of Inclusion Complexes Formed between S-Allylcysteine and Cyclodextrins. Foods, 10(10), 2351.
- Gao, P., & Morozowich, W. (2025). Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations in rats. Journal of Pharmacy and Pharmacology.
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 673-695.
- Szejtli, J. (2003). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 45(1-2), 1-11.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review, 2(1), 29-37.
- Ditzinger, F., Preis, R., & Breitkreutz, J. (2025). Design of lipid-based formulations for oral delivery of a BASP1 peptide targeting MYC-dependent gastrointestinal cancer cells. European Journal of Pharmaceutics and Biopharmaceutics.
- Pouton, C. W. (2006). Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. Advanced Drug Delivery Reviews, 58(5-6), 673-688.
- Hsieh, Y. H., Hsieh, Y. S., & Hsieh, M. J. (2025). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade.
- Chen, J., Li, Y., Wang, Y., & Zhang, Y. (2016). Development of a liquid formulation of poorly water-soluble isosteviol sodium using the co-solvent technology. Pharmaceutical Development and Technology, 22(6), 808-815.
- Nikolic, V. D., Stanojevic, L. P., & Stankovic, M. Z. (2025). Allylthiosulfinate: β-cyclodextrin inclusion complex: Preparation, characterization and microbiological activity. Journal of the Serbian Chemical Society.
- Kumar, S., & Singh, S. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
-
Yu, C. (2014). Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents? ResearchGate. [Link]
- Lu, T., Ding, L., Zheng, X., Li, Y., Wei, W., & Liu, W. (2024). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International Journal of Molecular Sciences, 25(1), 543.
- Patel, A. D., & Vavia, P. R. (2012). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Current Nanoscience, 8(6), 846-855.
- Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(10), 2633.
-
Hsieh, Y. H., Hsieh, Y. S., & Hsieh, M. J. (2023). Inhibitory effect of this compound on cell viability of oral cancer cells. ResearchGate. [Link]
-
Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Lee, J. H., Lee, S. H., & Kim, J. S. (2024). Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice.
- Javed, I., & Khan, S. (2017). Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art.
- Lee, J. H., Lee, S. H., & Kim, J. S. (2024). Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice.
- Saini, V., & Gupta, P. (2004). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 48(6), 2273-2275.
-
Anonymous. (2013). Can I store the drug solution made in cell culture media? ResearchGate. [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Ahsan, M. N., & Jain, S. K. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. Pharmaceutics, 15(4), 1086.
- Wang, Y., & Zhang, Y. (2022). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. International Journal of Biological Macromolecules, 219, 103-111.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Beta-Cyclodextrin As An Excipient In Drug Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Development of a liquid formulation of poorly water-soluble isosteviol sodium using the co-solvent technology - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability of Alisol A in different solvents and cell culture media
<_ Logfile: [2026-01-09T19:57:08.510521Z] Executing search with queries: ['Alisol A stability in DMSO and cell culture media', 'this compound degradation kinetics temperature pH', 'protocol for preparing this compound stock solution', 'solubility of this compound in different solvents', 'this compound precipitation in cell culture troubleshooting', 'this compound mechanism of action signaling pathway', 'long-term storage of this compound solutions'] [2026-01-09T19:57:14.399220Z] Finished search. [2026-01-09T19:57:14.399220Z]
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Stock Solutions
This section addresses the most common questions regarding the preparation and storage of this compound stock solutions.
Q1: What is the best solvent for preparing this compound stock solutions?
For optimal solubility and stability, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] this compound, a hydrophobic triterpenoid, is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., ≥30 mg/mL) that can be easily diluted to working concentrations.[3] Ethanol is also a viable solvent, but DMSO is generally preferred for long-term storage due to its lower volatility and ability to be stored at very low temperatures without freezing solid.[1][3] this compound is practically insoluble in water.[1]
-
Expert Insight: The use of anhydrous DMSO is critical. DMSO is highly hygroscopic and can absorb atmospheric moisture.[5] Water contamination can reduce the long-term stability of this compound and may promote precipitation when the stock is frozen and thawed.[4][5]
Q2: How should I prepare a 10 mM this compound stock solution in DMSO?
Following a precise protocol is key to generating a reliable and reproducible stock solution. Please see the detailed Experimental Protocol 1 below for a step-by-step guide. The core principle is to accurately weigh the compound, calculate the required solvent volume, and ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the integrity of this compound. Incorrect storage can lead to degradation and inconsistent experimental results.
-
Long-Term Storage (Months to Years): Store DMSO stock solutions in small, single-use aliquots at -80°C .[6][7] This minimizes degradation and prevents contamination from repeated handling. Stored this way, the solution can be stable for up to two years.[6][7]
-
Short-Term Storage (Weeks to a Month): Storage at -20°C is acceptable for up to one year.[6][7]
-
Avoid: Do not store stock solutions at 4°C or room temperature for extended periods, as this can accelerate degradation.[5] Repeated freeze-thaw cycles should be avoided as they can compromise compound stability and lead to precipitation.[6][7]
Q4: I see precipitate in my stock solution after thawing it. What should I do?
Precipitation after thawing is a common issue, especially with highly concentrated stocks.
-
Causality: This occurs because the solubility of the compound decreases at lower temperatures. If the stock was stored at -20°C or -80°C, the compound may have fallen out of solution.
-
Solution: Gently warm the vial to 37°C for 5-10 minutes and vortex or sonicate the solution until the precipitate is fully redissolved.[5] Always visually inspect the solution to ensure it is clear before making dilutions for your experiment. If precipitation persists, consider preparing a new stock at a slightly lower concentration.
Part 2: Troubleshooting in Cell Culture
This section focuses on issues that arise when diluting this compound stock solutions into aqueous cell culture media.
Q5: My this compound precipitates immediately when I add it to my cell culture medium. How can I prevent this?
This is the most frequent challenge encountered when working with hydrophobic compounds like this compound. The dramatic change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.
-
Expert Insight: The final concentration of DMSO in your cell culture medium is a critical factor. While you want to keep DMSO levels low to avoid solvent toxicity (typically <0.5%), a sufficient amount is needed to act as a co-solvent to maintain this compound's solubility.[8]
Troubleshooting Steps:
-
Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) might be sufficient to keep the compound in solution. Always run a vehicle control with the highest DMSO concentration to confirm it has no effect on your experimental endpoint.
-
Pre-dilute in Medium: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute the stock into a smaller volume of serum-free medium or PBS while vortexing gently. Then, add this intermediate dilution to your final culture volume. This gradual dilution can sometimes prevent immediate precipitation.
-
Use Serum: If your experiment allows, adding this compound to a medium containing Fetal Bovine Serum (FBS) can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility in aqueous solutions.
-
Re-evaluate Working Concentration: It's possible the desired working concentration exceeds the aqueous solubility limit of this compound, even with a co-solvent. Verify the concentrations used in published studies for similar cell lines and experimental setups.[6][9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.7];
} caption: "Workflow for troubleshooting this compound precipitation in media."
Q6: How stable is this compound in cell culture medium at 37°C?
The stability of this compound in aqueous media at 37°C is limited. While specific degradation kinetics in media like DMEM or RPMI-1640 are not extensively published, it is best practice to assume a limited half-life.
-
Causality: The aqueous environment, physiological pH (~7.4), and elevated temperature (37°C) can promote hydrolysis and other degradation pathways.[10][11] Furthermore, components in the media or secreted by cells could potentially interact with and degrade the compound.[12]
-
Best Practice: Always prepare working solutions of this compound fresh for each experiment. Do not prepare large batches of this compound-containing media and store them for later use, even at 4°C.[12] Any unused media containing this compound should be discarded at the end of the experiment.
Part 3: Data & Protocols
Quantitative Data Summary
| Solvent/Medium | Solubility | Recommended Storage Temp. | Recommended Stability | Citation(s) |
| DMSO | ≥49.1 mg/mL | -80°C | Up to 2 years | [1][2][6] |
| (≥30 mg/mL) | -20°C | Up to 1 year | [3][6] | |
| Ethanol | ≥96.4 mg/mL | -20°C | Short-term recommended | [1][3] |
| Water | Insoluble | N/A | N/A | [1] |
| Cell Culture Media | Low (Precipitation risk) | N/A (Use Fresh) | Assumed hours; use immediately | [8][12] |
Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a 10 mL stock solution of 10 mM this compound in anhydrous DMSO.
Materials:
-
Anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
15 mL sterile polypropylene conical tube
-
Sterile serological pipettes
-
Vortex mixer
-
1.5 mL sterile microcentrifuge tubes for aliquoting
Methodology:
-
Calculation:
-
Determine the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 490.7 g/mol x 1000 mg/g
-
Mass (mg) = 49.07 mg
-
-
-
Weighing:
-
Tare the analytical balance with a weigh boat or paper.
-
Carefully weigh out 49.07 mg of this compound powder.
-
Transfer the powder into the 15 mL sterile conical tube. Tap the weigh boat gently to ensure all powder is transferred.
-
-
Dissolution:
-
Using a sterile serological pipette, add approximately 9 mL of anhydrous DMSO to the conical tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until all the this compound powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
-
Final Volume Adjustment:
-
Carefully add anhydrous DMSO to bring the final volume to 10 mL .
-
Invert the tube several times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, clearly labeled 1.5 mL microcentrifuge tubes (e.g., 100 µL per tube).
-
Store the aliquots at -80°C for long-term storage.
-
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} caption: "Protocol for preparing a 10 mM this compound stock solution."
Part 4: Mechanistic Context
Understanding the mechanism of action can inform experimental design. This compound has been shown to modulate several key signaling pathways, which may be relevant to your research.
This compound has been reported to exert its biological effects through multiple pathways:
-
AMPK/SIRT1 Pathway: Activation of this pathway is linked to this compound's role in regulating lipid metabolism and its anti-atherosclerotic effects.[14][15]
-
PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway contributes to this compound's anti-cancer properties, leading to decreased cell proliferation and survival.[16]
-
MAPK Pathway: Activation of JNK and p38 MAPK signaling has been shown to induce caspase-dependent apoptosis in cancer cells.[17]
Understanding which pathway is dominant in your model system is crucial for interpreting results and designing follow-up experiments.
References
-
This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology. [Link]
-
This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed Central. [Link]
-
This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. PubMed Central. [Link]
-
This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. PubMed Central. [Link]
-
This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38. MDPI. [Link]
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This compound. Push Bio-technology. [Link]
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This compound. RayBiotech. [Link]
-
Stability and structure studies on this compound 24-acetate. PubMed. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Inhibitory effect of this compound on cell viability of oral cancer cells.... ResearchGate. [Link]
-
preparing a stock solution of high concentration. YouTube. [Link]
-
Can I store the drug solution made in cell culture media? ResearchGate. [Link]
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Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. PubMed. [Link]
-
Solvent Effect. Pharma Word. [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]
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Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PubMed Central. [Link]
-
Degradation kinetics parameters in tested solvents. ResearchGate. [Link]
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. MDPI. [Link]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Alisol A Dosage Optimization for Animal Models: A Technical Support Guide
Welcome to the technical support center for Alisol A, a promising tetracyclic triterpenoid compound with significant therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound dosage for various animal models of disease. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your study is built on a foundation of scientific integrity.
Section 1: Foundational Knowledge & Core Concepts
What is this compound and what is its primary mechanism of action?
This compound is a natural protostane-type triterpenoid predominantly isolated from the rhizome of Alisma orientale (Zexie), a plant used in traditional medicine.[1][2] Its therapeutic effects are multi-targeted, but a central mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5] AMPK is a master regulator of cellular energy homeostasis.
Activation of AMPK by this compound triggers a cascade of downstream effects beneficial for treating metabolic diseases:
-
Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[4][6][7] It also suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a major transcription factor for lipogenic genes.[4][8][9]
-
Anti-inflammatory Effects: this compound has been shown to inhibit pro-inflammatory pathways, including the NF-κB and MAPK pathways, leading to a reduction in inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][10][11]
-
Enhanced Autophagy: In models of nonalcoholic steatohepatitis (NASH), this compound stimulates autophagy, a cellular process for clearing damaged components, via the AMPK/mTOR pathway.[12][13]
The following diagram illustrates the central role of AMPK in mediating the effects of this compound.
What are the recommended dosage ranges for different animal models?
Dosage will depend heavily on the disease model, the animal species, and the intended therapeutic effect. The table below summarizes dosages reported in peer-reviewed literature. It is crucial to start with a dose-response study to determine the optimal concentration for your specific experimental conditions.
| Disease Model | Animal Model | Dosage Range | Administration Route | Study Outcome | Citation(s) |
| Atherosclerosis | ApoE-/- Mice | 150 mg/kg/day | Oral Gavage | Reduced aortic plaque area. | [14][15] |
| Atherosclerosis | Ldlr-/- Mice | 50-100 mg/kg/day | Oral Gavage | Reduced serum lipids and atherosclerotic lesions. | [16] |
| Obesity & Metabolic Disorder | High-Fat Diet Mice | 100 mg/kg/day | Intraperitoneal | Decreased body weight, improved lipid and glucose metabolism. | [4][8] |
| Pathological Brain Aging | High-Fat Diet Mice | 50 mg/kg/day | Oral Gavage | Alleviated cognitive impairment and neuroinflammation. | [10][17] |
| Nonalcoholic Steatohepatitis (NASH) | MCD Diet Mice | 15-60 mg/kg/day | Oral Gavage | Suppressed ROS and inflammation, stimulated autophagy. | [13] |
| Cerebral Ischemia/Reperfusion | GCI/R Mice | 30 mg/kg/day | Oral Gavage | Reduced neuroinflammation and apoptosis. | [18] |
| Osteoporosis | Ovariectomized Mice | 0.5-2 µg/g/day | Oral Gavage | Prevented bone loss and improved bone parameters. | [19][20] |
Section 3: Troubleshooting Guide
Q: I'm observing high variability in my results between animals in the same treatment group. What could be the cause?
A: High variability often stems from issues with formulation and administration.
-
Possible Cause 1: Inhomogeneous Drug Formulation. this compound can precipitate out of solution if not prepared correctly.
-
Troubleshooting Steps:
-
Verify Vehicle Preparation: Ensure you are following the sequential mixing protocol precisely. Adding saline too early can cause the compound to crash out. [21] 2. Visual Inspection: Before each administration, visually inspect the solution. It should be completely clear. If it is cloudy or contains visible particles, gently warm it to 37°C and vortex until clear.
-
Fresh Preparation: Prepare the working solution fresh daily. Do not store the final diluted formulation for extended periods, as stability may be compromised. Stock solutions in pure DMSO are more stable when stored at -20°C or -80°C. [22]
-
-
-
Possible Cause 2: Inconsistent Administration.
-
Troubleshooting Steps:
-
Standardize Gavage/Injection: Ensure the same person administers the compound using a consistent technique, volume, and speed for all animals.
-
Fasting State: For oral gavage studies targeting metabolic outcomes, ensure a consistent fasting period (e.g., 4-6 hours) before dosing, as food in the GI tract can affect absorption. [23]
-
-
Q: My treated animals are not showing the expected therapeutic effect, even at higher doses. What should I check?
A: This could be an issue with bioavailability, the disease model itself, or the timing of the intervention.
-
Possible Cause 1: Poor Bioavailability. Despite a proper vehicle, absorption can be a limiting factor.
-
Troubleshooting Steps:
-
Consider Pharmacokinetics: this compound's bioavailability can be low. While formal pharmacokinetic data is limited, its lipophilic nature suggests that absorption can be variable. [23][24]You may need to consider higher doses than those reported for other compounds.
-
Route of Administration: Intraperitoneal (i.p.) injection often provides higher and more consistent systemic exposure than oral gavage (p.o.). If your p.o. results are weak, consider running a pilot study with i.p. administration.
-
-
-
Possible Cause 2: Model-Specific Resistance. The efficacy of this compound can vary depending on the specific drivers of the disease model.
-
Troubleshooting Steps:
-
Review the Mechanism: this compound's effects are strongly tied to metabolic pathways like AMPK. [4]If your disease model is driven by a mechanism independent of this pathway (e.g., a specific genetic mutation not influenced by AMPK), the compound may be less effective.
-
Timing of Treatment: In some models, like liver fibrosis, treatment is more effective when administered prophylactically or in the early stages, rather than after extensive fibrosis has been established. [25][26]Re-evaluate your treatment start time relative to disease progression.
-
-
Q: I've noticed some mild adverse effects (e.g., slight weight loss) in my high-dose group. Is this compound toxic?
A: this compound and its derivatives are generally considered to have low toxicity, but dose-dependent effects can occur.
-
Possible Cause 1: Pharmacological Effect vs. Toxicity.
-
Explanation: In models of high-fat diet-induced obesity, weight loss is a desired therapeutic outcome resulting from improved metabolism, not a sign of toxicity. [4]However, in lean animals, significant weight loss could indicate an adverse effect.
-
Troubleshooting Steps:
-
Monitor Key Indicators: Closely monitor animal body weight, food and water intake, and general behavior.
-
Assess Liver and Kidney Function: At the end of the study, measure serum levels of ALT and AST (liver damage markers) and creatinine (kidney function marker). Studies have shown that this compound can actually improve liver function in the context of hepatic steatosis. [4][13] 3. Toxicity Reports: While comprehensive toxicology studies are not abundant, some reports suggest potential for renal toxicity with very high, long-term doses of the whole Alisma extract, which may not be attributable to this compound alone. [27]Stick to the published effective dose ranges as a starting point.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I switch from this compound to this compound 24-acetate? What's the difference? A1: this compound 24-acetate is a closely related derivative and often shows similar biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. [2][12][28]Both compounds are active, but their potency can differ. For example, in one study on triglyceride reduction, this compound was found to be more potent than this compound 24-acetate. [4]If you switch compounds, you must conduct a new dose-response study; do not assume a 1:1 dose equivalency.
Q2: How long should my treatment period be? A2: This is entirely dependent on your disease model. For acute models like cerebral ischemia/reperfusion, treatment may last for 7 days post-injury. [18]For chronic models like atherosclerosis in ApoE-/- mice or diet-induced obesity, treatment periods of 4 to 12 weeks are common to allow for significant disease development and therapeutic intervention. [10][14] Q3: Does this compound cross the blood-brain barrier (BBB)? A3: Yes, there is strong evidence that this compound can cross the BBB. Studies on high-fat diet-induced pathological brain aging have shown that systemic administration of this compound alleviates neuroinflammation and improves cognitive function in mice, indicating it reaches the central nervous system to exert its effects. [10][17] Q4: What is the primary analytical method to measure this compound levels in plasma? A4: The standard method for quantifying this compound in biological matrices like plasma is Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). [24]This method offers the high sensitivity and specificity required to detect the low concentrations typical in pharmacokinetic studies.
References
-
Xu, G., He, Z., Liu, Y., et al. (2023). This compound 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Journal of Pain Research. Available from: [Link]
-
Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology. Available from: [Link]
-
Li, Y., et al. (2019). This compound attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway. Journal of Cellular and Molecular Medicine. Available from: [Link]
-
Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. PubMed. Available from: [Link]
-
Zhang, M., et al. (2020). This compound-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes. ResearchGate. Available from: [Link]
-
Zhang, M., et al. (2020). This compound-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes. BMC Complementary Medicine and Therapies. Available from: [Link]
-
Li, J., et al. (2016). The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism. PubMed. Available from: [Link]
-
Li, J., et al. (2016). The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]
-
Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Frontiers in Pharmacology. Available from: [Link]
-
Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Frontiers in Pharmacology. Available from: [Link]
-
Wang, Z., et al. (2023). This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. PubMed Central. Available from: [Link]
-
Li, Y., et al. (2019). This compound Attenuates High-Fat-Diet-Induced Obesity and Metabolic Disorders via the AMPK/ACC/SREBP-1c Pathway. PubMed. Available from: [Link]
-
Li, Y., et al. (2019). This compound attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway. ResearchGate. Available from: [Link]
-
Wang, Z., et al. (2023). This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. ResearchGate. Available from: [Link] MAPK_Pathway
-
Lu, J., et al. (2022). Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. ResearchGate. Available from: [Link] AKT_pathway
-
Ueki, K., et al. (2011). Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice. PubMed. Available from: [Link]
-
Lu, J., et al. (2022). Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. Journal of Neuroinflammation. Available from: [Link]
-
Christian, G. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Molecules. Available from: [Link]
-
Anonymous. (Date unavailable). [Effect of this compound 24-acetate on proliferation of aorta smooth muscle cells in rats induced by ox-LDL]. PubMed. Available from: [Link]
-
Hyun, Y., et al. (2016). The Protective Effects of this compound 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. ResearchGate. Available from: [Link]
-
Xu, P., et al. (2025). This compound treatment alleviates atherosclerosis development and ameliorates cognitive function in Ldlr -/- mice. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Journal of Inflammation Research. Available from: [Link]
-
Anonymous. (Date unavailable). Non-compartmental pharmacokinetic parameters for this compound and alisol B... ResearchGate. Available from: [Link]
-
Chen, J., et al. (2016). This compound 24-Acetate, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. PubMed. Available from: [Link]
-
Li, Y., et al. (2018). Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. Molecules. Available from: [Link]
-
Wu, J., et al. (2018). This compound 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway. PubMed. Available from: [Link]
-
Gao, G., et al. (2023). Alisol B regulates AMPK/mTOR/SREBPs via directly targeting VDAC1 to alleviate hyperlipidemia. ResearchGate. Available from: [Link]
-
Gao, G., et al. (2023). Alisol B regulates AMPK/mTOR/SREBPs via directly targeting VDAC1 to alleviate hyperlipidemia. SciSpace. Available from: [Link]
-
Hyun, Y., et al. (2016). The Protective Effects of this compound 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. PubMed. Available from: [Link]
-
Li, Y., et al. (2019). This compound 24-Acetate Isolated from the Alismatis Rhizoma Improves Hepatic Lipid Deposition in Hyperlipidemic Mice by ABCA1/ABCG1 Pathway. PubMed. Available from: [Link]
-
Anonymous. (Date unavailable). The effect of alisol F and 25-anhydroalisol F on cell viability of RAW... ResearchGate. Available from: [Link]
-
Yildirim, S., et al. (2021). Determination of effects of chemical agents on liver fibrosis models frequently used in different doses and time periods. DergiPark. Available from: [Link]
-
Anonymous. (Date unavailable). Mesenchymal Stem Cells in Liver Fibrosis: A Dose-Dependent Recovery. MDPI. Available from: [Link]
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- 2. [Effect of this compound 24-acetate on proliferation of aorta smooth muscle cells in rats induced by ox-LDL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 4. This compound attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells [frontiersin.org]
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Technical Support Center: Overcoming Challenges in Alisol A HPLC Analysis
Welcome to the technical support center for Alisol A analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging triterpenoid. This compound, a primary bioactive compound from Alismatis Rhizoma, presents unique hurdles in HPLC analysis due to its physicochemical properties.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you develop robust and reliable analytical methods.
Section 1: Sample Preparation & Stability
Effective sample preparation is the foundation of any successful HPLC analysis. For this compound, this stage is critical due to potential solubility and stability issues that can compromise the accuracy of your results.
Q1: My this compound standard is difficult to dissolve. What is the recommended procedure for preparing stock and working solutions?
Answer:
This is a common issue stemming from the lipophilic nature of this compound, a C30 isoprenoid.[3] While it is a solid at room temperature, selecting the appropriate solvent is crucial for both solubility and chromatographic performance.
Causality & Explanation: The choice of solvent affects not only dissolution but also peak shape upon injection. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion, such as broadening or splitting.[4] This occurs because the strong solvent band carries the analyte prematurely down the column in a diffuse manner before the mobile phase can focus it at the column head.
Recommended Solvents:
-
For Stock Solutions (High Concentration): Anhydrous Dimethyl Sulfoxide (DMSO) is effective, with reported solubility of ≥49.1mg/mL.[5] High-purity methanol is also a viable option.[6] Store stock solutions at -20°C or below to ensure stability.[1][5][6]
-
For Working Standards & Sample Dilution: It is best practice to dilute your stock solution or dissolve your sample extract in a solvent that matches the initial mobile phase composition (e.g., an acetonitrile/water mixture). If solubility is poor in the mobile phase, use the minimum required amount of a stronger solvent (like pure acetonitrile or methanol) and then dilute with the mobile phase.
Step-by-Step Protocol for Standard Preparation:
-
Accurately weigh the this compound reference standard into a Class A volumetric flask.
-
Add a small volume of pure HPLC-grade methanol or acetonitrile to dissolve the standard, using sonication for 5-10 minutes if necessary.[7]
-
Once fully dissolved, dilute to the final volume using your initial mobile phase solvent.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) before placing it in an autosampler vial.[7][8]
Q2: I'm extracting this compound from Alismatis Rhizoma. What is a reliable extraction method, and how can I avoid analyte degradation?
Answer:
Extracting this compound from a complex herbal matrix requires a method that is both efficient and mild enough to prevent chemical transformation of the target analyte.
Causality & Explanation: this compound and its related esters (e.g., this compound 24-acetate) can be unstable in certain solvents. A study on this compound 24-acetate demonstrated that it can interconvert with its 23-acetate isomer and even deacetylate to form this compound, particularly in protic solvents like methanol over time.[9] This implies that harsh extraction conditions or prolonged exposure to methanol could potentially inflate the measured amount of this compound by causing its formation from acetate precursors present in the rhizome.
Recommended Extraction Protocol: This protocol is designed to maximize extraction efficiency while minimizing the risk of degradation.
Caption: A validated workflow for this compound sample preparation.[7]
Key Considerations for Stability:
-
Minimize Time: Process samples as quickly as possible after extraction.
-
Control Temperature: Perform extractions at room temperature and keep extracts cool and protected from light.
-
Solvent Choice: While methanol is effective,[7] consider comparative studies with acetonitrile (an aprotic solvent) if you suspect conversion from acetate precursors is an issue for your specific chemotype.
Section 2: Chromatographic Method & Troubleshooting
This section addresses common problems encountered during the HPLC separation itself, from poor peak shape to retention time instability.
Q3: My this compound peak shows significant tailing. What are the likely causes and how can I achieve a symmetrical peak?
Answer:
Peak tailing is one of the most frequent issues in the analysis of polar compounds like this compound on reversed-phase columns. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
Causality & Explanation: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH, these groups can become ionized (-Si-O⁻) and interact ionically with polar functional groups on the analyte, such as the multiple hydroxyls of this compound.[10] This secondary interaction mechanism is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[10]
Solutions to Mitigate Peak Tailing:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica with a minimal concentration of acidic silanol groups and are extensively end-capped to block the remaining ones. This is the most effective way to prevent silanol interactions.
-
Lower the Mobile Phase pH: Adding a small amount of an acidifier like formic acid or acetic acid (0.05-0.2%) to the mobile phase will lower the pH to a range (typically pH 2.5-3.5) where the residual silanols are protonated (-Si-OH) and no longer ionic.[10] This eliminates the primary cause of the tailing.
-
Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH and ionic state for the analyte as it passes through the column.[10]
Q4: I am struggling to separate this compound from other related triterpenoids. How can I improve the resolution?
Answer:
Co-elution with structurally similar compounds like Alisol F or various Alisol acetates is a common challenge.[11] Improving resolution requires systematic optimization of your chromatographic conditions.
Causality & Explanation: Resolution is a function of column efficiency, selectivity, and retention factor. To separate closely related compounds, you need to maximize the differences in their interaction with the stationary and mobile phases (selectivity).
Strategies for Improving Resolution:
-
Adjust the Gradient Slope: If using a gradient, make it shallower (i.e., increase the gradient time for the same change in organic solvent percentage). This gives the analytes more time to interact with the stationary phase and resolve from each other.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will produce different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. A published method for separating four alisols successfully used a gradient of acetonitrile and water.[11]
-
Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve column efficiency (narrower peaks). It can also slightly alter selectivity. Ensure the temperature is stable by using a column oven.[12]
Recommended Starting HPLC Conditions
The following table provides a validated starting point for method development, based on published literature.[11]
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | High-Purity C18 (e.g., 4.6 x 150 mm, 5 µm) | A C18 column provides the necessary hydrophobic retention for triterpenoids. High-purity silica minimizes peak tailing.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid suppresses silanol ionization to improve peak shape.[13] |
| Mobile Phase B | Acetonitrile | Provides good elution strength and selectivity for alisols.[11] |
| Elution Mode | Gradient | A gradient is typically necessary to resolve this compound from other compounds in a complex extract. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Using a column oven ensures reproducible retention times.[12] |
| Detection | UV at 210 nm | This compound lacks a strong chromophore; detection at low UV is required. This necessitates high-purity solvents to minimize baseline noise.[11][14] |
| Injection Vol. | 5 - 20 µL | Keep injection volume low to prevent column overload, which can cause peak fronting. |
Section 3: Detection and Baseline Issues
Because this compound lacks a strong chromophore, detection is often performed at low UV wavelengths, which can introduce a unique set of challenges.
Q5: My baseline is very noisy at 210 nm, making it difficult to quantify this compound. What can I do?
Answer:
A noisy or drifting baseline at low UV wavelengths is almost always related to the purity and preparation of the mobile phase.
Causality & Explanation: At 210 nm, many organic molecules, including trace impurities in solvents, dissolved gases, or additives, will absorb UV light.[14] In a gradient run, as the percentage of the organic solvent (which may contain these impurities) increases, the baseline will drift upwards and can appear noisy.[15]
Solutions for a Stable Baseline:
-
Use HPLC-Grade or LC-MS Grade Solvents: This is non-negotiable. Lower-grade solvents contain impurities that will interfere with low-UV detection.[16]
-
Use High-Purity Water: Employ water from a high-purity water system (e.g., Milli-Q). Bottled HPLC-grade water is also an option, but be aware that plasticizers can sometimes leach from containers.[14]
-
Degas the Mobile Phase: Thoroughly degas your mobile phases using an inline degasser, sonication, or helium sparging. Dissolved air can form bubbles in the detector flow cell, causing noise and spikes.[12]
-
Ensure Proper Mixing: If preparing mobile phase mixtures offline, ensure they are thoroughly mixed. Improperly mixed solvents can cause baseline fluctuations.[17]
Q6: I am seeing "ghost peaks" in my blank injections. What is their source and how do I eliminate them?
Answer:
Ghost peaks are spurious peaks that appear in blank or solvent injections. They are typically caused by contamination or carryover from previous injections.[18]
Causality & Explanation:
-
Sample Carryover: Highly retained or high-concentration compounds from a previous injection may not fully elute during the run and appear in the next chromatogram.
-
Contamination: Impurities can be introduced from the mobile phase, vials, caps, or the autosampler's wash solvent.[16]
-
Late Elution: In gradient analysis, impurities from the weaker mobile phase (water) can accumulate at the column head and then elute as a broad peak when the organic solvent concentration increases.[14]
Troubleshooting Ghost Peaks:
-
Run a Gradient Blank: Inject your mobile phase A (water) and run the full gradient. If you see peaks, the contamination is likely coming from your solvent or the HPLC system itself.
-
Clean the Injector: The needle and injection port are common sources of carryover. Program a strong needle wash (using a solvent like isopropanol or a THF/Methanol mixture) in your method.
-
Use High-Quality Vials and Caps: Ensure you are using clean vials and septa to avoid leaching of contaminants.
Section 4: System Health and Maintenance
Proactive system maintenance can prevent many common HPLC problems.
Q7: My system backpressure has suddenly increased significantly. How do I systematically identify the source of the blockage?
Answer:
A sudden pressure spike indicates a blockage somewhere in the flow path. The key is to isolate the source of the clog logically without creating more problems. Never change more than one thing at a time.
Causality & Explanation: Blockages are caused by particulate matter. This can come from unfiltered samples, precipitated buffers, or small pieces of worn-out instrument parts (like pump seals or injector rotors). The most common location for a clog is at the head of the guard or analytical column.[19]
Systematic Troubleshooting Workflow:
Caption: A logical workflow for diagnosing high backpressure.[19]
Preventative Measures:
-
Always filter your samples and mobile phases. [17]
-
Use a guard column to protect your more expensive analytical column from particulates and strongly retained matrix components.
-
Never allow buffers to precipitate in the system by flushing with pure water after use.[20]
References
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This compound | C30H50O5 | CID 15558616 . PubChem - NIH. [Link]
-
This compound . RayBiotech. [Link]
-
[Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] . PubMed. [Link]
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This compound . Push Biotechnology. [Link]
-
Sample Pretreatment for HPLC . Nacalai Tesque, Inc. [Link]
-
Stability and structure studies on this compound 24-acetate . PubMed. [Link]
-
Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan . PubMed. [Link]
-
Sample Preparation – HPLC . Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma . PubMed Central. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Symbiosis. [Link]
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Sample Preparation for HPLC . YouTube. [Link]
-
IMPROVING SAMPLE PREPARATION IN HPLC . LCGC. [Link]
-
Forced Degradation Studies for Biopharmaceuticals . Pharmaceutical Technology. [Link]
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What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? . ResearchGate. [Link]
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HPLC Troubleshooting Guide . Phenomenex. [Link]
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Validation of HPLC methods in pharmaceutical analysis . ResearchGate. [Link]
-
HPLC Troubleshooting Guide . SCION Instruments. [Link]
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TROUBLESHOOT: Clogged HPLC . YouTube. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) . YouTube. [Link]
-
HPLC Troubleshooting Guide . Advanced Chromatography Technologies. [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods . ALWSCI Technologies. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems . ResearchGate. [Link]
-
Where Do Interference Peaks in Liquid Chromatography Come From? . Universal Lab. [Link]
-
Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection . Waters. [Link]
-
Validated HPLC Method for the Determination of Nisoldipine . Walsh Medical Media. [Link]
-
Development and validation of a rapid high performance liquid chromatography – photodiode array detection method for estimation . SciELO. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting . Shimadzu Scientific Instruments. [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks . GMI, Inc. [Link]
-
(PDF) Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form . ResearchGate. [Link]
-
Top Ten Issues to Pay Attention to in Liquid Chromatography HPLC . Aijiren. [Link]
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- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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Technical Support Center: A Guide to Preventing Alisol A Precipitation in Aqueous Solutions
Answering in the persona of a Senior Application Scientist.
Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026
Welcome to the technical support guide for Alisol A. As a promising tetracyclic triterpenoid compound, this compound is gaining significant attention in drug development for its diverse biological activities.[1] However, its therapeutic potential is often hindered by a critical challenge: extremely low aqueous solubility. This guide is designed for researchers, scientists, and formulation professionals to navigate and overcome the common issue of this compound precipitation during experiments. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for successful experimental outcomes.
Section 1: Quick Reference - Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: I dissolved this compound in DMSO, but it immediately precipitated when I added it to my aqueous buffer (e.g., PBS or cell culture medium). What went wrong?
A: This is a classic example of "solvent-shifting" or "antisolvent precipitation." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] However, when this concentrated organic stock solution is introduced into a large volume of an aqueous medium (an "antisolvent" for this compound), the DMSO is rapidly diluted. The polarity of the solvent system dramatically increases, causing the solubility of the hydrophobic this compound to plummet and forcing it to precipitate out of the solution.
Q2: Why is this compound so difficult to dissolve in water-based solutions?
A: The difficulty stems from its molecular structure. This compound is a triterpenoid, a class of compounds known for being highly lipophilic (fat-soluble) and hydrophobic (water-repelling).[1][4] Its large, non-polar carbon skeleton lacks significant ionizable functional groups that would promote interaction with polar water molecules, leading to its poor aqueous solubility.
Q3: What is a realistic maximum concentration of this compound I can achieve in a clear aqueous solution for my experiments?
A: Achieving a high concentration in a purely aqueous solution is not feasible. However, by using a carefully designed co-solvent system, a clear solution of ≥ 2.5 mg/mL has been reported.[1] This specific formulation involves a multi-component system including DMSO, PEG300, Tween-80, and saline.[1] For direct oral administration in animal studies, researchers often opt for a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) at concentrations around 5 mg/mL, which is a uniform dispersion of solid particles, not a true solution.[3][5]
Q4: How should I prepare and store my this compound stock solutions to ensure stability and prevent precipitation?
A: For long-term storage, this compound powder is stable for years when stored at -20°C.[3][6]
-
Primary Stock (High Concentration): Prepare a concentrated stock solution (e.g., 50-100 mg/mL) in anhydrous DMSO.[3] Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions (Aqueous): It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Due to the risk of precipitation and potential degradation of related compounds in protic solvents over time, storing diluted aqueous solutions is not advisable.[7][8] If you must prepare it shortly beforehand, keep it on ice and use it within a few hours.
Section 2: In-Depth Troubleshooting & Methodologies
This section provides detailed strategies for achieving stable this compound solutions, explaining the mechanisms and offering step-by-step protocols.
Method 1: Co-Solvent Formulations
The Principle: The most direct way to solubilize a hydrophobic compound like this compound is to make the solvent itself less polar. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the system.[9] This creates a more favorable environment for the non-polar this compound molecules, preventing them from aggregating and precipitating.
Troubleshooting Q&A:
-
"How do I choose the right co-solvents for my experiment?" Your choice depends on the experimental model. For in vitro cell culture, biocompatibility is paramount. DMSO is common, but its final concentration should typically be kept below 0.5% (v/v) to avoid cytotoxicity. For in vivo studies, less toxic co-solvents like polyethylene glycols (PEGs), propylene glycol, and surfactants like Tween-80 or Cremophor EL are preferred.[10]
-
"My solution is still cloudy after adding a co-solvent. What are my next steps?"
-
Optimize Ratios: You may need to increase the proportion of the organic co-solvent.
-
Add a Surfactant: Surfactants like Tween-80 or Polysorbate 80 can be critical. They form micelles that encapsulate the drug, further enhancing solubility.[10]
-
Apply Gentle Heat: Warming the solution to 37°C and gentle agitation (e.g., in an ultrasonic bath) can help dissolve the compound, but be sure to cool it to the experimental temperature to check for precipitation.[11]
-
Experimental Protocol: Preparing a Clear Aqueous Solution of this compound
This protocol is adapted from a formulation shown to achieve a clear solution at ≥2.5 mg/mL.[1] It is suitable for parenteral administration in animal models, but the final concentrations of excipients must be verified for safety and compatibility.
-
Prepare a Concentrated DMSO Stock: Dissolve this compound in anhydrous DMSO to create a concentrated stock (e.g., 25 mg/mL).
-
Add Primary Co-Solvent: In a separate sterile tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution you plan to use.
-
Combine and Mix: Add the 100 µL of this compound/DMSO stock to the PEG300 and mix thoroughly until the solution is uniform.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until clear.
-
Final Aqueous Dilution: Slowly add 450 µL of sterile saline (0.9% NaCl) dropwise while vortexing gently. This gradual addition is crucial to prevent the compound from crashing out.
-
Final Check: The final volume will be 1 mL, with an this compound concentration of 2.5 mg/mL. Visually inspect the solution for any signs of precipitation against a dark background.
Table 1: Common Excipients for Solubilizing Triterpenoids
| Excipient | Type | Typical Use Level (In Vivo) | Key Considerations |
|---|---|---|---|
| DMSO | Co-Solvent | < 10% (often much lower) | Potential for toxicity, especially in cell culture (>0.5%) |
| PEG300 / PEG400 | Co-Solvent | 10 - 60% | Generally low toxicity; can increase viscosity |
| Ethanol | Co-Solvent | 5 - 20% | Can cause irritation; potential for precipitation on dilution |
| Tween-80 | Surfactant | 1 - 10% | Excellent solubilizer; potential for histamine release at high doses |
| Cremophor EL | Surfactant | 1 - 10% | Very effective but associated with hypersensitivity reactions |
Method 2: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone.[12] Their exterior is hydrophilic (water-loving), while the internal cavity is hydrophobic. This allows them to act as "host" molecules, encapsulating the "guest" this compound molecule within their non-polar cavity. This "inclusion complex" effectively masks the hydrophobicity of this compound, rendering the entire complex water-soluble.[][14]
dot
Caption: this compound encapsulation by a cyclodextrin host molecule.
Troubleshooting Q&A:
-
"Which cyclodextrin is best for this compound?" While native β-cyclodextrin can be effective, it has lower aqueous solubility and can sometimes form insoluble complexes.[15] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are generally preferred in pharmaceutical research due to their significantly higher water solubility and improved safety profiles, especially for parenteral applications.[]
-
"How do I prepare an this compound-cyclodextrin complex?" The most straightforward laboratory method is co-precipitation or solvent evaporation. This involves dissolving both the cyclodextrin and this compound in a suitable solvent system, mixing them to allow complex formation, and then removing the solvent to obtain a solid powder of the inclusion complex, which can then be readily dissolved in aqueous media.
Experimental Protocol: Preparation of this compound / HP-β-CD Inclusion Complex
-
Dissolve HP-β-CD: Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in your desired buffer. Stir until fully dissolved.
-
Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol or methanol.
-
Combine Solutions: Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Equilibrate: Cover the mixture and allow it to stir at room temperature for 24-48 hours to ensure maximum complexation.
-
Remove Solvent: Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.
-
Lyophilize: Freeze-dry the remaining aqueous solution to obtain a fluffy, solid powder of the this compound-HP-β-CD inclusion complex.
-
Reconstitute: This powder can now be weighed and dissolved directly into aqueous buffers for your experiment, exhibiting significantly enhanced solubility compared to the free compound.
Workflow & Decision Making
Navigating solubility issues requires a logical approach. The following flowchart outlines a decision-making process for troubleshooting this compound precipitation.
dot
Sources
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- 15. researchgate.net [researchgate.net]
Alisol A Technical Support Center: A Guide to Consistent Experimental Outcomes
Welcome to the technical support resource for Alisol A. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this promising tetracyclic triterpenoid. As a natural product isolated from Alisma orientale, this compound's unique properties require specific handling and experimental design to ensure reproducible and reliable data. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Foundational Troubleshooting - Purity, Solubility, and Stability
Inconsistent results often stem from fundamental issues with the compound itself. This section addresses the most critical starting parameters for any experiment involving this compound.
Q1: My experimental results with this compound are inconsistent from one experiment to the next. What is the most common cause?
A: The most frequent sources of variability for natural products like this compound are compound purity, solubility, and stability. Before troubleshooting complex biological parameters, it is imperative to validate these three foundational aspects.
-
Purity & Source: this compound is a natural product, and its purity can vary between suppliers and even between different lots from the same supplier.[1][2] Using a compound with lower or variable purity will directly impact the effective concentration and can introduce confounding variables.
-
Solubility: this compound is a lipophilic molecule with poor aqueous solubility.[2] Improper dissolution is a primary cause of lower-than-expected bioactivity and precipitation in aqueous media.
-
Actionable Advice: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. This process is detailed in Q2.
-
-
Stability: Triterpenoids can be unstable, especially in certain solvents or after repeated freeze-thaw cycles. A related compound, this compound 24-acetate, has been shown to be unstable in protic solvents like methanol.[4]
Q2: I observed a precipitate in my cell culture medium after adding my this compound stock solution. How can I solve this?
A: This phenomenon, known as "crashing out," occurs when a hydrophobic compound in a concentrated organic stock is rapidly diluted into an aqueous solution. The key is to manage the solvent exchange process carefully.
Root Cause: The final concentration of the organic solvent (typically DMSO) in your culture medium is too high, or the dilution was performed too quickly, causing this compound to exceed its solubility limit in the aqueous environment.[2][7]
Detailed Protocol for Preparing Working Solutions:
-
Prepare a Concentrated Stock: Dissolve solid this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM).[8] Ensure the DMSO is fresh, as moisture can reduce solubility.[6]
-
Warm the Medium: Always use cell culture medium pre-warmed to 37°C for dilutions. Solubility is temperature-dependent.[7]
-
Perform Serial Dilutions: Do not add the concentrated DMSO stock directly to your final large volume of medium. Perform an intermediate dilution step in pre-warmed medium.
-
Add Dropwise and Mix: When adding the this compound solution (either the stock or intermediate dilution) to the final medium volume, add it dropwise while gently swirling the flask or tube. This slow addition allows for better dispersion and prevents localized high concentrations that lead to precipitation.
-
Control the Final Solvent Concentration: Crucially, ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to prevent solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to differentiate compound effects from solvent effects.
| Solvent | Reported Solubility | Notes |
| DMSO | ≥49.1 mg/mL (approx. 100 mM) | Recommended for stock solutions. Use anhydrous DMSO.[8][9] |
| DMF | ~30 mg/mL | An alternative to DMSO for stock solutions.[3] |
| Ethanol | ~30 mg/mL | Can be used, but be mindful of potential effects on cells.[3] |
| Methanol | Soluble | Not recommended for stock solutions due to potential instability of related compounds.[4][5] |
Q3: What are the recommended storage conditions for this compound to ensure its long-term activity?
A: Proper storage is critical for maintaining the integrity and bioactivity of this compound.
-
Solid Form: Store the powdered compound at -20°C in a tightly sealed, desiccated container. Under these conditions, it should be stable for at least 4 years.[3][6]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[6] Discard any unused portion of a thawed aliquot.
Part 2: Troubleshooting Cell-Based Assays
Cell-based experiments are the cornerstone of this compound research. This section provides guidance on common issues encountered in these assays.
Q4: I'm not observing the expected cytotoxic or anti-proliferative effects of this compound at concentrations reported in the literature. What should I check?
A: This is a common issue that can be resolved by systematically evaluating your experimental setup. Beyond the foundational issues of purity and solubility (see Part 1), several cell-specific factors can be at play.
Troubleshooting Workflow for Cell-Based Assays
Caption: this compound's dual action on key cellular pathways.
References
-
This compound | CAS:19885-10-0 | Triterpenoids. BioCrick. [Link]
-
Natural Product Description|this compound. Push Biotechnology. [Link]
-
This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters. [Link]
-
Pharmacological Properties of Alisols. Encyclopedia. [Link]
-
This compound is potentially therapeutic in human breast cancer cells. Experimental and Therapeutic Medicine. [Link]
-
This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α. Drug Design, Development and Therapy. [Link]
-
Stability and structure studies on this compound 24-acetate. Chemical & Pharmaceutical Bulletin. [Link]
-
This compound 24-Acetate | C32H52O6. PubChem. [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Molecules. [Link]
-
This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38. Current Issues in Molecular Biology. [Link]
-
This compound. RayBiotech. [Link]
-
Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma. Molecules. [Link]
-
Stability of this compound, alisol B 23-acetate and diazepam in rat plasma. ResearchGate. [Link]
-
This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. Current Issues in Molecular Biology. [Link]
-
This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α. Drug Design, Development and Therapy. [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines. [Link]
-
Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. ResearchGate. [Link]
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Minimizing off-target effects of Alisol A in cell-based assays
A Researcher's Guide to Minimizing and Characterizing Off-Target Effects in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing Alisol A. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this promising natural triterpenoid. As a compound isolated from Alismatis Rhizoma, this compound exhibits a fascinating range of pharmacological activities.[1] However, like many natural products, its polypharmacological nature—the ability to interact with multiple cellular targets—presents a significant challenge in cell-based assays.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Knowledge & Initial Assay Design
Question 1: What is this compound, and why is understanding its "off-target" effects so critical for my research?
Answer: this compound is a protostane-type tetracyclic triterpenoid known for its diverse biological activities, including anti-inflammatory, anti-proliferative, and metabolic regulatory effects.[1][3] Unlike highly specific synthetic drugs, this compound's therapeutic potential may stem from its ability to modulate several signaling pathways simultaneously. Studies have implicated its activity in pathways such as PI3K/Akt/mTOR, JNK/p38 MAPK, and AMPK/SIRT1.[4][5][6]
Below is a diagram illustrating the known signaling pathways modulated by this compound, highlighting its polypharmacological profile.
Caption: Known signaling pathways modulated by this compound.
Question 2: I'm starting my experiments. How do I determine the optimal concentration range for this compound to minimize off-target effects from the outset?
Answer: This is a foundational step to ensure your results are meaningful. Using excessively high concentrations is a primary cause of off-target activity.[7] The goal is to identify the lowest concentration of this compound that produces a consistent, measurable effect on your target of interest while minimizing general cellular toxicity.
Step 1: Establish a Dose-Response Curve for Cytotoxicity. Before assessing a functional phenotype, you must know the concentration range at which this compound is toxic to your specific cell line. Natural products can have unexpected cytotoxic effects that can be mistaken for a specific biological outcome.[8]
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release) across a broad, logarithmic concentration range (e.g., 10 nM to 160 µM).[6][9]
-
Causality: The MTT assay measures metabolic activity, while LDH measures membrane integrity. Using two different methods can help distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[10]
-
Actionable Insight: Your working concentrations for functional assays should ideally be well below the CC50 (Concentration for 50% cytotoxicity). If your desired phenotype only appears at cytotoxic concentrations, it may be a secondary effect of cell death.
| Cell Line | This compound Concentration (µM) | Effect on Viability | Reference |
| HCT-116 (Colorectal) | 5 - 160 | Dose-dependent decrease | [6] |
| HT-29 (Colorectal) | 5 - 160 | Dose-dependent decrease | [6] |
| SCC-9 (Oral Cancer) | 25 - 100 | Dose-dependent decrease | [4] |
| HSC-3 (Oral Cancer) | 25 - 100 | Dose-dependent decrease | [4] |
| MDA-MB-231 (Breast) | 2.5 - 40 | Suppresses proliferation | [3][11] |
Step 2: Correlate Target Engagement with the Phenotypic Dose-Response. Once you have a non-toxic concentration range, perform your primary functional assay to generate a dose-response curve for the desired phenotype.
-
Recommendation: If possible, simultaneously measure target engagement at each concentration. For example, if your target is Akt, measure the level of phosphorylated Akt (p-Akt) via Western Blot or an in-cell ELISA at the same concentrations used in your proliferation assay.[6]
-
Causality: The concentration at which you see the desired phenotype (e.g., reduced proliferation) should correlate with the concentration at which you see modulation of your intended target (e.g., reduced p-Akt). A significant disconnect between these two dose-response curves suggests that another target is responsible for the observed phenotype.[7]
Section 2: Identifying and Validating On-Target vs. Off-Target Effects
Question 3: My observed phenotype doesn't match what's reported for my target of interest. How do I confirm if this compound is causing off-target effects?
Answer: This is a common and important observation. Several orthogonal (i.e., independent) methods should be used to validate that the observed phenotype is a direct result of modulating your intended target.[12] Relying on a single experimental approach is insufficient.
The workflow below outlines a logical progression for validating on-target effects and identifying potential off-target activity.
Caption: Experimental workflow for validating on-target effects.
Key Validation Strategies:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your target protein. The resulting phenotype should mimic the effect of this compound. If this compound still produces the effect in a knockout cell line, the effect is definitively off-target.[7]
-
Inactive Structural Analog: If available, use a structurally similar molecule to this compound that is known to be inactive against your primary target. This control helps rule out effects caused by the general chemical scaffold or non-specific interactions. If the inactive analog produces the same phenotype, it points to an off-target effect.[12]
Question 4: How can I be sure that this compound is actually binding to my target protein inside the cell at my working concentration?
Answer: This is addressed by target engagement assays , which directly measure the interaction between a compound and its protein target within the complex cellular environment.[7] Observing a downstream signaling event (like p-Akt reduction) is strong evidence, but a direct binding assay provides definitive proof.
-
Cellular Thermal Shift Assay (CETSA): This technique is a powerful tool for confirming target engagement in intact cells or cell lysates. It is based on the principle that a protein becomes more thermally stable when its ligand (this compound) is bound.
-
Principle: You treat cells with this compound, heat the cell lysate across a temperature gradient, and then use Western blotting to detect the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound confirms direct binding.
-
-
Pulldown Assays: If a biotinylated or otherwise tagged version of this compound is available, you can perform pulldown experiments from cell lysates followed by mass spectrometry (Chemoproteomics) or Western blotting to identify binding partners. This can also be used to discover novel off-targets.
Section 3: Advanced Troubleshooting
Question 5: I've confirmed that this compound has multiple effects in my cells. How can I design my experiments to isolate the pathway I'm interested in?
Answer: This is a common scenario with polypharmacological compounds. The strategy shifts from eliminating off-target effects to isolating the on-target pathway through careful experimental design.
-
Use Pathway-Specific Inhibitors: Combine this compound treatment with a highly specific inhibitor of a known off-target pathway. For example, if you are studying this compound's effects on the PI3K/Akt pathway but are concerned about confounding activity from the JNK pathway, you could co-administer a specific JNK inhibitor (like JNK-IN-8).[4] If the phenotype of interest persists, it is less likely to be mediated by JNK.
-
Rescue Experiments: If this compound inhibits your target, try to "rescue" the phenotype by activating a downstream component of that pathway. For instance, if this compound inhibits PI3K, the effects might be rescued by an Akt activator. If the phenotype cannot be rescued, it may originate from a different pathway.[6]
-
Measure Proximal Readouts: Instead of measuring a very distal phenotype like "cell death," measure a more proximal readout specific to your pathway, such as the phosphorylation of a direct substrate of your target kinase. This reduces the chance that signals from other pathways will interfere with your measurement.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration range at which this compound exhibits cytotoxic effects.[6]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Your final concentrations should cover a wide range (e.g., 0, 5, 10, 20, 40, 80, 160 µM).[6] Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC50.
Protocol 2: Target Modulation Analysis by Western Blot
This protocol is used to verify that this compound modulates the activity of its intended target (e.g., inhibiting phosphorylation of Akt).[4]
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (based on your non-toxic range from Protocol 1) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a specific primary antibody against your target (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
References
-
Tseng, C., et al. (2023). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, L., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology. Available at: [Link]
-
Lou, L., et al. (2020). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters. Available at: [Link]
-
Shen, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Drug Design, Development and Therapy. Available at: [Link]
-
Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines. Available at: [Link]
-
Bailly, C. (2022). Pharmacological Properties of Alisols. Encyclopedia MDPI. Available at: [Link]
-
Xu, X., et al. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology Letters. Available at: [Link]
-
Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]
-
Lall, N., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. Available at: [Link]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Alisol A Formulations
Welcome to the technical support center for Alisol A formulation development. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral delivery of this compound. Here, we synthesize technical protocols with field-proven insights to help you navigate common experimental hurdles and accelerate your development timeline.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound's bioavailability challenges and strategic approaches to formulation.
Q1: What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of this compound, a promising triterpenoid, is significantly hampered by two main physicochemical properties:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3] This low solubility leads to a slow and variable dissolution rate, making it the rate-limiting step for absorption.
-
Extensive First-Pass Metabolism: Following absorption, this compound undergoes significant metabolism in the liver, primarily catalyzed by the Cytochrome P450 enzyme CYP3A4.[4] This process substantially reduces the amount of active compound that reaches systemic circulation.
Q2: What are the leading formulation strategies to enhance this compound's bioavailability?
To counter the challenges of low solubility and high first-pass metabolism, several advanced formulation strategies are employed. The most effective approaches focus on presenting this compound to the GI tract in a solubilized or nanosized form to enhance absorption and potentially utilize alternative absorption pathways.[5][6][7][8] Key strategies include:
-
Lipid-Based Formulations (LBFs): Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve this compound in a mix of oils, surfactants, and co-solvents.[8][9][10] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions, increasing the surface area for absorption and potentially promoting lymphatic uptake, which can bypass the liver's first-pass effect.[9][11]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its high-energy amorphous state, ASDs can significantly improve its solubility and dissolution rate compared to the stable crystalline form.[12][13][14]
-
Nanosuspensions: This strategy involves reducing the particle size of crystalline this compound to the nanometer range.[15][16] The increased surface area, as described by the Noyes-Whitney equation, leads to a faster dissolution rate and improved saturation solubility.[16]
Q3: How do I select the most appropriate formulation strategy for my this compound project?
The choice of formulation is a critical decision that depends on the specific project goals, such as desired dose, target product profile, and manufacturing capabilities. A systematic approach is recommended.
Decision Workflow for this compound Formulation Strategy
Caption: A decision tree for selecting and developing an this compound formulation.
Troubleshooting Guides
This section provides practical solutions to specific issues you may encounter during the formulation and testing of this compound.
Guide 1: Lipid-Based Formulations (SEDDS)
Issue 1: Poor self-emulsification or formation of large, unstable globules upon dispersion.
-
Potential Causes:
-
Inadequate Surfactant Concentration: The amount of surfactant may be insufficient to lower the interfacial tension effectively and stabilize the newly formed oil-water interface.[10]
-
Incorrect HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be optimal for the chosen oil phase. Generally, an HLB > 12 is preferred for O/W emulsions.[10]
-
High Viscosity: A highly viscous formulation can hinder the rapid dispersion and emulsification process.
-
-
Troubleshooting Steps:
-
Increase Surfactant-to-Oil Ratio: Systematically increase the concentration of the surfactant in your formulation and re-evaluate the dispersion performance.
-
Optimize the Surfactant System: Blend a high HLB surfactant with a low HLB surfactant (co-surfactant) to fine-tune the overall HLB.
-
Incorporate a Co-solvent: Add a co-solvent like ethanol, propylene glycol, or Transcutol®. These can reduce the formulation's viscosity and improve the spontaneity of emulsification.
-
Characterize Droplet Size: Use dynamic light scattering (DLS) to measure the globule size and polydispersity index (PDI). Aim for a globule size < 200 nm and a PDI < 0.3 for optimal performance.[9]
-
Issue 2: Drug precipitation upon aqueous dispersion or during in vitro lipolysis.
-
Potential Causes:
-
Supersaturation and Crash-out: The formulation creates a supersaturated solution of this compound upon dispersion, which is thermodynamically unstable and prone to precipitation.
-
Loss of Solvent Capacity during Digestion: During lipolysis, the lipid components are broken down by lipases into fatty acids and monoglycerides. This changes the composition of the vehicle, potentially reducing its capacity to solubilize this compound.[17][18][19]
-
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer such as HPMC or PVP to the formulation. These polymers can help maintain the supersaturated state and prevent drug crystallization.[11]
-
Conduct In Vitro Lipolysis Testing: This is a critical experiment. It simulates the digestion process in the small intestine and allows you to quantify the amount of this compound that remains in the solubilized aqueous phase, which is critical for absorption.[17][19][20][21] If precipitation is observed, adjust the excipients.
-
Select More Digestible Lipids: Formulations with a higher proportion of long-chain triglycerides may form more complex colloidal structures (e.g., mixed micelles with bile salts) during digestion, which can enhance the solubilization of lipophilic drugs like this compound.
-
Workflow for SEDDS Troubleshooting
Caption: A logical workflow for troubleshooting common this compound SEDDS formulation issues.
Guide 2: Amorphous Solid Dispersions (ASDs)
Issue: Drug recrystallization during stability testing or dissolution.
-
Potential Causes:
-
Thermodynamic Instability: The amorphous state has higher free energy than the crystalline state, creating a strong driving force for recrystallization.[12][13][14]
-
Poor Drug-Polymer Miscibility: If the drug and polymer are not fully miscible, phase separation can occur, leading to the formation of drug-rich domains that are prone to crystallization.[22]
-
Environmental Factors: High temperature and humidity can act as plasticizers, increasing molecular mobility and accelerating the conversion to the crystalline form.[22]
-
-
Troubleshooting Steps:
-
Polymer Selection: Choose a polymer that has strong specific interactions (e.g., hydrogen bonding) with this compound. This can help stabilize the amorphous form. Common choices include PVP, HPMC, and Soluplus®.
-
Assess Drug-Polymer Miscibility: Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), which indicates a miscible system.
-
Increase Polymer Loading: A higher concentration of the polymer can better "anti-plasticize" the system, reducing the mobility of the drug molecules.
-
Control Storage Conditions: Store ASDs in tightly sealed containers with desiccant at controlled room temperature, well below the formulation's Tg.[22]
-
Guide 3: Nanosuspensions
Issue: Particle growth (Ostwald ripening) or aggregation during storage.
-
Potential Causes:
-
Insufficient Stabilization: The concentration or type of stabilizer (surfactant/polymer) may not be adequate to provide a sufficient steric or electrostatic barrier to prevent particle agglomeration.[23]
-
Thermodynamic Driving Forces: Smaller particles have higher saturation solubility than larger ones. Over time, drug molecules can dissolve from smaller particles and redeposit onto larger ones, a process known as Ostwald ripening.
-
-
Troubleshooting Steps:
-
Optimize Stabilizer: Screen a combination of stabilizers. A common approach is to use a primary steric stabilizer (e.g., a polymer like HPMC or PVP) in combination with an ionic surfactant (e.g., sodium dodecyl sulfate) to provide electrostatic repulsion.
-
Solidification: To enhance long-term stability, convert the liquid nanosuspension into a solid dosage form.[15][16] Freeze-drying (lyophilization) or spray-drying are common methods.
-
Incorporate Cryoprotectants/Lyoprotectants: When solidifying, add cryoprotectants like trehalose or mannitol. These agents form a glassy matrix around the nanoparticles, preventing aggregation during the drying process and ensuring easy redispersion upon reconstitution.[23]
-
Experimental Protocols
Protocol 1: In Vitro Lipolysis for Lipid-Based Formulations
This protocol assesses the ability of an LBF to maintain this compound in a solubilized state under conditions simulating the small intestine. It is a key in vitro tool for predicting in vivo performance.[17][20]
-
Materials:
-
pH-stat apparatus (e.g., Metrohm Titrando)
-
37°C water bath or jacketed vessel
-
Digestion buffer (e.g., 50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl2, pH 6.5)
-
Bile salt (e.g., Sodium taurodeoxycholate)
-
Phospholipid (e.g., Phosphatidylcholine)
-
Pancreatin extract (containing lipase)
-
Lipase inhibitor (e.g., 4-bromophenylboronic acid)
-
Centrifuge capable of maintaining 37°C
-
-
Procedure:
-
Medium Preparation: Prepare a simulated intestinal fluid (e.g., FaSSIF) by dissolving bile salts and phospholipids in the digestion buffer. Equilibrate the medium to 37°C in the reaction vessel.
-
Formulation Addition: Add a known amount of the this compound LBF to the vessel. Stir for 10-15 minutes to allow for dispersion.
-
Initiate Digestion: Add the pancreatin extract to start the lipolysis reaction. Begin titration with NaOH (e.g., 0.2 M) to maintain a constant pH (e.g., 6.5). The rate of NaOH addition corresponds to the rate of fatty acid release.[18][19]
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 1 mL).
-
Stop Reaction: Immediately add a lipase inhibitor to the sample to quench the digestion process.
-
Phase Separation: Centrifuge the sample at high speed (e.g., >14,000 g) at 37°C to separate the undigested lipid, precipitated drug (pellet), and the aqueous phase (supernatant).
-
Quantification: Carefully collect the aqueous supernatant and analyze the concentration of this compound using a validated HPLC method. The amount of drug in this phase represents the bioaccessible fraction.
-
| Parameter | Typical Value | Rationale |
| Temperature | 37 °C | To mimic human body temperature. |
| pH | 6.5 | To simulate the pH of the fasted small intestine. |
| Pancreatin Activity | ~1000 TBU/mL | To provide sufficient lipase for digestion. |
| Bile Salt Conc. | 3-10 mM | To simulate fasted or fed state intestinal fluid. |
References
-
Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. PubMed. Available at: [Link]
-
Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects | Request PDF. ResearchGate. Available at: [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. National Institutes of Health (NIH). Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health (NIH). Available at: [Link]
-
Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register. Available at: [Link]
-
Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. Available at: [Link]
-
Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. IPQpubs. Available at: [Link]
-
Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA. Available at: [Link]
-
This compound | C30H50O5. PubChem. Available at: [Link]
-
Final Guidance Bioavailability Studies Submitted in NDAs or INDs. ACCP. Available at: [Link]
-
This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. National Institutes of Health (NIH). Available at: [Link]
-
This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. PubMed. Available at: [Link]
-
In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Emerging role of nanosuspensions in drug delivery systems. National Institutes of Health (NIH). Available at: [Link]
-
Updates on the conversion of nanosuspensions to solid oral dosage forms. National Institutes of Health (NIH). Available at: [Link]
-
This compound. RayBiotech. Available at: [Link]
-
The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. MDPI. Available at: [Link]
-
Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. ResearchGate. Available at: [Link]
-
Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. Available at: [Link]
-
In vitro lipolysis test. Gattefossé. Available at: [Link]
-
This compound. Push Bio-technology. Available at: [Link]
-
Exploring the use of modified in vitro digestion assays for the evaluation of ritonavir loaded solid lipid-based formulations. Diva-portal.org. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Research Square. Available at: [Link]
-
The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. National Institutes of Health (NIH). Available at: [Link]
-
The concentration–time curves of this compound (a) and alisol B 23-acetate... ResearchGate. Available at: [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. National Institutes of Health (NIH). Available at: [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. ResearchGate. Available at: [Link]
-
This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed Central. Available at: [Link]
-
Simple and effective design of SEDDS formulations. YouTube. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. MDPI. Available at: [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available at: [Link]
-
formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Research Square. Available at: [Link]
-
Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. ResearchGate. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
-
Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Capsugel. Available at: [Link]
Sources
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- 2. raybiotech.com [raybiotech.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 21. diva-portal.org [diva-portal.org]
- 22. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 23. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Alisol A: Technical Support Center for Long-Term Storage Strategies
Welcome to the technical support center for Alisol A. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a key bioactive triterpenoid isolated from Rhizoma Alismatis, maintaining the stability and purity of this compound is paramount for reproducible and accurate results.[1][2] This document provides in-depth, field-proven strategies for the long-term storage of both this compound powder and its solutions, structured in a practical question-and-answer format to directly address common challenges.
Part 1: FAQs for this compound Powder (Solid Form)
Q1: What are the ideal long-term storage conditions for this compound powder?
For maximum long-term stability, this compound powder should be stored at -20°C .[1][3][4][5] The container should be tightly sealed and placed inside a desiccator containing a fresh desiccant (e.g., silica gel) to protect it from moisture.[6][7] Furthermore, the powder should be protected from light by using an amber glass vial or by placing the vial inside a light-blocking secondary container.[6][8]
Q2: What is the scientific rationale behind storing the powder at -20°C in a desiccated, dark environment?
The recommendation for these conditions is based on three core principles of chemical stability:
-
Temperature: Storing at -20°C significantly reduces the kinetic energy of molecules, slowing down potential solid-state degradation pathways to a negligible rate. While many simple compounds are stable at room temperature, complex natural products like this compound, a triterpenoid, can be more sensitive.[6][9]
-
Moisture: this compound, like many fine organic powders, can be hygroscopic. Absorbed moisture can act as a medium for hydrolytic degradation or catalyze other undesirable reactions. A desiccator provides a low-humidity environment, preserving the compound's integrity.[6][7]
-
Light: Photodegradation is a common issue for complex organic molecules. High-energy UV light can break chemical bonds, leading to the formation of impurities.[8] Storing in the dark or in amber vials is a critical preventative measure.[6]
Q3: I need to weigh out some this compound powder. Is there a specific handling procedure I should follow?
Yes, proper handling is crucial to prevent the introduction of moisture, which can compromise the entire stock. Before opening, the vial must be allowed to warm to ambient room temperature.
Causality: If a cold vial is opened immediately, moisture from the surrounding air will condense onto the cold powder, much like condensation on a cold drink can. This introduces water directly into your stock, potentially degrading it over time. Allowing it to equilibrate prevents this.[10][11] See Protocol 1 for a detailed step-by-step guide.
Part 2: FAQs for this compound Solutions
Q4: What are the recommended solvents for preparing this compound stock solutions?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[4][12] It is considered insoluble in water.[4][13] For most cell-based assays, DMSO is the solvent of choice due to its high solubilizing power and miscibility with aqueous culture media.[5] When preparing solutions, it is imperative to use anhydrous grade solvents to minimize moisture content.[10]
Q5: What are the optimal conditions for the long-term storage of this compound stock solutions?
For true long-term storage (up to 1 year), this compound stock solutions should be stored at -80°C .[1] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][10]
Expert Insight: The transition from -20°C to -80°C is critical for long-term stability in solution. At -80°C, the solvent is in a vitrified (glass-like) state, which effectively immobilizes molecules and halts diffusion-dependent degradation processes. At -20°C, some molecular mobility can still occur within frozen solutions, making it suitable only for shorter durations.
Q6: Why is it strongly recommended to aliquot stock solutions?
Aliquoting—dividing a large stock solution into smaller, single-use volumes—is a cornerstone of good laboratory practice for preserving compound integrity. This strategy is self-validating for two key reasons:
-
Prevents Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is highly detrimental. Temperature fluctuations can accelerate degradation and cause the compound to precipitate out of solution as its solubility changes.[10][14][15]
-
Minimizes Contamination: Using a fresh aliquot for each experiment prevents the introduction of contaminants (microbial or chemical) and moisture into the main stock.[10]
Q7: Can I store my working solutions at 4°C or on the bench during an experiment?
It is not recommended to store this compound solutions at 4°C or room temperature for any extended period. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3] If you are performing a multi-day experiment, keeping the working solution on ice is acceptable for the duration of the workday, but it should be stored at -20°C or -80°C overnight. DMSO is hygroscopic and will readily absorb atmospheric water at room temperature, which can compromise the stability of the dissolved compound.[10]
Part 3: Troubleshooting Guide
Q8: I thawed an aliquot of my this compound stock solution and observed a precipitate. What should I do?
This is a common issue, especially with highly concentrated stock solutions stored at low temperatures.
-
Solution: Gently warm the vial in a 37°C water bath for 5-10 minutes.[10] Periodically vortex or sonicate the vial until the precipitate is completely redissolved.[10]
-
Verification: Always inspect the solution visually to ensure it is clear before adding it to your experimental system. An undissolved compound will lead to inaccurate dosing and flawed results.
-
Prevention: If precipitation is a recurring problem, consider preparing your next stock solution at a slightly lower concentration.[10]
Q9: My experimental results are inconsistent, and I suspect my this compound has degraded. What are the likely causes?
If you suspect degradation, review your storage and handling procedures. The most common culprits are:
-
Moisture Contamination: Using non-anhydrous solvents or improper handling of DMSO can introduce water, leading to hydrolysis.[10]
-
Repeated Freeze-Thaw Cycles: Not aliquoting the stock solution is a primary cause of degradation.[11]
-
Extended Storage at -20°C: While suitable for the short term, storing a solution for many months at -20°C instead of -80°C can lead to slow degradation over time.[1]
-
Light Exposure: Storing solution vials in clear glass on the lab bench or in a glass-door refrigerator can expose the compound to light, causing photodegradation.[8]
-
Oxidation: For sensitive compounds like terpenes, exposure to oxygen in the air can be a problem.[8] Minimizing headspace in vials and preparing solutions under an inert gas like nitrogen or argon can mitigate this for extremely sensitive applications.
Part 4: Data Summaries & Experimental Protocols
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Powder | N/A (Solid) | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-proof container within a desiccator. |
| Stock Solution | Anhydrous DMSO / Ethanol | -80°C | Up to 1 year[1] | Aliquot into single-use volumes. Use anhydrous grade solvent. |
| Stock Solution | Anhydrous DMSO / Ethanol | -20°C | Up to 1 month[1][10] | Aliquot into single-use volumes. Suitable for short-term needs only. |
| Working Solution | Any compatible solvent | 4°C (on ice) | For the workday only | Prepare fresh daily if possible.[3] Discard if not used. |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
-
Equilibration: Remove the this compound vial from the -20°C freezer and place it, still sealed, into a desiccator at room temperature.
-
Warm-Up: Allow the vial to sit in the desiccator for at least 30-60 minutes to ensure it has fully reached ambient temperature.
-
Weighing: Once equilibrated, take the vial to an analytical balance. Briefly open the cap, quickly remove the desired amount of powder using a clean spatula, and place it into a tared weighing vessel.
-
Resealing: Immediately and tightly reseal the main this compound vial.
-
Purging (Optional but Recommended): If available, briefly flush the vial headspace with an inert gas (nitrogen or argon) before resealing to displace air and moisture.
-
Return to Storage: Place the vial back into the -20°C freezer.
Protocol 2: Preparation and Aliquoting of this compound Stock Solution
-
Solvent Preparation: Obtain a new, sealed bottle of high-purity, anhydrous DMSO. Allow the solvent bottle to reach room temperature before opening to prevent moisture condensation.[10]
-
Calculation: Calculate the volume of DMSO required to dissolve your weighed this compound powder to the desired final concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. Vortex and/or sonicate gently until the solid is completely dissolved. Visually inspect against a light source to confirm no particulates remain.
-
Aliquoting: Using a calibrated pipette, immediately dispense the stock solution into appropriately sized, clearly labeled, light-protecting (amber) microcentrifuge tubes or cryovials.
-
Inert Gas Blanket (Optional): For maximum stability, before capping each aliquot, gently flush the headspace with nitrogen or argon.
-
Storage: Immediately place the labeled aliquots into a freezer box and transfer them to a -80°C freezer for long-term storage.
-
Documentation: Record the compound name, concentration, solvent, date, and your initials on the freezer box.
Part 5: Visualization of Workflows
Diagrams
Caption: Decision workflow for appropriate this compound storage.
Caption: Troubleshooting common this compound storage problems.
References
- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
- ChemicalBook. (2025, November 15). This compound - Safety Data Sheet.
- The Synergist. Best Practices for Proper Chemical Storage.
- Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage.
- Selleck Chemicals. This compound.
- Makabel, B., et al. (2008). Stability and structure studies on this compound 24-acetate. Chemical & Pharmaceutical Bulletin, 56(1), 41-5.
- Bucanna Labs. (2025, January 31). How to Store Terpenes? Tips and Tricks for Terpene Preservation.
- Terpene Belt Farms. (2024, March 21). Terpene Preservation: Commercial Storage Protocol Guide.
- The Terpene Store. (2024, November 8). How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products.
- MedchemExpress. This compound | Anti-cancer Agent.
- APExBIO. This compound – Natural Triterpenoid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15558616, this compound.
- BenchChem. Alisol F in DMSO: Technical Support Center.
- RayBiotech. This compound.
- Selleck Japan. This compound Datasheet.
- Zheng, Y., et al. (2022). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry, 15(1), 103524.
- Cayman Chemical. This compound (CAS Number: 19885-10-0).
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Dealing with autofluorescence in Alisol A imaging studies
A Senior Application Scientist's Guide to Overcoming Autofluorescence
Welcome to the technical support center. As researchers and drug development professionals investigating the therapeutic potential of Alisol A, a key triterpenoid from Alisma orientale[1][2], you may employ fluorescence microscopy to visualize its effects on cellular pathways and tissue morphology. This compound has demonstrated a range of biological activities, including anti-inflammatory, anti-atherosclerotic, and anti-cancer effects, often through pathways involving AMPK, SIRT1, and PPARα[1][3][4].
However, a significant technical hurdle in fluorescence imaging is autofluorescence —the natural emission of light from biological samples that can obscure your specific signal, leading to poor signal-to-noise ratios and potentially confounding results[5]. This guide provides in-depth, field-proven troubleshooting strategies and protocols to help you mitigate autofluorescence in your this compound imaging studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a high background signal in my images. What is autofluorescence and where does it come from?
Answer: Autofluorescence is the intrinsic fluorescence emitted by various molecules within your cells and tissues when they are excited by light[6]. Unlike the specific signal from your fluorescent probes, this background "glow" is undesirable. It is a common issue that can mask genuine signals, especially when detecting low-abundance targets[7].
The primary sources of autofluorescence can be categorized as follows:
| Source Category | Specific Examples | Typical Emission Range |
| Endogenous Molecules | Collagen & Elastin: Structural proteins in connective tissue. | Broad, but strong in the blue-green spectrum (400-520 nm)[8][9]. |
| NADH & Flavins: Metabolic co-factors. | Green-yellow spectrum (440-560 nm)[8][9][10]. | |
| Lipofuscin: "Aging pigment" from lysosomal breakdown. | Very broad, appearing as punctate granules from green to far-red (460-670 nm)[6][11][12]. | |
| Red Blood Cells (Heme): The porphyrin ring structure is highly fluorescent. | Broad emission across the spectrum[7][8]. | |
| Process-Induced | Aldehyde Fixatives: Formaldehyde (formalin) and glutaraldehyde react with amines to form fluorescent Schiff bases[5][8][11]. Glutaraldehyde is a more potent inducer of autofluorescence than formaldehyde[5]. | Broad emission, often in the green and red channels[5]. |
| Culture Media: Phenol red and Fetal Bovine Serum (FBS) are common sources of background fluorescence[6][7][10]. | ||
| Mounting Media/Slides: Some mounting media or plastic slides can be fluorescent. |
To begin troubleshooting, you must first confirm that what you're seeing is indeed autofluorescence.
Q2: How can I confirm that the background I'm observing is autofluorescence and not non-specific antibody binding?
Answer: This is a critical first step. The key is to use proper controls.
-
The Unstained Control: The most crucial control is a sample that has gone through all the same processing steps (fixation, permeabilization, etc.) but has not been incubated with any primary or secondary antibodies[5][7]. Image this unstained sample using the exact same acquisition settings (laser power, exposure time, gain) as your fully stained samples. The signal you detect in this control is your baseline autofluorescence.
-
Secondary Antibody Only Control: To check for non-specific binding of your secondary antibody, prepare a sample incubated only with the secondary antibody (no primary). This will help you differentiate between tissue-intrinsic autofluorescence and background caused by the detection reagent itself.
Once you have confirmed that autofluorescence is a significant contributor to your background, you can proceed with targeted mitigation strategies. The logical workflow below can guide your experimental choices.
Troubleshooting Workflow: A Logical Approach to Reducing Autofluorescence
This workflow provides a step-by-step decision-making process to systematically identify and address the source of autofluorescence.
Caption: The principle of spectral unmixing.
By acquiring the emission spectrum of the autofluorescence from your unstained control, the software can mathematically subtract this component from every pixel in your stained image, leaving you with a clean signal.[13][14][15] This technique is exceptionally effective for removing complex or spatially heterogeneous autofluorescence that is difficult to quench chemically.[16]
References
-
Buisman, W., et al. (2020). Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. BMC Bioinformatics. Available at: [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Available at: [Link]
-
Wright Cell Imaging Facility. (n.d.). Autofluorescence: Causes and Cures. University Health Network. Available at: [Link]
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. Available at: [Link]
-
Viegas, M. S., et al. (2007). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. CORE. Available at: [Link]
-
Visikol. (2021). Autofluorescence Quenching. Visikol. Available at: [Link]
-
Northeast, R. (2021). How to Reduce Autofluorescence. Labcompare. Available at: [Link]
-
ZEISS Microscopy. (n.d.). Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. Available at: [Link]
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Bio-Rad. Available at: [Link]
-
Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. Available at: [Link]
-
SouthernBiotech. (n.d.). How to Reduce Autofluorescence. SouthernBiotech. Available at: [Link]
-
OracleBio. (2025). Combating Autofluorescence in Multiplex IF Image Analysis. OracleBio. Available at: [Link]
-
Wende, K., et al. (2015). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. Histopathology. Available at: [Link]
-
Jo, J., et al. (2024). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. STAR Protocols. Available at: [Link]
-
ResearchGate. (n.d.). Sudan black staining quenches natural autofluorescence. ResearchGate. Available at: [Link]
-
Visikol. (2024). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Visikol. Available at: [Link]
-
Kumar, B. S., et al. (2012). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Indian Journal of Clinical Biochemistry. Available at: [Link]
-
Allaway, R. J., et al. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. Available at: [Link]
-
Giner, R. M. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PubMed. Available at: [Link]
-
Chen, S., et al. (2020). Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. Sensors (Basel). Available at: [Link]
-
Atlas Antibodies. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Atlas Antibodies. Available at: [Link]
-
Neimeister, R. P., et al. (1982). Troubleshooting the Fluorescence Microscope. Laboratory Medicine. Available at: [Link]
-
Lin, C., et al. (2000). Effect of handling and fixation processes on fluorescence spectroscopy of mouse skeletal muscles under two-photon excitation. Optica Publishing Group. Available at: [Link]
-
Chen, S., et al. (2020). Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. ResearchGate. Available at: [Link]
-
Luo, Y., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research. Available at: [Link]
-
University of Helsinki Wiki. (2024). Quenching Autofluorescence. University of Helsinki Wiki. Available at: [Link]
-
Giner, R. M. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PMC - PubMed Central. Available at: [Link]
-
Giner, R. M. (2022). Pharmacological Properties of Alisols. Encyclopedia MDPI. Available at: [Link]
-
Kumar, B. S., et al. (2012). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. PMC - PubMed Central. Available at: [Link]
-
RayBiotech. (n.d.). This compound. RayBiotech. Available at: [Link]
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Technical Support Center: Optimizing Transfection Efficiency in Alisol A Target Validation Studies
Welcome to the technical support center for researchers utilizing transfection-based methodologies to validate the cellular targets of Alisol A. This guide is designed to provide in-depth, practical solutions to common challenges encountered during these critical experiments. We will move beyond simple protocol recitation to explore the underlying principles, ensuring your experiments are not only successful but also robust and reproducible.
Introduction to this compound Target Validation
This compound is a protostane-type tetracyclic triterpenoid compound derived from the rhizome of Alisma orientale.[1] It has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-atherosclerotic effects.[1][2][3] These effects are mediated through the modulation of various signaling pathways, such as AMPK/SIRT1, PI3K/Akt/mTOR, and Hippo signaling.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the transfection of nucleic acids for this compound target validation studies.
Q1: My siRNA/shRNA transfection efficiency is low in the cell line I'm using to study this compound. What are the first things I should check?
A1: Low transfection efficiency is a multifaceted problem. Here’s a prioritized checklist of factors to investigate:
-
Transfection Reagent to Nucleic Acid Ratio: This is a critical parameter that must be optimized for each cell line and nucleic acid type.[12][13] A suboptimal ratio can lead to inefficient complex formation or increased cytotoxicity.[12]
Q2: I'm observing significant cell death after transfection. How can I reduce this cytotoxicity?
A2: Post-transfection cytotoxicity is a common issue that can confound experimental results.[17][18] Here are strategies to mitigate it:
-
Optimize Reagent and Nucleic Acid Concentrations: Excessive amounts of either the transfection reagent or the nucleic acid are primary drivers of toxicity.[7][18] Perform a titration experiment to find the lowest effective concentrations of both that still achieve the desired knockdown.
-
Choose the Right Reagent: Not all transfection reagents are created equal.[18] Some are inherently more toxic to certain cell types.[18] If you are consistently observing high toxicity, consider switching to a reagent known for its low cytotoxicity profile, such as some polymer-based reagents or newer lipid formulations.[17][][20]
Q3: My CRISPR/Cas9-mediated knockout efficiency is low. What specific factors should I consider for this system?
A3: CRISPR/Cas9 systems have their own set of optimization parameters:
-
Delivery Method: The choice of delivering the Cas9 and guide RNA (gRNA) as plasmids, mRNA, or ribonucleoprotein (RNP) complexes can significantly impact efficiency. RNP delivery often results in higher editing efficiency and reduced off-target effects compared to plasmid-based methods.[22]
-
gRNA Design and Validation: The efficiency of the knockout is highly dependent on the gRNA sequence.[23] Use validated gRNA design tools to select multiple gRNA sequences targeting your gene of interest and test their efficacy empirically.
-
Enrichment of Edited Cells: Even with optimized transfection, the percentage of successfully edited cells may be low.[26] Consider using a selection marker (e.g., puromycin resistance) co-transfected with your CRISPR components or using fluorescence-activated cell sorting (FACS) to enrich for transfected cells.[24][27]
Troubleshooting Guides
Guide 1: Systematic Optimization of siRNA Transfection Using Lipid-Based Reagents
This guide provides a step-by-step workflow for optimizing siRNA transfection to validate a putative target of this compound.
Experimental Workflow
Caption: Workflow for siRNA transfection optimization.
Step-by-Step Protocol
-
Cell Seeding:
-
Preparation of siRNA and Transfection Reagent:
-
Formation of Transfection Complexes:
-
Transfection:
-
Add the transfection complexes drop-wise to the cells.
-
Incubate for a predetermined time (e.g., 4-6 hours), after which you can replace the medium with fresh, complete growth medium.[12]
-
-
Post-Transfection Analysis:
-
Cytotoxicity Assessment (24-48 hours post-transfection): Use an MTT or similar viability assay to determine the toxicity of your transfection conditions.
-
Knockdown Efficiency (48-72 hours post-transfection):
-
Data Presentation: Example Optimization Matrix
| siRNA Conc. (nM) | Reagent Vol. (µL) | Cell Viability (%) | mRNA Knockdown (%) |
| 10 | 0.5 | 95 | 60 |
| 10 | 1.0 | 92 | 85 |
| 10 | 1.5 | 85 | 88 |
| 20 | 0.5 | 90 | 75 |
| 20 | 1.0 | 88 | 92 |
| 20 | 1.5 | 75 | 93 |
| 30 | 0.5 | 85 | 80 |
| 30 | 1.0 | 78 | 95 |
| 30 | 1.5 | 65 | 96 |
Guide 2: Troubleshooting Electroporation for Difficult-to-Transfect Cells
For cell lines resistant to lipid-based transfection, electroporation is a powerful alternative.[7][17][25]
Key Parameters for Optimization
-
Electroporation Buffer: The composition of the buffer can significantly impact efficiency. Commercial electroporation buffers are available, or you can use serum-free media.
-
DNA/RNP Concentration: While less sensitive than lipid-based methods, the concentration of your nucleic acids or RNP complexes should still be optimized.[21][32]
Experimental Workflow
Caption: Workflow for electroporation optimization.
Data Presentation: Example Optimization Parameters
| Voltage (V) | Pulse Width (ms) | Cell Viability (%) | Transfection Efficiency (%) |
| 100 | 20 | 90 | 30 |
| 125 | 20 | 82 | 55 |
| 150 | 20 | 70 | 75 |
| 175 | 20 | 55 | 80 |
| 200 | 20 | 40 | 82 |
This compound Signaling Pathways and Target Validation
This compound has been shown to modulate several key signaling pathways.[1][2][3][4][5][6] A common approach to validating a target within these pathways is to knock down the putative target and then assess whether the cellular effects of this compound are abrogated.
Hypothetical Signaling Pathway Involving a Target of this compound
Caption: this compound target validation schematic.
References
-
Patsnap Synapse. (2025, April 29). Troubleshooting Low Transfection Rates in Primary Cells. Retrieved from [Link]
-
Wang, K., Zhang, B., Song, D., Xi, J., Hao, W., Yuan, J., Gao, C., Cui, Z., & Cheng, Z. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology, 11, 580073. [Link]
-
Frontiers. (2020, November 1). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Retrieved from [Link]
-
PubMed Central. (n.d.). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Retrieved from [Link]
-
Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Molecules, 27(16), 5207. [Link]
-
GenScript. (n.d.). DNA Transfection Troubleshooting. Retrieved from [Link]
-
BTX Online. (n.d.). EXCLUSIVE COMPENDIUM: OPTIMIZING AN ELECTROPORATION PROTOCOL. Retrieved from [Link]
-
PubMed. (2022, August 11). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Retrieved from [Link]
-
QIAGEN. (n.d.). Guidelines for transfection of siRNA. Retrieved from [Link]
-
MDPI. (2022, August 25). Pharmacological Properties of Alisols. Retrieved from [Link]
-
Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of an electroporation protocol using the K562 cell line as a model: role of cell cycle phase and cytoplasmic DNAses. Retrieved from [Link]
-
SignaGen Laboratories. (n.d.). Troubleshooting Tips. Retrieved from [Link]
-
OZ Biosciences. (n.d.). Lipofection Technology - Principle, Work & Use. Retrieved from [Link]
- Google Groups. (n.d.). Troubleshooting for transfection of the CRISPR/Cas9 using lipofectamine.
- Unknown. (n.d.). Transfection of B- and T-cell lines by electroporation.
-
National Institutes of Health. (n.d.). Transfection by Electroporation. Retrieved from [Link]
-
ZAGENO. (2020, October 15). CRISPR-Cas9 Troubleshooting. Retrieved from [Link]
-
Ovid. (n.d.). This compound is potentially therapeutic in human breast cancer cells. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Common CRISPR pitfalls and how to avoid them. Retrieved from [Link]
-
Biocompare. (2012, September 17). Cellular Toxicity Caused by Transfection: Why is it important?. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Lipid-based Transfection Reagents. Retrieved from [Link]
-
ResearchGate. (2013, October 28). How can I reduce cytotoxicity during transfection?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Breaking up the correlation between efficacy and toxicity for nonviral gene delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound increases the chemotherapeutic sensitivity of colorectal.... Retrieved from [Link]
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- 30. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ [sigmaaldrich.com]
- 31. Lipid-based Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 32. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Controlling for Vehicle Effects in Alisol A Experiments
Welcome to the technical support resource for researchers utilizing Alisol A. This guide is designed to provide in-depth, field-proven insights into a critical, yet often overlooked, aspect of experimental design: controlling for the effects of the vehicle used to dissolve this compound, most commonly Dimethyl Sulfoxide (DMSO). Proper vehicle control is paramount for generating reproducible and scientifically valid data. This document will address common questions, troubleshoot potential issues, and provide validated protocols to ensure the integrity of your this compound experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound and DMSO
This section addresses the foundational knowledge required before embarking on experiments with this compound and DMSO.
Q1: Why is DMSO the recommended solvent for this compound?
This compound, a tetracyclic triterpenoid compound, is hydrophobic and thus has poor solubility in aqueous solutions like cell culture media or saline.[1][2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an ideal choice for creating high-concentration stock solutions of this compound.[3] Its miscibility with water and culture media allows for the convenient preparation of working dilutions for in vitro and in vivo studies.[3]
Q2: What is the maximum recommended concentration of DMSO for my in vitro experiments?
This is a critical question, as the answer is highly dependent on the cell type. While many robust cell lines can tolerate DMSO concentrations up to 0.5% or even 1% without significant cytotoxicity, primary cells are often much more sensitive.[4] A general rule of thumb is to keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize off-target effects.[5] However, it is imperative to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximal non-toxic concentration.[6]
Table 1: General Guidelines for DMSO Tolerance in Cell Culture [4][6]
| Cell Type | Recommended Max. DMSO Concentration | Potential Effects at Higher Concentrations |
| Most immortalized cell lines | 0.5% | Decreased viability, altered growth rate |
| Primary cells | ≤ 0.1% | Apoptosis, differentiation induction |
| Stem cells (e.g., ESCs, HSCs) | ≤ 0.1% | Induction of differentiation, reduced viability |
Q3: Can DMSO itself affect my experimental outcomes?
Absolutely. DMSO is not biologically inert and can exert a range of effects on cells, including alterations in cell growth, viability, differentiation, and gene expression.[3][7] At low concentrations, it can sometimes stimulate cell growth, while at higher concentrations, it can be cytotoxic.[3] For instance, DMSO has been reported to induce cell cycle arrest and, at concentrations above 10%, can cause apoptosis.[3][8] It can also influence inflammatory responses, with some studies showing a reduction in the expression of inflammatory cytokines like IL-6 and IL-1β.[9] This is precisely why a vehicle control is non-negotiable in your experimental design.
Q4: What is a "vehicle control" and why is it so important?
A vehicle control is a crucial experimental group that is treated with the same concentration of the solvent (in this case, DMSO) as the experimental group, but without the active compound (this compound).[10][11] This control allows you to differentiate the biological effects of this compound from any effects caused by the DMSO itself.[7] Without a proper vehicle control, any observed effects could be falsely attributed to this compound when they are, in fact, a result of the solvent.[3]
Part 2: Troubleshooting Guide - Navigating Vehicle-Related Experimental Hurdles
This section is formatted to address specific problems you might encounter and provide a logical path to a solution.
Q1: My untreated cells and my vehicle control (DMSO-only) group are showing the same unexpected phenotype (e.g., reduced proliferation). How do I confirm if DMSO is the cause?
This is a classic sign of a vehicle-induced artifact. Here’s a systematic approach to troubleshoot:
-
Step 1: Verify DMSO Concentration. Double-check all your calculations for the final DMSO concentration in the wells. A simple dilution error is a common culprit.
-
Step 2: Perform a DMSO Dose-Response Curve. Run a dedicated experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%). Measure the endpoint of concern (e.g., viability, proliferation, a specific signaling marker). This will definitively establish the tolerance of your specific cell line to DMSO.
-
Step 3: Compare to Literature. Research your specific cell line to see if others have reported its sensitivity to DMSO. This can provide a valuable point of reference.
-
Step 4: Re-evaluate Your Stock Concentration. If your cells are sensitive to even low DMSO levels, you may need to prepare a higher concentration stock of this compound so that the final DMSO concentration in your working solution is lower.
Q2: I'm seeing inconsistent results with this compound across different experiments. Could the vehicle be the problem?
Inconsistent results are often a source of frustration. Here's how the vehicle could be contributing and how to address it:
-
Issue: Inconsistent Stock Solution Preparation.
-
Cause: this compound not being fully dissolved in the DMSO stock. This can be due to using DMSO that has absorbed water (it is hygroscopic) or insufficient mixing.[12]
-
Solution: Always use fresh, anhydrous (water-free) DMSO to prepare your stock solutions.[13] Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any precipitate before making your working dilutions.[12]
-
-
Issue: Precipitation of this compound in Culture Media.
-
Cause: When the DMSO stock is added to the aqueous culture medium, the this compound may precipitate out if its solubility limit is exceeded. This is more likely to happen if you add a small volume of highly concentrated stock directly to a large volume of media.
-
Solution: Prepare an intermediate dilution of your this compound stock in culture medium before adding it to your experimental wells. Also, ensure you mix the plate gently but thoroughly after adding the compound.
-
-
Issue: Degradation of this compound in DMSO.
-
Cause: While this compound is generally stable, prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles can lead to degradation.[12] Some related compounds, like this compound 24-acetate, have been shown to be unstable in certain solvents.[14]
-
Solution: Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] Protect from light.[12]
-
Q3: My this compound is showing lower-than-expected potency. How can I be sure the vehicle isn't interfering?
-
Step 1: Run the Full Set of Controls. Your experiment should always include:
-
Untreated Control: Cells in media only.
-
Vehicle Control: Cells in media + the highest concentration of DMSO used in your this compound treatment groups.
-
This compound Treatment Groups: Cells in media + this compound at various concentrations (and their corresponding DMSO concentrations).
-
-
Step 2: Analyze the Data Correctly. The effect of this compound should always be calculated relative to the vehicle control, not the untreated control. This normalization mathematically subtracts the effect of the DMSO.
-
Step 3: Consider DMSO's Pleiotropic Effects. DMSO can have wide-ranging effects. For example, it can have a protective effect against paracetamol-induced liver injury in mice.[3] If your experimental model involves pathways that are modulated by DMSO, this could mask the true effect of this compound. A thorough literature search on DMSO's effects in your specific biological context is warranted.
Part 3: Validated Experimental Protocols
This section provides step-by-step protocols for key procedures to ensure robust and reproducible results.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Procedure:
-
Allow the this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.[12]
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[1] Note: The solubility of this compound in DMSO is high, at least 30 mg/mL.[2][16]
-
Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.[12]
-
Visually inspect the solution against a light source to confirm there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[12]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
-
Protocol 2: Setting up an In Vitro Cell-Based Assay with Appropriate Vehicle Controls
This protocol uses a standard 96-well plate format for a dose-response experiment.
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions:
-
Thaw one aliquot of your this compound DMSO stock and your vehicle control (100% DMSO).
-
Perform serial dilutions of your this compound stock in 100% DMSO to create a series of concentrated stocks for each final concentration you wish to test.
-
For each this compound concentration, prepare a corresponding vehicle control with the same DMSO concentration. For a dose-response experiment where the final DMSO concentration changes with each this compound dilution, it is best practice to keep the final DMSO concentration constant across all wells.[17] To do this, first prepare your highest this compound concentration in a way that the final DMSO is acceptable (e.g., 0.1%). Then, for the lower this compound concentrations, add the appropriate amount of pure DMSO to the dilutions to maintain that same final DMSO percentage across all treatment groups.
-
Dilute each of these concentrated stocks into your cell culture medium to create the final working solutions. For example, if you want a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of your DMSO stock into the medium.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working solutions to the appropriate wells:
-
Untreated Control Wells: Add fresh medium only.
-
Vehicle Control Wells: Add medium containing the final concentration of DMSO (e.g., 0.1%).
-
This compound Treatment Wells: Add medium containing the desired concentration of this compound and the corresponding final DMSO concentration.
-
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your desired assay (e.g., MTT for viability, Western blot for protein expression, etc.).[18]
Part 4: Visualizing Experimental Design
Clear diagrams are essential for conceptualizing and executing well-controlled experiments.
Diagram 1: Workflow for a Well-Controlled Dose-Response Experiment
This diagram illustrates the critical control groups needed to isolate the specific effects of this compound.
Caption: Experimental workflow for an this compound dose-response assay.
Diagram 2: Troubleshooting Decision Tree for Unexpected Vehicle Effects
This flowchart provides a logical path for diagnosing issues when your vehicle control behaves unexpectedly.
Caption: Troubleshooting vehicle control artifacts.
By adhering to these guidelines, researchers can confidently design and execute this compound experiments, ensuring that the observed biological effects are accurately attributed to the compound itself, free from the confounding influence of its solvent vehicle.
References
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Wikipedia. Dimethyl sulfoxide. [Link]
-
Eppendorf Denmark. Cell Culture FAQ: How does DMSO affect your cells?. [Link]
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RayBiotech. This compound. [Link]
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Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?. [Link]
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LifeTein. DMSO usage in cell culture. [Link]
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Santos, I. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. [Link]
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MDPI. Pharmacological Properties of Alisols. [Link]
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Ovid. This compound is potentially therapeutic in human breast cancer cells. [Link]
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MDPI. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. [Link]
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PubMed. Stability and structure studies on this compound 24-acetate. [Link]
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National Center for Biotechnology Information. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
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ResearchGate. How to do proper DMSO control for cell culture drug treatments?. [Link]
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ILAR Journal. Practical Aspects of Experimental Design in Animal Research. [Link]
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ResearchGate. What is the max tolerated dose of DMSO that can be used in in-vivo trials on adult mice?. [Link]
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National Center for Biotechnology Information. Good Practices in the Transportation of Research Animals. [Link]
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ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
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Washington State University IACUC. Preparation of Dimethyl Sulfoxide (DMSO). [Link]
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National Center for Biotechnology Information. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. [Link]
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Oxford Academic. Practical Aspects of Experimental Design in Animal Research. [Link]
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ResearchGate. The final concentration of DMSO in the wells of the plate - calculations, vehicle controls. [Link]
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National Center for Biotechnology Information. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. [Link]
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ResearchGate. Which is the best concentration to use of DMSO vehicle control?. [Link]
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Reddit. For those who work with mice and DMSO, what is the highest DMSO percentage that I can use?. [Link]
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U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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National Center for Biotechnology Information. This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. [Link]
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Alisol A Technical Support Center: A Guide to Navigating Batch-to-Batch Variability
Welcome to the technical support center for commercial Alisol A. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the inherent challenge of batch-to-batch variability in this promising natural product. This compound, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects[1][2][3]. However, as with many natural compounds, ensuring reproducible experimental outcomes can be challenging.
This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) to help you qualify new batches, identify potential issues, and ensure the integrity of your valuable research data.
Part 1: Initial Qualification of a New this compound Batch
Receiving a new lot of any reagent is a critical control point in research. For a natural product like this compound, this step is paramount. Do not assume that a purity value on a supplier's Certificate of Analysis (CoA) guarantees identical biological performance to your previous batch.
Question 1: I've just received a new batch of this compound. What are the essential first steps before I use it in my experiments?
Answer: Before incorporating a new batch into your primary experiments, a systematic qualification process is crucial. This process validates the compound's identity, purity, and functional activity in your specific assay system. Skipping this step can lead to misinterpreted results and wasted resources.
The primary cause of variability often stems from minor differences in the impurity profile between batches, which can arise from the natural source material or the purification process[4][5]. Even impurities at levels below the detection limit of standard analyses can sometimes have potent biological effects.
Here is a recommended workflow for qualifying a new batch:
Caption: Troubleshooting guide for high experimental variability.
-
Focus on Precipitation: After diluting your DMSO stock into aqueous assay buffer, does the solution become hazy? This indicates precipitation. The effective concentration your cells are exposed to will be much lower and more variable than intended. Consider reducing the final DMSO concentration or using a formulation aid if your experimental design allows.[6]
-
Time-Dependent Degradation: Is your assay run over a long period (e.g., 48-72 hours)? this compound might not be stable for that duration in your specific media at 37°C. Consider a shorter-term functional assay (e.g., phosphorylation of a target protein) to confirm bioactivity before moving to long-term viability assays.
Question 4: My current batch of this compound is less potent than my previous one, even though the purity on the CoA is >98% for both. Why?
Answer: This is the classic manifestation of batch-to-batch variability. A >98% purity value can still hide significant functional differences.
-
Nature of Impurities: The key is not the amount of impurity, but its identity and bioactivity. Batch A might have a 1% impurity that is inert. Batch B could have a 1% impurity that is a potent antagonist of your target pathway, effectively reducing the apparent potency of this compound.
-
Structural Isomers: The impurity could be a closely related structural isomer of this compound with different activity. Standard HPLC methods might not resolve these isomers, leading to an overestimation of the active compound's purity.[7] For example, this compound is one of several related triterpenoids (like Alisol B, F, etc.) isolated from the same plant source.[1][3]
-
Degradation Products: Improper storage or handling by the supplier or end-user could lead to the formation of degradation products that are less active or interfere with the assay.
Actionable Steps:
-
Trust Your Bioassay: Your comparative dose-response curve (Protocol 1) is the definitive test. If the new batch fails your acceptance criteria, it is not suitable for your experiments.
-
Contact the Supplier: Provide the supplier with your comparative data (IC50 curves) for both lots. A reputable supplier will take this seriously and may provide a replacement batch or further analytical data.
-
Consider Re-purification: For highly sensitive applications, you may need to perform a final purification step in-house using techniques like preparative HPLC, though this is often impractical for most users.
By implementing a rigorous qualification protocol for each new batch and following systematic troubleshooting steps, you can mitigate the risks associated with the batch-to-batch variability of commercial this compound, leading to more robust and reproducible scientific outcomes.
References
-
RayBiotech. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15558616. Retrieved from [Link]
-
Wang, Y., et al. (2022). Chemical structures of this compound (AA), alisol B (AB), alisol B 23-acetate (AB23A), and alisol F 24-acetate (AF24A), which belong to triterpenes isolated from Alismatis rhizome (AR). ResearchGate. Retrieved from [Link]
-
Gautier, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. MDPI. Retrieved from [Link]
-
BioCrick. (n.d.). This compound. Retrieved from [Link]
-
Li, S. L., et al. (2007). Stability and structure studies on this compound 24-acetate. PubMed. Retrieved from [Link]
-
Zhang, X., et al. (2013). In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound increases the chemotherapeutic sensitivity of colorectal.... Retrieved from [Link]
-
Zhang, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. PubMed. Retrieved from [Link]
-
Sim, Y. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. PMC. Retrieved from [Link]
-
Lei, Y., et al. (2024). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The concentration–time curves of this compound (a) and alisol B 23-acetate... ResearchGate. Retrieved from [Link]
-
Chemistry World. (2024). How to troubleshoot experiments. Retrieved from [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
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Luo, Z., et al. (2010). [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC]. PubMed. Retrieved from [Link]
-
Gautier, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PMC. Retrieved from [Link]
-
Finkel, R., et al. (2019). A computational solution to improve biomarker reproducibility during long-term projects. PLOS ONE. Retrieved from [Link]
-
Adams, W. P., et al. (2018). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. NIH. Retrieved from [Link]
-
Li, H., et al. (2016). This compound 24-Acetate, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. PubMed. Retrieved from [Link]
-
YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. Retrieved from [Link]
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Cell and Gene. (2024). How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing. Retrieved from [Link]
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Alisol A Technical Support Center: A Guide to Interpreting Unexpected Phenotypes
Welcome to the technical support center for Alisol A. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and have encountered phenotypes that are either unexpected or diverge from the established primary mechanism of action. This compound, a protostane triterpenoid from Alisma orientale, is well-regarded for its diverse pharmacological activities, including potent lipid-lowering and anti-inflammatory effects, which are largely attributed to its activity as an agonist of the Farnesoid X Receptor (FXR).[1][2][3]
However, as with many natural products, the bioactivity of this compound is complex and extends beyond a single molecular target.[4] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and interpret these nuanced observations, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise when experimental results with this compound deviate from expectations.
Q1: My cells are undergoing growth arrest and death, but the phenotype doesn't align with classic FXR-mediated apoptosis. What other mechanisms could be at play?
While this compound can induce apoptosis, its cytotoxic and cytostatic effects are multifaceted.[5][6] If your observations are inconsistent with a simple apoptotic pathway, consider these possibilities:
-
Autophagy Induction: this compound has been shown to induce autophagy in human breast cancer cells.[5] This process can lead to cell death or act as a survival mechanism, depending on the cellular context. You may observe the formation of autophagosomes and increased expression of markers like LC3-II.[5]
-
Pyroptosis Induction: In colorectal cancer cells, this compound can trigger pyroptosis, a highly inflammatory form of programmed cell death.[7] This is characterized by the activation of caspase-1 and the cleavage of gasdermin proteins (GSDMD/GSDME), leading to pore formation and cell lysis.[7]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G0/G1 or G1 phase in various cancer cell lines, including breast, colorectal, and nasopharyngeal cancer cells.[5][7][8] This effect is often mediated by the downregulation of key cell cycle proteins like cyclin D1, cyclin E1, CDK2, and CDK4.[8]
Q2: I'm observing potent anti-proliferative effects at concentrations that do not seem to strongly activate the FXR pathway in my reporter assays. Are there significant FXR-independent or off-target effects?
Yes, this is a key consideration. This compound modulates several critical signaling pathways independently of FXR, which can account for potent biological effects.[4]
-
PI3K/Akt/mTOR Pathway Inhibition: In colorectal cancer cells, this compound has been demonstrated to suppress the phosphorylation of PI3K, Akt, and mTOR, key components of a central pathway regulating cell growth and survival.[7]
-
MAPK Pathway Activation: In oral cancer cells, this compound activates the JNK and p38 MAPK pathways, which are involved in stress responses and can lead to apoptosis.[6][9]
-
Hippo Signaling Pathway Inhibition: this compound can inhibit the Hippo pathway in nasopharyngeal carcinoma cells by reducing the nuclear expression of the transcriptional co-activator YAP.[8]
-
AMPK Pathway Activation: In models of obesity, this compound has been shown to activate the AMPK/ACC/SREBP-1c pathway, which plays a central role in cellular energy homeostasis and lipid metabolism.[10][11]
Q3: My in vivo study is yielding inconsistent results, and pharmacokinetic analysis shows a "double-peak" phenomenon. How should I interpret this?
The pharmacokinetic profile of this compound can be complex. A double-peak phenomenon in the plasma concentration-time curve has been reported, which may be due to enterohepatic circulation or the interconversion of this compound with its related compounds, like Alisol B.[12] This can lead to a non-linear dose-response and variability in efficacy. It is crucial to carefully design the dosing regimen and sampling time points in your animal studies to account for this.
Q4: I am co-administering this compound with another compound and seeing synergistic toxicity or a loss of efficacy. What could be the underlying cause?
Metabolic interactions are a likely cause. In vitro studies have shown that the metabolism of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[13] If your co-administered drug is an inhibitor or inducer of CYP3A4, it can significantly alter the plasma concentration and clearance of this compound, leading to unexpected toxicities (with inhibitors) or reduced efficacy (with inducers).
Troubleshooting Guides
This section provides structured approaches to investigate unexpected experimental outcomes.
Guide 1: Deconvoluting Unexpected Cell Death and Growth Arrest Phenotypes
If you observe cell death or growth inhibition that does not fit the expected mechanism, a systematic investigation is required.
dot
Caption: Troubleshooting workflow for unexpected cell phenotypes.
-
Verify Compound Purity and Identity: Before investigating complex biological mechanisms, ensure the issue is not with the compound itself. Impurities or degradation products can cause significant off-target effects.
-
Action: Perform High-Performance Liquid Chromatography (HPLC) analysis on your this compound stock. Compare the retention time and peak purity against a certified reference standard. (See Protocol 1 )
-
-
Characterize Cell Cycle Effects: Determine if the primary effect is cytostatic (growth arrest) or cytotoxic (cell death).
-
Action: Treat cells with this compound for 24-48 hours and perform flow cytometry analysis after propidium iodide (PI) staining. An accumulation of cells in the G0/G1 phase indicates cell cycle arrest.[9]
-
-
Differentiate Cell Death Pathways: If significant cell death is occurring (indicated by a large sub-G1 peak in cell cycle analysis), dissect the specific mechanism.
-
Action: Use a combination of assays. (See Protocol 2 )
-
Apoptosis: Annexin V/PI staining, western blot for cleaved caspases (Caspase-3, -8, -9) and PARP.[6][9]
-
Autophagy: Western blot for LC3-I to LC3-II conversion, immunofluorescence for LC3 puncta formation.[5]
-
Pyroptosis: Western blot for cleaved Caspase-1 and Gasdermin D (GSDMD), LDH release assay for membrane rupture.[7]
-
-
-
Investigate Upstream Signaling: Once the phenotype is confirmed, explore the potential upstream pathways responsible.
-
Action: Perform western blot analysis for key signaling nodes. (See Protocol 3 )
-
Guide 2: Investigating Suspected FXR-Independent Activity
When you suspect a mechanism is independent of FXR activation, the following workflow can help identify the relevant pathway.
dot
Caption: Workflow for investigating FXR-independent signaling.
-
Confirm Low FXR Target Gene Expression: Use qPCR to measure the expression of canonical FXR target genes (e.g., SHP, BSEP). If your phenotype is present without significant upregulation of these genes, an FXR-independent mechanism is likely.
-
Profile Key Off-Target Pathways: Based on published literature, the most likely candidates are the PI3K/Akt, MAPK, and Hippo pathways.
-
Action: Perform a time-course and dose-response western blot experiment to probe the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-JNK, p-p38) and the expression of key effectors (e.g., nuclear YAP). (See Protocol 3 )
-
-
Pharmacological Validation: Use well-characterized small molecule inhibitors or activators to confirm the involvement of a specific pathway.
-
Example: If you hypothesize that this compound's effect is mediated by PI3K/Akt inhibition, co-treatment with an Akt activator like SC79 should rescue or reverse the phenotype.[7] Conversely, if JNK/p38 activation is responsible, co-treatment with specific inhibitors for JNK (e.g., SP600125) or p38 (e.g., SB203580) should block the this compound-induced effect.[9]
-
Data Summary Tables
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Cancer Type | Observed Effect | Concentration Range (µM) | Citation(s) |
| HCT-116, HT-29 | Colorectal Cancer | Proliferation Inhibition, Apoptosis, Pyroptosis | 10 - 40 | [7] |
| MDA-MB-231 | Breast Cancer | Viability Inhibition, Apoptosis, Autophagy, G1 Arrest | 20 - 40 | [5][10] |
| SCC-9, HSC-3 | Oral Cancer | Viability Reduction, Apoptosis, Sub-G1 Accumulation | 25 - 100 | [9][14] |
| HK1, C666-1 | Nasopharyngeal Carcinoma | Proliferation Inhibition, G0/G1 Arrest, Invasion Inhibition | 10 - 40 | [8] |
| 2.2.15 | HBV-infected Hepatoma | Inhibition of HBsAg secretion | IC₅₀ ≈ 39 | [10] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound via HPLC
This protocol provides a general method for verifying the purity of your this compound sample.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a certified this compound reference standard in HPLC-grade methanol or acetonitrile.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your experimental this compound in the same solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[15]
-
Start with a lower concentration of acetonitrile (e.g., 40-50%) and ramp up to a higher concentration (e.g., 90-100%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[15]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard to determine the retention time.
-
Inject your sample. The major peak should match the retention time of the standard.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks detected. Purity should ideally be >98%.
-
Protocol 2: Differentiating Apoptosis, Autophagy, and Pyroptosis
-
Cell Seeding and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere. Treat with this compound at the desired concentration and a vehicle control (e.g., DMSO <0.1%) for 24 hours.[16]
-
Harvesting:
-
Collect the supernatant (contains pyroptotic/necrotic cells).
-
Gently wash adherent cells with PBS.
-
Trypsinize and collect the adherent cells.
-
Combine the supernatant and adherent cell populations for a total analysis, or keep them separate to distinguish early/late events.
-
-
Parallel Assays:
-
Annexin V/PI Staining (Flow Cytometry): Resuspend a fraction of cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's kit. Analyze immediately.
-
Interpretation: Annexin V+/PI- = Early Apoptosis; Annexin V+/PI+ = Late Apoptosis/Necrosis.
-
-
Western Blotting: Lyse a fraction of cells in RIPA buffer with protease/phosphatase inhibitors. Run SDS-PAGE and probe for:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Autophagy: LC3B (look for shift from LC3-I to lower molecular weight LC3-II).
-
Pyroptosis: Cleaved Caspase-1 (p20 subunit), Cleaved GSDMD (N-terminal fragment).
-
-
LDH Release Assay (for Pyroptosis): Use a commercially available kit to measure lactate dehydrogenase (LDH) activity in the cell culture supernatant collected in step 2.
-
Interpretation: Increased LDH in the medium indicates loss of membrane integrity, a hallmark of pyroptosis and necrosis.
-
-
Protocol 3: Western Blot Analysis for Key Off-Target Signaling Pathways
-
Cell Lysis: After treatment with this compound for various times (e.g., 0, 15, 30, 60 minutes for phosphorylation events) or doses, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. It is critical to probe for both the phosphorylated form and the total protein to assess the activation status.
-
PI3K/Akt Pathway: p-Akt (Ser473), Total Akt, p-mTOR, Total mTOR.
-
MAPK Pathway: p-JNK, Total JNK, p-p38, Total p38.
-
Hippo Pathway: YAP, p-YAP (Ser127). (Note: may require nuclear/cytoplasmic fractionation for localization).
-
AMPK Pathway: p-AMPK, Total AMPK.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate and image the blot. Quantify band density using software like ImageJ.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Alisol F 24-acetate Concentration for Cell Culture Studies. Benchchem.
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Han, W., Xing, W., Wang, K., Wang, B., & Bai, K. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 24(2), 249. [Link]
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Chen, Y. T., Kao, S. H., Chuang, C. Y., Su, C. W., Yang, W. E., Tang, C. H., ... & Lin, C. W. (2023). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International Journal of Molecular Sciences, 24(21), 15897. [Link]
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Shi, Y., Wang, M., Wang, P., Zhang, T., Yu, J., Shi, L., ... & Zhao, H. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology Reports, 44(4), 1266-1274. [Link]
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ResearchGate. (n.d.). Non-compartmental pharmacokinetic parameters for this compound and alisol B...[Link]
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Shi, Y., Wang, M., Wang, P., Zhang, T., Yu, J., Shi, L., ... & Zhao, H. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology reports, 44(4), 1266–1274. [Link]
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Li, Y., Wang, Y., Lin, H., Li, Y., & Li, J. (2016). This compound 24-Acetate, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. Planta medica, 82(18), 1543–1549. [Link]
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Shen, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Drug Design, Development and Therapy, 18, 3361–3382. [Link]
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Chen, Y. T., Kao, S. H., Chuang, C. Y., Su, C. W., Yang, W. E., Tang, C. H., ... & Lin, C. W. (2023). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. International journal of molecular sciences, 24(21), 15897. [Link]
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Wu, T., Chen, X., Liu, P., & Wu, J. (2023). This compound 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Journal of biochemical and molecular toxicology, 37(7), e23337. [Link]
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Wang, Y., Zhang, Y., Li, Y., & Li, J. (2023). Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice. International immunopharmacology, 123, 110768. [Link]
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ResearchGate. (n.d.). Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice | Request PDF. [Link]
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ResearchGate. (2023). (PDF) Alismol Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation. [Link]
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Lee, S. Y., Kim, H. J., & Kim, H. J. (2023). Alismol Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation. International Journal of Molecular Sciences, 24(21), 15636. [Link]
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Luo, Z., Zhou, A., Zhang, C., & Zhang, M. (2010). [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 35(24), 3306–3309. [Link]
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ResearchGate. (n.d.). Effects of this compound on induction of autophagy. (A) Autophagy in alisol...[Link]
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Bailly, C. (2022). Pharmacological Properties of Alisols. Encyclopedia MDPI. [Link]
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Chen, X., & Liu, H. (2021). This compound Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway. Yonsei medical journal, 62(10), 895–902. [Link]
-
Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. [Link]
-
Shen, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Drug design, development and therapy, 18, 3361–3382. [Link]
-
MDPI. (n.d.). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. [Link]
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Li, H., Ma, B., & Li, J. (2013). In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 941, 31–37. [Link]
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Zhang, Q. F., Wang, G. J., & Wu, S. S. (2014). Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. Molecules (Basel, Switzerland), 19(9), 14787–14803. [Link]
-
Wang, Y., Zhang, Y., & Li, Y. (2023). Farnesoid X receptor regulators from natural products and their biological function. Chinese medicine, 18(1), 74. [Link]
- Benchchem. (n.d.).
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Dai, Y., & Liu, J. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological research, 182, 106357. [Link]
- Benchchem. (n.d.).
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He, L., & Li, J. (2020). Allosteric inhibitors of the STAT3 signaling pathway. Acta pharmaceutica Sinica. B, 10(3), 385–404. [Link]
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Ho, C. T., Gao, Y., & Zheng, D. (2019). This compound Attenuates High-Fat-Diet-Induced Obesity and Metabolic Disorders via the AMPK/ACC/SREBP-1c Pathway. Journal of cellular and molecular medicine, 23(8), 5108–5118. [Link]
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ResearchGate. (n.d.). Inhibitory effect of this compound on cell viability of oral cancer cells...[Link]
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Ma, K., & Li, Y. (2015). Farnesoid X receptor–Acting through bile acids to treat metabolic disorders. Frontiers in pharmacology, 6, 283. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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Alisol A Technical Support Center: Enhancing Research Reproducibility
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility in Alisol A Research
This compound, a protostane-type tetracyclic triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2][3] However, like many natural products, research findings on this compound can be subject to variability, posing a challenge to the reproducibility of experimental outcomes.[4][5] The complexity of natural product chemistry, including the potential for isomeric forms and the stability of the compound, necessitates rigorous control over experimental parameters.[4][6] This technical support center provides a comprehensive resource for researchers, offering troubleshooting guides and frequently asked questions to address common issues encountered during the study of this compound. Our goal is to foster a deeper understanding of the critical variables in this compound research and to promote the generation of robust and reproducible data.
Part 1: Frequently Asked Questions (FAQs) about this compound
This section addresses common questions regarding the fundamental properties and handling of this compound.
1. What is this compound and what are its primary biological activities?
This compound is a major active triterpenoid from Alismatis Rhizoma.[3][7] It has demonstrated a range of biological effects, including:
-
Anti-cancer activity: this compound has been shown to suppress the proliferation, migration, and invasion of various cancer cell lines, such as those from breast and colorectal cancers.[2][7] It can induce apoptosis and cell cycle arrest in cancer cells.[1][7][8]
-
Anti-inflammatory effects: It can decrease the expression of inflammatory cytokines like IL-1β, IL-6, and IL-8.[2]
-
Metabolic regulation: this compound has been observed to have anti-obesity and anti-atherosclerotic activities, in part by activating the AMPK/SIRT1 signaling pathway.[2][9]
2. How should I store this compound powder and its solutions to ensure stability?
Proper storage is critical for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture.[10] |
| Stock Solution (-80°C) | -80°C | Up to 1 year | Use anhydrous DMSO for preparing stock solutions.[10] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Short-term storage only.[10] For in vivo experiments, it is recommended to prepare fresh solutions daily.[2] |
3. What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥49.1 mg/mL.[11][12] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[10]
4. Is this compound stable in all solvents?
No. Research has shown that this compound 24-acetate, a closely related compound, is unstable in solvents, particularly protic solvents like methanol, where it can interconvert with its 23-acetate isomer and deacetylate to form this compound over time.[6] While specific stability data for this compound in various solvents is less detailed, it is prudent to assume potential for degradation and to prepare fresh solutions for experiments.
5. What are the key signaling pathways modulated by this compound?
This compound exerts its biological effects by modulating several critical intracellular signaling pathways:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a key mechanism for its anti-proliferative effects in cancer cells.[7][13][14]
-
MAPK Pathway (JNK and p38): Activation of JNK and p38 signaling has been linked to this compound-induced apoptosis in oral cancer cells.[1]
-
AMPK/SIRT1 Pathway: Activation of this pathway is involved in its anti-atherosclerotic effects.[9]
-
Hippo Signaling Pathway: Inhibition of this pathway has been observed in nasopharyngeal carcinoma cells.[13]
Part 2: Troubleshooting Guides for this compound Experiments
This section provides practical solutions to specific problems that may arise during your research.
A. Issues with Compound Handling and Preparation
Problem 1: My this compound is not dissolving properly in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous (or molecular sieve-treated) DMSO.[10] Gentle warming and sonication can also aid in dissolution, but avoid excessive heat which could degrade the compound.
Problem 2: I am observing inconsistent results between experiments conducted on different days.
-
Possible Cause 1: Degradation of this compound in stock solutions.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. If using a stock solution stored at -20°C, be mindful that its stability is limited to about one month.[10] For sensitive experiments, consider preparing a new stock solution more frequently.
-
Possible Cause 2: Variability in the purity of the this compound sample.
-
Solution: Always source this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., >98% by HPLC).[11] Be aware that even small impurities can have biological effects.[15]
B. Challenges in Cell-Based Assays
Problem 3: I am not observing the expected cytotoxic effects of this compound on my cancer cell line.
-
Possible Cause 1: The concentration range is not appropriate for your specific cell line.
-
Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., from low micromolar to over 100 µM) to determine the IC50 value for your cell line.[1][7] Different cell lines exhibit varying sensitivity to this compound.[1]
-
Possible Cause 2: The incubation time is too short.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired effect.
-
Possible Cause 3: The this compound has degraded.
-
Solution: As mentioned previously, ensure the compound is properly stored and that solutions are freshly prepared.
Problem 4: My Western blot results for signaling pathway modulation are weak or inconsistent.
-
Possible Cause: The time point for cell lysis is not optimal for observing changes in protein phosphorylation or expression.
-
Solution: Perform a time-course experiment where cells are treated with this compound and harvested at various time points (e.g., 15 min, 30 min, 1h, 6h, 24h) to identify the peak response time for the specific signaling pathway you are investigating. Phosphorylation events, in particular, can be transient.
C. Difficulties with Analytical Quantification
Problem 5: I am having trouble developing a reliable HPLC or LC-MS method for quantifying this compound in biological samples.
-
Possible Cause 1: Poor extraction recovery from the biological matrix.
-
Solution: Optimize the extraction procedure. Liquid-liquid extraction with a solvent like methyl tert-butyl ether has been shown to be effective for extracting this compound from plasma, with recovery rates above 74.7%.[16][17]
-
Possible Cause 2: Matrix effects are suppressing the signal in LC-MS.
-
Solution: Utilize a stable isotope-labeled internal standard if available. If not, a structural analog can be used.[18] Ensure proper sample cleanup to remove interfering endogenous substances.[18][19] The choice of mobile phase can also influence ionization efficiency; for instance, acetonitrile and water with 0.1% formic acid is a commonly used mobile phase for positive ion mode ESI.[16][17]
-
Possible Cause 3: The Lower Limit of Quantification (LLOQ) is not sufficient for your sample concentrations.
-
Solution: LC-MS/MS is generally more sensitive than HPLC-UV.[17] An LLOQ of 10 ng/mL has been achieved for this compound in rat plasma using LC-MS.[16][17] If using HPLC-UV, detection is typically performed at a low wavelength such as 210 nm.[20]
Part 3: Key Experimental Protocols
To ensure a standardized approach, we provide the following validated protocols as a starting point.
Protocol 1: Extraction of this compound from Alismatis Rhizoma
This protocol is a general guideline for the extraction of this compound for research purposes.
-
Pulverization: Grind dried Alismatis Rhizoma into a fine powder (e.g., passing through a No. 5 sieve).[21]
-
Extraction:
-
Weigh 1 g of the powdered herb.
-
Add 10 mL of 95% ethanol.
-
Perform reflux extraction for 1 hour.[21]
-
-
Processing:
-
After extraction, compensate for any solvent loss with additional 95% ethanol.
-
Dilute the extract (e.g., 5-fold) and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.[21]
-
Collect the supernatant for further purification or analysis.
-
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS
This protocol is adapted from a validated method.[16]
-
Sample Preparation:
-
To 200 µL of rat plasma, add an internal standard (e.g., diazepam).
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Part 4: Visualizing this compound's Mechanisms of Action
Understanding the signaling pathways affected by this compound is crucial for interpreting experimental data.
Figure 1. Simplified diagram of key signaling pathways modulated by this compound.
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Validation & Comparative
A Comparative Efficacy Analysis for Hyperlipidemia: Alisol A vs. Statins
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of Alisol A, a natural triterpenoid, and the widely prescribed statin class of drugs in the management of hyperlipidemia. This document is intended to serve as a technical resource, synthesizing preclinical and clinical data to inform research and development efforts in lipid-lowering therapies.
Introduction to Hyperlipidemia and Current Therapeutic Landscape
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD).[1][2] For decades, statins have been the cornerstone of hyperlipidemia management, effectively reducing low-density lipoprotein cholesterol (LDL-C) and cardiovascular events.[3][4] However, the quest for alternative and complementary therapies continues, driven by the existence of statin-intolerant patients and the pursuit of agents with broader metabolic benefits.[3][5] In this context, natural compounds like this compound, derived from the traditional medicinal plant Alismatis Rhizoma, have garnered scientific interest for their potential lipid-lowering and anti-atherosclerotic properties.[6][7]
Statins: The Gold Standard in LDL-C Reduction
Statins are a class of drugs that have revolutionized the prevention and treatment of cardiovascular disease.[1] Their primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][8][9]
Mechanism of Action
The inhibition of hepatic HMG-CoA reductase by statins leads to a decrease in intracellular cholesterol concentration.[8][10] This reduction triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of circulating LDL-C from the bloodstream.[8][10] This process is the primary driver of the significant LDL-C reduction observed with statin therapy.
Beyond their lipid-lowering effects, statins exhibit pleiotropic properties, including anti-inflammatory, plaque-stabilizing, and antithrombotic effects, which contribute to their overall cardiovascular benefits.[8][9]
Signaling Pathway: Statin Mechanism of Action
Caption: Mechanism of action of statins in hepatocytes.
Efficacy Profile
Statins are highly effective in lowering LDL-C, with typical reductions ranging from 20% to 60% depending on the specific statin and dosage.[8] They also produce a modest decrease in triglycerides (5-15%) and a small increase in high-density lipoprotein cholesterol (HDL-C) (5-10%).[8][[“]][12]
This compound: A Multifaceted Natural Compound
This compound is a protostane-type triterpenoid isolated from Alismatis Rhizoma. Preclinical studies have highlighted its potential in managing hyperlipidemia and related metabolic disorders through multiple mechanisms.
Mechanism of Action
The lipid-lowering effects of this compound appear to be multifactorial, targeting several key pathways in lipid metabolism:
-
HMG-CoA Reductase Inhibition: Similar to statins, this compound has been shown to inhibit the activity of HMG-CoA reductase in a dose-dependent manner, both in vivo and in vitro.[13][14] This suggests a direct competitive binding to the enzyme, contributing to reduced cholesterol synthesis.[13]
-
AMPK Pathway Activation: this compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway.[15] Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), leading to reduced fatty acid and cholesterol synthesis.[15]
-
Lipoprotein Lipase (LPL) Activity: Some studies suggest that alisol-based compounds can decrease triglyceride levels by enhancing the activity of lipoprotein lipase (LPL), a key enzyme in the hydrolysis of triglycerides.[15][16]
-
Anti-inflammatory and Anti-atherosclerotic Effects: this compound has been shown to inhibit and stabilize atherosclerotic plaques in animal models, an effect that may be independent of its lipid-lowering properties.[6][7] This is potentially mediated by protecting vascular endothelial cells and reducing the expression of inflammatory cytokines like TNF-α.[6][7]
Signaling Pathway: this compound Mechanism of Action
Caption: Multifaceted mechanisms of action of this compound.
Preclinical Efficacy
In vivo studies in hyperlipidemic mice have demonstrated that this compound can significantly lower total cholesterol (TC), triglycerides (TG), and LDL-C, while increasing HDL-C concentrations.[13] However, it is noteworthy that in a study using apolipoprotein E-deficient (ApoE−/−) mice, a model of atherosclerosis, this compound did not show a significant effect on lipid levels, despite reducing atherosclerotic plaque area.[6][7] This suggests that its anti-atherosclerotic effects might be more prominent in certain contexts and potentially uncoupled from systemic lipid reduction.
Comparative Analysis: this compound vs. Statins
| Feature | Statins | This compound |
| Primary Mechanism | Competitive inhibition of HMG-CoA reductase.[1] | Inhibition of HMG-CoA reductase, activation of AMPK pathway, enhancement of LPL activity.[13][15] |
| LDL-C Reduction | 20-60% (clinically proven).[8] | Significant reduction in preclinical models.[13] Quantitative clinical comparison not available. |
| HDL-C Effect | Modest increase (5-10%).[8][[“]][12] | Increase observed in preclinical models.[13] |
| Triglyceride Effect | Modest decrease (5-15%).[8] | Significant reduction in preclinical models.[13][15] |
| Pleiotropic Effects | Anti-inflammatory, plaque stabilization.[8][9] | Anti-inflammatory, anti-atherosclerotic, potential for improving insulin sensitivity.[6][7][15] |
| Development Stage | Clinically established, first-line therapy.[3][4] | Preclinical; Phase I clinical trials for related formulations have been completed.[6][7] |
| Evidence Base | Extensive large-scale clinical trials.[17] | In vitro and in vivo animal studies.[13][15][18] |
Experimental Methodologies
The evaluation of lipid-lowering agents involves a range of in vitro and in vivo experimental protocols.
In Vivo Hyperlipidemia Models
Experimental Workflow: Induction and Assessment in Rodent Models
Caption: General workflow for in vivo assessment of anti-hyperlipidemic agents.
Protocol: High-Fat Diet-Induced Hyperlipidemia in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. For atherosclerosis studies, LDL receptor-deficient (LDLr-/-) or ApoE-/- mice are preferred.[19][20]
-
Induction: Animals are fed a high-fat diet (HFD), typically containing 15-21% fat and 0.15-2% cholesterol, for a period of 4 to 14 weeks to induce a hyperlipidemic profile.[19][20]
-
Grouping and Treatment: Animals are randomized into several groups: a normal control group, a HFD model group, a positive control group (e.g., simvastatin 20 mg/kg), and experimental groups receiving different doses of the test compound (e.g., this compound).[2] Treatment is typically administered daily via oral gavage.
-
Sample Collection and Analysis:
-
Blood samples are collected periodically to measure serum levels of TC, TG, LDL-C, and HDL-C using automated biochemical analyzers or enzymatic kits.[18][21]
-
At the end of the study, liver and aorta tissues are harvested. Livers can be used for histopathological examination (e.g., H&E staining for steatosis) and molecular analysis (e.g., measuring HMG-CoA reductase activity or protein expression via Western blot).[13]
-
Aortas are stained with Oil Red O or Sudan IV to quantify atherosclerotic plaque area.[6][7][18]
-
In Vitro Assays
-
HMG-CoA Reductase Activity Assay: This assay directly measures the inhibitory effect of a compound on the enzyme's activity. It can be performed using liver microsomes or a purified enzyme preparation, quantifying the conversion of HMG-CoA to mevalonate.[13]
-
Cell-Based Lipid Accumulation Assays: Human hepatoma cell lines like HepG2 are treated with free fatty acids (FFA) to induce lipid accumulation.[18] The effect of the test compound on reducing intracellular lipid droplets is then visualized and quantified using Oil Red O staining.[18]
-
Cholesterol Reduction Assay: This is a spectrophotometric method to assess the in vitro anti-cholesterol activity of a substance.[22][23] It measures the reduction in cholesterol concentration in a solution after incubation with the test compound.[23]
Conclusion and Future Directions
Statins remain the undisputed first-line therapy for hyperlipidemia, with a robust evidence base demonstrating their efficacy in reducing LDL-C and cardiovascular risk.[3][10] this compound presents a compelling profile as a potential therapeutic agent, with preclinical data suggesting multiple mechanisms of action that go beyond simple HMG-CoA reductase inhibition to include activation of the AMPK pathway and direct anti-inflammatory effects.[7][13][15]
The key distinction lies in the maturity of the data. While statins' efficacy and safety are well-documented through decades of clinical trials, the evaluation of this compound is still in the preclinical and early clinical stages.[6][7] A significant finding from the preclinical data is the potential for this compound to exert anti-atherosclerotic effects even without substantial changes in systemic lipid levels, a characteristic that warrants further investigation.[6][7]
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Conducting rigorous, well-controlled clinical trials to establish the efficacy and safety of this compound in human subjects with hyperlipidemia.
-
Direct, head-to-head comparative studies against statins to delineate its relative potency and potential advantages.
-
Further elucidating the molecular mechanisms underlying its pleiotropic effects, particularly its impact on vascular inflammation and plaque stability.
The multifaceted nature of this compound suggests it could potentially be developed as a monotherapy for certain patient populations or as an adjunct to statin therapy to target residual inflammatory risk.
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The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism. Evidence-Based Complementary and Alternative Medicine. [Link]
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The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism. PubMed. [Link]
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A clinical trial to evaluate the effect of statin use on lowering aldosterone levels. Trials. [Link]
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Alternative LDL Cholesterol-Lowering Strategy vs High-Intensity Statins in Atherosclerotic Cardiovascular Disease: A Systematic Review and Individual Patient Data Meta-Analysis. JAMA Cardiology. [Link]
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Drug could be viable alternative to statins for those at risk of heart disease, study finds. CBS News. [Link]
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An Independent Researcher's Guide to Replicating and Comparing Published Studies on Alisol A's Anti-Cancer Efficacy
A Senior Application Scientist's Perspective on Methodological Consistency and Biological Interpretation
Alisol A, a protostane triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its anti-cancer properties have been a focal point of numerous preclinical investigations.[3][4][5] This guide provides a comparative analysis of key published studies on this compound's anti-proliferative and pro-apoptotic effects in different cancer cell lines. By dissecting the methodologies and comparing the reported outcomes, we aim to offer a framework for researchers seeking to independently replicate and build upon these foundational findings. This document is intended for researchers, scientists, and drug development professionals with an interest in the therapeutic potential of natural products.
Introduction to this compound and its Anti-Cancer Potential
Comparative Analysis of Anti-Proliferative Effects
A common starting point for evaluating the anti-cancer potential of a compound is to assess its effect on cell viability and proliferation. Here, we compare the findings from studies on oral, colorectal, and breast cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is often proportional to the number of viable cells, this assay is widely used to measure cytotoxicity and cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SCC-9, HSC-3, HCT-116, HT-29, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 160 µM).[4] Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Study |
| SCC-9 | Oral Cancer | Not explicitly stated, but significant viability reduction at 100 µM[3] | Chen et al. (2023)[3] |
| HSC-3 | Oral Cancer | Not explicitly stated, but significant viability reduction at 100 µM[3] | Chen et al. (2023)[3] |
| HCT-116 | Colorectal Cancer | Dose-dependent cytotoxicity observed up to 160 µM[4] | Ho & Liu (2021)[4] |
| HT-29 | Colorectal Cancer | Dose-dependent cytotoxicity observed up to 160 µM[4] | Ho & Liu (2021)[4] |
| MDA-MB-231 | Breast Cancer | Significant inhibition of cell viability at various concentrations[5] | Lou et al. (2019)[6] |
Expert Insights: The consistency in observing a dose-dependent reduction in cell viability across different cancer types is a strong indicator of this compound's anti-proliferative potential. However, the lack of explicitly stated IC₅₀ values in some studies makes direct comparison of potency challenging. For independent replication, it is crucial to perform a full dose-response curve to determine the IC₅₀ value for the specific cell line and experimental conditions used.
Dissecting the Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Beyond inhibiting proliferation, a key question is how this compound exerts its anti-cancer effects. Two commonly investigated mechanisms are the induction of cell cycle arrest and apoptosis.
Several studies have employed flow cytometry to analyze the effect of this compound on cell cycle distribution.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M).
| Cell Line | Cancer Type | Effect of this compound | Study |
| SCC-9 | Oral Cancer | Increase in Sub-G1 phase, decrease in G0/G1 phase[3] | Chen et al. (2023)[3] |
| HSC-3 | Oral Cancer | Increase in Sub-G1 phase, decrease in G0/G1 phase[3] | Chen et al. (2023)[3] |
| HCT-116 | Colorectal Cancer | Increase in G0/G1 phase, decrease in S phase[4] | Ho & Liu (2021)[4] |
| HT-29 | Colorectal Cancer | Increase in G0/G1 phase, decrease in S phase[4] | Ho & Liu (2021)[4] |
| MDA-MB-231 | Breast Cancer | G1 phase cell cycle arrest[5] | Lou et al. (2019)[6] |
Expert Insights: The data consistently points towards this compound inducing cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent. The increase in the Sub-G1 population in oral cancer cells is a strong indicator of apoptosis.[3] In contrast, colorectal and breast cancer cells seem to undergo G0/G1 arrest.[4][5] This highlights the importance of not generalizing the mechanism of action across different cancer types and underscores the need for cell-line-specific investigations.
The induction of programmed cell death, or apoptosis, is a hallmark of many effective anti-cancer agents.
Caption: Workflow for assessing this compound-induced apoptosis.
Different studies have implicated distinct signaling pathways in this compound-induced apoptosis.
Signaling Pathway in Oral Cancer Cells [3]
Caption: Proposed JNK/p38 MAPK-mediated apoptotic cascade in oral cancer cells.
Signaling Pathway in Colorectal Cancer Cells [4]
Caption: Proposed PI3K/Akt signaling pathway inactivation in colorectal cancer cells.
Expert Insights: The activation of the JNK/p38 MAPK pathway in oral cancer cells and the inhibition of the PI3K/Akt pathway in colorectal cancer cells suggest that this compound's pro-apoptotic mechanism is context-dependent.[3][4] When replicating these studies, it is critical to not only measure apoptosis but also to probe the specific signaling pathways reported to be involved. This can be achieved through western blotting for key phosphorylated and cleaved proteins in the respective pathways. The use of specific pathway inhibitors can further validate these findings.
A Note on In Vivo Studies
While this guide focuses on the replication of in vitro studies, it is important to acknowledge the existing in vivo data. This compound has been shown to alleviate arterial plaque in ApoE-deficient mice and attenuate high-fat-diet-induced obesity.[8][9] These studies provide a basis for future in vivo anti-cancer studies, which would be the next logical step after robust in vitro replication.
Conclusion and Future Directions
The published literature provides compelling evidence for the anti-cancer properties of this compound across various cancer types. A comparative analysis of these studies reveals consistent findings in terms of dose-dependent inhibition of cell proliferation and induction of cell cycle arrest and apoptosis. However, the underlying molecular mechanisms appear to be cell-type specific.
For researchers aiming to independently replicate and expand upon this body of work, this guide offers a structured approach. Key recommendations include:
-
Thorough Dose-Response Analysis: Establish accurate IC₅₀ values for this compound in the chosen cancer cell lines.
-
Comprehensive Mechanistic Studies: Investigate both cell cycle progression and apoptosis in parallel.
-
Pathway Validation: Utilize western blotting and specific inhibitors to confirm the involvement of reported signaling pathways.
-
Standardized Reporting: Clearly report all experimental details, including cell line authentication, reagent sources, and statistical methods, to facilitate future comparisons and meta-analyses.
By adhering to these principles of scientific rigor, the research community can build a more complete and robust understanding of this compound's therapeutic potential, paving the way for its potential translation into novel anti-cancer therapies.
References
-
Chen, Y.-T., Kao, S.-H., Chuang, C.-Y., Su, C.-W., Yang, W.-E., Tang, C.-H., Yang, S.-F., & Chiao, C.-Y. (2023). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. Archives of Oral Biology, 151, 105698. Available at: [Link]
-
Ho, C., & Liu, J. (2021). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 22(5), 1-1. Available at: [Link]
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. Biomedicines, 10(8), 1945. Available at: [Link]
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Bailly, C. (2022). Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. PubMed. Available at: [Link]
-
Li, H., Zhang, C., Zhou, Y., Deng, Y., Zheng, X., & Xue, X. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Frontiers in Pharmacology, 15, 1326449. Available at: [Link]
-
Ho, K.-T., Lin, C.-C., Kuo, C.-L., Lin, C.-C., & Lin, C.-C. (2019). This compound attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway. Journal of Cellular and Molecular Medicine, 23(8), 5108-5118. Available at: [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2024). This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Drug Design, Development and Therapy, 18, 3361-3378. Available at: [Link]
-
Ho, K.-T., Lin, C.-C., Kuo, C.-L., Lin, C.-C., & Lin, C.-C. (2019). (PDF) this compound attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway. ResearchGate. Available at: [Link]
-
Xia, Y., Fan, D., Zhao, Y., Li, Y., & Zhang, H. (2024). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry, 17(1), 105436. Available at: [Link]
-
Li, H., Zhang, C., Zhou, Y., Deng, Y., Zheng, X., & Xue, X. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology, 11, 585368. Available at: [Link]
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Lou, C., Xu, X., Chen, Y., & Zhao, H. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology Reports, 44(3), 1266-1274. Available at: [Link]
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A Comparative Guide to the Preclinical Safety Profiles of Alisol A and Standard-of-Care Statins
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the preclinical safety and toxicity profiles of Alisol A, a promising natural triterpenoid, against established standard-of-care drugs for hyperlipidemia, specifically the statins Atorvastatin and Simvastatin. As a Senior Application Scientist, my objective is to move beyond a simple data summary, offering a critical analysis of the available evidence and providing detailed, validated experimental protocols for researchers seeking to conduct their own comparative safety assessments.
Introduction: The Compound and the Clinical Context
This compound is a tetracyclic triterpenoid compound isolated from Alisma orientale (Alismatis Rhizoma), a plant used in traditional medicine.[1][2] Modern research has identified its potential in treating metabolic disorders, including obesity and atherosclerosis, largely through mechanisms like AMPK activation.[3][4] Its emergence as a potential therapeutic agent necessitates a thorough evaluation of its safety profile.
Statins (Atorvastatin and Simvastatin) are HMG-CoA reductase inhibitors that represent the cornerstone of therapy for managing hyperlipidemia and reducing cardiovascular disease risk.[5][6] While highly effective, their use is associated with known, albeit infrequent, adverse effects, primarily myopathy and hepatotoxicity, which serve as a critical benchmark for any new lipid-lowering agent.[7][8]
This guide will dissect the known safety data for these compounds, highlight critical knowledge gaps, and provide the technical methodologies required to address them.
Comparative Analysis of Preclinical Safety Data
The following sections compare key toxicological endpoints based on published, non-clinical data. A significant challenge in this comparison is the relative scarcity of standardized, regulatory-guideline-compliant safety studies for this compound compared to the extensive data available for approved drugs like statins.[1]
Acute Systemic Toxicity
Acute toxicity studies are fundamental for determining the intrinsic toxicity of a compound after a single high-dose exposure and for establishing a preliminary safety margin. The median lethal dose (LD50) is a common metric.
Expert Analysis: The absence of published LD50 data for this compound is a major gap in its safety profile.[1] While its use in traditional medicine suggests a degree of safety, this does not replace the need for standardized testing. Atorvastatin's high LD50 value is indicative of a very low potential for acute toxicity from a single oral dose.
Table 1: Comparison of Acute Oral Toxicity Data
| Compound | Species | Route | Endpoint | Result/Dose | Citation(s) |
|---|---|---|---|---|---|
| This compound | N/A | Oral | LD50 | Data Not Available | [1][9] |
| Atorvastatin | Mouse, Rat | Oral | LD50 | > 5000 mg/kg | [10] |
| Simvastatin | Mouse, Rat | Oral | LD50 | ~2000-5000 mg/kg | |
Note: Simvastatin LD50 values are derived from various non-cited safety data sheets and are provided for context; formal citation is pending specific documentation.
In Vitro Cytotoxicity
Cytotoxicity assays using relevant cell lines provide initial insights into a compound's potential to cause cell death. While much of the data for this compound comes from anti-cancer studies, it offers a baseline for its dose-dependent cytotoxic potential.
Expert Analysis: this compound demonstrates clear dose-dependent cytotoxicity in the low-to-mid micromolar range in cancer cell lines.[11][12] This is not inherently a negative safety finding, as many drugs have cytotoxic effects at high concentrations, but it establishes a concentration range for further investigation in non-cancerous cell types, such as primary hepatocytes or myotubes. The key will be to determine if there is a sufficient therapeutic window between the effective dose for metabolic regulation and the cytotoxic concentration.
Table 2: Selected In Vitro Cytotoxicity Data
| Compound | Cell Line(s) | Assay | Key Finding | Citation(s) |
|---|---|---|---|---|
| This compound | HCT-116, HT-29 (Colorectal Cancer) | MTT | Dose-dependent decrease in viability at 5-160 µM. | [11] |
| This compound | SCC-9, HSC-3 (Oral Cancer) | MTT | Dose-dependent viability reduction; 100 µM reduced viability to <32%. | [12] |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | Induces cell cycle arrest and autophagy at 20-40 µM. | [4] |
| Statins | Various | N/A | Data is extensive but highly context-dependent (cell line, specific statin). Generally, cytotoxic effects are observed at concentrations higher than therapeutic plasma levels. |[7][13] |
Organ-Specific Toxicity Profiles
Hepatotoxicity:
-
Statins: A known class effect is the potential for asymptomatic, dose-dependent elevations in liver transaminases (ALT, AST).[7][8] For Atorvastatin, these are more frequent at the 80 mg/day dose.[7] Clinically significant drug-induced liver injury is rare and considered idiosyncratic.[8]
-
This compound: In stark contrast to statins, several preclinical models suggest this compound and related compounds have hepatoprotective effects, shielding liver cells from damage induced by toxins like carbon tetrachloride (CCl4).[14][15][16] This represents a significant potential safety advantage.
Myotoxicity:
-
Statins: Muscle-related adverse events are the most commonly reported side effect and a primary reason for discontinuation.[17][18] The risk is dose-related, with Simvastatin 80 mg carrying a disproportionately high risk of myopathy and rhabdomyolysis, leading to its restricted use.[19][20][21] The mechanism is linked to the inhibition of the mevalonate pathway, which is crucial for muscle cell function.
-
This compound: There are currently no published reports of myotoxicity associated with this compound. This lack of a known mechanistic link to muscle-specific pathways is a promising differentiator from statins.
Mechanistic Insights into Statin-Induced Myotoxicity
Understanding the "why" behind an adverse effect is critical for risk assessment. The primary toxicity of statins—myopathy—is directly related to their mechanism of action.
Causality: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is essential not only for cholesterol synthesis but also for producing other vital molecules, such as coenzyme Q10 (CoQ10), crucial for mitochondrial energy production, and isoprenoids necessary for protein prenylation. Disruption of these processes in muscle cells is believed to lead to mitochondrial dysfunction, impaired cellular signaling, and ultimately, myotoxicity.
Below is a diagram illustrating this proposed pathway.
Standardized Protocols for Preclinical Safety Assessment
To ensure trustworthiness and reproducibility, safety assessments must follow validated, self-validating protocols. Below are methodologies for key preclinical safety studies that can be applied to directly compare this compound with standard-of-care drugs.
General Experimental Workflow for Safety Profiling
A logical, tiered approach is essential for efficient safety assessment. The process should begin with high-throughput in vitro screens to identify potential liabilities and progress to more complex in vivo studies to confirm findings in a whole-organism context.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Causality: This protocol measures the metabolic activity of cells as a surrogate for cell viability.[22][23] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) or myoblasts (e.g., C2C12) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and reference compound (e.g., Atorvastatin) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Controls (Self-Validation):
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of the compound's solvent (e.g., DMSO) used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[25]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[25]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol: In Vivo Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)
Causality: This method determines the acute toxicity of a substance after oral administration.[26][27] It uses a stepwise procedure with a minimal number of animals to classify the compound into a GHS toxicity category based on observed mortality, reducing overall animal use compared to historical LD50 tests.[28]
Methodology:
-
Animal Selection: Use a single sex (typically female rodents, as they are often slightly more sensitive) of a standard laboratory strain (e.g., Wistar rats).[29] Animals should be young adults and acclimatized for at least 5 days.
-
Dose Selection & Administration: Based on in vitro data and any existing information, select a starting dose from the fixed GHS levels (e.g., 300 mg/kg or 2000 mg/kg).[26] Administer the compound orally via gavage to a group of 3 animals.
-
Stepwise Procedure (Self-Validation): The outcome of the first step determines the next action, providing an internal validation of the toxicity level.[26]
-
If mortality occurs in 2/3 or 3/3 animals: The test is stopped, and the compound is classified at that dose level. A subsequent test at a lower dose level may be performed to refine the classification.
-
If mortality occurs in 1/3 animals: Dose an additional 3 animals at the same level.
-
If no mortality occurs (0/3): Dose the next group of 3 animals at a higher fixed dose level.
-
-
Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.[29] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, surviving animals are humanely euthanized for gross necropsy.
-
Classification: Based on the pattern of mortality at the fixed dose levels, the substance is assigned a GHS toxicity category.[28]
Conclusion and Future Directions
This comparative analysis reveals a nuanced safety landscape.
-
Statins (Atorvastatin, Simvastatin): Possess an extensive safety database. Their primary liabilities are dose-dependent myotoxicity and a low risk of idiosyncratic hepatotoxicity.[8][20]
-
This compound: The currently available data is promising, suggesting a potential lack of myotoxicity and even a hepatoprotective effect, which would be significant advantages over statins.[1][14]
However, the safety profile of this compound is critically underdeveloped.[1] The lack of standardized acute and repeated-dose toxicity studies, as well as genotoxicity assessments, prevents a comprehensive risk assessment.
Recommendations for Future Research:
-
Standardized Toxicity Studies: Conduct acute oral toxicity studies following OECD guidelines (e.g., TG 423) to formally classify this compound.[26]
-
Repeated-Dose Studies: Perform 28-day or 90-day repeated-dose oral toxicity studies in rodents to identify potential target organs of toxicity after chronic exposure.
-
In Vitro Mechanistic Assays: Directly compare the cytotoxicity of this compound and statins in human hepatocyte (e.g., HepG2) and myocyte (e.g., C2C12) cell lines to establish comparative IC50 values and therapeutic indices.
-
Genotoxicity Battery: A standard battery of tests (e.g., Ames test for mutagenicity, in vitro micronucleus assay for chromosomal damage) is essential to rule out genotoxic potential.[30]
By systematically addressing these data gaps using validated protocols, the scientific community can build a robust safety profile for this compound, enabling a more definitive comparison to the standard of care and clarifying its potential as a future therapeutic agent.
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A Researcher's Guide to Assessing the Therapeutic Index of Alisol A in Preclinical Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index (TI) of Alisol A, a promising tetracyclic triterpenoid derived from Alisma orientale.[1] We will move beyond a simple recitation of data, focusing instead on the strategic and methodological considerations essential for generating a robust preclinical data package. Our approach emphasizes the causality behind experimental choices, ensuring that each step builds a self-validating case for the compound's potential.
Introduction: this compound and the Imperative of the Therapeutic Index
This compound has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-atherosclerotic effects.[1][2][3] Preclinical studies have shown its ability to modulate key signaling pathways such as PI3K/Akt/mTOR and AMPK/SIRT1, which are central to cell proliferation, metabolism, and inflammation.[3][4] However, for any compound to transition from a promising lead to a viable therapeutic, its efficacy must be carefully weighed against its toxicity. This balance is quantified by the Therapeutic Index (TI).
The TI is a critical parameter in drug development, representing the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[5][6] A wide therapeutic window (a high TI) is desirable, as it indicates a greater margin of safety.[7] This guide will delineate a logical, multi-stage workflow to determine the preclinical TI of this compound, from initial in vitro cytotoxicity screens to definitive in vivo animal models.
Part 1: In Vitro Characterization - Establishing a Baseline for Efficacy and Cytotoxicity
The foundational step is to determine the concentration-dependent effects of this compound on both target (e.g., cancer) cells and non-target (healthy) cells. This dual analysis is crucial for an initial assessment of selectivity. The half-maximal inhibitory concentration (IC50) in cancer cells serves as a proxy for efficacy, while the IC50 in normal cells provides an early indication of cytotoxicity.
Core Experimental Workflow: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[8]
Caption: Workflow for In Vitro IC50 Determination using MTT Assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed both cancer cell lines (e.g., HCT-116, HT-29 for colorectal cancer, MDA-MB-231 for breast cancer) and a non-cancerous control cell line (e.g., human fibroblasts or endothelial cells) into 96-well plates at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 5 µM to 160 µM).[2]
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using non-linear regression analysis.
Comparative In Vitro Efficacy Data for this compound
The following table summarizes published IC50 values for this compound across various human cancer cell lines, providing a baseline for its anti-proliferative efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Source |
| HCT-116 | Colorectal Cancer | ~40-80 | Not Specified | [2] |
| HT-29 | Colorectal Cancer | ~40-80 | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 2.5-40 (range) | 24 h | [1] |
| SCC-9 | Oral Cancer | ~75-100 | 24 h | [9][10] |
| HSC-3 | Oral Cancer | ~75-100 | 24 h | [9][10] |
Note: IC50 values can vary based on experimental conditions. This table serves as a comparative guide.
Part 2: In Vivo Models - Bridging the Gap to Systemic Efficacy and Toxicity
While in vitro data is essential for initial screening, it cannot predict a compound's behavior in a complex biological system. In vivo studies are indispensable for determining the effective dose (ED50) in a disease model and the toxic dose (TD50) or lethal dose (LD50) in a healthy animal model.[11][12]
Core Experimental Workflow: Preclinical TI Assessment
Caption: Integrated workflow for in vivo efficacy and toxicity assessment.
Detailed Protocol: In Vivo Efficacy in a Colorectal Cancer Xenograft Model
-
Model Establishment: Subcutaneously implant human colorectal cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., BALB/c nude). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into groups (n=8-10 per group): Vehicle control, this compound (multiple dose levels, e.g., 25, 50, 100 mg/kg), and a positive control (e.g., 5-Fluorouracil). Administer treatment via an appropriate route (e.g., intraperitoneal or oral gavage) daily or as determined by pharmacokinetic studies.[1]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and general health status as indicators of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., 3-4 weeks), euthanize the animals. Excise tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
-
Data Analysis: Plot tumor growth curves for each group. Calculate the ED50 based on the dose required to achieve 50% tumor growth inhibition compared to the vehicle control.
Detailed Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a refinement of traditional LD50 studies, designed to reduce animal usage while providing a robust estimate of acute toxicity.
-
Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female Sprague-Dawley rats).
-
Initial Dosing: Dose a single animal with a starting dose (e.g., 2000 mg/kg, a limit dose).
-
Observation: Observe the animal for 48 hours.
-
Sequential Dosing:
-
If the animal survives, dose the next animal at a higher dose.
-
If the animal dies, dose the next animal at a lower dose.
-
-
Observation Period: Observe all animals for a total of 14 days, recording clinical signs of toxicity, body weight changes, and mortality.
-
Endpoint: The study is complete after a specified number of reversals in outcome (survival/death) have occurred. The LD50 is then calculated using statistical software based on the pattern of outcomes. A thorough necropsy should be performed on all animals.
Note: While a formal toxicology study for this compound is not yet published, an aqueous extract of Alismatis Rhizoma (AR) was found to have a no-observed-adverse-effect level (NOAEL) greater than 2 g/kg/day in rats, suggesting a potentially wide safety margin.[13] However, compound-specific toxicity studies are essential.
Part 3: Mechanistic Insights - Understanding the "Why" Behind Efficacy and Toxicity
A robust TI assessment is complemented by an understanding of the molecular mechanisms. This compound's therapeutic effects are linked to its ability to modulate multiple signaling pathways. These same pathways, if dysregulated in healthy tissues, could be a source of toxicity.
Caption: Key signaling pathways modulated by this compound.
In cancer, this compound appears to suppress the pro-survival PI3K/Akt/mTOR pathway, leading to reduced proliferation and invasion.[2][4] In metabolic diseases like atherosclerosis, it activates the AMPK/SIRT1 pathway, which improves lipid metabolism and reduces inflammation.[1][3] Understanding which of these pathways are dominant in normal tissues is key to predicting potential side effects. For example, potent inhibition of the PI3K/Akt pathway in non-cancerous cells could lead to unwanted cytotoxicity.
Part 4: Synthesis and Comparative Analysis
The final step is to integrate the data and place it in context with existing therapeutic alternatives. The preclinical therapeutic index is calculated as TI = LD50 / ED50 .
Data Synthesis for TI Calculation
| Parameter | Description | Experimental Data (Example) | Source |
| ED50 | Dose for 50% tumor growth inhibition in a xenograft model. | 50 mg/kg/day (Hypothetical) | To be determined experimentally |
| LD50 | Dose causing mortality in 50% of healthy animals. | >2000 mg/kg (Hypothetical) | To be determined experimentally |
| Preclinical TI | LD50 / ED50 | >40 | Calculated from experimental data |
Comparative Landscape
Direct comparison of TI values requires head-to-head studies. However, we can compare the in vitro potency of this compound with standard-of-care chemotherapeutics.
| Compound | Cancer Cell Line | IC50 (µM) (Approx.) | Source |
| This compound | HCT116 (Colon) | ~40-80 | [2] |
| Alisol B 23-acetate | HCT116 (Colon) | ~20 | [14] |
| Doxorubicin | A549 (Lung) | 0.07 - 71 (wide range) | [14] |
| Cisplatin | AGS (Gastric) | Data not directly comparable | [14] |
Caution: Direct comparison of IC50 values across different studies and cell lines should be interpreted with extreme caution due to variations in experimental conditions.[14] This data primarily highlights that this compound's potency is within a relevant range for further investigation, though likely less potent than established cytotoxics like Doxorubicin. The key advantage of this compound may lie in a potentially higher therapeutic index, which can only be confirmed through the rigorous toxicity testing outlined in this guide.
Conclusion and Future Directions
Assessing the therapeutic index of this compound is a multi-faceted process that requires a systematic and logical progression from in vitro screening to robust in vivo disease and toxicity models. Current literature provides a strong foundation for the efficacy of this compound across various preclinical models, particularly in cancer and atherosclerosis.[1][2][15] However, there is a clear gap in the formal evaluation of its toxicological profile.[13]
Future research must prioritize well-designed acute and repeated-dose toxicity studies to establish a definitive MTD and LD50. This, combined with further efficacy studies in diverse preclinical models, will allow for the calculation of a reliable therapeutic index. By following the integrated, mechanism-aware approach detailed in this guide, researchers can build a comprehensive data package to truly evaluate the therapeutic potential and safety profile of this compound.
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A Comparative Transcriptomic Guide: Unraveling the Gene Expression Profiles of Alisol A and Other Bioactive Compounds
In the landscape of drug discovery and cellular biology, understanding the precise molecular impact of a compound is paramount. This guide offers an in-depth comparison of the gene expression profiles induced by Alisol A, a prominent tetracyclic triterpenoid from Alisma orientale, against a curated selection of compounds that target related signaling pathways. This analysis is designed for researchers, scientists, and drug development professionals to provide a nuanced understanding of this compound's mechanism of action and to contextualize its effects within the broader scope of cellular signaling modulation.
Introduction: The Significance of Comparative Transcriptomics
This compound has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. These effects are largely attributed to its ability to modulate key cellular signaling pathways such as the PI3K/Akt/mTOR, AMPK, and Farnesoid X Receptor (FXR) pathways. However, a compound's activity is not solely defined by its primary targets but by the entirety of its influence on the cellular transcriptome.
This guide presents a comparative framework for analyzing the gene expression signature of this compound alongside three compounds, each a well-characterized modulator of a pathway also affected by this compound:
-
LY294002: A potent inhibitor of phosphoinositide 3-kinases (PI3Ks), offering a lens to view the specific impact of PI3K/Akt pathway inhibition.
-
Metformin: A widely used anti-diabetic drug that primarily activates AMP-activated protein kinase (AMPK), providing a benchmark for AMPK-mediated transcriptomic changes.
-
GW4064: A synthetic agonist of the Farnesoid X Receptor (FXR), allowing for a focused look at the consequences of FXR activation.
By juxtaposing the transcriptomic fingerprints of these molecules, we can begin to dissect the unique and overlapping mechanisms of this compound, thereby gaining a more sophisticated understanding of its therapeutic potential.
Experimental Design for Comparative Transcriptomic Analysis
To ensure scientific integrity and reproducibility, a robust experimental design is crucial. The following protocol outlines a comprehensive workflow for a head-to-head comparison of the gene expression profiles induced by this compound and the selected comparator compounds.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the biological question at hand. For this comparative study, we propose two well-characterized human cell lines:
-
HepG2 (Hepatocellular Carcinoma): This cell line is an established model for liver cancer and is frequently used in studies of metabolism and toxicology. Given this compound's effects on hepatic cells, HepG2 is a highly relevant model.
-
MDA-MB-231 (Triple-Negative Breast Cancer): This aggressive breast cancer cell line is often used to study cancer cell proliferation, migration, and invasion, processes that have been shown to be affected by this compound.
Detailed Cell Culture Protocol (HepG2 Example):
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed new flasks at a density of 2 x 10^4 to 4 x 10^4 cells/cm².
Compound Treatment
-
Cell Seeding: Seed the chosen cell line (e.g., HepG2) in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, LY294002, Metformin, and GW4064 in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the respective compounds or a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). The following are suggested starting concentrations based on in vitro studies:
-
Incubation: Incubate the treated cells for a predetermined time point (e.g., 24 hours) to allow for significant changes in gene expression.
RNA Extraction, Library Preparation, and Sequencing
The following workflow outlines the key steps from cell lysis to sequencing.
Experimental Workflow for RNA-Seq Analysis.
Detailed RNA-Seq Library Preparation Protocol (Illumina):
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo-dT magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends.
Bioinformatics Analysis
A robust bioinformatics pipeline is essential for extracting meaningful biological insights from the raw sequencing data.[5]
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the compound-treated samples compared to the vehicle control using packages like DESeq2 or edgeR in R.[1]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the lists of differentially expressed genes to identify enriched biological pathways and GO terms, providing insights into the functional consequences of the observed gene expression changes.
Comparative Analysis of Gene Expression Profiles
While a direct, head-to-head RNA-seq comparison of this compound with LY294002, Metformin, and GW4064 in the same cell line has not been published, we can synthesize findings from existing literature to draw preliminary comparisons. The following tables summarize the known effects and reported differentially expressed genes for each compound.
This compound
| Key Signaling Pathways | Reported Effects on Gene Expression | Cell Line(s) | Reference(s) |
| PI3K/Akt/mTOR | Repression of phosphorylated PI3K, Akt, and mTOR. Upregulation of E-cadherin, downregulation of N-cadherin and Vimentin. | HCT-116, HT-29 | [1] |
| Apoptosis | Inhibition of Bcl-2, increased expression of Bax, cleaved caspase-3, and cleaved PARP. | HCT-116, HT-29 | [1] |
| Cell Cycle | Increased number of cells in G0/G1 phase, decreased number in S phase. | HCT-116, HT-29 | [1] |
| JNK/p38 MAPK | Enhanced expression of heme oxygenase-1 (HO-1), suppression of cIAP1 and XIAP. | SCC-9, HSC-3 | [6] |
Illustrative Signaling Pathway for this compound:
Key signaling pathways modulated by this compound.
LY294002 (PI3K Inhibitor)
| Key Signaling Pathways | Reported Effects on Gene Expression | Cell Line(s) | Reference(s) |
| PI3K/Akt | Downregulation of phosphorylated Akt. Downregulation of inflammatory genes (IL-6, MCP-1, TNFα, iNOS). | Macrophages, HepG2 | [7] |
| Cell Cycle & Proliferation | Inhibition of cell proliferation, induction of G0/G1 phase arrest. | HepG2 | [7] |
Metformin (AMPK Activator)
| Key Signaling Pathways | Reported Effects on Gene Expression | Cell Line(s) | Reference(s) |
| AMPK/mTOR | Activation of AMPK, suppression of phosphorylated 4E-BP1. | MCF-7, 4T1 | [5] |
| Cell Cycle | Downregulation of cyclin D1. | MCF-7, 4T1 | [5] |
| EMT | Downregulation of HOTAIR, vimentin, and β-catenin. | MDA-MB-231 | [3] |
GW4064 (FXR Agonist)
| Key Signaling Pathways | Reported Effects on Gene Expression | Cell Line(s) | Reference(s) |
| FXR Signaling | Upregulation of FXR target genes (e.g., SHP, BSEP). | HepG2, Primary Human Hepatocytes | [4][8] |
| Adipokine Signaling | Increased mRNA expression of adiponectin, leptin, AdipoR2, and OB-Rb. | HepG2 | [9] |
Synthesis and Expert Interpretation
The available data, while not from a single comparative study, allows for a preliminary synthesis of the similarities and differences between this compound and the comparator compounds.
-
Overlapping Effects with LY294002: this compound's inhibition of the PI3K/Akt pathway mirrors the primary mechanism of LY294002. This suggests that a significant portion of this compound's anti-proliferative and anti-migratory effects in cancer cells can be attributed to its modulation of this central signaling node. However, this compound's broader impact on other pathways, such as MAPK and apoptosis regulation, indicates that it is not a simple PI3K inhibitor.
-
Convergence with Metformin's Actions: While the direct activation of AMPK by this compound is a subject of ongoing research, the downstream consequences of this compound treatment, such as cell cycle arrest and inhibition of mTOR signaling, are consistent with the effects of the AMPK activator Metformin. This suggests a potential functional convergence, where both compounds may ultimately lead to a similar state of reduced cellular proliferation and anabolic metabolism.
-
Distinct FXR-Related Activities: The comparison with GW4064 highlights a potentially unique aspect of this compound's activity. While some related compounds like Alisol B 23-acetate are known FXR agonists, the extent to which this compound directly engages this receptor and its downstream targets requires further investigation. The transcriptomic signature of GW4064, with its strong induction of canonical FXR target genes, provides a clear benchmark against which to compare future RNA-seq data from this compound-treated cells.
Conclusion and Future Directions
This comparative guide provides a framework for understanding the transcriptomic effects of this compound in the context of other well-defined signaling modulators. The evidence suggests that this compound is a multi-faceted compound that exerts its biological effects through the modulation of several key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.
The most critical next step for the field is to perform direct, head-to-head transcriptomic studies comparing this compound with a panel of relevant compounds in multiple cell lines. Such studies, following the rigorous experimental design outlined in this guide, will provide the high-resolution data needed to fully elucidate the unique therapeutic potential of this compound and to guide its future development as a pharmacological agent.
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A Senior Application Scientist's Guide to Investigating the Development of Resistance to Alisol A in Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of resistance to Alisol A, a promising natural anti-cancer compound. While this compound and its derivatives have shown efficacy in various cancer models and even the ability to overcome multi-drug resistance (MDR), the potential for cancer cells to develop specific resistance to this compound remains a critical area of investigation for its therapeutic development.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system of inquiry. We will explore how to establish a resistant cancer cell line, characterize its phenotype, and dissect the underlying molecular alterations. This guide is structured to empower you to not only generate robust data but also to interpret it within the broader context of cancer biology and drug development.
This compound: A Primer on its Anti-Cancer Activity
This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.[1] Its anti-cancer properties have been documented across a range of malignancies, including breast, colorectal, and oral cancers.[2][3][4] The therapeutic effects of this compound are attributed to its ability to modulate multiple cellular processes:
-
Induction of Apoptosis: this compound triggers programmed cell death by activating caspase cascades (caspase-3, -8, -9), regulating apoptosis-associated proteins like Bcl-2, and cleaving PARP.[2][3][5] This is often mediated through the activation of stress-related signaling pathways such as JNK and p38 MAPK.[3][6][7]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G0/G1 phase.[2][4][5]
-
Inhibition of Pro-Survival Signaling: this compound has been shown to suppress critical signaling pathways that cancer cells rely on for growth and survival, most notably the PI3K/Akt/mTOR pathway.[2][8]
-
Induction of Autophagy: In some contexts, this compound can induce autophagy, a cellular recycling process that can lead to apoptosis in cancer cells.[4][5]
Interestingly, derivatives of this compound have been shown to overcome resistance to conventional chemotherapy drugs.[9][10][11] Alisol B 23-acetate, for example, can re-sensitize MDR cells to drugs like vinblastine and doxorubicin by inhibiting the function of P-glycoprotein (P-gp), a major drug efflux pump.[12] This dual capability—acting as a cytotoxic agent and a potential MDR modulator—makes this compound a compelling candidate for further development.
The diagram below illustrates the known signaling pathways affected by this compound in cancer cells.
Caption: Known mechanisms of this compound's anti-cancer activity.
A Comparative Framework for Investigating this compound Resistance
Since no studies have specifically documented acquired resistance to this compound, this section provides a prospective guide for pioneering this research. The workflow is designed to be a self-validating loop, where each step confirms the findings of the previous one.
Caption: Overall workflow for investigating this compound resistance.
PART 1: Development of an this compound-Resistant Cell Line
The foundational step is to generate a cancer cell line with acquired resistance. This is typically achieved through chronic, escalating exposure to the drug.[13][14]
Experimental Protocol: Generating a Resistant Cell Line
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on your parental cancer cell line of choice (e.g., MDA-MB-231 for breast cancer, HCT-116 for colorectal cancer) using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, significant cell death is expected. Monitor the culture daily. When the surviving cells repopulate the flask to ~70-80% confluency, subculture them.
-
Dose Escalation: Once the cells exhibit a stable growth rate at the initial concentration (typically after 3-4 passages), double the concentration of this compound in the culture medium.
-
Repeat Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration. The key is to apply selective pressure without eliminating the entire population. This process can take several months.
-
Establish the Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is 5- to 10-fold higher than the initial IC50 of the parental line.
-
Cryopreservation and Maintenance: Cryopreserve stocks of the resistant cell line at various passage numbers. Maintain a continuous culture in the presence of the high this compound concentration to preserve the resistant phenotype.
PART 2: Comparative Phenotypic Characterization
Once a resistant line is established, you must rigorously compare its phenotype to the parental (sensitive) line. This step validates the resistance and begins to uncover how the cells are resistant.
| Assay | Purpose | Expected Outcome in Resistant Cells |
| Cell Viability (MTT/CTG) | To quantify the degree of resistance by comparing IC50 values. | A significant increase (≥5-fold) in the IC50 value compared to parental cells. |
| Apoptosis Assay (Annexin V/PI) | To determine if the resistance mechanism involves evading apoptosis. | Reduced percentage of apoptotic cells after this compound treatment compared to parental cells. |
| Caspase Activity Assay | To measure the activity of key executioner caspases (e.g., Caspase-3/7). | Blunted activation of caspases in response to this compound treatment. |
| Cell Cycle Analysis | To check if resistance involves bypassing this compound-induced cell cycle arrest. | No significant accumulation of cells in the G1 phase after this compound treatment. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated wells as a control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and calculate the IC50 value using non-linear regression analysis.
PART 3: Elucidating the Molecular Mechanisms of Resistance
This is the discovery phase, where we compare the molecular profiles of the sensitive and resistant cells to identify the changes that confer resistance. General mechanisms of drug resistance in cancer include enhanced drug efflux, drug inactivation, target alteration, activation of pro-survival pathways, and evasion of apoptosis.[15][16][17][18][19]
A. Hypothesis-Driven Approaches (Targeted Analysis)
Based on this compound's known mechanisms, we can hypothesize that resistance might arise from alterations in its direct targets or downstream effectors.
| Technique | Hypothesis to Test | Key Proteins/Genes to Analyze |
| Western Blotting | Resistant cells have rewired pro-survival signaling to bypass this compound's inhibitory effects. | p-Akt, total Akt, p-mTOR, p-JNK, p-p38, Bcl-2, Bax, cleaved Caspase-3. |
| qRT-PCR | Resistant cells have altered the gene expression of key drug transporters or apoptosis regulators. | ABCB1 (MDR1/P-gp), Bcl2, Bax. |
B. Unbiased Discovery Approaches (Global Analysis)
These methods are powerful for discovering novel resistance mechanisms that would not be predicted from this compound's known targets.
| Technique | Purpose | Potential Findings |
| RNA-Sequencing | To obtain a comprehensive, unbiased profile of all gene expression changes. | Upregulation of previously unlinked survival pathways, drug transporters, or metabolic enzymes. |
| Proteomics (Mass Spec) | To identify changes in protein expression and post-translational modifications. | Identification of protein-level changes not visible at the transcript level (e.g., altered phosphorylation states). |
C. Investigating Efflux Pump-Mediated Resistance
Since this compound derivatives can inhibit P-gp, a classic resistance mechanism would be the overexpression of P-gp or other ABC transporters to pump this compound out of the cell.[20]
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp, for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in fresh, dye-free media. Incubate for another 30-60 minutes to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation: If resistant cells are overexpressing P-gp, they will pump out the Rhodamine 123 more efficiently, resulting in lower intracellular fluorescence compared to the parental cells.
The diagram below outlines potential resistance mechanisms that could be investigated.
Caption: Hypothesized mechanisms of resistance to this compound.
Conclusion and Future Perspectives
Investigating the potential for resistance to this compound is a crucial step in its preclinical development. By systematically developing and characterizing a resistant cell line, researchers can uncover the molecular vulnerabilities that may arise during treatment. The multi-faceted approach outlined in this guide—combining phenotypic assays with targeted and global molecular analyses—provides a robust framework for identifying resistance mechanisms.
The ultimate goal is to use this knowledge to devise strategies to overcome resistance, such as combination therapies that co-target the resistance pathway, or to identify patient populations who are most likely to respond to this compound monotherapy. The insights gained will be invaluable for advancing this promising natural compound towards clinical application.
References
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- Vasan, N., Baselga, J., & Hyman, D. M. (2019). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
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- Gottesman, M. M. (2002). Mechanisms of drug resistance in cancer chemotherapy. PubMed.
- Bukowski, K., et al. (2020). Mechanism of drug resistance in cancer cells.
- Wang, Y., et al. (2020). This compound is potentially therapeutic in human breast cancer cells. ProQuest.
- Chen, J. Y., et al. (2025). Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. Semantic Scholar.
- Luo, Y., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed Central.
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- Rapa, I., et al. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen.
- Chen, J. Y., et al. (2025). Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. PubMed.
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Validating the Clinical Relevance of Alisol A's Preclinical Findings: A Comparative Guide for Researchers
In the landscape of natural product drug discovery, the journey from a promising preclinical compound to a clinically relevant therapeutic is fraught with challenges. Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a compelling candidate with a breadth of preclinical activity across several key therapeutic areas, including metabolic disorders, oncology, and cardiovascular disease. This guide provides a critical evaluation of this compound's preclinical data, juxtaposing its demonstrated mechanisms and efficacy against current clinical standards and emerging therapies. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for validating and potentially translating these foundational findings into clinical applications.
Atherosclerosis: A Multi-pronged Anti-Inflammatory and Metabolic Approach
Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, remains a leading cause of cardiovascular morbidity and mortality. Preclinical studies have positioned this compound as a multi-targeted agent that addresses both the metabolic and inflammatory facets of this complex disease.[1]
Comparative Analysis: this compound vs. Standard of Care and Investigational Therapies
| Therapeutic Agent | Mechanism of Action | Preclinical Efficacy of this compound | Clinical Standard of Care & Investigational Drugs |
| This compound | Activates AMPK/SIRT1 pathway, increases PPARα/δ expression, inhibits NF-κB, and reduces inflammatory cytokine expression (ICAM-1, IL-6, MMP-9).[1][2] | Significantly inhibits the formation of arterial plaques in ApoE-/- mice fed a high-fat diet.[1] Reduces the expression of inflammatory cytokines in the aorta.[1] | Statins: Inhibit HMG-CoA reductase, lowering LDL-C.[3][4] PCSK9 Inhibitors: Increase LDL receptor recycling to lower LDL-C.[3][5] Anti-inflammatory agents (e.g., Canakinumab): Target IL-1β to reduce cardiovascular events.[4][6] Investigational: NLRP3 inflammasome inhibitors, nucleic acid-based therapies (siRNA, ASOs).[3][7] |
Expert Insights & Experimental Causality
The preclinical efficacy of this compound in atherosclerosis models is particularly noteworthy due to its dual action on lipid metabolism and inflammation. The activation of the AMPK/SIRT1 pathway is a key regulatory node in cellular energy homeostasis and has been shown to have protective effects against endothelial dysfunction and inflammation, both critical events in atherogenesis.[1][2] The choice of the ApoE-/- mouse model is standard in atherosclerosis research as these mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human disease progression.[8][9]
Signaling Pathway: this compound in Atherosclerosis
Caption: this compound's anti-atherosclerotic mechanism.
Oncology: Inducing Apoptosis and Inhibiting Metastasis
The anti-cancer properties of this compound have been investigated in several cancer types, with the most robust preclinical data available for oral and colorectal cancers. The primary mechanism appears to be the induction of apoptosis and inhibition of cell migration and invasion.[10][11][12]
Comparative Analysis: this compound vs. Standard of Care and Emerging Therapies
| Therapeutic Area | This compound's Preclinical Findings | Standard of Care | Emerging Therapies |
| Oral Cancer | Induces caspase-dependent apoptosis via activation of JNK and p38 MAPK signaling pathways.[10] Reduces viability of oral cancer cell lines (SCC-9 and HSC-3).[10] | Surgery, radiation therapy, and chemotherapy.[13][14] For advanced disease, immunotherapy (e.g., Pembrolizumab, Nivolumab) and targeted therapy (e.g., Cetuximab) are used.[15] | Intra-arterial chemotherapy, gene therapy, and vaccines against HPV.[11] |
| Colorectal Cancer | Represses proliferation, migration, and induces cell cycle arrest and apoptosis by inactivating the PI3K/Akt signaling pathway.[11] Suppresses migration of HCT-116 and HT-29 cells.[11] | Surgery followed by adjuvant chemotherapy (e.g., FOLFOX, FOLFIRI).[1][16] For metastatic disease, targeted therapies (anti-VEGF, anti-EGFR) and immunotherapy are used.[1][9] | Biomarker-driven therapies (KRAS G12C inhibitors, BRAF/MEK inhibitors), antibody-drug conjugates, and novel immunotherapies.[12][17] |
Expert Insights & Experimental Causality
This compound's ability to modulate multiple signaling pathways, including PI3K/Akt and MAPK, highlights its potential as a broad-spectrum anti-cancer agent. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] The use of well-established cancer cell lines like HCT-116, HT-29, SCC-9, and HSC-3 provides a standardized in vitro system to assess anti-proliferative and apoptotic effects. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating in vivo anti-tumor efficacy of a test compound.[18][19]
Signaling Pathway: this compound in Colorectal Cancer
Caption: this compound's mechanism in colorectal cancer.
Metabolic Syndrome and Obesity: Enhancing Energy Metabolism
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Preclinical evidence suggests that this compound can ameliorate key components of this syndrome, primarily through the activation of AMPK.[15][20][21]
Comparative Analysis: this compound vs. Standard of Care and Investigational Therapies
| Therapeutic Agent | Mechanism of Action | Preclinical Efficacy of this compound | Clinical Standard of Care & Investigational Drugs |
| This compound | Activates the AMPK/ACC/SREBP-1c pathway.[15][20] | Significantly attenuates high-fat-diet-induced obesity, decreases lipid levels, and alleviates glucose metabolism disorders and insulin resistance in mice.[20][21] Reduces hepatic steatosis.[20] | Lifestyle modifications: Diet and exercise are first-line treatments.[19][22] Metformin: Improves insulin sensitivity.[23][24] Statins: Manage dyslipidemia.[23][25] GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): Promote weight loss and improve glycemic control.[24] Investigational: Oral GLP-1 receptor agonists (e.g., orforglipron), dual and triple hormone receptor agonists (e.g., retatrutide). |
Expert Insights & Experimental Causality
The activation of AMPK by this compound is a highly desirable therapeutic mechanism for metabolic syndrome. AMPK acts as a master regulator of cellular energy metabolism, and its activation can lead to increased glucose uptake, enhanced fatty acid oxidation, and reduced lipid synthesis.[15][20] The use of a high-fat diet-induced obesity mouse model is a well-established and clinically relevant model for studying obesity and its associated metabolic dysfunctions.[1][7]
Experimental Workflow: Validating this compound's Anti-Obesity Effects
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A Comparative Technical Guide to the Anti-inflammatory Activity of Alisol A and Its Derivatives
In the landscape of natural product research for novel therapeutic agents, the protostane-type triterpenoids isolated from Alisma orientale, commonly known as Alisols, have emerged as promising candidates for their potent anti-inflammatory properties. This guide provides a comprehensive comparative analysis of the anti-inflammatory activity of Alisol A and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies, presenting mechanistic insights, comparative efficacy data, and detailed experimental protocols to facilitate further investigation and development in this area.
Introduction: The Therapeutic Potential of Alisols in Inflammation
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. The rhizome of Alisma orientale has been a staple in traditional medicine for treating inflammatory conditions.[1] Modern pharmacological studies have identified this compound and its derivatives as the primary bioactive constituents responsible for these effects.[2][3] These compounds share a common tetracyclic triterpenoid core structure but differ in their oxygenation and acetylation patterns, which significantly influence their biological activity. This guide will dissect these structure-activity relationships, providing a clear comparison of their anti-inflammatory prowess.
Core Chemical Structures
The fundamental difference in the anti-inflammatory activity among this compound and its derivatives stems from their unique chemical structures. The following diagram illustrates the core structures of this compound and some of its most studied derivatives.
Caption: Core structures of this compound and its derivatives.
Comparative Anti-inflammatory Mechanisms
This compound and its derivatives exert their anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways implicated in the inflammatory cascade. While there is considerable overlap in their mechanisms, the potency with which they modulate these pathways varies, likely due to their structural differences.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound and its derivatives have been shown to suppress the activation of this pathway. For instance, this compound has been demonstrated to activate the NF-κB inhibitor IκBα, preventing the translocation of NF-κB to the nucleus.[2] Similarly, Alisol F and its derivative 25-anhydroalisol F have been shown to inhibit the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.[4][5]
Modulation of MAPKs and STAT3 Signaling
Mitogen-activated protein kinases (MAPKs) and Signal Transducer and Activator of Transcription 3 (STAT3) are other critical signaling molecules in the inflammatory process. Alisol B 23-acetate has been found to suppress the phosphorylation of ERK and p38 MAPKs.[6] Alisol F and 25-anhydroalisol F also inhibit the phosphorylation of ERK, JNK, p38, and STAT3.[4][5]
Activation of the AMPK/SIRT1 and AMPK/mTOR Pathways
The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, can exert anti-inflammatory effects. This compound has been shown to activate the AMPK/SIRT1 signaling pathway, which contributes to its anti-inflammatory and anti-atherosclerotic properties.[2] In a similar vein, this compound 24-acetate has been reported to ameliorate osteoarthritis by inhibiting reactive oxygen species and the inflammatory response through the AMPK/mTOR pathway.[7][8]
The following diagram illustrates the interplay of these signaling pathways and the inhibitory action of Alisols.
Caption: Signaling pathways targeted by this compound and its derivatives.
Comparative Efficacy: In Vitro and In Vivo Evidence
The anti-inflammatory efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models.[9][10][11][12] The following tables summarize the key findings, allowing for a direct comparison of their activities.
In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Reference |
| This compound | HepG2 cells | Free Fatty Acids | Restored levels of p-AMPK and p-ACC. | [3] |
| Aortic Endothelial Cells | - | Inhibited proliferation. | [3] | |
| This compound 24-acetate | Chondrocytes | IL-1β | Attenuated cell viability inhibition, suppressed ECM degradation, and reduced inflammatory markers (NO, PGE2, TNF-α, IL-6). | [7][8] |
| Alisol B 23-acetate | Caco-2 cells | LPS | Dose-dependently decreased TNF-α, IL-6, and IL-1β production. | [6] |
| Cardiac cells | LPS | Suppressed phosphorylation of ERK and p38. | [6] | |
| Alisol F | RAW 264.7 cells | LPS | Suppressed production of NO, IL-6, TNF-α, and IL-1β. Inhibited iNOS and COX-2 expression. | [4][5] |
| 25-anhydroalisol F | RAW 264.7 cells | LPS | Suppressed production of NO, IL-6, TNF-α, and IL-1β. Inhibited iNOS and COX-2 expression. | [4][5] |
In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| This compound | ApoE-/- mice | Atherosclerosis | Inhibited arterial plaque formation and reduced expression of ICAM-1, IL-6, and MMP-9 in the aorta. | [2] |
| This compound 24-acetate | Rats | Monosodium iodoacetate-induced osteoarthritis | Alleviated the severity and matrix degradation of articular cartilage. | [8][13] |
| Alisol B 23-acetate | Mice | Sepsis | Decreased production of TNF-α, IL-6, and IL-1β. | [6] |
| Hamsters | SARS-CoV-2 infection | Reduced viral load and lung damage. | [14][15] | |
| Alisol F | Mice | LPS/D-galactosamine-induced acute liver injury | Improved liver pathology by inhibiting TNF-α, IL-1β, and IL-6 production and decreasing serum ALT and AST levels. | [4][5] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is designed to assess the ability of Alisol compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Caption: Workflow for in vitro anti-inflammatory screening.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or its derivatives. Incubate for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the NO concentration in the supernatant using the Griess reagent assay, measuring the absorbance at 540 nm.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-only treated group.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic acute inflammation model used to evaluate the in vivo anti-inflammatory effects of compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer this compound or its derivatives orally or intraperitoneally at the desired doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan-only treated group.
Conclusion and Future Directions
The collective evidence strongly supports the potent anti-inflammatory properties of this compound and its derivatives. While all investigated compounds demonstrate significant activity, derivatives such as this compound 24-acetate and Alisol B 23-acetate appear to have enhanced effects in specific models, highlighting the importance of the C-23 and C-24 positions for activity. The multi-target nature of these compounds, involving the inhibition of key pro-inflammatory signaling pathways like NF-κB and MAPKs, and the activation of protective pathways like AMPK, makes them attractive candidates for the development of novel anti-inflammatory drugs.
Future research should focus on a systematic structure-activity relationship (SAR) study to design and synthesize novel Alisol derivatives with improved potency and selectivity. Furthermore, more extensive preclinical studies in various chronic inflammatory disease models are warranted to fully elucidate their therapeutic potential.
References
- A Comprehensive Technical Guide to the Anti-inflammatory Effects of Alisol B 23-acetate - Benchchem.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- This compound 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - NIH.
- This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed.
- Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - MDPI.
- This compound 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PubMed.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate.
- This compound 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response thr - ProQuest.
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A Comparative Analysis of the Neuroprotective Efficacy of Alisol A Against Established Neuromodulatory Agents
In the relentless pursuit of therapies for neurodegenerative diseases and acute brain injury, the scientific community is increasingly turning its attention to multi-target natural compounds. The complex pathophysiology of conditions like ischemic stroke, Alzheimer's, and Parkinson's disease, which involves intricate cascades of oxidative stress, apoptosis, and neuroinflammation, often renders single-target drugs inadequate. This guide provides a comprehensive benchmark of Alisol A, a protostane-type triterpenoid from Alisma Orientale, against established neuroprotective drugs, offering an evidence-based comparison for researchers in drug discovery and neuropharmacology.
The Mechanistic Landscape of Neuroprotection
Effective neuroprotection hinges on interrupting the pathological cascades that lead to neuronal death. A compound's therapeutic potential is defined by its ability to modulate these pathways. Here, we compare the mechanisms of this compound with those of established drugs, highlighting the strategic advantages of its multi-target profile.
This compound: A Multi-Pronged Neuroprotective Strategy
This compound and its derivatives, such as this compound 24-acetate (24A), exert their neuroprotective effects by concurrently targeting several core pathological processes.
-
Anti-Apoptotic Action: this compound significantly inhibits neuronal apoptosis by modulating key signaling pathways. It promotes the phosphorylation of Protein Kinase B (AKT) and Glycogen Synthase Kinase 3β (GSK3β), central regulators of cell survival.[1][2] This activation of the PI3K/AKT pathway leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, effectively preventing the initiation of the caspase cascade.[2][3][4] Studies confirm that treatment with 24A significantly reduces the expression of cleaved Caspase-3, a key executioner of apoptosis, following ischemic injury.[5]
-
Anti-Inflammatory Effects: Neuroinflammation, primarily mediated by overactivated microglia and astrocytes, exacerbates neuronal damage.[2] this compound potently suppresses this response. It inhibits the proliferation of microglia and astrocytes and downregulates the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][3][5] This anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical for the transcription of inflammatory genes.[4][6]
-
Attenuation of Oxidative Stress: Ischemia-reperfusion injury is characterized by a burst of reactive oxygen species (ROS) that overwhelms endogenous antioxidant defenses. This compound 24-acetate has been shown to counteract this by significantly increasing the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7]
Established Drugs: Targeted Mechanisms of Action
In contrast to the broad-spectrum activity of this compound, most established neuroprotective drugs operate through more focused mechanisms.
-
Edaravone: Approved for acute ischemic stroke and ALS, Edaravone is a potent free-radical scavenger.[8] Its primary role is to neutralize ROS, thereby reducing oxidative damage to neurons and the neurovascular unit.[8] While effective in mitigating oxidative stress, its direct anti-inflammatory and anti-apoptotic signaling modulation is less pronounced than this compound's.
-
Memantine: Used in the management of moderate-to-severe Alzheimer's disease, Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[9] It mitigates excitotoxicity, a process where excessive glutamate release over-activates NMDA receptors, leading to a massive influx of Ca²⁺ and subsequent neuronal death.[9] Its action is primarily focused on the excitotoxic cascade.
-
Rasagiline: An irreversible inhibitor of monoamine oxidase-B (MAO-B) used for Parkinson's disease, Rasagiline's neuroprotective effects stem from reducing dopamine catabolism, which decreases oxidative stress.[10][11] It also possesses anti-apoptotic properties by stabilizing the mitochondrial membrane through the induction of Bcl-2 and other anti-apoptotic proteins.[11]
The following diagram illustrates the distinct and overlapping pathways targeted by these agents.
Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol is a self-validating system for modeling ischemic injury at the cellular level. [7][12]The inclusion of normoxic and OGD-only controls ensures that observed cell death is due to the specific ischemic-like insult and that any rescue is attributable to the therapeutic compound.
-
Cell Plating: Culture primary neurons or SH-SY5Y cells in 96-well plates until they reach ~80% confluency.
-
Preparation: Prepare glucose-free DMEM and an anaerobic chamber (95% N₂, 5% CO₂).
-
OGD Induction:
-
Wash cells twice with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the plates in the anaerobic chamber for a predetermined duration (e.g., 2-4 hours) to induce ischemic conditions.
-
Control Group: Maintain a parallel plate in a standard incubator with normal glucose-containing DMEM.
-
-
Reperfusion and Treatment:
-
Remove plates from the anaerobic chamber.
-
Replace the glucose-free medium with normal, complete culture medium.
-
Add this compound or comparator drugs at various concentrations to the designated wells.
-
-
Incubation: Return the plates to a standard incubator for 24 hours to simulate reperfusion.
-
Assessment: Evaluate cell viability using a CCK-8 or MTT assay. Further mechanistic assays for apoptosis (TUNEL) or oxidative stress (DCFH-DA for ROS) can be performed on parallel plates. [13]
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol models focal ischemic stroke in rodents and is a gold standard for preclinical neuroprotection studies. [11]The use of laser Doppler flowmetry to confirm successful occlusion and reperfusion provides a critical internal validation for each animal, ensuring consistency and reducing variability.
-
Animal Preparation: Anesthetize a male C57BL/6 mouse (20-25g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal CCA and ECA.
-
Insert a 6-0 nylon monofilament with a silicon-coated tip into the ICA via an incision in the ECA stump.
-
-
Occlusion: Advance the filament approximately 9-10 mm past the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter probe over the MCA territory should confirm a drop in cerebral blood flow to <20% of baseline.
-
Ischemia and Treatment: Maintain the occlusion for 60 minutes. During this time or immediately upon reperfusion, administer this compound or a comparator drug intravenously or intraperitoneally.
-
Reperfusion: After 60 minutes, withdraw the filament to allow reperfusion. Suture the incision.
-
Post-Operative Care: Allow the animal to recover. Provide supportive care and monitor for adverse effects.
-
Endpoint Analysis (24-72 hours post-MCAO):
-
Neurological Scoring: Assess motor deficits using a standardized neurological deficit scale. [14] * Infarct Volume: Euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.
-
Histology: Use other brain sections for Nissl staining (neuronal loss) or immunohistochemistry (Iba1 for microglia, GFAP for astrocytes). [1]
-
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from preclinical studies, providing a direct comparison of the neuroprotective efficacy of this compound and established drugs across key parameters.
Table 1: Comparative In Vitro Neuroprotective Efficacy
| Parameter | Model System | This compound / 24A | Edaravone | Memantine | Reference |
|---|---|---|---|---|---|
| Cell Viability ↑ | OGD/R in bEnd.3 cells | ↑ viability (10-20 mg/L) | N/A | N/A | [7] |
| Apoptosis ↓ | OGD/R in bEnd.3 cells | ↓ Bax/Bcl-2 ratio (10-20 mg/L) | N/A | N/A | [7] |
| ROS Production ↓ | Aβ-induced SH-SY5Y | N/A | ↓ ROS production | N/A | [15] |
| Inflammation ↓ | LPS-stimulated Microglia | ↓ TNF-α, IL-1β, IL-6 | N/A | N/A | [3][5] |
| Excitotoxicity ↓ | Glutamate-induced injury | N/A | N/A | Protects neurons | [9]|
Table 2: Comparative In Vivo Neuroprotective Efficacy
| Parameter | Animal Model | This compound / 24A | Rasagiline | Edaravone | Reference |
|---|---|---|---|---|---|
| Neurological Deficit ↓ | GCI/R in mice | Improved scores | N/A | N/A | [1][14] |
| Cognitive Function ↑ | GCI/R in mice | Improved MWM performance | N/A | N/A | [14] |
| Neuronal Survival ↑ | GCI/R in mice | Attenuated neuronal destruction | Protects DA neurons | N/A | [5][11] |
| Gliosis ↓ | GCI/R in mice | ↓ Microglia & Astrocyte proliferation | N/A | N/A | [1][14] |
| Infarct Size ↓ | MCAO in rats | N/A | N/A | Reduced infarct size | [16]|
Synthesis and Future Directions
The compiled evidence strongly suggests that this compound is a highly promising neuroprotective candidate with a distinct therapeutic profile.
Authoritative Interpretation: Unlike Edaravone, which primarily targets oxidative stress, or Memantine, which focuses on excitotoxicity, this compound demonstrates a comprehensive, multi-target mechanism. It simultaneously mitigates inflammation, apoptosis, and oxidative stress through the modulation of upstream signaling hubs like PI3K/AKT and NF-κB. [1][6][7]This pleiotropic action is a significant advantage in treating complex neurodegenerative pathologies where multiple damaging pathways operate in parallel. The data shows this compound not only preserves neuronal structures but also improves functional and cognitive outcomes in relevant animal models of cerebral ischemia. [1][14] Future Research Imperatives: While the current data is compelling, particularly in the context of ischemic stroke, further research is required to fully benchmark this compound's potential.
-
Head-to-Head Trials: Designing preclinical studies that directly compare this compound with Edaravone, Memantine, and Rasagiline within the same standardized MCAO, Alzheimer's (e.g., 5XFAD mice), and Parkinson's (e.g., MPTP-induced) models is critical for a definitive efficacy comparison.
-
Pharmacokinetic & Safety Profiling: Rigorous investigation into the bioavailability, blood-brain barrier penetration, and long-term safety of this compound is a prerequisite for any potential clinical translation.
-
Chronic Disease Models: The majority of current research focuses on acute injury models. Evaluating the efficacy of this compound in chronic neurodegenerative models is essential to determine its potential as a disease-modifying therapy for conditions like Alzheimer's and Parkinson's disease.
References
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Aging-US. (n.d.). Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. Retrieved from [Link] [1]2. PubMed Central. (n.d.). Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. Retrieved from [Link] [2]3. Lu, T., Li, H., Zhou, Y., Wei, W., Ding, L., Zhan, Z., Liu, W., Tao, J., & Xue, X. (2022). Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. Journal of Neuroinflammation, 19(1), 37. Retrieved from [Link] [5]4. ResearchGate. (2022). (PDF) Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. Retrieved from [Link] [14]5. ResearchGate. (2023). (PDF) this compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. Retrieved from [Link] [6]6. Frontiers. (n.d.). In vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link] [17]7. PubMed Central. (n.d.). The Promise of Neuroprotective Agents in Parkinson's Disease. Retrieved from [Link] [10]8. InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link] [15]9. ResearchGate. (2022). Protective effect of this compound on cerebral ischemia- reperfusion induced neurovascular unit dysfunction by activating AKT/GSK3β. Retrieved from [Link] 10. PubMed Central. (2023). This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. Retrieved from [Link] [4]11. PubMed. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link] [18]12. PubMed Central. (n.d.). Neuroprotective Strategies in Alzheimer's Disease. Retrieved from [Link] [19]13. Neurology.org. (n.d.). Neuroprotective agents for clinical trials in Parkinson's disease. Retrieved from [Link] [11]14. Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link] [20]15. PubMed Central. (n.d.). Current neuroprotective agents in stroke. Retrieved from [Link] [21]16. Bentham Open. (n.d.). Neuroprotective Agents in the Management of Alzheimer's Disease. Retrieved from [Link] [9]17. PubMed. (n.d.). Neuroprotection in Parkinson's disease: clinical trials. Retrieved from [Link] [22]18. PubMed Central. (n.d.). This compound ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy. Retrieved from [Link] [23]19. Wikipedia. (n.d.). Parkinson's disease. Retrieved from [Link] [24]20. J-Stage. (n.d.). Antiparkinsonian Drugs and Their Neuroprotective Effects. Retrieved from [Link] [25]21. ResearchGate. (n.d.). In vitro neuroprotection analysis using the OGD/R cell model. Retrieved from [Link] [13]22. PubMed Central. (n.d.). Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure. Retrieved from [Link] [16]23. PubMed. (2017). Alismol, a Sesquiterpenoid Isolated from Vladimiria souliei, Suppresses Proinflammatory Mediators in Lipopolysaccharide-Stimulated Microglia. Retrieved from [Link] [26]24. PubMed Central. (n.d.). An update on the novel and approved drugs for Alzheimer disease. Retrieved from [Link] [27]25. National Institutes of Health. (2024). Neuroprotective strategies in acute ischemic stroke: A narrative review of recent advances and clinical outcomes. Retrieved from [Link] [8]26. National Center for Biotechnology Information. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Retrieved from [Link] [12]27. Stroke. (n.d.). Duration of Neuroprotective Treatment for Ischemic Stroke. Retrieved from [Link] [28]28. ResearchGate. (n.d.). Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. Retrieved from [Link] [29]29. iris@unitn. (2006). Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. Retrieved from [Link] [30]30. Open Exploration Publishing. (n.d.). Neuroprotective agents in acute ischemic stroke. Retrieved from [Link] [31]31. Alzheimer's Association. (n.d.). Medications for Memory, Cognition & Dementia-Related Behaviors. Retrieved from [Link] [32]32. Alzheimer's Research UK. (n.d.). Researching new drugs for Alzheimer's disease. Retrieved from [Link] [33]33. ResearchGate. (n.d.). Scheme of the in vivo neuroprotection experiment. Retrieved from [Link] [34]34. PubMed Central. (n.d.). This compound 24-acetate protects oxygen–glucose deprivation-induced brain microvascular endothelial cells against apoptosis through miR-92a-3p inhibition by targeting the B-cell lymphoma-2 gene. Retrieved from [Link] [7]35. PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Retrieved from [Link] [35]36. PubMed. (2017). Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. Retrieved from [Link] [36]37. Frontiers. (n.d.). Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration. Retrieved from [Link] [37]38. PubMed. (n.d.). Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Alisol A
Introduction: Alisol A, a protostane-type tetracyclic triterpenoid isolated from the rhizomes of Alisma orientale, is a compound of significant interest in biomedical research for its diverse biological activities, including potential anti-cancer and metabolic disorder applications.[1][2][3] As with any potent bioactive compound, responsible handling extends beyond the benchtop to include its safe and compliant disposal. This guide provides a comprehensive, principles-based approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established hazardous waste management protocols and are designed for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Core Safety Principles
Before handling or disposing of this compound, it is imperative to understand its hazard profile. According to the Globally Harmonized System (GHS), this compound is classified as Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed .[4][5] While comprehensive environmental impact data is limited, the precautionary principle dictates that this compound should be treated as a hazardous substance, and its release into the environment must be strictly avoided.[6]
Causality of Safety Protocols: The primary risk associated with this compound is acute toxicity upon ingestion. While other toxicological data are not fully established, its bioactive nature necessitates minimizing all routes of exposure (inhalation, dermal contact, ingestion). Therefore, all handling and disposal procedures are designed to prevent unintended contact and environmental release.
Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense. The following table summarizes the minimum required PPE when handling or disposing of this compound waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US). | Protects eyes from potential splashes of this compound solutions or contact with airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents dermal absorption. Always check for glove integrity before and during use. |
| Skin/Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not typically required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols may be generated. | Prevents inhalation of fine powder, especially when handling bulk solid this compound. |
Section 2: The Three Pillars of this compound Waste Management
A robust disposal plan is built on three core principles: Segregation, Containment, and Documentation. This self-validating system ensures that waste is handled safely from the point of generation to its final disposal by a licensed facility.
-
Pillar 1: Segregation (The "Why"): this compound waste must be segregated from non-hazardous and other incompatible chemical wastes.
-
Mechanism: Segregation prevents potentially violent chemical reactions and ensures that the waste stream is correctly identified for the disposal vendor.[7] Mixing with incompatible materials like strong oxidizing agents could lead to unpredictable reactions.[8]
-
Protocol: Maintain separate, dedicated waste containers for solid this compound, liquid this compound solutions, and contaminated consumables.
-
-
Pillar 2: Containment (The "How"): Proper containment is critical to prevent leaks and exposure.
-
Mechanism: Using appropriate containers ensures the integrity of the waste until pickup. Containers must be chemically compatible with the waste and its solvent.
-
Protocol:
-
Use sturdy, leak-proof containers, preferably plastic, with secure screw-on caps.[9] Avoid using foodstuff containers.[7]
-
Store liquid waste containers in secondary containment (e.g., a spill tray) to contain any potential leaks.[10]
-
Keep containers closed at all times except when adding waste.[9][10]
-
-
-
Pillar 3: Documentation (The "What"): All waste must be meticulously labeled and stored in a designated area.
-
Mechanism: Accurate labeling communicates the hazard to all personnel and is a regulatory requirement for waste tracking.[11][12]
-
Protocol:
-
Designate a Satellite Accumulation Area (SAA) in your lab, at or near the point of waste generation.[7][9]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by name (e.g., "this compound, Dimethyl Sulfoxide").[7][12] Avoid chemical formulas or abbreviations.
-
Indicate the associated hazards (e.g., "Toxic").[7]
-
-
Section 3: Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for different types of this compound waste.
Protocol 3.1: Unused or Expired Solid this compound
-
Collection: Collect pure this compound powder, including any material from minor spills cleaned with an inert absorbent (e.g., vermiculite), in a dedicated solid hazardous waste container.[13]
-
Labeling: Ensure the container is labeled according to the "Documentation" pillar above.
-
Storage: Store the sealed container in your designated SAA.
-
Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for disposal via a licensed chemical destruction plant, likely through controlled incineration.[6]
Protocol 3.2: Solutions Containing this compound (Liquid Waste)
-
Collection: Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a dedicated liquid hazardous waste container.
-
Note on Solvents: The primary solvent (e.g., DMSO, Ethanol) will determine compatibility with other wastes. It is best practice to maintain a separate liquid waste container specifically for this compound solutions to avoid inadvertent mixing.[13]
-
-
Prohibition: Do NOT discharge to sewer systems. [6] The biological effects of this compound on aquatic organisms are unknown, and wastewater treatment plants are not designed to neutralize such bioactive molecules.
-
Labeling & Storage: Label the container with all components and store it in secondary containment within your SAA.
-
Disposal: Arrange for pickup through your institution's EHS department.
Protocol 3.3: Contaminated Labware and Consumables
-
Solid Consumables: Place disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound into the designated solid hazardous waste container.[13]
-
Reusable Glassware: Decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol or the solvent used in the experiment).
-
Rinsate Collection: Collect the first rinse as hazardous liquid waste in the appropriate container. Subsequent rinses can often be collected similarly, per institutional policy.[10]
-
Final Cleaning: After decontamination, the glassware can be washed and reused.
Protocol 3.4: Decontamination of Empty Containers
-
Procedure: An "empty" container that held pure this compound is not truly empty and must be decontaminated or disposed of as hazardous waste.[13]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol, acetone).
-
Rinsate Disposal: Collect all three rinses as hazardous liquid waste.[10]
-
Container Disposal: After triple rinsing, deface or remove the original label. The decontaminated container can typically be disposed of as non-hazardous waste (e.g., in a broken glass box or recycling), but you must confirm this with your institution's EHS department.[13]
Section 4: Emergency Procedure: Spill Management
For small spills of this compound powder or solution:
-
Alert & Secure: Alert personnel in the immediate area. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as detailed in Section 1.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[6][13] Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][13]
-
Clean: Wipe the spill area with a cloth dampened with a suitable solvent. Place the cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Section 5: Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper handling and disposal of this compound waste streams.
Sources
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A Researcher's Guide to the Safe Handling of Alisol A: Comprehensive PPE and Disposal Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Alisol A. As a tetracyclic triterpenoid with demonstrated cytotoxic and anti-cancer properties, meticulous handling and disposal are paramount to ensure personnel safety and prevent environmental contamination.[1][2][3][4][5] This document moves beyond generic laboratory safety to provide a detailed, risk-based approach to managing this compound throughout its lifecycle in a research setting.
Understanding the Hazard: Why a Specialized Protocol is Critical
This compound, a natural product isolated from the rhizome of Alisma orientale, is classified as harmful if swallowed.[6] More significantly, a growing body of scientific literature demonstrates its cytotoxic activity against various cancer cell lines, including colorectal, breast, and oral cancers.[2][3][4][5] This inherent biological activity necessitates that this compound be handled with the same precautions as other potent cytotoxic agents to minimize the risk of occupational exposure. The primary routes of exposure in a laboratory setting are inhalation of aerosols or dust, dermal contact, and accidental ingestion.
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 19885-10-0 | [6] |
| Molecular Formula | C₃₀H₅₀O₅ | [6] |
| Molecular Weight | 490.72 g/mol | [7] |
| Appearance | White to off-white solid/powder | [7] |
| Solubility | Soluble in DMSO, Ethanol, DMF | [8][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe this compound handling. The following recommendations are based on a risk assessment that considers the compound's cytotoxic nature and the potential for exposure during routine laboratory procedures.
Hand Protection: Selecting the Right Gloves
Due to the risk of dermal absorption of this cytotoxic compound, double-gloving is mandatory.
-
Inner Gloves: Nitrile examination gloves provide a good first layer of protection.
-
Outer Gloves: Thicker, chemically resistant nitrile or neoprene gloves should be worn over the inner gloves. These materials have demonstrated good resistance to common solvents used for this compound, such as ethanol and Dimethyl Sulfoxide (DMSO).
Important Considerations:
-
Always inspect gloves for any signs of degradation or punctures before and during use.
-
If a glove becomes contaminated, change it immediately using the proper removal technique to avoid cross-contamination.
-
Never wear gloves outside of the designated work area.
Body Protection: Beyond the Standard Lab Coat
A standard cotton lab coat is insufficient. A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required to protect against splashes and spills. For procedures with a high risk of contamination, a disposable coverall may be necessary.
Eye and Face Protection: Shielding from Splashes and Aerosols
Chemical safety goggles that provide a seal around the eyes are mandatory. A full-face shield must be worn in addition to goggles when there is a significant risk of splashes, such as during the preparation of stock solutions or when handling larger quantities.
Respiratory Protection: When and What to Use
Respiratory protection is not typically required when handling small quantities of this compound within a certified chemical fume hood. However, a respirator is essential under the following circumstances:
-
When weighing the powdered form of this compound outside of a containment device.
-
During any procedure with the potential to generate dust or aerosols.
-
When cleaning up spills.
Recommended Respirator: A half-mask or full-face respirator equipped with a combination of Organic Vapor (OV) cartridges and P100 particulate filters is recommended. The P100 filter provides the highest level of protection against airborne particulates, while the OV cartridge will offer protection against solvent vapors.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood. This area should be clearly labeled with a "Cytotoxic Agent in Use" warning sign.
-
Weighing: If possible, weigh this compound powder within a powder containment hood. If this is not available, weigh it in a chemical fume hood on a disposable weighing paper. Use a spatula dedicated to this compound to avoid cross-contamination.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
Experimental Use
-
Containment: All manipulations, including cell culture treatments, should be performed in a chemical fume hood or a Class II biological safety cabinet, depending on the nature of the experiment.
-
Minimize Aerosols: Use techniques that minimize the generation of aerosols, such as slowly dispensing liquids and avoiding forceful pipetting.
-
Transport: When transporting solutions of this compound, use sealed, secondary containers that are clearly labeled.
Disposal Plan: A Cradle-to-Grave Approach
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of accordingly.[10][11]
Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weighing papers, pipette tips, and other labware should be placed in a designated, leak-proof, and puncture-resistant container with a purple lid, clearly labeled "Cytotoxic Waste for Incineration."
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a purple, puncture-proof sharps container labeled "Cytotoxic Sharps."
Decontamination and Spill Management
-
Routine Decontamination: At the end of each work session, decontaminate all surfaces within the designated work area. First, wipe down surfaces with a detergent solution, followed by a 70% ethanol or isopropyl alcohol solution. All cleaning materials must be disposed of as cytotoxic solid waste.
-
Spill Cleanup:
-
Alert: Immediately alert others in the area.
-
Evacuate: Evacuate the immediate area if the spill is large or if there is a risk of significant aerosolization.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Contain: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean: Carefully collect all contaminated materials and place them in the cytotoxic waste container. Clean the spill area from the outer edge inward with a detergent solution, followed by 70% alcohol.
-
Report: Report all spills to your supervisor and EHS department.
-
Disposal of Empty Containers
Empty stock vials of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste.[11] After triple-rinsing, the defaced container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and disposal protocols, research institutions can ensure a safe working environment for their personnel while advancing scientific discovery with this promising natural compound.
References
- ChemicalBook. (2025, November 15).
- MedchemExpress.com. This compound | Anti-cancer Agent.
- ResearchGate. This compound induces apoptosis and pyroptosis of colorectal cancer cells....
- PubMed Central. (n.d.).
- Benchchem. (n.d.).
- Oncology Research. (2025, October 22). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38.
- PubMed. (2025, October 22).
- Cayman Chemical. (2025, October 22).
- Matrix Scientific. (n.d.).
- FUJIFILM Wako. (2023, January 26).
- BioCrick. (n.d.). Alisol G-MSDS.
- INDOFINE Chemical Company. (n.d.). This compound | 19885-10-0.
- Selleck Chemicals. (n.d.). This compound.
- RayBiotech. (n.d.). This compound.
- Cayman Chemical. (n.d.). This compound (CAS Number: 19885-10-0).
- Sol Group. (n.d.). AliSOL — English.
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
